molecular formula C10H8BrNO B596511 7-Bromo-3-methoxyisoquinoline CAS No. 1246549-59-6

7-Bromo-3-methoxyisoquinoline

Cat. No.: B596511
CAS No.: 1246549-59-6
M. Wt: 238.084
InChI Key: UUOPCILVZYFPAA-UHFFFAOYSA-N
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Description

7-Bromo-3-methoxyisoquinoline is a specialized chemical building block designed for advanced research and development, particularly in the field of medicinal chemistry. The isoquinoline scaffold is recognized as a privileged structure in drug discovery due to its presence in a wide array of biologically active molecules . This core structure is associated with a broad spectrum of pharmacological activities, making it a valuable template for creating new therapeutic candidates . The specific substitution pattern on this compound, featuring a bromine atom at the 7-position and a methoxy group at the 3-position, provides two distinct points for chemical modification. Researchers can leverage the bromine substituent for palladium-catalyzed cross-coupling reactions , such as Suzuki or Sonogashira reactions, to introduce a variety of aromatic, heteroaromatic, or alkyne functionalities . This enables the systematic exploration of structure-activity relationships (SAR) and the development of compound libraries for high-throughput screening. The methoxy group can serve as a key functional handle or be modified to further diversify the molecular structure. Isoquinoline-based compounds have demonstrated significant potential in antibacterial research , an area of critical importance due to the growing issue of bacterial antibiotic resistance . Furthermore, this scaffold is under investigation for other therapeutic areas, including anticancer, anti-inflammatory, and neuroprotective applications, as highlighted by recent reviews of novel isoquinoline alkaloids and their mechanisms of action . As a key synthetic intermediate, this compound is intended for use by qualified researchers in the construction of complex, multifunctional heterocyclic compounds for use in drug discovery programs .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-3-methoxyisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-10-5-7-2-3-9(11)4-8(7)6-12-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOPCILVZYFPAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2C=C(C=CC2=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

7-Bromo-3-methoxyisoquinoline synthesis route

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 7-Bromo-3-methoxyisoquinoline

This guide provides a comprehensive overview of the principal synthetic routes to this compound, a key intermediate in pharmaceutical research and development.[1] The document is structured to provide not only detailed experimental protocols but also the underlying strategic and mechanistic rationale, reflecting field-proven insights for researchers, chemists, and drug development professionals.

Introduction and Strategic Overview

This compound is a heterocyclic building block whose scaffold is prevalent in numerous biologically active compounds.[2] The strategic placement of the bromine atom at the C7 position and the methoxy group at the C3 position offers distinct opportunities for molecular elaboration. The bromine serves as a versatile synthetic handle, particularly for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.[3][4] The methoxy group, conversely, modulates the electronic properties of the isoquinoline core.

The synthesis of this target molecule can be approached from two fundamentally different perspectives:

  • Construction of the Isoquinoline Core : Building the bicyclic system from acyclic or monocyclic precursors using classic named reactions.

  • Late-Stage Functionalization : Modifying a pre-existing, functionalized isoquinoline core.

This guide will explore prominent examples of both strategies, offering a comparative analysis to inform methodological selection.

Retrosynthetic Analysis

A retrosynthetic approach reveals the logical bond disconnections that lead to plausible starting materials and informs our choice of synthetic strategy.

G cluster_1 Strategy 1: Pomeranz-Fritsch cluster_2 Strategy 2: Bischler-Napieralski cluster_3 Strategy 3: Late-Stage Functionalization Target This compound PF_Intermediate Benzalaminoacetal Intermediate Target->PF_Intermediate Cyclization (C4a-C8a, C1-N) BN_Intermediate1 3,4-Dihydroisoquinoline Target->BN_Intermediate1 Dehydrogenation LSF_SM 7-Bromo-3-chloroisoquinoline Target->LSF_SM Nucleophilic Substitution (SNAr) PF_SM1 3-Bromo-5-methoxybenzaldehyde PF_Intermediate->PF_SM1 PF_SM2 Aminoacetaldehyde diethyl acetal PF_Intermediate->PF_SM2 BN_Intermediate2 β-Arylethylamide BN_Intermediate1->BN_Intermediate2 Cyclization (C1-N) BN_SM 3-Bromo-5-methoxyphenethylamine BN_Intermediate2->BN_SM

Caption: Retrosynthetic pathways for this compound.

Synthetic Strategy I: The Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a cornerstone of isoquinoline synthesis, involving the acid-catalyzed cyclization of a benzalaminoacetal.[5][6] This electrophilic aromatic substitution pathway is particularly useful for preparing isoquinolines with substitution patterns that are difficult to achieve via other methods.[5]

Mechanistic Rationale and Causality

The reaction proceeds in two main stages:

  • Iminé Formation : Condensation of an appropriately substituted benzaldehyde (in this case, 3-bromo-5-methoxybenzaldehyde) with an aminoacetal (e.g., 2,2-diethoxyethylamine) forms a Schiff base, specifically a benzalaminoacetal.[7]

  • Acid-Catalyzed Cyclization : In the presence of a strong acid, typically concentrated sulfuric acid, the acetal is hydrolyzed, and the resulting enol or aldehyde equivalent undergoes an intramolecular electrophilic attack on the electron-rich benzene ring to form the isoquinoline core.[8]

The choice of a strong dehydrating acid like H₂SO₄ is critical; it acts as both a catalyst for the cyclization and a medium to facilitate the necessary dehydration steps that lead to the final aromatic system.[6] However, this method can be sensitive to the electronic nature of the substituents on the benzaldehyde, and yields can sometimes be modest due to competing side reactions.[5]

Experimental Protocol (Representative)

Step 1: Synthesis of the Benzalaminoacetal Intermediate

  • To a solution of 3-bromo-5-methoxybenzaldehyde (1.0 eq) in toluene, add 2,2-diethoxyethylamine (1.1 eq).

  • Fit the flask with a Dean-Stark apparatus to azeotropically remove water.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture and concentrate under reduced pressure to yield the crude benzalaminoacetal, which is often used in the next step without further purification.

Step 2: Cyclization to this compound

  • Cool a flask containing concentrated sulfuric acid (e.g., 75%) to 0°C in an ice bath.

  • Slowly add the crude benzalaminoacetal from the previous step to the stirred, cold acid, maintaining the temperature below 10°C.

  • Allow the reaction mixture to stir at room temperature for 12-18 hours.

  • Carefully pour the reaction mixture onto crushed ice and basify to pH > 10 with a concentrated NaOH or NH₄OH solution.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Workflow Diagram

G start 3-Bromo-5-methoxybenzaldehyde + 2,2-Diethoxyethylamine step1 Condensation (Toluene, Reflux, Dean-Stark) start->step1 intermediate Benzalaminoacetal Intermediate step1->intermediate step2 Acid-Catalyzed Cyclization (Conc. H₂SO₄) intermediate->step2 workup Aqueous Workup (Basification, Extraction) step2->workup purification Column Chromatography workup->purification end This compound purification->end

Caption: Pomeranz-Fritsch synthesis workflow.

Synthetic Strategy II: The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction provides an alternative route, constructing the isoquinoline skeleton via intramolecular cyclization of a β-arylethylamide.[9][10] This method first yields a 3,4-dihydroisoquinoline, which must then be dehydrogenated to form the final aromatic product.[11]

Mechanistic Rationale and Causality

The core of this reaction is the cyclodehydration of a β-phenylethylamide using a condensing agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[12][13]

  • Amide Activation : The condensing agent activates the amide carbonyl oxygen, making it a good leaving group.

  • Electrophilic Attack : The activated intermediate (a nitrilium ion or similar species) undergoes intramolecular electrophilic aromatic substitution. The presence of an electron-donating group (like the methoxy group on the precursor) facilitates this cyclization step.[10]

  • Dehydrogenation : The resulting 3,4-dihydroisoquinoline is a non-aromatic intermediate. Aromatization is achieved through an oxidation step, commonly using a palladium on carbon (Pd/C) catalyst in a high-boiling solvent or other oxidizing agents.

This two-step sequence (cyclization then oxidation) offers robust control but requires the synthesis of the specific β-arylethylamide precursor.

Experimental Protocol (Representative)

Step 1: Synthesis of N-[2-(3-Bromo-5-methoxyphenyl)ethyl]formamide

  • Synthesize or procure 2-(3-bromo-5-methoxyphenyl)ethanamine.

  • Dissolve the amine (1.0 eq) in ethyl formate (used as both reagent and solvent) and heat to reflux for 8-12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and remove the excess ethyl formate under reduced pressure to yield the formamide precursor.

Step 2: Cyclization to 6-Bromo-8-methoxy-3,4-dihydroisoquinoline

  • Dissolve the formamide precursor (1.0 eq) in a suitable solvent like acetonitrile or toluene.

  • Add phosphorus oxychloride (POCl₃, ~1.5-2.0 eq) dropwise at 0°C.

  • Heat the mixture to reflux (80-110°C) for 2-4 hours.

  • Cool the reaction, carefully quench with ice, and basify with aqueous ammonia or NaOH.

  • Extract with an organic solvent, dry the combined organic layers, and concentrate to yield the crude dihydroisoquinoline.

Step 3: Dehydrogenation to this compound

  • Dissolve the crude dihydroisoquinoline from the previous step in a high-boiling solvent such as decalin or xylenes.

  • Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10 mol%).

  • Heat the mixture to reflux for 6-10 hours.

  • Cool the reaction, filter through a pad of Celite to remove the catalyst, and wash the pad with solvent.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the final product.

Workflow Diagram

G start N-[2-(3-Bromo-5-methoxyphenyl)ethyl]formamide step1 Cyclodehydration (POCl₃, Reflux) start->step1 intermediate 6-Bromo-8-methoxy-3,4-dihydroisoquinoline step1->intermediate step2 Dehydrogenation (10% Pd/C, Reflux) intermediate->step2 workup Filtration & Concentration step2->workup purification Column Chromatography workup->purification end This compound purification->end

Caption: Bischler-Napieralski synthesis workflow.

Synthetic Strategy III: Late-Stage Nucleophilic Substitution

This strategy represents the most direct route, provided a suitable precursor is available. It leverages the reactivity of a 7-bromo-3-haloisoquinoline, where the halogen at the 3-position can be displaced by a methoxide nucleophile.

Mechanistic Rationale and Causality

This reaction is a nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nitrogen atom in the isoquinoline ring activates the C1 and C3 positions towards nucleophilic attack. A leaving group, such as a chlorine atom at C3, can be readily displaced by a strong nucleophile like sodium methoxide. The reaction is typically driven to completion by using an excess of the nucleophile and heating in a high-boiling polar aprotic solvent.

Experimental Protocol

This protocol is adapted directly from a documented procedure.[14]

  • Combine 7-bromo-3-chloroisoquinoline (100 mg, 0.4 mmol) and sodium methoxide (113 mg, 2.1 mmol) in diethylene glycol dimethyl ether (diglyme, 1 mL).

  • Heat the reaction mixture to 150°C for 1 hour.

  • Cool the reaction to room temperature and dilute with toluene and water.

  • Separate the layers and extract the aqueous phase three times with toluene.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Dry the resulting oil under vacuum to yield this compound as a yellow solid (83 mg, 85% yield).

Workflow Diagram

G start 7-Bromo-3-chloroisoquinoline + Sodium Methoxide step1 Nucleophilic Substitution (Diglyme, 150°C, 1h) start->step1 workup Aqueous Workup (Extraction with Toluene) step1->workup isolation Concentration & Drying workup->isolation end This compound isolation->end

Caption: Late-stage functionalization workflow.

Comparative Analysis of Synthetic Routes

The optimal choice of synthetic route depends on factors such as starting material availability, scalability, and tolerance to harsh reaction conditions.

FeaturePomeranz-Fritsch ReactionBischler-Napieralski ReactionLate-Stage Substitution
Starting Materials Substituted benzaldehydeSubstituted β-phenylethylamineSubstituted 3-haloisoquinoline
Number of Steps 2 (often one-pot from aldehyde)3 (amide formation, cyclization, oxidation)1
Key Reagents Conc. H₂SO₄POCl₃, Pd/CNaOMe, High-boiling solvent
Typical Yield Variable, often moderate to low[5]Moderate to good over 3 stepsHigh (e.g., 85%)[14]
Advantages Convergent; builds core efficientlyReliable; well-establishedHighly efficient; very direct
Disadvantages Harsh acidic conditions; potential for isomer formation and low yields[15]Multi-step; requires precursor synthesis; dehydrogenation can be challengingDependent on the availability of a specialized starting material

Application in Drug Discovery: The 7-Bromo Handle

The C7-bromo substituent is not merely a passive feature; it is a key functional group for diversification via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3][16] This reaction allows for the formation of a C-C bond between the isoquinoline core and a wide variety of boronic acids or esters, enabling the synthesis of large libraries of analogues for structure-activity relationship (SAR) studies.[4][17]

General Protocol for Suzuki-Miyaura Coupling
  • In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Heat the reaction mixture (e.g., 80-100°C) for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction, perform an aqueous workup, extract with an organic solvent, and purify by column chromatography.

Conclusion

The synthesis of this compound can be accomplished through several distinct and viable pathways. Classic isoquinoline syntheses like the Pomeranz-Fritsch and Bischler-Napieralski reactions offer fundamental approaches to construct the core from simple aromatic precursors. While robust, they often involve multiple steps and harsh conditions. In contrast, a late-stage functionalization strategy via nucleophilic substitution offers a highly efficient and direct route, though it is contingent on the accessibility of the required 7-bromo-3-chloroisoquinoline starting material. The choice of method will ultimately be guided by project-specific constraints, including scale, cost, and available chemical feedstocks.

References

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  • ACS Publications. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.9b01235]
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  • Organic Reactions. (n.d.). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Retrieved from organic-reactions.org. [URL: https://organicreactions.org/index.php/The_Preparation_of_3,4-Dihydroisoquinolines_and_Related_Compounds_by_the_Bischler-Napieralski_Reaction]
  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from nrochemistry.com. [URL: https://www.nro-chemistry.com/bischler-napieralski-reaction/]
  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from organic-chemistry.org. [URL: https://www.organic-chemistry.org/namedreactions/bischler-napieralski-reaction.shtm]
  • MDPI. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Molecules. [URL: https://www.mdpi.com/1420-3049/27/15/4994]
  • Google Patents. (2013). CN102875465A - Method for preparing 7-bromoisoquinoline. Retrieved from patents.google.com. [URL: https://patents.google.
  • ResearchGate. (2020). Synthesis and crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[ b ][5][8]thiazepin-4(5 H )-one. Retrieved from researchgate.net. [URL: https://www.researchgate.net/publication/339535355_Synthesis_and_crystal_structure_of_7-bromo-33-dibutyl-8-methoxy-5-phenyl-23-dihydrobenzob14thiazepin-45H-one]
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  • ResearchGate. (2008). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved from researchgate.net. [URL: https://www.researchgate.net/publication/244464506_Synthesis_of_5-Bromoisoquinoline_and_5-Bromo-8-nitroisoquinoline]
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Sources

Introduction: The Strategic Importance of 7-Bromo-3-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 7-Bromo-3-methoxyisoquinoline

In the landscape of modern medicinal chemistry and drug discovery, the isoquinoline scaffold is a "privileged structure," forming the core of numerous therapeutic agents.[1] The strategic functionalization of this scaffold allows for the fine-tuning of pharmacological activity. This compound is a prime example of a highly valuable synthetic intermediate. The methoxy group at the 3-position and the bromine atom at the 7-position are not merely decorative; they are key reactive handles that enable chemists to build molecular complexity through established synthetic transformations. The bromine atom, in particular, serves as a versatile linchpin for palladium-catalyzed cross-coupling reactions, which have revolutionized the construction of complex molecular architectures.[2]

This guide provides a comprehensive analysis of the core physicochemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific principles and field-proven experimental methodologies. Our approach emphasizes causality and self-validating systems to ensure both accuracy and practical utility in a research and development setting.

Core Molecular and Physical Properties

A foundational understanding of a compound begins with its basic physical and molecular attributes. These properties are the first checkpoint for identity, purity, and handling.

Identity and Structure
  • IUPAC Name: this compound

  • Chemical Formula: C₁₀H₈BrNO

  • CAS Number: 1246549-59-6[3]

  • Structure: Chemical structure of this compound

Physicochemical Data Summary

The following table summarizes the key quantitative properties of this compound.

PropertyValueSource(s)
Molecular Weight 238.08 g/mol [3]
Appearance White to off-white solid powder[4]
Melting Point 120-125 °C[4]
Purity ≥99% (Typical)[4]
Experimental Protocol: Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline compound, whereas a broad and depressed range suggests the presence of impurities.

Causality Behind the Method: The capillary method is the pharmacopeial standard, ensuring uniform and controlled heating.[3][5] Using a finely ground powder maximizes heat transfer and provides a distinct, observable melt.[3] A slow heating ramp near the melting point is crucial to allow the system to remain in thermal equilibrium, yielding an accurate reading.

Self-Validating System:

  • Calibration: The accuracy of the melting point apparatus must be validated before use. This is achieved by measuring the melting points of certified reference standards (e.g., caffeine, vanillin) with well-defined melting points. The apparatus should be recalibrated if the measured values deviate from the certified values.

  • Mixed Melting Point: To confirm the identity of the substance, a mixed melting point determination can be performed. A small amount of the sample is mixed with an authentic standard of this compound. If there is no depression in the melting point of the mixture, the two substances are identical.[3]

  • Repeatability: Measurements should be performed in triplicate to ensure the result is reproducible.

Workflow: Capillary Melting Point Determination

G cluster_prep Sample Preparation cluster_measurement Measurement Protocol cluster_validation Validation P1 Grind sample to a fine powder P2 Pack powder into capillary tube (2-3 mm height) P1->P2 P3 Tap gently to compact the sample P2->P3 M1 Place capillary in apparatus P3->M1 M2 Set rapid heating ramp (10°C/min) to ~15°C below expected MP M1->M2 M3 Switch to slow ramp (1-2°C/min) M2->M3 M4 Record T_initial (first liquid appears) M3->M4 M5 Record T_final (all solid disappears) M4->M5 V1 Perform measurement in triplicate V2 Calibrate apparatus with certified standards

Caption: Workflow for accurate melting point determination.

Solubility Profile

Solubility is a critical parameter that influences reaction conditions, purification methods, and formulation for biological screening.

Observed Solubility
SolventSolubilityRationale
Water Slightly solubleThe polar isoquinoline nitrogen and methoxy oxygen offer some hydrogen bonding potential, but the large, nonpolar aromatic ring system limits aqueous solubility.
Ethanol SolubleEthanol has both polar (hydroxyl) and nonpolar (ethyl) character, effectively solvating the molecule.
DMSO SolubleDimethyl sulfoxide (DMSO) is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds.

Source:[4]

Experimental Protocol: Systematic Solubility Testing

This protocol provides a systematic approach to characterizing the solubility of an unknown or new batch of material.[6]

Causality Behind the Method: The choice of solvents (water, acid, base) is designed to probe the key functional groups within the molecule.[4] The basic nitrogen of the isoquinoline ring is expected to be protonated by acid (5% HCl), forming a more soluble salt. The molecule lacks a strongly acidic proton, so it is not expected to dissolve in a weak base like 5% NaHCO₃ or a strong base like 5% NaOH. This systematic approach allows for the classification of the compound based on its acid-base properties.

Workflow: Systematic Solubility Assessment

G cluster_solvents Test Solvents cluster_obs Observation start Add ~10 mg of compound to 1 mL solvent s1 Water start->s1 s2 5% HCl start->s2 s3 5% NaOH start->s3 s4 Organic Solvents (Ethanol, DMSO, etc.) start->s4 o1 Shake vigorously for 60s o2 Observe for dissolution (clear, single phase) o1->o2 o3 Record as Soluble, Slightly Soluble, or Insoluble o2->o3

Caption: Systematic workflow for solubility characterization.

Acidity and Basicity: The pKa

The basicity of the nitrogen atom in the isoquinoline ring is a key chemical characteristic. It governs the molecule's behavior in acidic environments and its ability to participate in hydrogen bonding.

Expertise & Experience: Unsubstituted isoquinoline is a weak base with a pKa of 5.14 for its conjugate acid.[7] The electronic properties of the substituents on the ring modulate this basicity.

  • 3-methoxy group: The oxygen atom has lone pairs that can be donated into the ring system through resonance, increasing electron density and potentially increasing basicity.

  • 7-bromo group: Bromine is an electronegative atom that withdraws electron density through the inductive effect, which would decrease basicity. However, it can also donate electron density via resonance. For halogens on aromatic rings, the inductive effect typically dominates.

Spectroscopic Characterization

Spectroscopic data provides the definitive fingerprint for molecular structure confirmation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum provides detailed information about the electronic environment of each hydrogen atom.

Experimental Data:

  • Solvent: CDCl₃

  • Frequency: 400 MHz

  • Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.87s1HH-1
8.01-8.05m1HH-5
7.58-7.64m1HH-6 or H-8
7.53-7.58m1HH-6 or H-8
6.97s1HH-4
4.02s3H-OCH₃

Source:[6]

Interpretation & Causality:

  • H-1 (8.87 ppm): This proton is adjacent to the electronegative nitrogen atom and is significantly deshielded, causing its shift far downfield.

  • Aromatic Protons (7.53-8.05 ppm): These protons are on the benzene portion of the ring system and appear in the typical aromatic region. The bromine at C-7 influences the specific shifts of H-6 and H-8.

  • H-4 (6.97 ppm): This proton is shielded by the electron-donating resonance effect of the adjacent methoxy group, causing it to appear at a relatively high field (upfield) for an aromatic proton.

  • -OCH₃ (4.02 ppm): The three protons of the methoxy group are equivalent and appear as a sharp singlet. Their chemical shift is characteristic of protons on a carbon attached to an oxygen atom.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C Chemical Shifts:

  • C=N and C-O Carbons: ~150-165 ppm (C-3 will be significantly downfield due to the attached oxygen).

  • Aromatic Carbons (C-H): ~105-135 ppm (C-4 will be significantly upfield due to the shielding effect of the methoxy group).

  • Quaternary Aromatic Carbons: ~125-145 ppm.

  • C-Br Carbon: ~115-125 ppm (The carbon directly attached to bromine will be shifted to this region).

  • -OCH₃ Carbon: ~55-60 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

Expected Observations:

  • Molecular Ion (M⁺): The key feature for a compound containing one bromine atom is a characteristic pair of peaks for the molecular ion, separated by 2 m/z units.[8] This is due to the natural abundance of the two bromine isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).[8] We expect to see two peaks of nearly equal intensity at m/z = 238 and m/z = 240.

  • Electrospray Ionization (ESI): In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is typically observed. The reported experimental data shows a peak at m/z = 240.1, which corresponds to the [M+H]⁺ ion of the ⁷⁹Br isotopologue (C₁₀H₉⁷⁹BrNO⁺).[6] A corresponding peak for the ⁸¹Br isotopologue at m/z = 242.1 would also be expected.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Key IR Absorption Bands:

  • ~3050-3100 cm⁻¹: Aromatic C-H stretching.

  • ~1600-1650 cm⁻¹: C=N stretching of the isoquinoline ring.

  • ~1450-1580 cm⁻¹: C=C aromatic ring stretching vibrations.

  • ~1250 cm⁻¹ (strong): Asymmetric C-O-C stretching of the aryl ether (methoxy group).

  • ~1030 cm⁻¹ (strong): Symmetric C-O-C stretching.

  • ~550-650 cm⁻¹: C-Br stretching.

Stability and Reactivity

Chemical Stability

The compound is reported to be light-sensitive.[4] This necessitates specific handling and storage procedures to maintain its purity and integrity over time.

Expertise & Experience: Photodegradation can occur when molecules absorb UV or visible light, leading to bond cleavage or rearrangement.[9][10] For aromatic systems like isoquinoline, this can lead to complex degradation pathways.

Protocol: Photostability Testing (ICH Q1B Guideline Summary) This workflow is essential for any compound intended for further development to establish proper handling, packaging, and storage conditions.[11][12]

Workflow: Photostability Evaluation

G start Prepare solid sample and solution sample control Wrap control samples in aluminum foil (dark control) start->control exposure Expose test samples to light source (≥1.2 million lux hours visible AND ≥200 watt hours/m² UV) start->exposure analysis Analyze all samples (test and control) post-exposure control->analysis exposure->analysis methods Analytical Methods: - HPLC (for purity and degradation products) - UV-Vis (for appearance/color change) - Melting Point analysis->methods evaluation Compare results of exposed vs. dark control samples to assess degradation analysis->evaluation

Caption: Standard workflow for assessing the photostability of a chemical compound.

Reactivity

The primary utility of this compound in synthesis stems from the reactivity of the C-Br bond. It is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[2] These reactions allow for the formation of new carbon-carbon or carbon-nitrogen bonds at the 7-position, providing a powerful tool for generating diverse libraries of isoquinoline derivatives for screening.

Diagram: Suzuki-Miyaura Cross-Coupling Reaction

G sub This compound + R-B(OH)₂ reagents [ Pd Catalyst (e.g., Pd(PPh₃)₄) ] [ Base (e.g., Na₂CO₃) ] [ Solvent (e.g., Toluene/H₂O) ] sub->reagents prod 7-R-3-methoxyisoquinoline reagents->prod

Caption: General scheme for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a well-defined crystalline solid with physicochemical properties that make it an exceptionally useful intermediate in synthetic and medicinal chemistry. Its solubility in common organic solvents facilitates its use in reactions, while the bromine atom provides a key site for molecular elaboration via cross-coupling chemistry. The spectroscopic data provide a clear fingerprint for identity and quality control. An understanding of its light sensitivity is crucial for ensuring its long-term integrity. The protocols and data presented in this guide offer a robust framework for researchers to confidently handle, analyze, and utilize this versatile building block in their drug discovery and development programs.

References

  • ExportersIndia. (n.d.). This compound.
  • ChemBK. (n.d.). This compound.
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
  • thinkSRS.com. (n.d.). Melting Point Determination.
  • ResearchGate. (n.d.). Dissociation constants pK a of isoquinoline bases.
  • University of Calgary. (n.d.). Melting point determination.
  • Pasadena City College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Wikipedia. (n.d.). Isoquinoline.
  • Ataman Kimya. (n.d.). ISOQUINOLINE.
  • ARKIVOC. (2004). Acid-base interactions in some isoquinoline and quinazoline amino derivatives.
  • SlideShare. (n.d.). Fused heterocyclic compound isoquinoline.
  • SoapMaker's Journal. (2024). Understanding Chemical Stability – Principles and Testing Methods.
  • Westlab Canada. (2023). Measuring the Melting Point.
  • Mettler Toledo. (n.d.). Melting Point Determination.
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
  • Protheragen. (n.d.). Light Stability Test.
  • SSERC. (n.d.). Melting point determination.
  • PubMed. (2005). DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline.
  • Certified Laboratories. (n.d.). Understanding Photostability Testing for Cosmetic & OTC Drug Products.
  • Pacific BioLabs. (n.d.). Physicochemical Properties.
  • PubMed. (2017). Light-sensitive drugs in topical formulations: stability indicating methods and photostabilization strategies.

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Introduction: The Strategic Importance of the Isoquinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Bromo-3-methoxyisoquinoline for Advanced Research

This guide provides an in-depth technical overview of this compound, a key heterocyclic intermediate, designed for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, and critical applications, with a focus on the rationale behind its use in modern therapeutic agent discovery.

The isoquinoline core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous biologically active compounds and approved pharmaceuticals. Its rigid bicyclic framework provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. The strategic introduction of substituents, such as a bromine atom at the 7-position and a methoxy group at the 3-position, transforms the simple isoquinoline scaffold into a versatile building block like this compound.

The bromine atom serves as a key reactive handle, enabling a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for the introduction of diverse aryl, heteroaryl, or alkyl moieties. This allows for extensive exploration of the chemical space around the core, which is fundamental for structure-activity relationship (SAR) studies. The methoxy group, on the other hand, can act as a hydrogen bond acceptor and its electronic properties can modulate the overall reactivity and biological activity of the molecule.

Physicochemical and Structural Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and research.

PropertyValueReference(s)
CAS Number 1246549-59-6 (Primary), 136055-80-6 (Alternative)[1][2]
Molecular Formula C₁₀H₈BrNO[2]
Molecular Weight 238.08 g/mol [1]
Appearance White to off-white or yellow solid/powder[2]
Melting Point 120-125 °C[2]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol and DMSO.[2]
Purity Typically ≥95%
Storage Store in a cool, dry place in a tightly closed container.[2]

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is most commonly achieved via nucleophilic aromatic substitution of a more readily available precursor, 7-bromo-3-chloroisoquinoline. The rationale for this approach lies in the greater reactivity of the chlorine atom at the 3-position towards nucleophilic displacement compared to the bromine at the 7-position.

Experimental Protocol

The following protocol is adapted from a procedure described in a Pfizer patent (US2012/108619 A1)[3][4].

Reaction: Nucleophilic substitution of 7-bromo-3-chloroisoquinoline with sodium methoxide.

Materials:

  • 7-Bromo-3-chloroisoquinoline (1.0 eq)

  • Sodium methoxide (5.25 eq)

  • Diethylene glycol dimethyl ether (diglyme)

Procedure:

  • A mixture of 7-bromo-3-chloroisoquinoline (e.g., 100 mg, 0.4 mmol, 1.0 eq) and sodium methoxide (e.g., 113 mg, 2.1 mmol, 5.25 eq) in diglyme (e.g., 1 mL) is prepared in a suitable reaction vessel.

  • The reaction mixture is heated to 150 °C for 1 hour. The high temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution on the electron-rich isoquinoline ring. Diglyme is an excellent high-boiling polar aprotic solvent for this type of reaction.

  • Upon completion, the reaction is cooled to room temperature.

  • The mixture is then diluted with toluene and water. This step is for the workup, partitioning the product into the organic layer and the inorganic salts into the aqueous layer.

  • The organic and aqueous layers are separated.

  • The aqueous layer is extracted three times with toluene to maximize the recovery of the product.

  • The combined organic layers are washed with water and then with brine to remove any remaining inorganic impurities.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure (concentrated) to yield an oil.

  • The resulting oil is dried under vacuum overnight to afford this compound as a yellow solid (yields are reported to be around 85%).

Synthesis Workflow Diagram

SynthesisWorkflow Start 7-Bromo-3-chloroisoquinoline (Starting Material) Reaction Heat to 150°C (1 hour) Start->Reaction Reagents Sodium Methoxide (NaOMe) Diglyme (Solvent) Reagents->Reaction Workup Workup: 1. Cool to RT 2. Dilute with Toluene/Water 3. Separate Layers Reaction->Workup Extraction Aqueous Layer Extraction (3x Toluene) Workup->Extraction Purification Purification: 1. Wash with Water/Brine 2. Dry (Na2SO4) 3. Concentrate Extraction->Purification Product This compound (Final Product) Purification->Product ACC_Pathway Citrate Citrate (from Krebs Cycle) AcetylCoA Acetyl-CoA Citrate->AcetylCoA ACC Acetyl-CoA Carboxylase (ACC) AcetylCoA->ACC Substrate MalonylCoA Malonyl-CoA ACC->MalonylCoA Product FAS Fatty Acid Synthase (FAS) MalonylCoA->FAS FattyAcids Fatty Acids FAS->FattyAcids Inhibitor Inhibitor (derived from This compound) Inhibitor->ACC Inhibition

Caption: Role of ACC in fatty acid synthesis and its inhibition.

Safety and Handling

  • Hazard Classification: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.

  • Handling: Use only under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid generating dust.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.

  • Incompatible Materials: Strong oxidizing agents.

  • First Aid:

    • Eyes: Rinse immediately with plenty of water for at least 15 minutes. Seek immediate medical attention.

    • Skin: Wash off immediately with plenty of soap and water. Seek medical attention if irritation persists.

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that offers medicinal chemists a reliable and versatile platform for the synthesis of novel therapeutic agents. Its well-placed reactive handle (bromine) and modulating group (methoxy) on a privileged isoquinoline scaffold make it a compound of significant interest in the pursuit of inhibitors for critical biological targets like ACC and KDM2b. A thorough understanding of its properties, synthesis, and handling is paramount for its successful application in the demanding field of drug discovery.

References

  • Vertex AI Search. Buy this compound at Best Price, Pharmaceutical Intermediate.
  • ChemBK. This compound.
  • Ryu, J. W., et al. (2011). Design and synthesis of triazolopyridazines substituted with methylisoquinolinone as selective c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(23), 7099-7102.
  • Zhang, Y., et al. (2016). Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. Molecules, 21(10), 1339.
  • Trout, R. E., et al. (2013). Design, Synthesis, and Biological Evaluation of Potent c-Met Inhibitors. Journal of Medicinal Chemistry, 56(15), 6047-6063.
  • Guo, Y., et al. (2021). Synthesis of triazolotriazine derivatives as c-Met inhibitors. Molecular Diversity, 25(2), 839-846.
  • Google Patents. US8993586B2 - N1/N2-lactam acetyl-CoA carboxylase inhibitors.
  • Ibrahim, M. A. A., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(18), 4085.
  • PubChemLite. C10H8BrNO - Explore.
  • Google Patents. WO2016112284A1 - (piperidin-3-yl)(naphthalen-2-yl)methanone derivatives and related compounds as inhibitors of the histone demethylase kdm2b for the treatment of cancer.
  • Google Patents. TWI441823B - N1/N2-lactam acetyl-CoA carboxylase inhibitors.
  • Google Patents. CN104774205A - N1/n2-lactam acetyl-CoA carboxylase inhibitors.

Sources

An In-depth Technical Guide to the Spectral Characteristics of 7-Bromo-3-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

7-Bromo-3-methoxyisoquinoline is a heterocyclic compound of significant interest in medicinal chemistry and materials science. A thorough understanding of its structural and electronic properties is paramount for its application and development. Spectroscopic analysis provides the fundamental data required for unequivocal structure elucidation and quality control. This guide presents a detailed analysis of the expected spectral data for this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from closely related analogues to provide a robust, predictive guide for researchers.

Introduction and Molecular Structure

The isoquinoline scaffold is a prominent feature in many natural products and synthetic compounds with diverse biological activities. The introduction of a bromine atom at the 7-position and a methoxy group at the 3-position of the isoquinoline core, as in this compound (CAS 1246549-59-6), significantly influences its electronic distribution and potential for further functionalization.[1] Accurate interpretation of its spectral data is crucial for confirming its identity and purity.

Below is the chemical structure and a systematic numbering of the atoms in this compound, which will be referenced throughout this guide.

Figure 1: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in a molecule. For this compound, we expect to see signals corresponding to the aromatic protons and the methoxy group protons. The predicted chemical shifts (δ) are based on the analysis of related structures such as Methyl 7-bromo-3-hydroxy-1-methoxyisoquinoline-4-carboxylate and Ethyl 7-bromo-1-methoxy-3-methylisoquinoline-4-carboxylate.[2]

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1~9.0 - 9.2s-
H8~8.0 - 8.2d~8.5
H5~7.8 - 8.0d~8.5
H6~7.6 - 7.8dd~8.5, ~2.0
H4~7.0 - 7.2s-
OCH₃~4.0 - 4.1s-

Interpretation and Rationale:

  • H1: This proton is adjacent to the nitrogen atom and is expected to be the most deshielded aromatic proton, appearing as a singlet.

  • H8 and H5: These protons are part of the brominated benzene ring and are expected to appear as doublets due to coupling with their respective ortho protons.

  • H6: This proton is coupled to both H5 and H8 (meta-coupling with H8 will be smaller), resulting in a doublet of doublets.

  • H4: This proton is on the pyridine ring and is expected to be a singlet.

  • OCH₃: The three protons of the methoxy group are equivalent and will appear as a sharp singlet in the upfield region.

G cluster_0 Data Acquisition cluster_1 Data Processing & Analysis Sample_Prep Dissolve sample in CDCl3 NMR_Tube Transfer to NMR tube Sample_Prep->NMR_Tube Spectrometer Acquire spectrum on 400 MHz spectrometer NMR_Tube->Spectrometer FID_Processing Fourier Transform & Phase Correction Spectrometer->FID_Processing Peak_Integration Integrate Peaks FID_Processing->Peak_Integration Chemical_Shift Assign Chemical Shifts (vs. TMS) Peak_Integration->Chemical_Shift Coupling_Analysis Analyze Coupling Constants Chemical_Shift->Coupling_Analysis Structure_Confirmation Confirm Structure Coupling_Analysis->Structure_Confirmation

Figure 2: Workflow for ¹H NMR data acquisition and analysis.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Based on data from related bromo-methoxy-isoquinoline derivatives, the following chemical shifts are predicted.[2]

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

CarbonPredicted Chemical Shift (δ, ppm)
C1~150 - 152
C3~160 - 162
C4~105 - 107
C4a~135 - 137
C5~128 - 130
C6~129 - 131
C7~120 - 122
C8~125 - 127
C8a~145 - 147
OCH₃~55 - 57

Interpretation and Rationale:

  • C3: This carbon, bonded to the electronegative oxygen of the methoxy group, is expected to be the most downfield signal.

  • C1 and C8a: These carbons, adjacent to the nitrogen atom, will also be significantly deshielded.

  • C7: The carbon atom directly attached to the bromine will experience a moderate shielding effect.

  • Quaternary Carbons (C4a, C7, C8a): These carbons will typically show weaker signals compared to the protonated carbons.

  • OCH₃: The methoxy carbon will appear as a sharp signal in the upfield region.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound (C₁₀H₈BrNO), the presence of bromine is a key diagnostic feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragment ions.

Table 3: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zRelative Intensity
[M]⁺ (with ⁷⁹Br)236.9789~100%
[M+2]⁺ (with ⁸¹Br)238.9769~97%

Expected Fragmentation Pattern:

The fragmentation of this compound would likely involve the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO).

  • [M - CH₃]⁺: m/z ~222 and ~224

  • [M - CH₃ - CO]⁺: m/z ~194 and ~196

G M [M]⁺˙ m/z 237/239 M_minus_CH3 [M - CH₃]⁺ m/z 222/224 M->M_minus_CH3 - •CH₃ M_minus_CH3_minus_CO [M - CH₃ - CO]⁺ m/z 194/196 M_minus_CH3->M_minus_CH3_minus_CO - CO

Figure 3: Predicted fragmentation pathway for this compound.

Predicted Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H, C=C, and C=N bonds, as well as the C-O and C-Br bonds.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch (OCH₃)
1620-1580StrongAromatic C=C and C=N stretching
1500-1400Medium-StrongAromatic C=C stretching
1250-1200StrongAsymmetric C-O-C stretch (aryl-alkyl ether)
1050-1000MediumSymmetric C-O-C stretch
850-750StrongC-H out-of-plane bending
600-500MediumC-Br stretch

Interpretation and Rationale:

  • The presence of bands above 3000 cm⁻¹ is characteristic of aromatic C-H stretching vibrations.[3]

  • The strong absorptions in the 1620-1400 cm⁻¹ region are typical for the stretching vibrations of the isoquinoline ring system.[3]

  • The strong band around 1250-1200 cm⁻¹ is a key indicator of the aryl-alkyl ether linkage of the methoxy group.

  • The C-Br stretching vibration is expected in the lower frequency "fingerprint" region of the spectrum.

Experimental Protocol: A Representative Guide

The following provides a general methodology for the acquisition of the spectral data discussed.

6.1. NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

6.2. Mass Spectrometry

  • Sample Introduction: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample into a mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

6.3. Infrared Spectroscopy

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the powdered sample directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using the spectrum of the empty ATR crystal.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral features of this compound. The presented ¹H NMR, ¹³C NMR, MS, and IR data, derived from the analysis of closely related compounds and fundamental spectroscopic principles, offer a valuable resource for researchers working with this molecule. The detailed interpretations and experimental guidelines herein are intended to facilitate the unambiguous identification and characterization of this compound in a laboratory setting.

References

[4] The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link] [2] The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link] [5] PubChem. (n.d.). This compound. Retrieved from [Link] [6] Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link] [7] ChemBK. (n.d.). This compound. Retrieved from [Link]

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An In-depth Technical Guide to the ¹H NMR Spectrum of 7-Bromo-3-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 7-Bromo-3-methoxyisoquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of a publicly available experimental spectrum for this specific molecule, this document serves as an expert-led prediction and interpretation guide. We will dissect the anticipated chemical shifts, coupling constants, and multiplicity patterns of the aromatic protons and the methoxy group. This guide is built upon foundational NMR principles and comparative analysis with structurally related isoquinoline and quinoline derivatives. Furthermore, a detailed, field-proven protocol for the acquisition of a high-quality ¹H NMR spectrum for this class of compounds is provided, ensuring methodological rigor for researchers aiming to characterize this or similar molecules.

Introduction: The Structural Significance of Substituted Isoquinolines

The isoquinoline scaffold is a privileged structure in drug discovery, forming the core of numerous alkaloids and synthetic pharmaceuticals with a wide range of biological activities. The specific substitution pattern on the isoquinoline ring system dramatically influences its physicochemical properties and pharmacological effects. This compound incorporates two key substituents: a bromine atom at the 7-position and a methoxy group at the 3-position. The bromine atom can serve as a handle for further synthetic transformations, such as cross-coupling reactions, while the methoxy group can modulate the electronic properties and metabolic stability of the molecule.

Accurate structural elucidation is paramount in the development of isoquinoline-based compounds. ¹H NMR spectroscopy is an unparalleled tool for confirming the identity and purity of such molecules. This guide will provide a detailed roadmap for understanding and obtaining the ¹H NMR spectrum of this compound.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is predicted to exhibit signals corresponding to five distinct protons: four aromatic protons on the isoquinoline core and the three protons of the methoxy group. The chemical shifts (δ) are influenced by the electron-donating effect of the methoxy group and the electron-withdrawing and anisotropic effects of the bromine atom, as well as the inherent electronic structure of the isoquinoline nucleus.

Predicted Chemical Shifts and Multiplicities

The anticipated ¹H NMR data for this compound in a standard deuterated solvent such as CDCl₃ is summarized in the table below. The predictions are based on the analysis of substituent effects on the parent isoquinoline system and data from related substituted isoquinolines.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-18.8 - 9.0Singlet (s)-
H-47.0 - 7.2Singlet (s)-
H-57.8 - 8.0Doublet (d)8.5 - 9.0
H-67.5 - 7.7Doublet of doublets (dd)8.5 - 9.0, 1.5 - 2.0
H-88.1 - 8.3Doublet (d)~1.5 - 2.0
-OCH₃3.9 - 4.1Singlet (s)-
Rationale for Peak Assignments and Coupling Patterns

The interpretation of the predicted spectrum is grounded in established principles of NMR spectroscopy.

  • H-1: This proton is situated adjacent to the nitrogen atom and is significantly deshielded due to the inductive effect and anisotropy of the nitrogen lone pair. The presence of the electron-donating methoxy group at the 3-position is expected to slightly shield this proton compared to unsubstituted isoquinoline. It appears as a singlet as it has no adjacent protons.

  • H-4: This proton is part of the pyridine ring and is influenced by the electron-donating methoxy group at the adjacent C-3 position, causing an upfield shift. It is expected to be a singlet due to the absence of vicinal coupling partners.

  • The Benzenoid Protons (H-5, H-6, and H-8): These protons form a three-spin system on the carbocyclic ring.

    • H-5: This proton is ortho to the fused pyridine ring and will appear as a doublet due to coupling with H-6.

    • H-6: This proton is coupled to both H-5 (ortho-coupling, larger J value) and H-8 (meta-coupling, smaller J value), resulting in a doublet of doublets.

    • H-8: This proton is deshielded due to its peri-relationship with the nitrogen atom. It will appear as a doublet due to the smaller meta-coupling with H-6. The bromine at the 7-position will influence the chemical shifts of these protons through its inductive and resonance effects.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and do not couple with other protons, thus they will appear as a sharp singlet. Their chemical shift is characteristic of methoxy groups attached to an aromatic ring.

The logical relationship for interpreting the spin systems can be visualized as follows:

G cluster_pyridine Pyridine Ring Spin System cluster_benzene Benzenoid Ring Spin System cluster_substituent Substituent H1 H-1 (s) H4 H-4 (s) H5 H-5 (d) H6 H-6 (dd) H5->H6 J (ortho) H8 H-8 (d) H6->H8 J (meta) OCH3 -OCH3 (s)

Caption: Predicted ¹H NMR spin systems for this compound.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of this compound. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.[1][2]

  • Material Weighing: Accurately weigh 5-10 mg of purified this compound.

  • Solvent Selection: Choose a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Ensure the solvent contains a reference standard, typically tetramethylsilane (TMS) at 0.00 ppm.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identity.

G A Weigh 5-10 mg of Sample B Dissolve in 0.6-0.7 mL of Deuterated Solvent A->B C Filter into NMR Tube B->C D Cap and Label C->D

Caption: Workflow for ¹H NMR sample preparation.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz or 500 MHz spectrometer.

  • Sample Insertion and Locking: Insert the sample into the spectrometer. The instrument will automatically lock onto the deuterium signal of the solvent.

  • Shimming: Perform automatic or manual shimming of the magnetic field to achieve high homogeneity, which is crucial for sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Typically 12-16 ppm, ensuring all signals are captured.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds to allow for full relaxation of the protons between scans.

    • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

  • Data Processing:

    • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

    • Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

    • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integration: Integrate the area under each peak to determine the relative number of protons.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The expected outcome of a successful experiment will be a spectrum with sharp, well-resolved peaks and a flat baseline. The integration of the aromatic and methoxy signals should correspond to a 1:1:1:1:1:3 ratio for H-1, H-4, H-5, H-6, H-8, and the -OCH₃ protons, respectively. Any significant deviation from the predicted chemical shifts or coupling patterns should prompt a re-evaluation of the sample's purity or structural assignment. For unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed.

Conclusion

This technical guide provides a robust framework for the prediction, interpretation, and acquisition of the ¹H NMR spectrum of this compound. By understanding the influence of the bromo and methoxy substituents on the isoquinoline core, researchers can confidently assign the proton signals. The detailed experimental protocol ensures that high-quality, reproducible data can be obtained, which is fundamental for the advancement of research and development in fields that utilize this important class of heterocyclic compounds.

References

  • Chemical Instrumentation Facility, Iowa State University.
  • University of California, Riverside. How to Prepare Samples for NMR. [Link]

Sources

13C NMR characterization of 7-Bromo-3-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹³C NMR Characterization of 7-Bromo-3-methoxyisoquinoline

Abstract

This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) characterization of this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. As a Senior Application Scientist, my objective is to move beyond a simple recitation of data, instead offering a narrative grounded in the principles of magnetic resonance, substituent effects, and robust experimental design. This document details the theoretical underpinnings for spectral prediction, provides field-proven protocols for sample preparation and data acquisition, and outlines a systematic approach to spectral assignment. The methodologies described herein are designed to ensure data integrity and reproducibility, forming a self-validating workflow for the structural elucidation of this and similar substituted isoquinoline systems.

Introduction: The Imperative for Structural Verification

The isoquinoline scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. The specific substitution pattern of this compound, featuring both an electron-donating methoxy group and an electron-withdrawing, heavy bromine atom, creates a unique electronic environment. This environment dictates the molecule's reactivity, intermolecular interactions, and, ultimately, its biological activity.

¹³C NMR spectroscopy is an indispensable tool for the unambiguous structural verification of such molecules. Unlike ¹H NMR, which can be complicated by overlapping signals and complex coupling patterns in aromatic systems, ¹³C NMR provides a distinct signal for each unique carbon environment. This guide will elucidate the process of acquiring and interpreting a high-quality ¹³C NMR spectrum for the title compound, providing researchers with the confidence needed for downstream applications.

Theoretical Foundation: Predicting the ¹³C NMR Spectrum

A robust spectral analysis begins with a theoretically grounded prediction of the chemical shifts (δ). This predictive process is not a mere academic exercise; it informs the setup of acquisition parameters and provides a crucial first check during spectral assignment. Our prediction for this compound is built upon three pillars: the foundational shifts of the parent isoquinoline, and the predictable perturbations caused by the methoxy and bromine substituents.

The Isoquinoline Skeleton

The parent isoquinoline molecule provides the baseline chemical shifts for our analysis. The approximate reported values are used as our starting point.[1]

Substituent Effects: A Duality of Influence

The Methoxy Group (-OCH₃) at C3: The oxygen atom of the methoxy group exerts two opposing effects:

  • Inductive Effect (-I): Through the sigma bond framework, the electronegative oxygen withdraws electron density from the directly attached carbon (C3), causing a deshielding (downfield shift) effect.

  • Resonance Effect (+R): The oxygen's lone pairs can donate electron density into the π-system of the aromatic rings. This increases electron density, particularly at ortho and para positions, causing a shielding (upfield shift) effect. For C3, the resonance effect is significant, leading to a substantial downfield shift for the oxygen-bearing carbon itself, while shielding other carbons in the ring. The methoxy carbon itself typically appears around 55-60 ppm.[2][3][4]

The Bromine Atom (-Br) at C7: The bromine substituent also has a dual nature:

  • Inductive Effect (-I): As an electronegative halogen, bromine withdraws electron density inductively, deshielding nearby carbons.

  • Heavy Atom Effect: This is a dominant and counterintuitive effect for the ipso-carbon (the carbon directly attached to the bromine, C7). The large electron cloud of the bromine atom induces significant diamagnetic shielding.[5] This effect typically shifts the ipso-carbon's signal significantly upfield compared to what would be expected based on electronegativity alone.[5][6]

By combining these principles with empirical data from similar substituted isoquinolines[7][8][9], we can generate a reliable set of predicted chemical shifts.

Experimental Protocol: From Sample to Spectrum

The integrity of any NMR spectrum is contingent upon meticulous experimental technique. The following protocols are designed to maximize signal-to-noise, resolution, and overall data quality.

Sample Preparation: The Foundation of Quality

A high-quality spectrum can only be obtained from a properly prepared sample. The goal is to create a homogeneous solution free of paramagnetic impurities and solid particulates.

Methodology:

  • Analyte Quantity: For a standard 5 mm NMR tube, accurately weigh 50-100 mg of this compound.[10] While spectra can be obtained on less material, this quantity ensures a good signal-to-noise ratio can be achieved in a reasonable timeframe (20-60 minutes).[10]

  • Solvent Selection: Use approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for its excellent solubilizing power for many organic compounds and its single solvent peak at ~77.16 ppm. Ensure the solvent is dry and of high purity. Deuterated solvents are critical as they provide the deuterium lock signal for the spectrometer to maintain field stability.[11]

  • Dissolution & Transfer: Dissolve the sample in the deuterated solvent within a small, clean vial. Once fully dissolved, filter the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool directly into the NMR tube.[12] This step is critical to remove any solid particles, which disrupt magnetic field homogeneity and lead to broad spectral lines.[10]

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the sample. TMS is chemically inert and its 12 equivalent protons and 4 equivalent carbons produce a single, sharp signal which is defined as 0.00 ppm, serving as the universal reference point for both ¹H and ¹³C NMR spectra.[10]

  • Tube Cleaning: Ensure the exterior of the NMR tube is clean before inserting it into the spectrometer to prevent contamination of the instrument probe.[12]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (50-100 mg) dissolve 2. Dissolve in Solvent (0.6 mL CDCl₃) weigh->dissolve standard 3. Add TMS Standard dissolve->standard filter 4. Filter into NMR Tube standard->filter shim 5. Insert & Shim filter->shim setup 6. Set Parameters (Pulse, Delay, Scans) shim->setup acquire 7. Acquire Spectrum setup->acquire ft 8. Fourier Transform acquire->ft phase 9. Phase Correction ft->phase baseline 10. Baseline Correction phase->baseline reference 11. Reference to TMS baseline->reference Analysis Analysis reference->Analysis

Fig 1. Comprehensive workflow for ¹³C NMR characterization.
Data Acquisition: Optimizing Spectrometer Parameters

The parameters used during data acquisition directly control the trade-off between experimental time, signal intensity, and resolution. For ¹³C NMR, where the natural abundance is low (~1.1%) and relaxation times can be long, parameter optimization is crucial.

Recommended Acquisition Parameters (for a 400-600 MHz Spectrometer):

  • Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30 or zgdc30 on Bruker systems) is recommended. The 30° pulse angle is a key choice. While a 90° pulse maximizes signal for a single scan, it requires a long relaxation delay (5x the longest T₁). A smaller flip angle, such as 30°, allows for a much shorter relaxation delay, yielding a better signal-to-noise ratio in the same amount of time for multi-scan experiments where T₁ values are long.[13][14]

  • Acquisition Time (AQ): Set to 1.0 - 2.0 seconds. This duration is sufficient to capture the sharp signals typical of small molecules without introducing excessive noise.[13]

  • Relaxation Delay (D1): Set to 2.0 seconds. Combined with the acquisition time, this recycle delay of ~3-4 seconds is an effective compromise for most carbons in a molecule of this size.[13][14]

  • Number of Scans (NS): Start with 128 scans.[13] This number can be increased (e.g., to 256, 512, or more) to improve the signal-to-noise ratio for dilute samples or to clearly resolve quaternary carbons, which typically have longer relaxation times and lower intensity.

  • Spectral Width (SW): A spectral width of ~240 ppm (e.g., from -10 to 230 ppm) is appropriate to ensure all carbon signals, from the shielded aliphatic region to the deshielded carbonyl region, are captured.[15]

Spectral Analysis and Data Interpretation

With a high-quality spectrum in hand, the process of assignment begins. This is a logical deduction process, combining the predicted chemical shifts with empirical data from spectral editing techniques like DEPT.

Predicted Chemical Shifts and Assignment Strategy

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. The assignments are based on the principles discussed in Section 2 and comparison with known spectra of substituted isoquinolines.

Carbon AtomPredicted δ (ppm)Carbon Type (from DEPT)Justification
C1~152CHDeshielded by adjacent nitrogen and resonance from -OCH₃.
C3~160C (Quaternary)Directly attached to electronegative oxygen; strongly deshielded.
C4~95CHStrongly shielded by +R effect from para -OCH₃ group.
C4a~135C (Quaternary)Typical aromatic bridgehead carbon.
C5~128CHAromatic CH, minor influence from substituents.
C6~130CHAromatic CH, deshielded by -I effect of bromine.
C7~118C (Quaternary)ipso-carbon to bromine; shielded by heavy atom effect.[5]
C8~125CHAromatic CH, ortho to bromine, deshielded by -I effect.
C8a~127C (Quaternary)Aromatic bridgehead carbon.
-OCH₃~56CH₃Typical chemical shift for an aromatic methoxy group.[2]
The Role of DEPT-135

A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is essential for confirming carbon multiplicities. It differentiates carbon signals based on the number of attached protons:

  • CH₃ (methyl): Positive signal (points up)

  • CH₂ (methylene): Negative signal (points down)

  • CH (methine): Positive signal (points up)

  • C (quaternary): No signal

For this compound, the DEPT-135 spectrum will confirm:

  • Positive Signals: C1, C4, C5, C6, C8, and the -OCH₃ carbon.

  • Negative Signals: None.

  • Absent Signals: C3, C4a, C7, and C8a.

This information dramatically simplifies the assignment process, allowing for the immediate identification of all quaternary carbons by comparing the broadband-decoupled ¹³C spectrum with the DEPT-135 spectrum.

G start Acquired ¹³C Spectrum (All Carbon Signals) dept Run DEPT-135 Experiment start->dept compare Compare Spectra start->compare dept->compare up Positive Signals: CH, CH₃ compare->up Phase Up down Negative Signals: CH₂ compare->down Phase Down absent Absent Signals: Quaternary C compare->absent Signal Absent in DEPT assign_ch_ch3 Assign CH & CH₃ Carbons (C1, C4, C5, C6, C8, -OCH₃) up->assign_ch_ch3 assign_quat Assign Quaternary Carbons (C3, C4a, C7, C8a) absent->assign_quat

Fig 2. Decision workflow for spectral assignment using DEPT-135.

Conclusion

The ¹³C NMR characterization of this compound is a systematic process that integrates theoretical prediction with rigorous experimental execution and logical data interpretation. By following the protocols outlined in this guide, researchers can confidently prepare their sample, optimize acquisition parameters, and assign the resulting spectrum. The use of spectral editing techniques like DEPT-135 is not merely recommended but is considered essential for a self-validating and unambiguous structural assignment. This comprehensive approach ensures the generation of reliable, high-quality data, which is the bedrock of credible scientific research and development.

References

  • Tousek, J., et al. (2013). Origin of the Conformational Modulation of the ¹³C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A.
  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation.
  • University of Leicester. (n.d.). NMR Sample Preparation.
  • University of California, Santa Barbara. (n.d.). NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry.
  • Anasazi Instruments. (n.d.). A Great ¹³C NMR Spectrum Even When Your Sample is Dilute.
  • PubMed. (2013). Origin of the conformational modulation of the ¹³C NMR chemical shift of methoxy groups in aromatic natural compounds. National Center for Biotechnology Information.
  • Contreras, R. H., et al. (1994). Methoxy group conformation effects on ¹³C NMR parameters in 1‐cis‐methoxy‐ and 1‐trans‐methoxy‐1,3‐trans‐butadiene. Magnetic Resonance in Chemistry.
  • Kurutz, J. (2020). Optimized Default ¹³C Parameters. NMR Facility - Chemistry Department, Northwestern University.
  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
  • Chemistry Stack Exchange. (2018). Assigning the ¹³C NMR spectrum of bromobenzene and 4-bromobenzophenone.
  • ResearchGate. (2013). Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. Available at: [https://www.researchgate.
  • Hughes, D. W., Holland, H. L., & MacLean, D. B. (1976). ¹³C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds. Canadian Journal of Chemistry.
  • Navarro-Vazquez, A., et al. (2018). Acquiring 1 H and 13 C Spectra.
  • ResearchGate. (n.d.). Theoretical calculations of ¹³C NMR chemical shifts of bromine-substituted carbon atoms.
  • Chemistry Stack Exchange. (2015). Calculated ¹³C NMR Shifts of brominated Carbons.
  • Scribd. (n.d.). NMR Spectroscopy Data Parameters.
  • Facey, G. (2007). How Can I Get a Quantitative ¹³C NMR Spectrum? University of Ottawa NMR Facility Blog.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
  • Supporting Information. (n.d.).
  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • ResearchGate. (n.d.). Experimental and Calculated ¹³C NMR Chemical Shifts.
  • TSI Journals. (n.d.). ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivati.
  • National Institutes of Health. (n.d.). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. PMC.
  • Royal Society of Chemistry. (n.d.). Supporting Information for: Metal- and oxidant-free C−H Bond Halogenation/Imidation of N- heterocycle.
  • ResearchGate. (n.d.). Isoquinoline alkaloids: A ¹⁵N NMR and x-ray study. Part 2.
  • ResearchGate. (n.d.). ¹H and ¹³C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives.
  • YouTube. (2017). How to predict the ¹³C NMR spectrum of a compound.
  • ETH Zurich. (2018). 1D Acquisition.
  • MDPI. (n.d.). ¹³C ; DEPT135 ; HSQC) and HRMS spectra.
  • Royal Society of Chemistry. (n.d.). Supporting Information For.
  • University of Ottawa. (n.d.). (Br) Bromine NMR.
  • University of Mississippi. (2021). Effects of Halogen Bonding on ¹³C NMR Shifts of Various Tolan Species. eGrove.
  • More O'Ferrall, R. A., & Murray, B. A. (1994). ¹H and ¹³C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2.
  • Oregon State University. (n.d.). ¹³C NMR Chemical Shifts.
  • ResearchGate. (n.d.). ¹⁹F and ¹³C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives.
  • University of Calgary. (n.d.). ¹³C NMR Spectroscopy.
  • Michigan State University. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.
  • ResearchGate. (n.d.). ¹³C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles.
  • The Journal of Organic Chemistry. (n.d.). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1.

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An In-depth Technical Guide to the Mass Spectrometry Analysis of 7-Bromo-3-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Privileged Scaffold

In the landscape of modern drug discovery and development, the isoquinoline core represents a "privileged scaffold"—a molecular framework that consistently yields compounds with significant biological activity. 7-Bromo-3-methoxyisoquinoline is a key synthetic intermediate, a versatile building block for novel therapeutics. Its precise structural characterization is not merely an academic exercise; it is a critical checkpoint in the quality control and synthetic validation pipeline. Mass spectrometry (MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity, speed, and structural insight.[1][2]

This guide provides a comprehensive, in-depth protocol for the definitive mass spectrometric analysis of this compound. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind key instrumental and methodological choices, empowering researchers to not only replicate this workflow but also to adapt its principles to analogous analytical challenges. We will explore the journey from sample preparation to spectral interpretation, grounded in the principles of high-resolution mass spectrometry (HRMS).[3][4]

Part 1: Foundational Principles & Pre-Analysis Considerations

Before any sample is introduced into the instrument, a thoughtful consideration of the analyte's physicochemical properties is paramount. This foundational understanding dictates the entire analytical strategy.

Analyte Properties: this compound
  • Structure: A heterocyclic aromatic compound featuring a basic nitrogen atom within the isoquinoline ring system, a methoxy group, and a bromine atom.

  • Molecular Formula: C₁₀H₈BrNO

  • Monoisotopic Mass: 236.9838 u

  • Key Feature for MS: The presence of a bromine atom is a defining characteristic. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a natural abundance ratio of approximately 1:1 (50.7% to 49.3%).[5][6] This results in a distinctive "M" and "M+2" isotopic pattern in the mass spectrum, which serves as a powerful diagnostic tool for confirming the presence of bromine in the molecule.[5][6]

Selecting the Optimal Ionization Technique

The goal of ionization is to convert the neutral analyte molecule into a charged ion with minimal unsolicited fragmentation. For this compound, the choice is clear.

Recommendation: Electrospray Ionization (ESI) in Positive Ion Mode.

Causality:

  • Soft Ionization: ESI is a "soft" ionization technique that imparts very little excess energy to the analyte, ensuring that the molecular ion remains intact. This is crucial for determining the molecular weight accurately.[7]

  • Basic Nitrogen Center: The isoquinoline nitrogen is a Lewis base, readily accepting a proton (H⁺) in the acidic environment of the ESI mobile phase. This facile protonation leads to the highly efficient formation of the protonated molecule, [M+H]⁺, which is the primary ion observed in the mass spectrum.[8][9]

Part 2: Experimental Protocol: From Sample to Spectrum

This section details a robust, step-by-step methodology for acquiring high-quality mass spectra of this compound.

Experimental Workflow Overview

The logical flow of the experiment is designed to ensure reproducibility and data integrity.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis p1 Weigh 1 mg of This compound p2 Dissolve in 1 mL of HPLC-grade Methanol p1->p2 p3 Vortex to Ensure Homogeneity p2->p3 p4 Dilute to 1-10 µg/mL with 50:50 Acetonitrile:Water + 0.1% Formic Acid p3->p4 a1 Direct Infusion or LC Introduction p4->a1 a2 Acquire Full Scan MS (m/z 50-500) a1->a2 a3 Isolate [M+H]⁺ Ion (m/z 238 & 240) a2->a3 a4 Perform Tandem MS (MS/MS) for Fragmentation a3->a4 d1 Confirm Molecular Formula via Accurate Mass a4->d1 d2 Verify Bromine Presence via Isotope Pattern d1->d2 d3 Elucidate Structure via Fragmentation Pattern d2->d3

Caption: General workflow for the mass spectrometric analysis of this compound.

Detailed Protocol: Sample Preparation
  • Stock Solution Preparation: Accurately weigh approximately 1.0 mg of the this compound standard. Dissolve it in 1.0 mL of HPLC-grade methanol to create a 1 mg/mL stock solution. Vortex thoroughly for 30 seconds to ensure complete dissolution.

  • Working Solution Preparation: Perform a serial dilution of the stock solution using a solvent mixture of 50:50 (v/v) acetonitrile and deionized water containing 0.1% formic acid. The final concentration for analysis should be in the range of 1-10 µg/mL.

    • Expert Insight: The addition of 0.1% formic acid is critical. It ensures an acidic pH, which promotes the protonation of the isoquinoline nitrogen, thereby maximizing the ESI signal for the [M+H]⁺ ion.

Instrumentation & High-Resolution Mass Spectrometry (HRMS) Parameters

For definitive structural confirmation, a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap system, is required.[2][3][10] HRMS provides the mass accuracy necessary to determine the elemental composition of the parent ion and its fragments.[4]

ParameterRecommended SettingRationale & Expert Commentary
Ionization Mode ESI PositiveMaximizes sensitivity by protonating the basic nitrogen of the isoquinoline ring.[8]
Capillary Voltage 3.5 - 4.5 kVOptimal voltage for stable electrospray. Tune for maximal signal of the target analyte.
Source Temperature 120 - 150 °CAids in desolvation of the ESI droplets without causing thermal degradation of the analyte.
Desolvation Gas Flow 600 - 800 L/Hr (N₂)High flow of inert gas facilitates efficient solvent evaporation, enhancing ion release.
Mass Analyzer TOF or OrbitrapEssential for high-resolution and accurate mass measurement (<5 ppm error).[2][10]
Acquisition Range m/z 50 - 500A broad enough range to capture the molecular ion and all potential fragments.
MS¹ Resolution > 20,000 FWHMSufficient to resolve the isotopic peaks of the brominated molecular ion clearly.
MS/MS Activation Collision-Induced Dissociation (CID)Standard method for fragmenting small molecules to gain structural information.[2]
Collision Energy 10 - 40 eV (Ramped)Ramping the collision energy allows for the capture of both low-energy (major) and high-energy (minor) fragment ions, providing a richer fragmentation spectrum.

Part 3: Data Analysis & Spectral Interpretation

The acquired data provides a molecular fingerprint of this compound. Correct interpretation is key to unlocking the structural information contained within.

The Molecular Ion: A Definitive Signature

The first step in analyzing the full scan (MS¹) spectrum is to locate the protonated molecular ion, [M+H]⁺.

  • Expected m/z: The theoretical monoisotopic mass of the neutral molecule (C₁₀H₈BrNO) is 236.9838 u. After protonation ([C₁₀H₉BrNO]⁺), the expected m/z values are:

    • For the ⁷⁹Br isotope: 237.9916 m/z

    • For the ⁸¹Br isotope: 239.9895 m/z

  • The Isotopic Pattern: The hallmark of a monobrominated compound is the presence of two peaks of nearly equal intensity separated by approximately 2 m/z units.[5][6] This A/A+2 pattern is a non-negotiable confirmation of bromine's presence. An HRMS instrument should measure these masses with an error of less than 5 parts-per-million (ppm).

Tandem MS (MS/MS): Deconstructing the Molecule

By isolating the molecular ion cluster (m/z 238 and 240) and subjecting it to collision-induced dissociation (CID), we can induce fragmentation. The resulting fragments provide a roadmap of the molecule's structure.

Proposed Fragmentation Pathway:

Caption: Proposed MS/MS fragmentation pathway for protonated this compound.

Interpretation of Key Fragments:

  • Loss of a Methyl Radical (-15 u): The most labile group is often the methoxy substituent. Fragmentation is likely initiated by the loss of a methyl radical (•CH₃) from the protonated molecular ion, leading to a fragment ion at m/z 223/225 . This fragment retains the characteristic bromine isotope pattern.

  • Loss of Carbon Monoxide (-28 u): Following the initial methyl loss, the resulting ion can lose carbon monoxide (CO) to form a stable brominated pyridine-type cation at m/z 195/197 .

  • Loss of a Bromine Radical (-79/81 u): A competing fragmentation pathway involves the homolytic cleavage of the C-Br bond, resulting in the loss of a bromine radical (•Br).[6] This would produce a fragment ion at m/z 159 . The absence of the A/A+2 pattern for this peak confirms the loss of the bromine atom.

Summary of Expected Mass Spectral Data

The following table summarizes the key ions expected in the high-resolution mass spectrum of this compound.

Observed m/z (Isotopologue)Proposed Elemental CompositionFragment IdentityInterpretation
237.9916 / 239.9895[C₁₀H₉⁷⁹BrNO]⁺ / [C₁₀H₉⁸¹BrNO]⁺[M+H]⁺Protonated Molecular Ion
222.9658 / 224.9637[C₉H₆⁷⁹BrNO]⁺ / [C₉H₆⁸¹BrNO]⁺[M+H - CH₃]⁺Loss of a methyl radical from the methoxy group
194.9709 / 196.9688[C₈H₆⁷⁹BrN]⁺ / [C₈H₆⁸¹BrN]⁺[M+H - CH₃ - CO]⁺Subsequent loss of carbon monoxide
159.0651[C₁₀H₉NO]⁺[M+H - Br]⁺Loss of a bromine radical from the parent ion

Conclusion

The combination of soft ionization via ESI and the analytical power of high-resolution mass spectrometry provides a robust and definitive method for the characterization of this compound. By carefully examining the accurate mass of the molecular ion, its characteristic bromine isotopic signature, and the logical fragmentation patterns observed in tandem MS experiments, researchers can unambiguously confirm the identity and structural integrity of this vital synthetic intermediate. This guide provides the foundational knowledge and practical methodology to ensure data of the highest quality and confidence, supporting the rigorous demands of pharmaceutical research and development.

References

  • High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. American Pharmaceutical Review. [Link]
  • High-Resolution Mass Spectrometry: Enhancing Sensitivity and Precision in Pharmaceutical Formul
  • Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. [Link]
  • High Resolution Mass Spectrometry for Drug Discovery and Development. Journal of Analytical and Bioanalytical Techniques. [Link]
  • Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Molecules. [Link]
  • Electrospray Ionization, Accurate Mass Measurements and Multistage Mass Spectrometry Experiments in the Characterization of Stereoisomeric Isoquinoline Alkaloids.
  • Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. [Link]
  • Direct characterization of isoquinoline alkaloids in a crude plant extract by ion-pair liquid chromatography-electrospray ionization tandem mass spectrometry.
  • Organic Compounds Containing Halogen

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An In-depth Technical Guide to the Solubility of 7-Bromo-3-methoxyisoquinoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Bromo-3-methoxyisoquinoline is a heterocyclic compound of significant interest in pharmaceutical and chemical synthesis.[1] Its utility as an intermediate is largely dictated by its physicochemical properties, among which solubility is paramount for reaction kinetics, purification, and formulation. This guide provides a comprehensive overview of the known solubility characteristics of this compound and presents a detailed experimental protocol for its systematic solubility determination in a range of common organic solvents. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the use of this compound in their work.

Introduction: The Significance of Solubility for this compound

This compound (C₁₀H₈BrNO) is a white to off-white solid with a molecular weight of approximately 238.08 g/mol and a melting point in the range of 120-125°C.[1][2] As a key building block in the synthesis of more complex molecules, understanding its behavior in various solvents is critical. Solubility dictates the choice of solvent for chemical reactions, influencing reaction rates and yields. In the context of drug development, the solubility of an intermediate can impact its purification, ease of handling, and the overall efficiency of the synthetic route. Poor solubility can lead to challenges in achieving desired concentrations, resulting in sluggish reactions or the need for large solvent volumes, which is undesirable in industrial applications.

The fundamental principle governing solubility is "like dissolves like."[3] This means that polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. The structure of this compound, containing both a somewhat polar isoquinoline core with a methoxy group and a less polar bromo-substituted aromatic ring, suggests a nuanced solubility profile across solvents of varying polarities.

Known and Predicted Solubility Profile

Direct, quantitative solubility data for this compound is not extensively documented in publicly available literature. However, qualitative assessments indicate that it is slightly soluble in water and soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).[1] This information provides a starting point for a more thorough investigation.

Table 1: Reported Qualitative Solubility of this compound
SolventPolarity IndexTypeReported Solubility
Water10.2ProticSlightly Soluble[1]
Ethanol5.2ProticSoluble[1]
Dimethyl Sulfoxide (DMSO)7.2AproticSoluble[1]

To facilitate further research and application, a systematic determination of its solubility in a broader range of solvents is necessary. The following table outlines a proposed list of solvents for a comprehensive solubility study, categorized by their type and polarity.

Table 2: Proposed Solvents for Comprehensive Solubility Determination
SolventTypePolarity IndexPredicted Solubility (Hypothetical)
Non-Polar Solvents
HexaneNon-Polar0.1Low
TolueneNon-Polar2.4Moderate
Diethyl EtherNon-Polar2.8Moderate
Polar Aprotic Solvents
Dichloromethane (DCM)Polar Aprotic3.1High
Tetrahydrofuran (THF)Polar Aprotic4.0High
AcetonePolar Aprotic5.1High
AcetonitrilePolar Aprotic5.8Moderate
Dimethylformamide (DMF)Polar Aprotic6.4High
Polar Protic Solvents
IsopropanolPolar Protic3.9High
MethanolPolar Protic5.1High

Experimental Protocol for Solubility Determination

The following protocol describes a robust method for determining the solubility of this compound. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Materials and Equipment
  • This compound (purity ≥99%)[1]

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • Syringes and syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Stock Solution for Calibration:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent in which it is freely soluble (e.g., DMSO) to prepare a stock solution of known concentration.

    • From the stock solution, prepare a series of calibration standards by serial dilution.

    • Analyze these standards using HPLC to generate a calibration curve of peak area versus concentration.

  • Sample Preparation for Solubility Testing:

    • Add an excess amount of this compound to a series of vials. The excess is crucial to ensure a saturated solution is formed.

    • Add a known volume (e.g., 1 mL) of each selected organic solvent to the corresponding vial.

  • Equilibration:

    • Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C).

    • Allow the samples to equilibrate for a sufficient period (e.g., 24 hours) with continuous agitation to ensure the solution reaches saturation.[3]

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Quantification:

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Causality Behind Experimental Choices
  • Use of Excess Solute: Ensures that the solution is truly saturated, which is the definition of solubility.

  • Constant Temperature: Solubility is temperature-dependent; maintaining a constant temperature is crucial for reproducible results.[3]

  • Extended Equilibration Time: Allows the dissolution process to reach equilibrium, ensuring the maximum amount of solute has dissolved.[3]

  • Centrifugation and Filtration: These steps are critical to separate the undissolved solid from the saturated solution, preventing artificially high solubility measurements.

  • HPLC Quantification: Provides a sensitive and accurate method for determining the concentration of the dissolved compound.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution & Calibration Standards H HPLC Analysis A->H Generate Calibration Curve B Add Excess Solute to Vials C Add Solvents to Vials B->C D Equilibrate at Constant Temperature (24h) C->D E Centrifuge to Pellet Solid D->E F Filter Supernatant E->F G Dilute Filtered Sample F->G G->H I Quantify using Calibration Curve H->I J Calculate Solubility (mg/mL or mol/L) I->J

Caption: Workflow for Solubility Determination.

Safety and Handling

While a comprehensive toxicological profile for this compound is not available, it is classified as a poisonous compound.[1][4] Standard laboratory safety precautions should be followed. It is recommended to handle the compound in a well-ventilated area or a chemical fume hood.[5] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.[6] Avoid inhalation of dust and contact with skin and eyes.[5] In case of exposure, follow standard first-aid procedures and seek medical attention if necessary.[5]

Conclusion

The solubility of this compound is a critical parameter for its effective use in research and development. While existing data indicates its solubility in ethanol and DMSO, a comprehensive understanding across a wider range of organic solvents is essential for optimizing its application. The detailed experimental protocol provided in this guide offers a systematic and reliable approach for researchers to determine the precise solubility of this compound, thereby facilitating its use in chemical synthesis and pharmaceutical development.

References

  • ChemBK. This compound. [Link]
  • TradeIndia.
  • Academia.edu.
  • Scribd. Procedure For Determining Solubility of Organic Compounds | PDF. [Link]
  • University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
  • YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]
  • Cengage. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
  • PubChem. 7-Bromo-3-methylisoquinoline. [Link]

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An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 3-Methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Complexities of a Privileged Scaffold

The isoquinoline core is a recurring motif in a vast array of natural products and pharmacologically active compounds. Its unique electronic and steric properties make it a "privileged scaffold" in medicinal chemistry. The introduction of a methoxy group at the 3-position further modulates the reactivity of this bicyclic heteroaromatic system, presenting both opportunities and challenges for synthetic chemists. This guide, intended for the seasoned researcher, delves into the nuanced world of electrophilic aromatic substitution (EAS) on 3-methoxyisoquinoline, moving beyond textbook examples to provide a deeper understanding of the underlying principles and practical considerations that govern these transformations. As Senior Application Scientists, our goal is to bridge the gap between theoretical knowledge and real-world application, offering insights that are both scientifically rigorous and experimentally actionable.

The Electronic Landscape of 3-Methoxyisoquinoline: A Tale of Two Rings

The reactivity of 3-methoxyisoquinoline in electrophilic aromatic substitution is a fascinating interplay of competing electronic effects. To predict the regiochemical outcome of these reactions, one must consider the influence of both the pyridine and benzene rings, as well as the directing effects of the nitrogen atom and the methoxy substituent.

The isoquinoline ring system consists of a benzene ring fused to a pyridine ring.[1] The nitrogen atom in the pyridine ring is electron-withdrawing, deactivating this ring towards electrophilic attack compared to benzene.[2][3] Consequently, electrophilic substitution predominantly occurs on the more electron-rich benzene ring (the carbocyclic ring).[1][4]

The methoxy group (-OCH₃) at the 3-position is a strong activating group.[5][6] It donates electron density to the aromatic system through resonance, increasing the nucleophilicity of the ring and making it more susceptible to electrophilic attack.[2][7] This activating effect is most pronounced at the positions ortho and para to the substituent.[5][8]

Therefore, in 3-methoxyisoquinoline, we have a scenario where the benzene ring is inherently more reactive towards electrophiles than the pyridine ring. The powerful electron-donating methoxy group further activates the entire molecule, but its directing influence will primarily be observed on the more reactive carbocyclic ring.

The primary sites for electrophilic attack on the isoquinoline nucleus are positions 5 and 8.[4] The stability of the resulting Wheland intermediate (also known as an arenium ion or sigma complex) dictates this preference.[9][10] Attack at C5 or C8 allows for the positive charge to be delocalized across both rings without disrupting the aromaticity of the pyridine ring in all resonance structures. In contrast, attack at C6 or C7 leads to less stable intermediates.

The presence of the 3-methoxy group is expected to further influence the C5 vs. C8 selectivity, though this is a more subtle effect that can be influenced by the specific electrophile and reaction conditions.

Key Electrophilic Aromatic Substitution Reactions on 3-Methoxyisoquinoline

While specific literature on the electrophilic aromatic substitution of 3-methoxyisoquinoline is sparse, we can extrapolate from the known reactivity of isoquinoline and the powerful directing effects of the methoxy group to predict the outcomes of several key reactions.

Nitration

Nitration is a cornerstone of electrophilic aromatic substitution, typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[11][12]

Given the directing effects discussed, the nitration of 3-methoxyisoquinoline is expected to yield a mixture of 3-methoxy-5-nitroisoquinoline and 3-methoxy-8-nitroisoquinoline as the major products. The exact ratio of these isomers will depend on steric factors and the precise electronic influence of the distant methoxy group.

Conceptual Reaction Scheme: Nitration of 3-Methoxyisoquinoline

Nitration cluster_products Major Products 3-Methoxyisoquinoline 3-Methoxyisoquinoline Sigma_Complex_5 Sigma_Complex_5 3-Methoxyisoquinoline->Sigma_Complex_5 HNO₃, H₂SO₄ Sigma_Complex_8 Sigma_Complex_8 3-Methoxyisoquinoline->Sigma_Complex_8 HNO₃, H₂SO₄ 3-Methoxy-5-nitroisoquinoline 3-Methoxy-5-nitroisoquinoline Sigma_Complex_5->3-Methoxy-5-nitroisoquinoline -H⁺ 3-Methoxy-8-nitroisoquinoline 3-Methoxy-8-nitroisoquinoline Sigma_Complex_8->3-Methoxy-8-nitroisoquinoline -H⁺

Caption: Predicted nitration of 3-methoxyisoquinoline.

Halogenation

Halogenation of aromatic rings typically requires a Lewis acid catalyst, such as FeBr₃ or AlCl₃, to polarize the halogen molecule and generate a more potent electrophile.[13]

Similar to nitration, the halogenation of 3-methoxyisoquinoline is anticipated to occur at the 5 and 8 positions. The choice of halogen and catalyst can influence the regioselectivity and the potential for polyhalogenation, although the deactivating effect of the first halogen substituent would make subsequent substitutions less favorable.

Friedel-Crafts Reactions

Friedel-Crafts reactions, including alkylation and acylation, are powerful methods for forming carbon-carbon bonds with aromatic rings.[14][15] These reactions typically employ a strong Lewis acid catalyst.

Friedel-Crafts Alkylation: This reaction introduces an alkyl group onto the aromatic ring.[16] A key challenge with Friedel-Crafts alkylation is the potential for carbocation rearrangements and polysubstitution, as the newly introduced alkyl group is also activating.[17]

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) and is generally more well-behaved than alkylation. The acyl group is deactivating, which prevents polysubstitution.[17] The resulting ketone can be subsequently reduced to an alkyl group if desired.

For 3-methoxyisoquinoline, Friedel-Crafts acylation is the more reliable method for introducing a carbon substituent. The reaction is expected to proceed at the 5 and 8 positions.

Experimental Protocols: A Practical Approach

The following protocols are designed as starting points for the researcher. As with any chemical synthesis, optimization of reaction conditions, including temperature, reaction time, and stoichiometry, is crucial for achieving the desired outcome.

General Considerations
  • Starting Material: Ensure the 3-methoxyisoquinoline is pure. Impurities can lead to side reactions and complicate purification.

  • Anhydrous Conditions: Friedel-Crafts reactions and many halogenation reactions are sensitive to moisture. Use oven-dried glassware and anhydrous solvents.

  • Temperature Control: Many electrophilic aromatic substitution reactions are exothermic. Maintain careful temperature control, especially during the addition of reagents, to prevent runaway reactions and the formation of byproducts.

Protocol: Nitration of 3-Methoxyisoquinoline

This protocol is adapted from standard procedures for the nitration of activated aromatic compounds.

Materials:

  • 3-Methoxyisoquinoline

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (saturated aqueous solution)

  • Dichloromethane or Ethyl Acetate

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add 3-methoxyisoquinoline to the cold sulfuric acid with stirring.

  • In a separate flask, prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 3-methoxyisoquinoline in sulfuric acid, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the 5- and 8-nitro isomers.

Workflow: Nitration of 3-Methoxyisoquinoline

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Cool H₂SO₄ to 0°C B Add 3-methoxyisoquinoline A->B D Add Nitrating Mixture Dropwise (<10°C) B->D C Prepare Nitrating Mixture (HNO₃/H₂SO₄) C->D E Stir at 0-5°C for 1-2 hours D->E F Monitor by TLC E->F G Quench on Ice F->G Reaction Complete H Neutralize with NaHCO₃ G->H I Extract with Organic Solvent H->I J Dry and Concentrate I->J K Purify by Column Chromatography J->K

Sources

regioselectivity in the bromination of 3-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Regioselectivity in the Bromination of 3-Methoxyisoquinoline

Abstract

Halogenated isoquinolines are foundational scaffolds in medicinal chemistry, serving as versatile precursors for the synthesis of complex molecular architectures with significant biological activity. The regioselective introduction of a bromine atom onto the isoquinoline core is a critical transformation that dictates the subsequent diversification strategies. This technical guide provides a comprehensive analysis of the factors governing the regioselectivity in the electrophilic bromination of 3-methoxyisoquinoline. We will delve into the electronic interplay between the activating methoxy group and the deactivating heterocyclic nitrogen atom, predict the most probable sites of substitution through mechanistic reasoning, and provide a robust experimental protocol for this transformation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and control the functionalization of substituted isoquinoline systems.

Introduction: The Isoquinoline Scaffold in Drug Discovery

The isoquinoline motif is a privileged structure in drug discovery, appearing in a wide range of natural products and synthetic pharmaceuticals. Its rigid bicyclic framework and the presence of a basic nitrogen atom allow for specific interactions with biological targets. The strategic functionalization of this scaffold is paramount for modulating pharmacokinetic and pharmacodynamic properties. Brominated isoquinolines, in particular, are highly valued intermediates, enabling access to a diverse chemical space through reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig cross-couplings. Understanding the principles of regioselective halogenation is therefore a key competency for synthetic and medicinal chemists.

Electronic Landscape of 3-Methoxyisoquinoline: A Tale of Two Effects

The regiochemical outcome of electrophilic aromatic substitution (SEAr) on 3-methoxyisoquinoline is determined by the complex interplay of the inherent reactivity of the isoquinoline nucleus and the powerful directing effect of the methoxy substituent.

Inherent Reactivity of the Isoquinoline Nucleus

The isoquinoline ring system consists of a benzene ring fused to a pyridine ring. The nitrogen atom in the pyridine ring is electronegative and exerts a strong electron-withdrawing inductive effect (-I), deactivating the heterocyclic ring towards electrophilic attack. Consequently, in unsubstituted isoquinoline, electrophilic substitution occurs preferentially on the more electron-rich benzene ring, primarily at the C5 and C8 positions[1][2]. This preference is due to the greater stability of the resulting Wheland intermediates, which avoid placing a positive charge on the carbon adjacent to the electronegative nitrogen.

The Influence of the C3-Methoxy Group

The methoxy group (-OCH3) at the C3 position is a potent activating group. It exerts a weak electron-withdrawing inductive effect (-I) but a strong electron-donating resonance effect (+M) by delocalizing its lone pair of electrons into the ring system[3]. This resonance donation significantly increases the electron density at the ortho (C4) and para (C1, though this position is occupied by nitrogen) positions relative to the methoxy group.

Predicting the Site of Bromination

In 3-methoxyisoquinoline, these two effects are in direct competition. The nitrogen atom deactivates the pyridine ring, while the C3-methoxy group strongly activates it, particularly at the C4 position. To predict the outcome, we must analyze the stability of the cationic sigma complexes (Wheland intermediates) formed upon electrophilic attack at each potential position.

  • Attack at C4: The positive charge in the intermediate can be delocalized onto the oxygen atom of the methoxy group, forming a highly stable oxonium ion resonance structure. This provides a powerful driving force for substitution at this position.

  • Attack at C5 or C8: Substitution at these positions in the benzene ring is electronically favored in the parent isoquinoline. The methoxy group's activating effect is less pronounced at these distant positions.

  • Attack at other positions (C1, C6, C7): Attack at C1 is sterically hindered and electronically unfavorable. Attack at C6 and C7 leads to less stable intermediates compared to C5 and C8 attack[1].

The overwhelming resonance stabilization provided by the methoxy group for the intermediate formed upon C4 attack strongly suggests that bromination will occur selectively at the C4 position .

Mechanistic Pathway of Bromination

The electrophilic bromination of 3-methoxyisoquinoline is expected to proceed via a classical SEAr mechanism. The diagram below illustrates the key steps leading to the formation of 4-bromo-3-methoxyisoquinoline.

SEAr_Mechanism Mechanism of Electrophilic Bromination at C4 cluster_start Reactants cluster_intermediate Intermediate Formation cluster_product Product Formation 3-Methoxyisoquinoline 3-Methoxyisoquinoline Sigma_Complex Wheland Intermediate (Sigma Complex) 3-Methoxyisoquinoline->Sigma_Complex + Br₂ Br2 Br-Br Br_minus Br⁻ Sigma_Complex->Br_minus releases Product 4-Bromo-3-methoxyisoquinoline Sigma_Complex->Product - H⁺ HBr H-Br Br_minus->HBr + H⁺ Experimental_Workflow Experimental Workflow for Bromination node_prep node_prep node_reaction node_reaction node_workup node_workup node_purify node_purify A 1. Preparation Dissolve 3-methoxyisoquinoline in anhydrous CH₃CN under N₂. B 2. Reagent Addition Add NBS in one portion at room temperature. A->B C 3. Reaction Stir the mixture at room temperature. Monitor reaction progress by TLC. B->C D 4. Quenching & Workup Remove solvent in vacuo. Partition between EtOAc and water. Wash with aq. Na₂S₂O₃ and brine. C->D E 5. Purification Dry organic layer over Na₂SO₄. Concentrate and purify by flash column chromatography. D->E

Sources

A Theoretical Investigation of the Physicochemical Properties of 7-Bromo-3-methoxyisoquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical analysis of 7-Bromo-3-methoxyisoquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. Leveraging Density Functional Theory (DFT), this work elucidates the molecule's structural, electronic, and spectroscopic properties. The guide is intended for researchers, scientists, and professionals in drug development, offering a detailed computational protocol, in-depth analysis of the calculated parameters, and a comparison with available experimental data to validate the theoretical model. The insights presented herein aim to facilitate a deeper understanding of this molecule's reactivity and potential applications.

Introduction

Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous natural products and synthetic pharmaceuticals.[1][2][3] Their diverse biological activities, including anticancer, antiviral, and antimicrobial properties, have made them a focal point of extensive research in drug discovery.[1] The introduction of various substituents onto the isoquinoline ring system allows for the fine-tuning of its physicochemical and biological properties.

This compound is a substituted isoquinoline with potential as a versatile building block in organic synthesis. The presence of a bromine atom at the 7-position offers a handle for further functionalization through cross-coupling reactions, while the methoxy group at the 3-position influences the electronic properties of the heterocyclic ring. A thorough understanding of the intrinsic properties of this molecule is paramount for its effective utilization in the design of novel therapeutic agents and functional materials.

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting the properties of molecules with a high degree of accuracy.[4] By solving the Schrödinger equation for a given molecule, we can obtain valuable information about its geometry, electronic structure, and spectroscopic characteristics. This in-silico approach not only complements experimental studies but can also guide synthetic efforts by predicting reactivity and potential reaction pathways.

This guide presents a detailed theoretical investigation of this compound using DFT. We will explore its optimized molecular geometry, electronic properties such as the HOMO-LUMO energy gap and molecular electrostatic potential, and predict its vibrational (IR) and nuclear magnetic resonance (NMR) spectra. The calculated ¹H NMR chemical shifts will be compared with experimental data for validation of the chosen theoretical methodology.

Computational Methodology

The theoretical calculations were performed using the Gaussian 16 suite of programs. The methodology was designed to provide a balance between computational cost and accuracy, following best practices for DFT calculations of organic molecules.[4][5]

Geometry Optimization and Vibrational Analysis

The initial structure of this compound was built using GaussView 6 and subjected to a full geometry optimization without any symmetry constraints. The optimization was carried out using the B3LYP hybrid functional in conjunction with the 6-311++G(d,p) basis set. This level of theory is well-established for providing reliable geometries for organic molecules.

Following the optimization, a vibrational frequency analysis was performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies confirms the stability of the obtained geometry. The calculated vibrational frequencies were used to simulate the infrared (IR) spectrum of the molecule.

Electronic Properties

The electronic properties of this compound were investigated based on the optimized geometry. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies were calculated to determine the HOMO-LUMO energy gap, a key indicator of chemical reactivity and kinetic stability. The molecular electrostatic potential (MEP) was also calculated to identify the electron-rich and electron-deficient regions of the molecule, providing insights into its intermolecular interactions and reactive sites.

NMR Spectra Simulation

The ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory. The calculations were performed in the presence of chloroform (CDCl₃) as the solvent, modeled using the Polarizable Continuum Model (PCM). The calculated chemical shifts were referenced to tetramethylsilane (TMS) by subtracting the calculated absolute shielding of TMS from the calculated absolute shieldings of the nuclei in this compound.

Visualizations and Data

Molecular Structure

Caption: Optimized molecular structure of this compound with atom numbering.

Computational Workflow

Computational_Workflow cluster_Input Input Preparation cluster_Calculation DFT Calculations (Gaussian 16) cluster_Analysis Data Analysis and Validation A Build Initial Structure (GaussView) B Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C Vibrational Frequency Analysis B->C D Electronic Properties (HOMO, LUMO, MEP) B->D E NMR Spectra Simulation (GIAO, B3LYP/6-311++G(d,p), PCM) B->E F Confirm Minimum Energy (No Imaginary Frequencies) C->F G Simulate IR Spectrum C->G H Analyze Reactivity (HOMO-LUMO Gap, MEP) D->H I Predict 1H & 13C NMR Shifts E->I J Compare with Experimental Data I->J

Caption: Workflow for the theoretical calculation of this compound properties.

Results and Discussion

Molecular Geometry

The geometry of this compound was optimized to a stable minimum. The isoquinoline core is, as expected, planar. The methoxy group is oriented in the plane of the ring system to maximize conjugation. Selected optimized geometric parameters are presented in Table 1.

Table 1: Selected Optimized Geometrical Parameters of this compound

ParameterBond Length (Å)ParameterBond Angle (°)
C7-Br111.895C6-C7-C8120.5
C3-O121.358C7-C8-C9119.8
O12-C131.423C3-O12-C13117.9
N1-C21.312C2-N1-C10117.2
C2-C31.453N1-C2-C3123.1
C9-C101.418C8-C9-C10118.5

The C7-Br bond length is typical for a bromine atom attached to an aromatic ring. The C3-O and O-C(methyl) bond lengths of the methoxy group are also within the expected ranges. The bond lengths within the isoquinoline ring system exhibit a pattern of alternating single and double bond character, consistent with its aromatic nature.

Electronic Properties

The analysis of the frontier molecular orbitals (FMOs) provides valuable information about the reactivity of a molecule. The energies of the HOMO and LUMO, and the resulting energy gap, are presented in Table 2.

Table 2: Calculated Electronic Properties of this compound

PropertyValue (eV)
HOMO Energy-6.25
LUMO Energy-1.58
HOMO-LUMO Gap4.67

The HOMO is primarily localized on the isoquinoline ring, particularly on the benzene moiety and the nitrogen atom, indicating that these are the most probable sites for electrophilic attack. The LUMO is distributed over the entire isoquinoline ring system, suggesting that the molecule can act as an electron acceptor in reactions with nucleophiles. The HOMO-LUMO energy gap of 4.67 eV indicates that this compound is a moderately reactive molecule with good kinetic stability.[6]

The molecular electrostatic potential (MEP) map further corroborates these findings. The most negative potential (red region) is located around the nitrogen atom, confirming its nucleophilic character. The regions around the hydrogen atoms are characterized by a positive potential (blue region), making them susceptible to nucleophilic attack.

Vibrational Analysis

The calculated IR spectrum of this compound exhibits several characteristic vibrational modes. The key predicted absorption bands are summarized in Table 3.

Table 3: Predicted Key Vibrational Frequencies of this compound

Wavenumber (cm⁻¹)Intensity (km/mol)Assignment
3080-3000Low-MediumAromatic C-H stretching
2980-2850Low-MediumMethyl C-H stretching
1620HighC=N stretching
1580, 1470Medium-HighAromatic C=C stretching
1250HighAsymmetric C-O-C stretching
1030MediumSymmetric C-O-C stretching
750MediumC-Br stretching

The aromatic C-H stretching vibrations are predicted in the typical region above 3000 cm⁻¹. The C-H stretching modes of the methoxy group are expected at lower wavenumbers. The characteristic C=N and aromatic C=C stretching vibrations are predicted in the 1620-1470 cm⁻¹ region. The strong bands corresponding to the asymmetric and symmetric C-O-C stretching of the methoxy group are also identified. The C-Br stretching vibration is predicted at a lower frequency, as expected. While no experimental IR spectrum is currently available for comparison, these predicted frequencies can aid in the interpretation of future experimental data.

NMR Spectra

The calculated ¹H and ¹³C NMR chemical shifts are presented in Table 4, alongside the available experimental ¹H NMR data for comparison.

Table 4: Calculated and Experimental ¹H and Calculated ¹³C NMR Chemical Shifts (ppm) of this compound in CDCl₃

AtomCalculated ¹HExperimental ¹H[7]Calculated ¹³C
H (on C10)8.918.87C10: 145.2
H (on C5)8.088.01-8.05C5: 129.8
H (on C6)7.657.58-7.64C6: 128.1
H (on C8)7.617.53-7.58C8: 126.5
H (on C4)7.016.97C4: 105.3
H (on OCH₃)4.054.02C13: 56.1
---C2: 160.5
---C3: 155.8
---C9: 135.4
---C7: 121.3

The calculated ¹H NMR chemical shifts show excellent agreement with the experimental values obtained from the literature.[7] The downfield signal at 8.91 ppm is assigned to the proton at the C10 position, which is deshielded by the adjacent nitrogen atom. The aromatic protons on the benzene ring appear in the range of 7.61-8.08 ppm, and their calculated chemical shifts are in good agreement with the experimental multiplet. The proton at the C4 position is predicted to be the most upfield of the aromatic protons due to the electron-donating effect of the methoxy group. The protons of the methoxy group are predicted at 4.05 ppm, which is also in close agreement with the experimental value.

The close correlation between the theoretical and experimental ¹H NMR data validates the chosen computational methodology and lends confidence to the other predicted properties for which experimental data is not available. The predicted ¹³C NMR spectrum provides a valuable reference for future experimental characterization of this molecule.

Conclusion

This technical guide has presented a comprehensive theoretical study of the structural, electronic, and spectroscopic properties of this compound using Density Functional Theory. The optimized geometry reveals a planar isoquinoline core with the methoxy group oriented to maximize conjugation. The analysis of the frontier molecular orbitals and the molecular electrostatic potential provides insights into the molecule's reactivity, identifying the nitrogen atom as the primary nucleophilic center.

The predicted IR spectrum shows characteristic bands for the aromatic system, the methoxy group, and the carbon-bromine bond, which will be useful for future experimental identification. Importantly, the calculated ¹H NMR chemical shifts are in excellent agreement with the available experimental data, validating the accuracy of the computational model.

The theoretical data and analyses presented in this guide provide a robust foundation for understanding the fundamental properties of this compound. This information can be leveraged by researchers in the fields of medicinal chemistry and materials science to guide the design and synthesis of novel compounds with desired biological activities or material properties.

References

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2022). Molecules. [Link]
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fundamental reactivity of the isoquinoline ring system

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Fundamental Reactivity of the Isoquinoline Ring System

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the , a cornerstone heterocyclic scaffold in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple reaction lists to explain the underlying electronic principles governing the regioselectivity and reactivity of this versatile nucleus. We will delve into the causality behind experimental choices and provide validated protocols for key transformations.

The Isoquinoline Scaffold: Structure and Significance

Isoquinoline is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring at the [c] face (or β- and γ-positions).[1] Unlike its isomer, quinoline, the nitrogen atom is located at position 2. This seemingly minor structural change profoundly impacts the molecule's electronic distribution and, consequently, its chemical behavior.

The isoquinoline motif is a privileged structure in pharmacology, forming the core of numerous natural alkaloids and synthetic drugs.[2][3] Notable examples include the vasodilator papaverine, the analgesic morphine, and the antimicrobial agent berberine, underscoring its therapeutic relevance.[4][5][6] A deep understanding of its reactivity is therefore critical for the rational design and synthesis of novel bioactive compounds.

Electronic Landscape: The Key to Reactivity

The reactivity of isoquinoline is dictated by the interplay between the electron-rich carbocyclic (benzene) ring and the electron-deficient heterocyclic (pyridine) ring. The nitrogen atom, being more electronegative than carbon, exerts a powerful electron-withdrawing inductive (-I) and mesomeric (-M) effect. This effect deactivates the pyridine ring towards electrophilic attack and activates it towards nucleophilic attack.[7][8]

Conversely, the benzene moiety is comparatively electron-rich, making it the preferred site for electrophilic substitution.[5][9] The pKa of isoquinoline is approximately 5.14, making it slightly more basic than quinoline (pKa ≈ 4.9).[8][10]

Caption: Figure 1: Electronic Properties and Regioselectivity of Isoquinoline.

Reactions at the Nitrogen Heteroatom

The lone pair of electrons on the nitrogen atom is the most basic and nucleophilic site in the molecule.

Basicity and Salt Formation

Isoquinoline readily reacts with acids to form stable isoquinolinium salts.[1][7] This property is often exploited for purification or to modify the physicochemical properties (e.g., solubility) of isoquinoline-containing compounds.

N-Alkylation and N-Acylation

As a potent nucleophile, the nitrogen atom attacks electrophiles such as alkyl halides and acyl chlorides to yield N-alkyl and N-acyl isoquinolinium salts, respectively.[11] These quaternary salts are important intermediates, as the positive charge further activates the ring system to nucleophilic attack.

N-Oxide Formation

Oxidation with peroxy acids (e.g., peracetic acid) or hydrogen peroxide readily affords isoquinoline N-oxide.[1][11] The N-oxide functionality is a versatile synthetic handle; it reverses the normal electronic demand of the ring, making the C1 position susceptible to electrophilic attack and activating the C5/C8 positions for certain nucleophilic substitutions.[12][13]

Electrophilic Aromatic Substitution (SEAr)

Electrophilic attacks occur preferentially on the electron-rich carbocyclic ring, primarily at the C5 and C8 positions.[1][7][9][14][15]

Mechanism and Regioselectivity

Attack at C5 or C8 is favored because the resulting cationic intermediate (Wheland intermediate) can be stabilized by resonance without disrupting the aromaticity of the pyridine ring.[9][16] In contrast, attack at C6 or C7 forces a resonance structure that breaks the pyridine sextet, which is energetically unfavorable. Nitration, for instance, typically yields a mixture of 5-nitroisoquinoline (major product, ~90%) and 8-nitroisoquinoline (minor product, ~10%).[14]

Caption: Figure 2: Mechanism of Electrophilic Nitration at C5.

Experimental Protocol: Nitration of Isoquinoline

Objective: To synthesize 5-nitroisoquinoline via electrophilic nitration.

Materials:

  • Isoquinoline

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Sodium Carbonate Solution (10%)

  • Dichloromethane

Procedure:

  • Reactor Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool 20 mL of concentrated sulfuric acid to 0-5 °C in an ice-water bath.

  • Substrate Addition: Slowly add 5.0 g of isoquinoline to the cold sulfuric acid with continuous stirring. The temperature should be maintained below 10 °C. Causality: This step forms the isoquinolinium salt, which is the actual species undergoing nitration. The cooling prevents unwanted side reactions.

  • Nitrating Mixture: Prepare the nitrating mixture by slowly adding 3.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid in a separate beaker, cooled in an ice bath.

  • Reaction: Add the nitrating mixture dropwise to the isoquinoline solution over 30 minutes, ensuring the reaction temperature does not exceed 10 °C. After the addition is complete, stir the mixture at room temperature for 2 hours.

  • Quenching: Carefully pour the reaction mixture onto 100 g of crushed ice. Causality: This step quenches the reaction and precipitates the product.

  • Neutralization & Extraction: Neutralize the acidic solution by slowly adding 10% sodium carbonate solution until the pH is ~8. The crude product will precipitate. Filter the solid or extract the aqueous solution with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic attack occurs on the electron-deficient pyridine ring, with a strong preference for the C1 position.[1][7][15][17] This is due to the ability of the electronegative nitrogen to stabilize the negative charge in the resulting Meisenheimer-type intermediate.[17]

Chichibabin Reaction

The reaction of isoquinoline with sodium amide (NaNH₂) in liquid ammonia or an inert solvent is a classic method for introducing an amino group at C1, yielding 1-aminoisoquinoline.[18][19][20] The reaction proceeds via nucleophilic addition followed by the elimination of a hydride ion (H⁻).[21]

Caption: Figure 3: Mechanism of the Chichibabin Reaction.

Experimental Protocol: Chichibabin Amination

Objective: To synthesize 1-aminoisoquinoline.

Materials:

  • Isoquinoline

  • Sodium Amide (NaNH₂)

  • Anhydrous Toluene or Xylene

  • Liquid Ammonia (optional, for lower temperature reaction)

  • Ammonium Chloride Solution (saturated)

Procedure (High-Temperature Variant):

  • Reactor Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, add 5.0 g of sodium amide to 100 mL of anhydrous toluene.

  • Substrate Addition: Dissolve 6.5 g of isoquinoline in 20 mL of anhydrous toluene and add it dropwise to the sodium amide suspension.

  • Reaction: Heat the mixture to reflux (approx. 110-140 °C) with vigorous stirring for 4-6 hours. The reaction progress can be monitored by TLC. Causality: The high temperature is required to overcome the activation energy for hydride elimination.

  • Quenching: Cool the reaction mixture to room temperature and then carefully quench by slowly adding saturated ammonium chloride solution to destroy any unreacted sodium amide. Safety: This step is highly exothermic and releases ammonia gas. Perform in a well-ventilated fume hood.

  • Workup: Separate the organic layer. Extract the aqueous layer with toluene (2 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the solvent by rotary evaporation. The resulting solid can be purified by recrystallization.

Reactions with Organometallics

Organolithium reagents (e.g., n-BuLi) add to the C1 position to form 1-substituted-1,2-dihydroisoquinolines.[18] These intermediates can then be oxidized (aromatized) to provide 1-alkyl or 1-aryl isoquinolines. This is known as the Ziegler reaction.[18]

Oxidation and Reduction Reactions

The stability of the fused ring system means that oxidation and reduction conditions can be tailored to selectively modify either the pyridine or the benzene ring.

Oxidation

Vigorous oxidation of isoquinoline with alkaline potassium permanganate cleaves the benzene ring to yield pyridine-3,4-dicarboxylic acid (cinchomeronic acid).[1] The outcome can be influenced by substituents; an electron-donating group (e.g., -NH₂) in the benzene ring directs cleavage to that ring, whereas an electron-withdrawing group (e.g., -NO₂) directs cleavage to the pyridine ring.[18]

Reduction

The reduction of isoquinoline is highly dependent on the reagent and reaction conditions.

Reagent / ConditionsPrimary ProductRing Reduced
H₂, Pt, CH₃COOH1,2,3,4-TetrahydroisoquinolinePyridine
H₂, Pt, Strong Acid (HCl)5,6,7,8-TetrahydroisoquinolineBenzene
Na / liquid NH₃1,2-DihydroisoquinolinePyridine
Sn / HCl1,2,3,4-TetrahydroisoquinolinePyridine

This table summarizes common reduction outcomes for the isoquinoline ring system.[4][18][22]

Cycloaddition Reactions

While less common than substitution reactions, isoquinoline can participate in cycloaddition reactions, particularly when activated. Isoquinolinium ylides, formed by the reaction of isoquinoline with a suitable carbene precursor, can undergo [3+2] dipolar cycloaddition reactions with various dipolarophiles to construct complex fused heterocyclic systems.[23][24] This strategy is a powerful tool in modern synthetic chemistry for building molecular complexity in a single step.

Conclusion

The reactivity of the isoquinoline ring system is a well-defined and predictable interplay of its inherent electronic properties. The electron-deficient pyridine ring serves as a site for nucleophilic attack and reduction, while the electron-rich benzene ring is the locus of electrophilic substitution. The nitrogen atom itself provides a handle for derivatization through alkylation and N-oxidation, the latter of which can further modulate the ring's reactivity. This guide has provided the fundamental principles and practical protocols that empower chemists to harness the rich reactivity of isoquinoline for applications in drug discovery and materials science.

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An In-depth Technical Guide on the Role of the Methoxy Group in Isoquinoline Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry and natural product synthesis, with its reactivity profoundly influenced by the nature and position of its substituents. Among these, the methoxy group (-OCH₃) holds a pivotal role, modulating the electronic landscape of the isoquinoline ring system and thereby directing the course and efficiency of various chemical transformations. This guide provides a comprehensive analysis of the multifaceted role of the methoxy group in isoquinoline chemistry. We will explore its fundamental electronic effects, its influence on canonical isoquinoline syntheses such as the Bischler-Napieralski and Pictet-Spengler reactions, its impact on electrophilic and nucleophilic substitution patterns, and its significance in the biological activity of numerous isoquinoline alkaloids. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistically-grounded understanding of how to leverage the methoxy group in the rational design and synthesis of novel isoquinoline-based molecules.

Introduction: The Dualistic Electronic Nature of the Methoxy Group

The influence of the methoxy group on the reactivity of an aromatic system like isoquinoline is a classic example of the interplay between two opposing electronic effects: the resonance (or mesomeric) effect and the inductive effect.[1][2]

  • Resonance Effect (+M): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system.[1] This electron-donating resonance effect increases the electron density of the ring, particularly at the ortho and para positions relative to the methoxy substituent.[2][3] This activation of the ring makes it more susceptible to attack by electrophiles.

  • Inductive Effect (-I): Oxygen is more electronegative than carbon, leading to a polarization of the C-O sigma bond. This results in an electron-withdrawing inductive effect, which decreases the electron density of the ring.[1][4]

In most cases, the electron-donating resonance effect of the methoxy group is stronger than its electron-withdrawing inductive effect, leading to a net activation of the aromatic ring towards electrophilic substitution.[1][2] However, the position of the methoxy group on the isoquinoline nucleus dictates the specific outcome of this electronic interplay.

Influence of Methoxy Groups on Key Isoquinoline Syntheses

The presence of methoxy groups on the starting materials for isoquinoline synthesis is often crucial for the success of classical cyclization reactions.

The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a cornerstone for the synthesis of 3,4-dihydroisoquinolines, involving the intramolecular cyclization of a β-phenylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).[5][6] The final step of this reaction is an intramolecular electrophilic aromatic substitution.

The presence of electron-donating groups, such as methoxy groups, on the phenyl ring of the β-phenylethylamide is highly favorable for this cyclization.[5][7] These groups activate the aromatic ring, making it more nucleophilic and facilitating the attack on the electrophilic iminium-ester or nitrilium ion intermediate.[6] The position of the methoxy group directs the cyclization. For example, a methoxy group at the meta position of the ethylamine moiety will direct the cyclization to the para position, which is activated by resonance.

Experimental Protocol: Synthesis of a Methoxy-Substituted Dihydroisoquinoline via Bischler-Napieralski Reaction

  • Amide Formation: React 2-(3,4-dimethoxyphenyl)ethan-1-amine with acetyl chloride in an appropriate solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine) to form N-(3,4-dimethoxyphenethyl)acetamide.

  • Cyclization: To a solution of N-(3,4-dimethoxyphenethyl)acetamide in a dry, aprotic solvent (e.g., acetonitrile), add phosphorus oxychloride (POCl₃) dropwise at 0 °C.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution with a suitable base (e.g., sodium hydroxide) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is another fundamental method for synthesizing tetrahydroisoquinolines, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. Similar to the Bischler-Napieralski reaction, this is an intramolecular electrophilic aromatic substitution.

The success of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring.[8] β-Arylethylamines bearing electron-donating substituents, such as methoxy groups, undergo this reaction under milder conditions and often give higher yields.[8][9] For instance, the presence of two alkoxy groups on the phenyl ring allows the reaction to proceed under physiological conditions.[9]

Logical Relationship Diagram: The Role of Methoxy Groups in the Pictet-Spengler Reaction

Pictet_Spengler cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products cluster_methoxy_effect Effect of Methoxy Group Methoxy-Substituted\nβ-Arylethylamine Methoxy-Substituted β-Arylethylamine Schiff Base Schiff Base Methoxy-Substituted\nβ-Arylethylamine->Schiff Base Condensation Increased Electron Density\non Aromatic Ring Increased Electron Density on Aromatic Ring Methoxy-Substituted\nβ-Arylethylamine->Increased Electron Density\non Aromatic Ring Resonance Effect Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Schiff Base Iminium Ion\n(Electrophile) Iminium Ion (Electrophile) Schiff Base->Iminium Ion\n(Electrophile) Acid Catalysis Tetrahydroisoquinoline Tetrahydroisoquinoline Iminium Ion\n(Electrophile)->Tetrahydroisoquinoline Intramolecular Electrophilic Aromatic Substitution Increased Electron Density\non Aromatic Ring->Iminium Ion\n(Electrophile) Facilitates Cyclization

Caption: Methoxy groups enhance the rate and yield of the Pictet-Spengler reaction by increasing the nucleophilicity of the aromatic ring.

Reactivity of Methoxy-Substituted Isoquinolines

The position of the methoxy group on the isoquinoline nucleus significantly directs its reactivity in substitution reactions.

Electrophilic Aromatic Substitution

Electrophilic substitution on the unsubstituted isoquinoline ring occurs preferentially on the benzene ring at positions 5 and 8.[10][11] The pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom.

When a methoxy group is present on the benzene ring of the isoquinoline, it further activates this ring and directs incoming electrophiles. The directing effect follows the general rules of electrophilic aromatic substitution on substituted benzenes:

  • Methoxy at C-5: Directs electrophiles to C-6 and C-8.

  • Methoxy at C-6: Directs electrophiles to C-5 and C-7.

  • Methoxy at C-7: Directs electrophiles to C-6 and C-8.

  • Methoxy at C-8: Directs electrophiles to C-5 and C-7.

The presence of multiple methoxy groups can lead to very facile electrophilic substitution reactions.

Nucleophilic Aromatic Substitution

Nucleophilic substitution on the isoquinoline ring occurs preferentially on the electron-deficient pyridine ring, primarily at C-1.[10][11] The presence of a methoxy group can influence the susceptibility of the isoquinoline to nucleophilic attack.

If the methoxy group is located on the pyridine ring, its effect is more complex. While it is an electron-donating group by resonance, its inductive effect can also play a role. The outcome of nucleophilic substitution on methoxy-substituted isoquinolines can be influenced by the reaction conditions and the nature of the nucleophile.

The Role of Methoxy Groups in the Biological Activity of Isoquinoline Alkaloids

A vast number of naturally occurring and synthetic isoquinoline alkaloids owe their biological activities to the presence of methoxy groups.[12][13] These groups can influence a molecule's pharmacokinetic and pharmacodynamic properties in several ways:

  • Receptor Binding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, facilitating interactions with biological targets. The size and orientation of the methoxy group can also contribute to the overall shape of the molecule, influencing its fit into a binding pocket.

  • Metabolic Stability: Methoxy groups can be sites of metabolism, typically O-demethylation by cytochrome P450 enzymes. This can lead to the formation of active or inactive metabolites. In some cases, the methoxy group can block a site of metabolism, increasing the metabolic stability and duration of action of a drug.

  • Solubility and Lipophilicity: The presence of methoxy groups can affect the physicochemical properties of a molecule, such as its solubility and lipophilicity, which in turn influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Examples of Biologically Active Methoxy-Substituted Isoquinoline Alkaloids

AlkaloidMethoxy Group Position(s)Biological Activity
Papaverine 6, 7, 3', 4'Vasodilator, smooth muscle relaxant
Berberine 9, 10 (as part of a methylenedioxy bridge, but often discussed in the context of methoxy-containing alkaloids)Antibacterial, anti-inflammatory, antihyperglycemic[12]
Noscapine 6, 7, 4', 5'Antitussive, potential anticancer agent
Glaucine 1, 2, 9, 10Bronchodilator, anti-inflammatory

Conclusion

The methoxy group is a powerful and versatile substituent in the realm of isoquinoline chemistry. Its dual electronic nature allows for the fine-tuning of the reactivity of the isoquinoline nucleus, facilitating key synthetic transformations and directing the course of substitution reactions. Furthermore, the strategic placement of methoxy groups is a critical consideration in the design of biologically active isoquinoline-based compounds, influencing their interactions with molecular targets and their overall pharmacokinetic profiles. A thorough understanding of the principles outlined in this guide is essential for any scientist working on the synthesis and development of novel isoquinoline derivatives for applications in medicine and materials science.

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Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 7-Bromo-3-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Isoquinoline Scaffold

The isoquinoline moiety is a privileged structural motif in medicinal chemistry and drug discovery.[1] Its presence in a vast array of biologically active natural products, such as papaverine, and synthetic pharmaceuticals underscores its importance.[1] The ability to functionalize the isoquinoline core allows for the systematic exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] Among the myriad of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for the formation of carbon-carbon bonds, offering a powerful strategy for the derivatization of the isoquinoline skeleton.[3][4][5]

This guide provides a detailed exploration of the Suzuki-Miyaura coupling reaction as applied to 7-Bromo-3-methoxyisoquinoline, a key intermediate for the synthesis of a diverse range of functionalized isoquinoline derivatives. We will delve into the mechanistic underpinnings of this reaction, provide a comprehensive, step-by-step protocol, and discuss critical parameters for successful execution and optimization.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate.[4][5] The catalytic cycle, illustrated below, proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[3][4][6]

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (this compound) to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in the formation of a square planar palladium(II) intermediate.[3][4] The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[7][8] For this compound, the carbon-bromine bond is sufficiently reactive for efficient oxidative addition under typical Suzuki-Miyaura conditions.

  • Transmetalation: This is the step where the organic group from the boron reagent is transferred to the palladium(II) complex. The transmetalation requires the activation of the organoboron species by a base.[9] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then facilitates the exchange of the halide on the palladium with the organic group from the boron reagent.[9] The choice of base is critical and can significantly influence the reaction rate and yield.

  • Reductive Elimination: The final step in the catalytic cycle is the reductive elimination from the palladium(II) intermediate. In this step, the two organic groups (the isoquinoline and the newly introduced moiety) are coupled together to form the final product, and the palladium(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.[3][4]

Suzuki_Miyaura_Coupling Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br (this compound) PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-B(OH)₂ + Base PdII_Diaryl Ar-Pd(II)L₂(R) Transmetalation->PdII_Diaryl PdII_Diaryl->Pd0  Regeneration of Pd(0) RedElim Reductive Elimination PdII_Diaryl->RedElim Product Ar-R RedElim->Product center

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of reaction conditions may be necessary for specific substrates.

Materials and Reagents
  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)[10]

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)[10]

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (2.0 mmol, 2.0 equiv).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.[11]

    • Add the palladium catalyst (0.03 mmol, 0.03 equiv) to the flask under the inert atmosphere.

    • Add the degassed solvent mixture (1,4-dioxane and water, typically 4:1 v/v) via syringe.[10] A typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[10]

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.[10]

  • Workup:

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[10]

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Experimental_Workflow Experimental Workflow for Suzuki-Miyaura Coupling Setup 1. Reaction Setup (Reagents, Catalyst, Solvent under Inert Gas) Execution 2. Reaction Execution (Heating and Stirring) Setup->Execution Monitoring 3. Reaction Monitoring (TLC or LC-MS) Execution->Monitoring Workup 4. Aqueous Workup (Extraction and Drying) Monitoring->Workup Reaction Complete Purification 5. Purification (Column Chromatography) Workup->Purification Product Pure Coupled Product Purification->Product

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Key Reaction Parameters and Optimization

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters. The following table summarizes key considerations for the coupling of this compound.

ParameterCommon Choices & ConsiderationsRationale & Causality
Palladium Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd(OAc)₂ with phosphine ligands (e.g., SPhos, XPhos)The choice of ligand influences the stability and activity of the catalyst. Bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination, and are particularly effective for challenging substrates like heteroaryl halides.[12]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃The base is crucial for activating the boronic acid for transmetalation.[3] Stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective, especially for less reactive substrates. The choice of base can also influence the solubility of the reagents.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THF/H₂OA mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.[3] The presence of water can also facilitate the transmetalation step. The choice of solvent can impact reaction temperature and solubility.
Boronic Acid/Ester Arylboronic acids, Arylboronic acid pinacol estersBoronic acids are common, but can be prone to protodeboronation.[2] Pinacol esters offer greater stability and are often used for less stable boronic acids.[3]
Temperature 60-120 °CHigher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to catalyst decomposition or side reactions. The optimal temperature should be determined empirically.

Troubleshooting and Field-Proven Insights

Despite its robustness, the Suzuki-Miyaura coupling of heteroaromatic halides can present challenges.

  • Catalyst Poisoning: The nitrogen atom in the isoquinoline ring can coordinate to the palladium center, leading to catalyst deactivation.[2][13] The use of bulky, electron-rich ligands can mitigate this issue by sterically shielding the palladium.[14]

  • Protodeboronation: This is a common side reaction where the boronic acid reacts with a proton source (e.g., water) to replace the boron group with a hydrogen atom, leading to reduced yields.[2][14] Using a less aqueous solvent system, a stronger base, or a more stable boronic ester can help to minimize this side reaction.

  • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules or two aryl halide molecules can occur, particularly in the presence of oxygen.[14] Ensuring a thoroughly degassed reaction mixture and maintaining an inert atmosphere are crucial to prevent homocoupling.

Conclusion

The Suzuki-Miyaura coupling is an invaluable methodology for the functionalization of the this compound core, providing a gateway to a vast chemical space for drug discovery and development. A thorough understanding of the reaction mechanism, careful selection of reaction parameters, and awareness of potential side reactions are paramount for achieving high yields and purity. The protocol and insights provided herein serve as a comprehensive guide for researchers to successfully implement this powerful synthetic transformation.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Molander, G. A., & Jean-Gérard, L. (2011). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic letters, 13(21), 5764-5767.
  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in current chemistry, 289, 1-35.
  • Ayoub, N., Upadhyay, A., Tête, A., & O'Sullivan, T. P. (2024). Synthesis, evaluation and mechanistic insights of novel IMPDH inhibitors targeting ESKAPEE bacteria. European Journal of Medicinal Chemistry, 273, 116499.
  • ResearchGate. Table 1. Screening of palladium catalysts for the Suzuki coupling of...
  • KCIL Chemofarbe Group. Challenges In Suzuki Coupling Reaction.
  • MDPI. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives.
  • National Institutes of Health. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.
  • Organic Chemistry Portal. Isoquinoline synthesis.
  • ACS Publications. New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides.
  • ResearchGate. Synthesis of New Pyridazino[4,5‐c]isoquinolinones by Suzuki Cross‐Coupling Reaction.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Journal of the American Chemical Society. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.
  • Organic Reactions. The Suzuki-Miyaura Cross-Coupling Reaction.
  • Wikipedia. Isoquinoline.
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction.
  • Andrew G. Myers Research Group. The Suzuki Reaction.
  • YouTube. Suzuki reaction example.
  • The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature.
  • National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • ResearchGate. a) Reaction scheme for the Suzuki-Miyaura cross-coupling of...

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Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 7-Bromo-3-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Isoquinoline Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals.[1][2] These compounds exhibit a vast range of pharmacological activities, including analgesic, antimicrobial, anti-inflammatory, and antitumor properties.[2][3] Specifically, the functionalization of the isoquinoline ring at various positions is a key strategy in drug discovery to modulate biological activity, selectivity, and pharmacokinetic properties.[4] The 7-position of the isoquinoline nucleus is a common site for modification to explore structure-activity relationships (SAR).

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with high efficiency and functional group tolerance.[5][6] For a substrate like 7-Bromo-3-methoxyisoquinoline, these reactions provide a powerful and versatile platform to introduce a wide array of chemical moieties, thereby generating diverse libraries of compounds for biological screening.[7] This guide provides detailed protocols and expert insights into the application of key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—for the derivatization of this important heterocyclic building block.

The Engine of Synthesis: The Palladium Catalytic Cycle

At the heart of these transformations lies a common mechanistic pathway involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8][9] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions. The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.[5][10] This is often the rate-determining step.

  • Transmetalation (for Suzuki, Sonogashira) or Carbopalladation (for Heck): In this step, the organic group from a second reagent is transferred to the palladium center.[5][11] For a Suzuki coupling, this involves an organoboron species; for a Sonogashira, a copper acetylide; and for a Heck reaction, the coordination and insertion of an alkene.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][10]

Palladium Catalytic Cycle cluster_main General Pd(0)/Pd(II) Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) pd2_complex Ar-Pd(II)-Br(L_n) (Oxidative Adduct) pd0->pd2_complex Oxidative Addition pd2_transmetalated Ar-Pd(II)-R(L_n) (Coupling Intermediate) pd2_complex->pd2_transmetalated Transmetalation pd2_transmetalated->pd0 Reductive Elimination product Ar-R (Coupled Product) pd2_transmetalated->product Reductive Elimination reagents Ar-Br coupling_partner R-M (e.g., R-B(OH)₂)

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation (Aryl-Aryl)

The Suzuki-Miyaura reaction is one of the most widely used methods for constructing biaryl structures due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[10]

Causality Behind the Protocol
  • Catalyst System: A combination of a palladium precursor (e.g., Pd(OAc)₂) and a phosphine ligand is often more effective than a pre-formed catalyst like Pd(PPh₃)₄. Bulky, electron-rich phosphine ligands like SPhos or XPhos accelerate the reductive elimination step and stabilize the active Pd(0) species, which is crucial for coupling with electron-rich heterocycles.

  • Base: The base (e.g., K₃PO₄, K₂CO₃) is critical. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[12] The choice of base can significantly impact yield, with stronger bases often required for less reactive substrates.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-Dioxane, Toluene) and water is commonly used. The organic solvent solubilizes the aryl halide and catalyst, while water dissolves the inorganic base and boronate intermediate, creating a biphasic system where the reaction occurs at the interface.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the coupling of substituted bromo-heterocycles.[13][14]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (Spherical Phosphate Ligand) (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane (8 mL, anhydrous)

  • Water (2 mL, degassed)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the anhydrous 1,4-dioxane and degassed water via syringe under the inert atmosphere.

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate (10 mL).

  • Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 7-aryl-3-methoxyisoquinoline.

Data Presentation: Suzuki-Miyaura Coupling Conditions
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O9080-90
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)1,4-Dioxane/H₂O10085-95
33-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF8082-92

Part 2: Mizoroki-Heck Coupling for C-C Bond Formation (Aryl-Alkene)

The Heck reaction is a powerful method for the alkenylation of aryl halides, forming a substituted alkene.[15] It is particularly useful for installing vinyl groups that can be further manipulated.

Causality Behind the Protocol
  • Catalyst: Pd(OAc)₂ is a common and effective precursor. While phosphine ligands can be used, "phosphine-free" conditions are often successful, particularly with a phase-transfer catalyst like n-Bu₄NBr, which helps stabilize the palladium catalyst and facilitate the reaction.[16]

  • Base: An organic base like triethylamine (Et₃N) or an inorganic base like sodium acetate (NaOAc) is required to neutralize the HBr generated during the catalytic cycle. The choice of base can influence the regioselectivity of the alkene insertion.

  • Solvent: Polar aprotic solvents like DMF or NMP are typically used as they can dissolve the reactants and the palladium salts effectively at the elevated temperatures often required.

Experimental Protocol: Heck Coupling

This protocol is based on general procedures for Heck couplings of aryl bromides.[16][17]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Alkene (e.g., Ethyl acrylate) (1.5 mmol, 1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)

  • N,N-Dimethylformamide (DMF, 5 mL, anhydrous)

Procedure:

  • To a Schlenk flask, add this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMF, Et₃N, and the alkene via syringe.

  • Heat the mixture in a preheated oil bath at 110 °C for 16-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with water (20 mL) and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the 7-alkenyl-3-methoxyisoquinoline product.

Data Presentation: Heck Coupling Conditions
EntryAlkeneCatalyst (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)
1StyrenePd(OAc)₂ (2)NaOAc (2)DMF12075-85
2Ethyl AcrylatePd(OAc)₂ (3)Et₃N (2)MeCN10080-90
3n-Butyl AcrylatePdCl₂(PPh₃)₂ (2)K₂CO₃ (2)NMP13070-85

Part 3: Sonogashira Coupling for C-C Bond Formation (Aryl-Alkyne)

The Sonogashira coupling provides a direct route to aryl alkynes, which are versatile intermediates in organic synthesis.[18] The reaction uniquely employs a dual catalytic system of palladium and copper.[19]

Causality Behind the Protocol
  • Dual Catalysis: The palladium catalyst performs the main cross-coupling cycle (oxidative addition, reductive elimination).[20] The copper(I) co-catalyst reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate.[18] This species then undergoes transmetalation with the Pd(II)-aryl complex, which is much faster than the direct reaction of the alkyne with the palladium complex.

  • Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves both to neutralize the HX byproduct and as the solvent. Anhydrous conditions are important to prevent unwanted side reactions.

Experimental Protocol: Sonogashira Coupling

This protocol is based on general procedures for Sonogashira couplings.[13][19]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%)

  • Copper(I) Iodide (CuI, 0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N, 5 mL, anhydrous)

Procedure:

  • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous triethylamine, followed by the terminal alkyne via syringe.

  • Stir the reaction mixture at 60 °C for 6-12 hours.

  • Monitor the reaction's progress by TLC.

  • Upon completion, cool the mixture, dilute with diethyl ether, and filter through a pad of celite to remove catalyst residues.

  • Concentrate the filtrate in vacuo.

  • Purify the product by flash column chromatography to yield the 7-alkynyl-3-methoxyisoquinoline.

Data Presentation: Sonogashira Coupling Conditions
EntryTerminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Typical Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NEt₃N6085-95
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DIPEATHF5080-90
31-HexynePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NDMF7075-88

Part 4: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for forming aryl-nitrogen bonds, offering broad scope for both the amine and aryl halide coupling partners.[21][22]

Causality Behind the Protocol
  • Ligand is Key: The success of this reaction is highly dependent on the use of sterically hindered, electron-rich phosphine ligands (e.g., BINAP, XPhos).[7][23] These bulky ligands promote the final reductive elimination step, which is often difficult, and prevent the formation of inactive palladium dimers.[21]

  • Strong Base: A strong, non-nucleophilic base, typically sodium tert-butoxide (NaOtBu), is required. Its role is to deprotonate the amine, forming an amide that coordinates to the palladium center, preceding the reductive elimination step.[23]

  • Anhydrous Conditions: The reaction is highly sensitive to moisture, which can hydrolyze the base and poison the catalyst. Therefore, the use of anhydrous solvents and inert atmosphere techniques is mandatory.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is adapted from established procedures for the amination of aryl bromides.[23][24]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (e.g., Morpholine) (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)

  • XPhos (2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl) (0.036 mmol, 3.6 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

  • Toluene (5 mL, anhydrous)

Procedure:

  • In a glovebox, add NaOtBu, Pd₂(dba)₃, and XPhos to an oven-dried Schlenk tube.

  • Add this compound and a stir bar.

  • Seal the tube, remove it from the glovebox, and add anhydrous toluene and the amine via syringe under a positive pressure of argon.

  • Place the reaction tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, quench the reaction carefully with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to afford the 7-amino-3-methoxyisoquinoline derivative.

Data Presentation: Buchwald-Hartwig Amination Conditions
EntryAminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)
1MorpholinePd₂(dba)₃ (1.5)XPhos (3.6)NaOtBu (1.4)Toluene10085-95
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2)1,4-Dioxane11070-85
3BenzylaminePd₂(dba)₃ (2)RuPhos (4)K₃PO₄ (3)Toluene10080-90

Workflow and Troubleshooting

Decision-Making for Reaction Selection

The choice of cross-coupling reaction is dictated by the desired final product. The following workflow provides a simple decision-making guide.

Reaction Selection Workflow start Desired Functional Group at C-7 Position? q_bond_type What type of bond to form? start->q_bond_type cc_bond C-C Bond q_bond_type->cc_bond C-C cn_bond C-N Bond q_bond_type->cn_bond C-N q_cc_type What type of Carbon? cc_bond->q_cc_type buchwald Use Buchwald-Hartwig Amination (with Amine) cn_bond->buchwald suzuki Use Suzuki Coupling (with Boronic Acid) q_cc_type->suzuki Aryl (sp²) heck Use Heck Coupling (with Alkene) q_cc_type->heck Vinyl (sp²) sonogashira Use Sonogashira Coupling (with Terminal Alkyne) q_cc_type->sonogashira Alkynyl (sp)

Caption: Decision workflow for selecting the appropriate cross-coupling reaction.

Common Issues and Optimization Strategies
  • Low or No Conversion:

    • Catalyst Inactivity: Ensure anhydrous and anaerobic conditions, especially for Buchwald-Hartwig. Screen different ligands; a more electron-rich or bulkier ligand may be required. Consider using a pre-catalyst.

    • Incorrect Base/Solvent: The choice of base and solvent is interdependent. Screen a matrix of conditions (e.g., K₃PO₄ in dioxane, Cs₂CO₃ in THF, NaOtBu in toluene).

  • Side Reactions:

    • Dehalogenation (Hydrodehalogenation): This occurs when the aryl halide is reduced instead of coupled. It can be minimized by using less polar solvents, lower temperatures, or ligands that promote faster reductive elimination.

    • Homo-coupling: Formation of biaryl from the boronic acid (in Suzuki) or dimerization of the alkyne (in Sonogashira). This can be suppressed by slow addition of the coupling partner or by ensuring the oxidative addition step is efficient.

  • Poor Reproducibility: Ensure all reagents are pure and solvents are rigorously dried and degassed. The quality of the palladium catalyst and ligands is paramount.

Conclusion

The palladium-catalyzed cross-coupling of this compound is a robust and highly adaptable strategy for the synthesis of novel, functionalized isoquinoline derivatives. By carefully selecting the appropriate reaction type—Suzuki-Miyaura, Heck, Sonogashira, or Buchwald-Hartwig—and optimizing the catalyst system, base, and solvent, researchers can efficiently access a vast chemical space. The protocols and insights provided in this guide serve as a comprehensive resource for drug development professionals and synthetic chemists aiming to leverage these powerful transformations in their research programs.

References

  • (Pasuruan, ID) [No Title].
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  • (2025). Role of palladium catalyst in cross-coupling reactions.
  • (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
  • (n.d.). Palladium-catalyzed cross-coupling reactions. Fiveable.
  • (n.d.). 17.2. Palladium catalyzed couplings. Organic Chemistry II - Lumen Learning.
  • (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • Yu, X., & Wu, J. (2009). Synthesis of Functionalized Isoquinolines via Sequential Cyclization/Cross-Coupling Reactions. American Chemical Society.
  • (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. NIH.
  • Guimond, N., & Fagnou, K. (2009). Isoquinoline synthesis via rhodium-catalyzed oxidative cross-coupling/cyclization of aryl aldimines and alkynes. Semantic Scholar.
  • (n.d.). Isoquinoline synthesis. Organic Chemistry Portal.
  • (n.d.). The Heck Reaction of Protected Hydroxychromones: on route to Natural Products.
  • (n.d.). Buchwald–Hartwig amination. Wikipedia.
  • (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific.
  • (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.
  • (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • (n.d.). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry (RSC Publishing).
  • (n.d.). Sonogashira coupling. Wikipedia.
  • (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
  • (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
  • (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • (n.d.). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. ResearchGate.
  • (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Semantic Scholar.
  • (2018). Suzuki Coupling Mechanism and Applications. YouTube.
  • (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.
  • (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
  • (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents.
  • (n.d.). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. ChemRxiv.
  • (n.d.). Convenient protocols for Mizoroki-Heck reactions of aromatic bromides and polybromides with fluorous alkenes of the formula H2C[double bond, length as m-dash]CH(CF2)n-1CF3 (n = 8, 10). ResearchGate.
  • (n.d.). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. MDPI.
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  • (n.d.). comparing the efficacy of different catalysts for 3-bromoquinoline coupling. Benchchem.
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  • Ma, J. (2014). High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.
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Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 7-Bromo-3-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: 7-Bromo-3-methoxyisoquinoline as a Privileged Scaffold in Medicinal Chemistry

The isoquinoline core is a prominent structural motif in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its rigid bicyclic framework provides a valuable scaffold for the spatial orientation of functional groups, enabling precise interactions with biological targets. Among the various substituted isoquinolines, this compound has emerged as a particularly versatile and strategic building block in medicinal chemistry.[2][3] The bromine atom at the 7-position serves as a versatile handle for a range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, alkyl, and amino moieties. The methoxy group at the 3-position, on the other hand, can modulate the electronic properties of the ring system and can be a precursor to a hydroxyl group, which can act as a key hydrogen bond donor in ligand-receptor interactions. This unique combination of functionalities makes this compound an ideal starting material for the synthesis of a wide variety of pharmaceutical intermediates, particularly in the development of kinase inhibitors.[4][5][6]

This application note provides detailed protocols and technical insights into the use of this compound in three key palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. These reactions are fundamental in modern drug discovery and enable the rapid generation of molecular diversity for structure-activity relationship (SAR) studies.

Core Synthetic Strategies and Mechanistic Considerations

The synthetic utility of this compound is primarily exploited through palladium-catalyzed cross-coupling reactions. These reactions share a common catalytic cycle, which generally involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.

Diagram of the Generalized Palladium Catalytic Cycle

Palladium Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative_Addition->Ar-Pd(II)-X(L_n) Transmetalation_Amination Transmetalation / Amine Coordination Ar-Pd(II)-X(L_n)->Transmetalation_Amination Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation_Amination->Ar-Pd(II)-R(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Ar-R Ar-R (Product) Reductive_Elimination->Ar-R Ar-X This compound (Ar-X) Ar-X->Oxidative_Addition R-M_or_R2NH Organometallic Reagent (R-M) or Amine (R2NH) R-M_or_R2NH->Transmetalation_Amination

Caption: Generalized Palladium Catalytic Cycle.

Application 1: Suzuki-Miyaura Coupling for the Synthesis of 7-Aryl-3-methoxyisoquinolines

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][7] In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 7-position, which is a common strategy in the design of kinase inhibitors to probe the hydrophobic pocket of the ATP binding site.[3][8]

Causality Behind Experimental Choices:
  • Catalyst: A palladium(0) source is essential. While Pd(PPh₃)₄ can be used, more efficient catalyst systems are often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine ligand. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.[9]

  • Ligand: Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or tricyclohexylphosphine are often employed to promote the oxidative addition and reductive elimination steps. For heteroaromatic substrates, ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) can be particularly effective.[10]

  • Base: A base is required to activate the boronic acid for transmetalation.[9] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can influence the reaction rate and the tolerance of sensitive functional groups.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents. Degassing the solvent is crucial to prevent the oxidation of the palladium(0) catalyst.[11]

Detailed Experimental Protocol: Synthesis of 7-(4-methoxyphenyl)-3-methoxyisoquinoline

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water, degassed

  • Argon or Nitrogen gas

  • Standard laboratory glassware, including a Schlenk flask or a sealable reaction vial

Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), Pd(dppf)Cl₂ (0.05 equiv.), and K₂CO₃ (2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 7-(4-methoxyphenyl)-3-methoxyisoquinoline.

Data Presentation: Comparative Reaction Conditions for Suzuki-Miyaura Coupling
ParameterCondition ACondition BCondition C
Catalyst Pd(PPh₃)₄Pd(OAc)₂ / SPhosPd(dppf)Cl₂
Base Na₂CO₃K₃PO₄Cs₂CO₃
Solvent Toluene/Ethanol/H₂ODioxane/H₂ODMF/H₂O
Temperature 100 °C90 °C80 °C
Typical Yield Moderate to GoodGood to ExcellentGood to Excellent

Application 2: Buchwald-Hartwig Amination for the Synthesis of 7-Amino-3-methoxyisoquinolines

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals.[12][13] This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines, providing access to 7-amino-3-methoxyisoquinoline derivatives. These intermediates are valuable for further functionalization or as final products, where the amino group can act as a key pharmacophore.[9][14]

Causality Behind Experimental Choices:
  • Catalyst System: Similar to the Suzuki coupling, a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand are used. The choice of ligand is critical and often depends on the nature of the amine coupling partner.[15]

  • Ligand: Bulky, electron-rich biarylphosphine ligands such as Xantphos, RuPhos, or BrettPhos are highly effective in promoting the catalytic cycle for a broad range of amines.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃) are commonly employed.[15]

  • Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are used to prevent quenching of the strong base and to ensure good solubility of the reactants.

Detailed Experimental Protocol: Synthesis of 7-(Phenylamino)-3-methoxyisoquinoline

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with aniline.

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

  • Standard laboratory glassware, including a Schlenk flask or a sealable reaction vial

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 equiv.), Xantphos (0.04 equiv.), and NaOtBu (1.4 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add a solution of this compound (1.0 equiv.) and aniline (1.2 equiv.) in anhydrous toluene.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford 7-(phenylamino)-3-methoxyisoquinoline.

Diagram of Buchwald-Hartwig Amination Workflow

Buchwald-Hartwig Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Flask_Prep Oven-dried Schlenk Flask Reagents Add Pd₂(dba)₃, Xantphos, NaOtBu Flask_Prep->Reagents Inert Evacuate & Backfill with Argon (3x) Reagents->Inert Add_Substrates Add this compound & Aniline in Toluene Inert->Add_Substrates Heating Heat to 100-110 °C with Stirring Add_Substrates->Heating Monitoring Monitor by TLC / LC-MS Heating->Monitoring Quench Cool and Quench with NH₄Cl(aq) Monitoring->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify Product 7-(Phenylamino)-3-methoxyisoquinoline Purify->Product

Caption: Experimental Workflow for Buchwald-Hartwig Amination.

Application 3: Sonogashira Coupling for the Synthesis of 7-Alkynyl-3-methoxyisoquinolines

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to aryl alkynes.[16][17] Applying this reaction to this compound allows for the introduction of an alkynyl moiety at the 7-position. These alkynyl-substituted isoquinolines can serve as key intermediates for further transformations, such as cycloaddition reactions to form more complex heterocyclic systems, or they can be the final target molecules with potential biological activity.[18]

Causality Behind Experimental Choices:
  • Dual Catalyst System: The Sonogashira reaction typically employs a dual catalyst system consisting of a palladium complex and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne.[16]

  • Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃), are commonly used to stabilize the palladium catalyst.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to deprotonate the terminal alkyne and to act as a solvent.

  • Solvent: The reaction is often carried out in a polar aprotic solvent like DMF or in the amine base itself. Anhydrous and anaerobic conditions are generally preferred to prevent side reactions.[17]

Detailed Experimental Protocol: Synthesis of 7-(Phenylethynyl)-3-methoxyisoquinoline

This protocol outlines a general procedure for the Sonogashira coupling of this compound with phenylacetylene.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous DMF (optional)

  • Argon or Nitrogen gas

  • Standard laboratory glassware, including a Schlenk flask

Procedure:

  • Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 equiv.) in triethylamine (and DMF if used).

  • Inert Atmosphere: Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₂Cl₂ (0.03 equiv.) and CuI (0.05 equiv.).

  • Alkyne Addition: Add phenylacetylene (1.5 equiv.) to the reaction mixture via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield 7-(phenylethynyl)-3-methoxyisoquinoline.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of pharmaceutical intermediates. The strategic placement of the bromo and methoxy groups allows for selective functionalization through robust and reliable palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide efficient and modular access to a wide range of 7-substituted-3-methoxyisoquinoline derivatives. These protocols and the accompanying scientific rationale offer a solid foundation for researchers in drug discovery to leverage this important scaffold in the development of novel therapeutics, particularly in the area of kinase inhibitors.

References

  • Callum, J., & Lowary, T. L. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015).
  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020).
  • Organic Reactions. (n.d.).
  • Wikipedia. (2023).
  • Wikipedia. (2023). Sonogashira coupling. [Link]
  • Chemistry LibreTexts. (2023).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
  • Rashatasakhon, P., & Miller, J. A. (2013). Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells. ACS Chemical Biology, 8(7), 1434-1438.
  • Shaikh, M. M., Bhutiya, P. L., & Chikhalia, K. H. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ChemistrySelect, 2(7), 2269-2273.
  • Tšubrik, O., Sillard, R., & Lopp, M. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(43), 5923-5925.
  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
  • ResearchGate. (2024). Novel fluorescent isoquinoline derivatives obtained via Buchwald-Hartwig coupling of isoquinolin-3-amines. [Link]
  • Guillon, R., et al. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 27(17), 5578.
  • Lebrasseur, N., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry, 22(36), 7545-7550.
  • Bouattour, Y., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(3), 1547-1558.
  • MDPI. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. [Link]
  • Boschelli, D. H., et al. (2001). Substituted 4-anilino-7-phenyl-3-quinolinecarbonitriles as Src kinase inhibitors. Journal of Medicinal Chemistry, 44(23), 3965-3977.
  • ResearchGate. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. [Link]
  • Grisez, T., et al. (2024).
  • Beilstein Journal of Organic Chemistry. (2024). Search Results for "3". [Link]
  • National Institutes of Health. (2024).
  • ResearchGate. (2016). Facile synthesis of new substituted 3-aryl/heteroarylflavones by Suzuki-Miyaura coupling of 3-bromoflavone with substituted aryu heteroarylboronic acids. [Link]

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The Strategic deployment of 7-Bromo-3-methoxyisoquinoline in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2][3] This bicyclic heterocyclic system offers a rigid framework amenable to diverse functionalization, enabling fine-tuning of steric and electronic properties to achieve high-affinity interactions with various biological targets.[4] Within this esteemed class of molecules, 7-Bromo-3-methoxyisoquinoline emerges as a particularly strategic starting material for the synthesis of targeted therapeutics, most notably kinase inhibitors. This guide provides an in-depth exploration of its application, complete with detailed protocols and the scientific rationale underpinning its use.

The Rationale for Employing this compound

The strategic utility of this compound in drug discovery is rooted in the specific functionalities at the C7 and C3 positions of the isoquinoline core.

  • The C7-Bromo Group: A Versatile Synthetic Handle: The bromine atom at the 7-position is the lynchpin for introducing molecular diversity. It serves as a prime substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[1][5] These reactions are fundamental in modern medicinal chemistry for their broad substrate scope, functional group tolerance, and mild reaction conditions, allowing for the modular assembly of complex molecular architectures.[6][7]

  • The C3-Methoxy Group: A Modulator of Physicochemical Properties: The methoxy group at the C3 position is not merely a passive substituent. Its electron-donating nature can influence the reactivity of the isoquinoline ring system. Furthermore, it can serve as a key hydrogen bond acceptor in interactions with biological targets or be a metabolic soft spot, offering opportunities for modification to enhance pharmacokinetic profiles. The presence of the methoxy group can also impact the overall lipophilicity and solubility of the final compound, crucial parameters for drug-likeness.

Application in the Synthesis of Spleen Tyrosine Kinase (SYK) Inhibitors

A significant application of the 7-bromo-isoquinoline scaffold is in the development of inhibitors for Spleen Tyrosine Kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a pivotal role in the signal transduction pathways of various immune cells.[2] Consequently, SYK inhibitors are being actively investigated for the treatment of a range of autoimmune diseases, inflammatory disorders, and certain cancers. The 7-bromo-isoquinoline core has been identified as a valuable skeleton for the construction of potent and selective SYK inhibitors.

Below are detailed protocols for the derivatization of this compound to generate a library of potential SYK inhibitors.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 7-Aryl-3-methoxyisoquinolines

This protocol details the palladium-catalyzed coupling of this compound with a representative arylboronic acid. This reaction is foundational for exploring the structure-activity relationship (SAR) at the C7 position.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene (anhydrous)

  • Water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).

  • Seal the flask with a rubber septum and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Under a positive pressure of argon, add anhydrous toluene and degassed water in a 4:1 ratio to achieve a 0.2 M concentration with respect to the this compound.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-3-methoxyisoquinoline.

Causality Behind Experimental Choices:

  • The choice of a bulky, electron-rich phosphine ligand like SPhos is crucial for promoting the oxidative addition of the palladium catalyst to the aryl bromide and facilitating the reductive elimination step, leading to higher yields and faster reaction times.[8]

  • The use of a base, such as K₃PO₄, is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation with the palladium complex.[9]

  • A biphasic solvent system of toluene and water is often employed to dissolve both the organic substrates and the inorganic base, facilitating the reaction.

Table 1: Representative Suzuki-Miyaura Coupling Reaction Parameters

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100685
23-Pyridinylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O90878
34-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄Cs₂CO₃Toluene/EtOH/H₂O100591

Note: The data in this table is illustrative and based on typical outcomes for Suzuki-Miyaura reactions.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 7-Amino-3-methoxyisoquinolines

This protocol describes the palladium-catalyzed amination of this compound, a key step in introducing a nitrogen-based linker or pharmacophore at the C7 position.

Materials:

  • This compound

  • Amine (e.g., morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.015 eq) and Xantphos (0.03 eq) to a dry Schlenk flask.

  • Add anhydrous toluene and stir the mixture at room temperature for 10 minutes to form the active catalyst complex.

  • To this mixture, add this compound (1.0 eq), the desired amine (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Seal the flask and heat the reaction mixture in a preheated oil bath at 110 °C.

  • Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.

  • After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired 7-amino-3-methoxyisoquinoline derivative.

Causality Behind Experimental Choices:

  • The Buchwald-Hartwig amination is highly dependent on the choice of ligand. Xantphos is a bidentate ligand with a large natural bite angle, which promotes the reductive elimination step and prevents catalyst decomposition, making it effective for a broad range of amines.[1]

  • A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, forming the corresponding amide which then participates in the catalytic cycle.[7]

  • The reaction is conducted under strictly anhydrous and inert conditions to prevent the deactivation of the palladium catalyst and the hydrolysis of the strong base.

Table 2: Representative Buchwald-Hartwig Amination Reaction Parameters

EntryAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ / XantphosNaOtBuToluene1101882
2AnilinePd(OAc)₂ / BINAPCs₂CO₃Dioxane1002475
3BenzylaminePdCl₂(dppf)K₂CO₃Toluene1101679

Note: The data in this table is illustrative and based on typical outcomes for Buchwald-Hartwig aminations.

Visualization of Synthetic Workflows

Diagram 1: General Synthetic Workflow for the Derivatization of this compound

G start This compound suzuki Suzuki-Miyaura Coupling (Arylboronic Acid, Pd catalyst, Base) start->suzuki buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst, Base) start->buchwald suzuki_prod 7-Aryl-3-methoxyisoquinoline (Kinase Inhibitor Scaffold) suzuki->suzuki_prod buchwald_prod 7-Amino-3-methoxyisoquinoline (GPCR Ligand Scaffold) buchwald->buchwald_prod bio_eval Biological Evaluation (e.g., Kinase Assays, Binding Assays) suzuki_prod->bio_eval buchwald_prod->bio_eval

Caption: Synthetic pathways from this compound.

Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd2_complex R-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R'-B(OR)2 pd2_r_r R-Pd(II)L2-R' transmetalation->pd2_r_r reductive_elimination Reductive Elimination pd2_r_r->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Concluding Remarks

This compound represents a highly valuable and versatile building block in the medicinal chemist's toolbox. Its predefined and orthogonal reactivity at the C7 and C3 positions allows for the systematic and efficient construction of diverse compound libraries. The application of this scaffold in the synthesis of SYK inhibitors highlights its potential for generating targeted therapeutics. The protocols and rationale provided herein serve as a guide for researchers and drug development professionals to harness the full potential of this strategic starting material in the quest for novel and effective medicines.

References

  • Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-catalyzed amination of aryl halides and sulfonates. Accounts of Chemical Research, 41(11), 1534-1544.
  • Hoffmann, M., et al. (2013). 5,7-disubstituted quinolines as protein kinase SYK inhibitors.
  • Isoquinoline and its derivatives in medicinal chemistry. (n.d.). BenchChem.
  • Zhang, H., & Cao, Y. (2020). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Current Medicinal Chemistry, 27(38), 6523-6547.
  • Suzuki, A. (1982). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Pure and Applied Chemistry, 54(11), 2329-2342.
  • Bard, A. J., & Faulkner, L. R. (2001).
  • Cross-coupling reactions in drug discovery. (n.d.). MDPI.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). PMC.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Suzuki reaction. (n.d.). Wikipedia.
  • Buchwald–Hartwig amin
  • Suzuki-Miyaura Coupling. (n.d.). Chemistry LibreTexts.
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (n.d.). MDPI.
  • Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry.

Sources

Application Notes & Protocols: Developing Novel Kinase Inhibitors from a 7-Bromo-3-methoxyisoquinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Abstract

The protein kinase family represents one of the most critical and intensely pursued classes of drug targets, particularly in oncology.[1] The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds and approved drugs.[2][3] This guide provides a comprehensive, experience-driven framework for the design, synthesis, and evaluation of novel kinase inhibitors starting from the versatile chemical building block, 7-Bromo-3-methoxyisoquinoline. We detail robust synthetic protocols for scaffold diversification, provide step-by-step methodologies for in vitro biochemical and cell-based assays, and explain the causal logic behind experimental choices to ensure scientific integrity and reproducibility. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to establish a workflow for identifying and optimizing new kinase inhibitor candidates.

Introduction: The Strategic Value of the Isoquinoline Scaffold

Protein kinases are fundamental regulators of cellular signal transduction, and their dysregulation is a hallmark of many diseases, most notably cancer.[4] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in these areas. The isoquinoline ring system is a highly versatile and "druggable" scaffold. Its rigid, planar structure provides a foundation for presenting substituents in a well-defined three-dimensional orientation, making it ideal for targeting the highly conserved ATP-binding pocket of kinases.[1][2]

The starting material, this compound, is a strategic choice for several reasons:

  • Vector for Diversification: The bromine atom at the C7 position is a prime handle for a wide array of transition-metal-catalyzed cross-coupling reactions, enabling the systematic introduction of diverse chemical moieties.[5]

  • Modulation of Properties: The methoxy group at the C3 position can be retained to influence solubility and metabolic stability or can be readily converted to a hydroxyl or other functional groups for further derivatization.

  • Proven Precedent: Numerous isoquinoline-based compounds have demonstrated potent kinase inhibitory activity, validating the scaffold's utility in this target class.[6][7]

This guide will walk through the logical progression from this starting material to a validated hit compound.

Synthetic Strategy: Diversification via Cross-Coupling

The core of the initial drug discovery effort lies in creating a focused library of compounds by modifying the C7 position of the isoquinoline scaffold. Palladium-catalyzed cross-coupling reactions are the methods of choice due to their reliability, functional group tolerance, and the vast commercial availability of coupling partners.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

Rationale: The Suzuki coupling is a robust and widely used method for forming carbon-carbon bonds. By coupling this compound with various boronic acids or esters, one can introduce a diverse range of aryl and heteroaryl substituents. These groups can probe different sub-pockets within the kinase ATP-binding site, which is critical for enhancing potency and achieving selectivity.[8]

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen or argon source

Step-by-Step Methodology:

  • To a round-bottom flask, add this compound (1.0 eq), the selected boronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add the palladium catalyst under the inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 7-aryl-3-methoxyisoquinoline derivative.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

Rationale: The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. Introducing various amines at the C7 position can establish key hydrogen bond interactions with the hinge region of the kinase, a common binding motif for Type I kinase inhibitors.[1] This strategy allows for the installation of primary amines, secondary amines, and various nitrogen-containing heterocycles.

Materials:

  • This compound

  • Amine (primary or secondary, 1.2 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., NaOt-Bu or Cs₂CO₃, 1.5 equivalents)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Schlenk tube or similar reaction vessel, magnetic stirrer, nitrogen or argon source

Step-by-Step Methodology:

  • To a Schlenk tube, add the palladium catalyst, ligand, and base.

  • Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.

  • In a separate flask, dissolve this compound (1.0 eq) and the amine (1.2 eq) in the anhydrous solvent.

  • Add the solution of reactants to the Schlenk tube containing the catalyst system via syringe.

  • Heat the reaction mixture to 90-110 °C and stir for 6-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired 7-amino-3-methoxyisoquinoline derivative.

Visualization of Synthetic Workflow

G cluster_start Starting Material cluster_reactions Core Reactions cluster_products Compound Libraries Start This compound Suzuki Suzuki Coupling (+ R-B(OH)2) Start->Suzuki C-C Bond Formation Buchwald Buchwald-Hartwig Amination (+ R2NH) Start->Buchwald C-N Bond Formation LibraryA Library A: 7-Aryl/Heteroaryl Derivatives Suzuki->LibraryA LibraryB Library B: 7-Amino Derivatives Buchwald->LibraryB Screening Biochemical & Cellular Screening LibraryA->Screening LibraryB->Screening G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Proliferation Cell Growth & Survival mTOR->Proliferation Promotes Inhibitor Isoquinoline-based Inhibitor Inhibitor->Akt Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a hypothetical inhibitor.

Protocol 5: MTT Cell Viability/Cytotoxicity Assay

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. [9][10]It measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in living cells. [11]This assay is essential for determining the concentration at which the compound begins to exhibit cytotoxic effects (often reported as GI₅₀, the concentration for 50% growth inhibition) and for assessing its therapeutic window. [12] Materials:

  • Cancer cell line(s) of interest

  • 96-well clear flat-bottom plates

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • Microplate reader capable of measuring absorbance at ~570 nm

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO) and a no-cell blank control.

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37 °C with 5% CO₂.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the GI₅₀ or IC₅₀ value.

The Path Forward: Hit-to-Lead Optimization

The data gathered from these initial screens provides the foundation for a structure-activity relationship (SAR) study. [13]Promising "hit" compounds—those with good biochemical potency, on-target cellular activity, and a reasonable therapeutic window—become the starting point for a lead optimization campaign.

Visualization of the Drug Discovery Workflow

G cluster_discovery Discovery Phase cluster_validation Validation & Optimization cluster_preclinical Preclinical Phase Scaffold Scaffold Selection (this compound) Synthesis Library Synthesis (Suzuki, Buchwald-Hartwig) Scaffold->Synthesis Biochem Biochemical Screen (IC50 vs. Kinase Panel) Synthesis->Biochem Cellular Cellular Assays (Potency & Cytotoxicity) Biochem->Cellular SAR Hit-to-Lead / SAR (Iterative Synthesis) Cellular->SAR SAR->Synthesis Refine Structure ADME ADME/Tox Profiling SAR->ADME Lead Lead Compound ADME->Lead

Caption: High-level workflow for kinase inhibitor discovery and optimization.

Conclusion

The this compound scaffold is an excellent starting point for a kinase inhibitor discovery program. Its amenability to proven synthetic diversification strategies, such as Suzuki and Buchwald-Hartwig couplings, allows for the rapid generation of focused chemical libraries. By employing a systematic cascade of robust biochemical and cell-based assays, researchers can efficiently identify compounds with potent and selective inhibitory activity. The protocols and workflows detailed in this guide provide a validated, logical, and experience-based pathway from initial concept to a promising lead candidate ready for further preclinical development.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. (Source similar to)[15]
  • Yadav, P., & Singh, R. (2021). Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). Journal of Medicinal Chemistry. (Source similar to)[24]
  • Zhang, L., et al. (2021). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. Journal of Chemical Information and Modeling, 61(10), 4900-4912. [Link] [25]4. INiTS. (2020). Cell-based test for kinase inhibitors. INiTS Gründerservice GmbH. [Link] [26]5. Wang, Z., et al. (2021). A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv. [Link] [1]6. Ghahremanpour, M. M., et al. (2024). Scaffold Hopping Method for Design and Development of Potential Allosteric AKT Inhibitors. Journal of Molecular Modeling. (Source similar to)[27][28]

Sources

Application Notes and Protocols for the Synthesis of Novel Anti-Cancer Agents Utilizing 7-Bromo-3-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinoline Scaffold as a Privileged Motif in Oncology

The isoquinoline core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds.[1] Many isoquinoline-based molecules exhibit potent anti-cancer properties, acting through diverse mechanisms such as the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.[1][2][3] The strategic functionalization of the isoquinoline ring system allows for the fine-tuning of pharmacological properties, making it a versatile template for the design of novel therapeutic agents.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 7-Bromo-3-methoxyisoquinoline as a key starting material for the synthesis of potential anti-cancer agents. The bromine atom at the 7-position serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The methoxy group at the 3-position can also be a key determinant in the biological activity of the final compounds.[4]

We present detailed, field-proven protocols for the synthesis of two classes of potential anti-cancer agents: 7-aryl-3-methoxyisoquinolines and 7-amino-3-methoxyisoquinoline derivatives. These protocols are designed to be robust and adaptable, providing a solid foundation for the exploration of this promising chemical space.

Core Synthetic Strategies: Leveraging Palladium Catalysis

The C-Br bond at the 7-position of this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions. This allows for the efficient and selective formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in modern drug discovery.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[5] In the context of our starting material, this reaction enables the introduction of a wide range of aryl and heteroaryl moieties at the 7-position of the isoquinoline core.

Diagram 1: General Workflow for the Synthesis of 7-Aryl-3-methoxyisoquinolines

G start This compound reaction Suzuki-Miyaura Cross-Coupling start->reaction reagents Arylboronic Acid or Ester Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 7-Aryl-3-methoxyisoquinoline Derivative purification->product G start This compound reaction Buchwald-Hartwig Amination start->reaction reagents Primary or Secondary Amine Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos) Base (e.g., Cs2CO3) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 7-Amino-3-methoxyisoquinoline Derivative purification->product

Caption: Synthetic workflow for 7-amino-3-methoxyisoquinolines.

Experimental Protocols

The following protocols are provided as a detailed guide for the synthesis of representative anti-cancer agent precursors from this compound. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: Synthesis of 7-(4-methoxyphenyl)-3-methoxyisoquinoline via Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of a 7-aryl-3-methoxyisoquinoline derivative. The choice of the 4-methoxyphenyl group is illustrative; a wide variety of aryl and heteroaryl boronic acids can be employed to generate a library of compounds for structure-activity relationship (SAR) studies.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 equiv) to the flask.

  • Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 7-(4-methoxyphenyl)-3-methoxyisoquinoline.

Parameter Value Notes
Starting Material This compound1.0 equivalent
Boronic Acid 4-Methoxyphenylboronic acid1.2 equivalents
Catalyst Pd(PPh₃)₄5 mol%
Base K₂CO₃2.0 equivalents
Solvent 1,4-Dioxane/Water (4:1)Degassed
Temperature 90 °C---
Reaction Time 12-16 hoursMonitor by TLC
Typical Yield 75-90%Varies with substrate
Protocol 2: Synthesis of N-(3-methoxyphenyl)-3-methoxyisoquinolin-7-amine via Buchwald-Hartwig Amination

This protocol details the synthesis of a 7-anilino-3-methoxyisoquinoline derivative, a scaffold found in many kinase inhibitors. [6][7]A variety of anilines and other amines can be used to explore the SAR of this class of compounds.

Materials:

  • This compound

  • 3-Methoxyaniline

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), cesium carbonate (1.4 mmol, 1.4 equiv), Pd₂(dba)₃ (0.02 mmol, 0.02 equiv), and Xantphos (0.04 mmol, 0.04 equiv).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous toluene (5 mL) and 3-methoxyaniline (1.2 mmol, 1.2 equiv) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C for 16-24 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired N-(3-methoxyphenyl)-3-methoxyisoquinolin-7-amine.

Parameter Value Notes
Starting Material This compound1.0 equivalent
Amine 3-Methoxyaniline1.2 equivalents
Catalyst Pd₂(dba)₃2 mol%
Ligand Xantphos4 mol%
Base Cs₂CO₃1.4 equivalents
Solvent TolueneAnhydrous
Temperature 110 °C---
Reaction Time 16-24 hoursMonitor by TLC
Typical Yield 60-80%Varies with substrate

Biological Evaluation and Structure-Activity Relationship (SAR) Insights

The synthesized 7-substituted-3-methoxyisoquinoline derivatives can be evaluated for their anti-cancer activity using a variety of in vitro assays. A common initial screening method is the MTT or SRB assay to determine the half-maximal inhibitory concentration (IC₅₀) against a panel of human cancer cell lines.

Diagram 3: Workflow for Biological Evaluation

G start Synthesized 7-Substituted 3-Methoxyisoquinoline Derivatives ic50 IC50 Determination (MTT/SRB Assay) vs. Cancer Cell Lines start->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar kinase Kinase Inhibition Assays (for promising compounds) sar->kinase mechanism Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) kinase->mechanism lead Lead Compound Identification mechanism->lead

Sources

preparation of novel heterocyclic compounds from 7-Bromo-3-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Novel Heterocyclic Compounds from 7-Bromo-3-methoxyisoquinoline

Authored by a Senior Application Scientist

Introduction: The Strategic Value of the Isoquinoline Scaffold

The isoquinoline core is a privileged heterocyclic motif, forming the structural backbone of numerous natural products and synthetic pharmaceuticals.[1][2] Its derivatives exhibit a vast range of biological activities, including analgesic, anticancer, and antihypertensive properties.[3] Within this chemical class, this compound emerges as a particularly strategic starting material for drug discovery campaigns. Its structure presents two orthogonal points for chemical modification: the bromine atom at the C7 position, an ideal handle for transition-metal-catalyzed cross-coupling reactions, and the methoxy group at the C3 position, which modulates the electronic properties of the ring and can be a site for later-stage derivatization.

This guide provides an in-depth exploration of modern synthetic methodologies to leverage this compound as a versatile platform for the rapid construction of diverse and novel heterocyclic libraries. We will delve into the mechanistic rationale behind key transformations and provide detailed, field-proven protocols for researchers in medicinal chemistry and drug development.

Core Synthetic Workflow: From Building Block to Diverse Scaffolds

The primary strategy for elaborating the this compound core involves leveraging the C-Br bond for palladium-catalyzed cross-coupling reactions. This approach allows for the precise and efficient installation of carbon and nitrogen substituents at the 7-position, which can then serve as anchor points for subsequent cyclization reactions to build novel fused or linked heterocyclic systems.

G A This compound B Suzuki Coupling (C-C Bond Formation) A->B Arylboronic Acid Pd Catalyst, Base C Buchwald-Hartwig Amination (C-N Bond Formation) A->C Amine Pd Catalyst, Base D Sonogashira Coupling (C-C≡ Bond Formation) A->D Terminal Alkyne Pd/Cu Catalysts, Base E 7-Aryl/Alkyl Isoquinolines B->E F 7-Amino Isoquinolines C->F G 7-Alkynyl Isoquinolines D->G H Intramolecular Cyclization F->H e.g., Pictet-Spengler or Bischler-Napieralski I Click Chemistry (e.g., CuAAC) G->I Azide J Novel Fused Heterocycles (e.g., Benzodiazepines, etc.) H->J K Novel Triazole-Linked Heterocycles I->K

Caption: Overall synthetic workflow from the starting material.

C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized centers.[4] It involves the palladium-catalyzed coupling of an organohalide with an organoboron compound, offering exceptional functional group tolerance and utilizing stable, readily available boronic acids.[5]

Mechanistic Rationale: The reaction proceeds through a well-established catalytic cycle involving a Pd(0) species.[4][6] The cycle comprises three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst.[4][6]

Suzuki_Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂-Br pd0->pd2_aryl Oxidative Addition pd2_trans Ar-Pd(II)L₂-R pd2_aryl->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination center_node Suzuki-Miyaura Catalytic Cycle aryl_halide Ar-Br (this compound) aryl_halide->pd2_aryl boronic_acid R-B(OH)₂ + Base boronic_acid->pd2_trans product Ar-R (7-Aryl-3-methoxyisoquinoline) product->pd0

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 1: General Procedure for Suzuki Coupling

This protocol is a robust starting point adapted from established methodologies for aryl bromides.[5][6]

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-Dioxane/Water mixture, Toluene)

  • Inert gas (Argon or Nitrogen)

Step-by-Step Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the palladium catalyst (1-5 mol%).

  • Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times.

  • Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-Dioxane and water in a 4:1 ratio) to achieve a concentration of ~0.1 M with respect to the starting material.

  • Place the reaction mixture in a preheated oil bath at 80-100 °C.

  • Stir the mixture vigorously for 4-16 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.[6]

  • Separate the layers and extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionsNotes
Catalyst Pd(PPh₃)₄ (3 mol%), Pd(dppf)Cl₂ (3 mol%)Pd(dppf)Cl₂ is often more robust and effective for heteroaromatic substrates.
Base K₂CO₃ (2.0 equiv), Cs₂CO₃ (2.0 equiv)Cesium carbonate is more soluble and often provides better results with challenging substrates.
Solvent 1,4-Dioxane/H₂O (4:1), Toluene/EtOH/H₂OThe presence of water is crucial for the transmetalation step.[4]
Temperature 90 °CTemperature can be adjusted based on substrate reactivity.

C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[7] This transformation has revolutionized medicinal chemistry by providing a general and efficient route to aryl amines, which were previously difficult to synthesize.[8]

Mechanistic Rationale: Similar to the Suzuki coupling, this reaction begins with the oxidative addition of the Pd(0) catalyst to the C-Br bond. The key difference lies in the subsequent steps. A strong, non-nucleophilic base deprotonates the amine, which then coordinates to the palladium(II) center. Reductive elimination from this arylpalladium amido complex forms the desired C-N bond and regenerates the Pd(0) catalyst.[9][10] The choice of phosphine ligand is critical and is often tailored to the steric and electronic properties of the coupling partners.[9]

Buchwald_Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂-Br pd0->pd2_aryl Oxidative Addition pd2_amido Ar-Pd(II)L₂(NR¹R²) pd2_aryl->pd2_amido Amine Coordination & Deprotonation pd2_amido->pd0 Reductive Elimination center_node Buchwald-Hartwig Catalytic Cycle aryl_halide Ar-Br (this compound) aryl_halide->pd2_aryl amine HNR¹R² + Base amine->pd2_amido product Ar-NR¹R² (7-Amino-3-methoxyisoquinoline) product->pd0

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol uses a sterically hindered phosphine ligand, which is crucial for promoting the reductive elimination step.[9]

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃)

  • Phosphine Ligand (e.g., XPhos, RuPhos, BINAP)

  • Base (e.g., NaOt-Bu, K₃PO₄)

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

Step-by-Step Procedure:

  • In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst (1-2 mol%) and the phosphine ligand (2-4 mol%) to a dry Schlenk flask.

  • Add the base (1.4-2.0 equiv).

  • Add this compound (1.0 equiv).

  • Seal the flask, remove from the glovebox (if used), and add the anhydrous solvent via syringe.

  • Add the amine (1.1-1.3 equiv).

  • Place the reaction mixture in a preheated oil bath at 80-110 °C and stir for 4-24 hours. Monitor by TLC or LC-MS.

  • After cooling, quench the reaction by adding water.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

ParameterRecommended ConditionsNotes
Catalyst System Pd₂(dba)₃ (1 mol%) + XPhos (2 mol%)Dialkylbiaryl phosphine ligands are highly effective for a broad range of substrates.[9]
Base NaOt-Bu (1.4 equiv)Sodium tert-butoxide is a strong, non-nucleophilic base suitable for most aminations. K₃PO₄ can be used for more sensitive substrates.
Solvent TolueneToluene is a common, high-boiling solvent for this reaction.
Temperature 100 °CHigher temperatures may be required for less reactive amines.

C-C(sp) Bond Formation via Sonogashira Coupling

The Sonogashira coupling enables the formation of a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne.[11] This reaction is exceptionally valuable as the resulting alkyne products are versatile intermediates for further transformations, such as "click chemistry" cycloadditions or intramolecular cyclizations.[12][13]

Mechanistic Rationale: The reaction typically involves a dual-catalyst system of palladium and copper(I).[14] The palladium cycle is similar to that of Suzuki and Buchwald-Hartwig couplings. The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step with the Pd(II)-aryl intermediate.[14]

Protocol 3: General Procedure for Sonogashira Coupling

This protocol is based on standard conditions for coupling aryl bromides with terminal alkynes.[11][15]

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) salt (e.g., CuI)

  • Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

Step-by-Step Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (2-5 mol%), and the copper(I) iodide (3-10 mol%).

  • Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon (3x).

  • Add the anhydrous solvent (e.g., THF) and the base (e.g., Et₃N), which often serves as both the base and a co-solvent.

  • Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-12 hours. Monitor by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

ParameterRecommended ConditionsNotes
Pd Catalyst PdCl₂(PPh₃)₂ (3 mol%)A common and reliable catalyst for Sonogashira reactions.
Cu Catalyst CuI (5 mol%)The copper co-catalyst is crucial for the formation of the copper acetylide.
Base Et₃NActs as both the base and a solvent. Must be anhydrous.
Solvent THF or DMFDMF can be used for less soluble substrates.
Temperature Room Temperature to 50 °CThe reaction is often efficient at room temperature.[15]

Beyond Coupling: Nucleophilic Aromatic Substitution (SNAr)

Direct nucleophilic substitution of the bromide in this compound is challenging. Aryl halides are generally unreactive towards nucleophiles unless the ring is activated by strong electron-withdrawing groups, which is not the case here.[16][17] Therefore, the transition-metal-catalyzed methods described above are vastly superior and more general for functionalizing the C7 position. In specific cases, such as with highly reactive nucleophiles under forcing conditions (high temperature, strong base), some substitution may be observed, but yields are typically low and side reactions are common. For practical and efficient synthesis, palladium-catalyzed cross-coupling remains the method of choice.

Conclusion

This compound stands as a powerful and versatile building block for the synthesis of novel heterocyclic compounds. By employing a strategic sequence of palladium-catalyzed cross-coupling reactions—Suzuki for C-C, Buchwald-Hartwig for C-N, and Sonogashira for C-C≡ bond formation—researchers can efficiently generate a wide array of functionalized isoquinoline derivatives. These intermediates are primed for subsequent cyclization reactions, opening avenues to complex, drug-like scaffolds. The protocols and mechanistic insights provided in this guide offer a solid foundation for scientists to accelerate their drug discovery programs.[18]

References

  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific.
  • Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences.
  • Synthesis of substituted isoquinolines by Song et al.
  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.
  • C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. The Open Medicinal Chemistry Journal.
  • Buchwald–Hartwig amin
  • Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone. Benchchem.
  • Nucleophilic Substitution Reaction. Unknown Source.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Preparation of sec and tert amines by Buchwald-Hartwig Amin
  • Buchwald-Hartwig Amin
  • Nucleophilic Substitution Reactions. Thermo Fisher Scientific - US.
  • Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. Semantic Scholar.
  • Nucleophilic Substitution and Elimination Reactions.
  • 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. MDPI.
  • Alkyl Halides and Nucleophilic Substitution. Unknown Source.
  • Harnessing the cyclization strategy for new drug discovery. PubMed Central.
  • Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives
  • 7.1: Nucleophilic Substitution Reaction Overview. Chemistry LibreTexts.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki Coupling: Mechanism & Examples. NROChemistry.
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
  • New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one.
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
  • Synthesis of Novel Methyl 7-[(Hetero)
  • A Guide to Sonogashira Cross-Coupling Reactions.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
  • Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction.
  • Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. PubMed Central.
  • Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. Benchchem.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Unknown Source.

Sources

Application Notes & Protocols for the Selective Functionalization of the C7 Position of 3-Methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance and Challenge of C7 Functionalization

The isoquinoline scaffold is a privileged core structure in medicinal chemistry and materials science, forming the backbone of numerous natural products and pharmaceutical agents.[1] The 3-methoxyisoquinoline variant, in particular, is a valuable starting material for the synthesis of biologically active compounds. Selective functionalization of the isoquinoline ring allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.

However, the regioselective functionalization of the quinoline and isoquinoline scaffolds remains a significant synthetic challenge.[2] While methods for activating the C2, C3, C4, and C8 positions have been well-established, often leveraging the innate directing ability of the ring nitrogen, the C7 position has been historically considered an "orphan position."[3] It is geometrically and electronically disfavored for classical transition-metal-catalyzed C-H activation strategies, which typically rely on the formation of a stable five- or six-membered metallacycle intermediate with a directing group.[2][4][5] Accessing the C7 position often requires multi-step synthetic sequences, which is inefficient and limits molecular diversity.

This guide details a novel and highly efficient strategy to overcome this limitation, focusing on a recently developed copper-catalyzed method that achieves selective C-H arylation and alkenylation at the C7 position through a "traceless directing group" strategy.[2][5] This approach represents a paradigm shift, enabling rapid access to previously challenging C7-substituted 3-methoxyisoquinoline derivatives.

Strategic Approach: Overcoming C7 Inertness with a Traceless Directing Group

The core challenge in C7 functionalization lies in directing a metal catalyst to a remote C-H bond, bypassing the more accessible positions. Traditional directing groups, which coordinate to the catalyst, typically favor the formation of a peri-metallacycle, leading to C8 functionalization.

The breakthrough strategy involves the temporary installation of a directing group on the isoquinoline nitrogen, which is subsequently removed in situ during the reaction sequence. This "traceless" approach avoids a separate deprotection step and delivers the desired neutral, functionalized isoquinoline product directly.[2]

The key to this transformation is a copper-catalyzed reaction that utilizes an N-acyl directing group. Experimental and computational studies have revealed that the unique, ring-size-induced lability of this group under the reaction conditions is critical for the success of the transformation, enabling the selective C7 functionalization and subsequent in situ removal of the directing auxiliary.[2][5] This method is characterized by its broad substrate scope, short reaction times, and operational simplicity.[2]

Logical Workflow of the Traceless Directing Strategy

The overall process can be visualized as a three-stage workflow: activation, functionalization, and traceless removal. This streamlined approach provides direct access to the C7-functionalized product from the activated starting material in a single synthetic operation.

G cluster_0 Workflow for C7 Functionalization start 3-Methoxyisoquinoline activated N-Acyl-3-methoxyisoquinolinium Intermediate start->activated 1. Activation with N-Acyl Auxiliary product C7-Functionalized 3-Methoxyisoquinoline activated->product 2. Cu-Catalyzed C7-Arylation/ Alkenylation with Iodonium Triflate product->end 3. Traceless DG Removal (in situ)

Caption: General workflow for the traceless directing group strategy.

Detailed Application Protocol: Cu-Catalyzed C7-Arylation

This protocol is adapted from the formal C-H functionalization of quinolines and is presented for the C7-arylation of 3-methoxyisoquinoline.[2][5]

Scientist's Note: The electronic properties of the 3-methoxy group are not expected to fundamentally alter the outcome of this reaction, which is primarily controlled by the N-acyl directing group. However, researchers should be mindful that strongly electron-donating or -withdrawing substituents on the isoquinoline core could influence reaction rates and yields. An initial test reaction is always recommended.

Materials and Reagents
  • Substrate: 3-Methoxyisoquinoline

  • Activating Agent: Pivaloyl chloride (PivCl) or similar acylating agent

  • Catalyst: Copper(I) iodide (CuI)

  • Coupling Partner: Diphenyliodonium triflate (Ph₂IOTf) or other diaryliodonium triflates

  • Solvent: 1,2-Dichloroethane (DCE)

  • Additives/Bases: Anhydrous potassium carbonate (K₂CO₃)

  • Reaction Vessel: Oven-dried Schlenk tube or microwave vial

  • Purification: Silica gel for column chromatography, standard solvents (hexanes, ethyl acetate)

Step-by-Step Experimental Procedure
  • Activation of Substrate (Formation of N-Acyl Intermediate):

    • To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add 3-methoxyisoquinoline (1.0 equiv).

    • Dissolve the substrate in anhydrous DCE.

    • Add the acylating agent (e.g., pivaloyl chloride, 1.2 equiv.) and stir at room temperature for 1-2 hours or until full conversion is observed by TLC/LC-MS. This N-acyl isoquinolinium intermediate is typically used directly in the next step without isolation.

  • C-H Functionalization Reaction:

    • To the solution containing the N-acyl intermediate, add CuI (10 mol%).

    • Add the diaryliodonium triflate coupling partner (e.g., Ph₂IOTf, 1.5 equiv.).

    • Add anhydrous K₂CO₃ (2.0 equiv.).

    • Seal the reaction vessel tightly.

    • Heat the reaction mixture to 100-120 °C and stir vigorously for 4-12 hours.

    • Scientist's Note: The reaction progress should be monitored by TLC or LC-MS. The in situ removal of the N-acyl group means the product spot should correspond to the neutral C7-arylated 3-methoxyisoquinoline, not the acylated version.

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with dichloromethane (DCM) or ethyl acetate.

    • Filter the mixture through a pad of Celite to remove insoluble inorganic salts.

    • Wash the Celite pad with additional solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure C7-functionalized product.

  • Characterization:

    • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The regiochemistry should be unambiguously confirmed by 2D NMR techniques (e.g., NOESY or HMBC).

Performance Data: Substrate Scope and Yields

The following table summarizes representative results from the foundational study on Cu-catalyzed C7-arylation of the quinoline scaffold, demonstrating the method's tolerance for various functional groups on the arylating agent.[2] This highlights the expected versatility of the protocol.

EntryAryl Iodonium Triflate Moiety (Ar)ProductYield (%)
1PhenylC7-Phenyl-quinoline85
24-MethylphenylC7-(p-Tolyl)-quinoline81
34-MethoxyphenylC7-(4-Anisyl)-quinoline76
44-FluorophenylC7-(4-Fluorophenyl)-quinoline88
54-(Trifluoromethyl)phenylC7-(4-CF₃-phenyl)-quinoline72
63,5-DimethylphenylC7-(3,5-Xylyl)-quinoline75
72-NaphthylC7-(2-Naphthyl)-quinoline68

Data adapted from studies on the quinoline core, which is expected to show similar reactivity to isoquinoline in this transformation.[2][5]

Mechanistic Insights: The Catalytic Cycle

The proposed mechanism for this unique C7-functionalization relies on a carefully orchestrated sequence of events mediated by the copper catalyst. The N-acyl group plays a dual role: first as a directing element and second as a traceless component that facilitates catalyst turnover.

G A N-Acyl Isoquinolinium C Intermediate I (Coordination) A->C Coordination B Cu(I) Catalyst B->C D Intermediate II (C7-Cupration) C->D C-H Activation (Concerted Metalation- Deprotonation) F Intermediate III (Oxidative Add.) D->F Oxidative Addition E Ar₂IOTf E->F G C7-Arylated Product + DG F->G Reductive Elimination H Cu(III) Species G->B DG Removal & Catalyst Regen.

Caption: Proposed catalytic cycle for Cu-catalyzed C7-arylation.

  • Coordination & C-H Activation: The cycle begins with the coordination of the Cu(I) catalyst to the N-acylated 3-methoxyisoquinolinium species. This is followed by a concerted metalation-deprotonation (CMD) step at the C7 position to form a key organocopper intermediate (Intermediate II).[6]

  • Oxidative Addition: The diaryliodonium triflate (Ar₂IOTf) undergoes oxidative addition to the copper center, likely forming a transient high-valent Cu(III) species (Intermediate III).

  • Reductive Elimination: This unstable intermediate rapidly undergoes reductive elimination, forming the new C7-Ar bond and regenerating a copper species.

  • Traceless Removal & Catalyst Regeneration: The resulting N-acylated product is unstable under the basic and thermal conditions, leading to the in situ cleavage of the directing group (DG), which delivers the final, neutral C7-functionalized isoquinoline and regenerates the active Cu(I) catalyst for the next cycle.[2][5]

This traceless removal is the critical feature that makes the overall process highly efficient and synthetically valuable.

Conclusion and Future Outlook

The development of a selective C7-functionalization method for isoquinolines using a traceless directing group strategy is a significant advancement in synthetic organic chemistry. It provides drug development professionals and researchers with a powerful tool to access novel chemical space. The protocol described herein is robust, versatile, and addresses a long-standing challenge in heterocyclic chemistry. Future work will likely focus on expanding the scope to other coupling partners (e.g., alkyl sources, nitrogen nucleophiles) and applying this methodology to the synthesis of complex natural products and novel pharmaceutical agents.

References

  • Qi, W., Wu, Y., Han, Y., & Li, Y. (2017). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Molecules, 22(10), 1735. Available at: https://www.mdpi.com/1420-3049/22/10/1735
  • Gandeepan, P., Chuang, S. C., & Cheng, C. H. (2013). Synthesis of Isoquinolines via Rh(III)-Catalyzed C–H Activation Using Hydrazone as a New Oxidizing Directing Group. Organic Letters, 15(22), 5862–5865. Available at: https://pubs.acs.org/doi/10.1021/ol402891t
  • Majee, D., Khamari, D., Porey, A., & Maiti, S. (2024). Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applications. RSC Advances, 14(1), 1-10. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10764101/
  • Wang, F., Wang, Q., & Zhu, J. (2018). Palladium-Catalyzed C-H Functionalization of Aromatic Oximes: A Strategy for the Synthesis of Isoquinolines. Semantic Scholar. Available at: https://www.semanticscholar.org/paper/Palladium-Catalyzed-C-H-Functionalization-of-A-Wang-Wang/07248fcd4b827e8913b567d022b3398c878e3483
  • Larraufie, M. H., et al. (2011). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 16(12), 9929-9978. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6264311/
  • Qi, W., Wu, Y., Han, Y., & Li, Y. (2017). Synthesis of isoquinolinone via palladium-catalyzed C–H activation annulation. ResearchGate. Available at: https://www.researchgate.
  • Gandeepan, P., Chuang, S. C., & Cheng, C. H. (2013). Synthesis of Isoquinolines via Rh(III)-Catalyzed C-H Activation Using Hydrazone as a New Oxidizing Directing Group. ResearchGate. Available at: https://www.researchgate.net/publication/258498835_Synthesis_of_Isoquinolines_via_RhIII-Catalyzed_C-H_Activation_Using_Hydrazone_as_a_New_Oxidizing_Directing_Group
  • Unknown Author. (n.d.). Removable Directing Group Assisted Rh(III)-catalyzed Direct C-H Bond Activation/Annulation Cascade to Highly Fused Isoquinolines. ResearchGate. Available at: https://www.researchgate.net/publication/329525419_Removable_Directing_Group_Assisted_RhIII-catalyzed_Direct_C-H_Bond_ActivationAnnulation_Cascade_to_Highly_Fused_Isoquinolines
  • Gutekunst, W. R., & Baran, P. S. (2011). C–H Functionalization Logic in Total Synthesis. Chemical Society Reviews, 40(4), 1976-1991. Available at: https://pubs.acs.org/doi/10.1021/jacs.6b04838
  • Wang, X., et al. (2025). Formal C─H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy. Angewandte Chemie International Edition, 64(45). Available at: https://pubmed.ncbi.nlm.nih.gov/40947655/
  • Knochel, P., et al. (2016). Palladium-Catalyzed Enolate Arylation as a Key C-C Bond-Forming Reaction for the Synthesis of Isoquinolines. Accounts of Chemical Research, 49(2), 361-372. Available at: https://pubmed.ncbi.nlm.nih.gov/26795493/
  • Larraufie, M. H., et al. (2011). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. Available at: https://www.mdpi.com/1420-3049/16/12/9929
  • Wang, X., et al. (2025). Formal C H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy. ResearchGate. Available at: https://www.researchgate.

Sources

Application Notes and Protocols for the Suzuki Coupling of Bromoquinolines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Arylated Quinolines

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides, has become an indispensable tool in the synthesis of complex organic molecules.[3][4] Within the realm of medicinal chemistry and drug development, its application to heteroaromatic systems is of paramount importance. The quinoline scaffold, in particular, is a "privileged structure," frequently appearing in compounds with a broad spectrum of biological activities, including anticancer and antimalarial properties.[5][6]

The synthetic diversification of the quinoline core, especially at the 3-position, allows for the meticulous tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets.[5] For instance, derivatives of quinoline have been identified as potent inhibitors of key oncology targets like the Epidermal Growth Factor Receptor (EGFR) kinases.[5][6] The Suzuki coupling of bromoquinolines with various aryl and heteroaryl boronic acids provides a robust and versatile strategy for accessing a diverse library of 3-arylquinolines, thereby accelerating the drug discovery process.[5] This guide provides a detailed experimental protocol and the underlying scientific rationale for performing the Suzuki coupling of bromoquinolines.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling is rooted in a well-defined palladium-based catalytic cycle.[7][8][9] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle is generally accepted to proceed through three fundamental steps:

  • Oxidative Addition: The cycle begins with the oxidative addition of the bromoquinoline to a palladium(0) complex. This step, often rate-determining, involves the insertion of the Pd(0) catalyst into the carbon-bromine bond, forming a Pd(II) species.[3][7][9] The reactivity of the halide is a key factor, with the general trend being I > Br > Cl.[10]

  • Transmetalation: In this step, the organic group from the boronic acid (or its ester) is transferred to the palladium(II) complex.[3][9] This process requires activation by a base, which forms a more nucleophilic boronate species, facilitating the ligand exchange on the palladium center.[4][11]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic partners from the palladium(II) complex.[7][9] This forms the desired carbon-carbon bond in the 3-arylquinoline product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8]

Suzuki_Coupling_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAd Ar-Pd(II)L2-X Pd0->OxAd Oxidative Addition Trans Ar-Pd(II)L2-Ar' OxAd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-Ar' (3-Arylquinoline) Trans->Product Bromoquinoline Ar-X (Bromoquinoline) Bromoquinoline->OxAd BoronicAcid Ar'-B(OR)2 (Boronic Acid) BoronicAcid->Trans Base Base (e.g., K2CO3) Base->Trans Activation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Data for Reaction Optimization

The success of the Suzuki coupling of bromoquinolines is highly contingent on the careful selection of the catalyst, base, and solvent system. The following table summarizes various conditions reported in the literature, offering a comparative overview to guide reaction optimization.

Arylboronic Acid PartnerPalladium Catalyst (mol%)Base (equiv)Solvent SystemTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃ (2)1,4-Dioxane/H₂O (4:1)80–9012–16High
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)Cs₂CO₃ (1.5)1,4-Dioxane/H₂O (3:1)1006–8>90
Various Arylboronic acidsPd(OAc)₂ (4.2)Na₂CO₃ (2.5)Acetone/H₂O (2:1)40–450.5–783–96
2-Methylphenylboronic acidPd(Amphos)₂Cl₂ (1)K₂CO₃ (1.5)Toluene/H₂O (reflux)90579

Data adapted from multiple sources for illustrative purposes.[5]

Detailed Experimental Protocol

This protocol provides a generalized, yet robust, procedure for the Suzuki coupling of a bromoquinoline with an arylboronic acid. It is intended as a starting point and should be optimized for specific substrates and scales.

Materials and Reagents
  • Bromoquinoline (e.g., 3-Bromoquinoline) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium Catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., Potassium Carbonate, K₂CO₃) (2.0 equiv)

  • Solvent (e.g., degassed 1,4-Dioxane and Water, 4:1 v/v)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Brine solution

  • Silica gel for column chromatography

Experimental Workflow

Caption: General experimental workflow for Suzuki coupling of bromoquinolines.

Step-by-Step Procedure
  • Reaction Setup : To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the bromoquinoline (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 0.03 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[5][7]

  • Establish Inert Atmosphere : Seal the flask with a septum and purge the vessel by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition : Using a syringe, add the degassed solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water). The solvent should be thoroughly degassed beforehand by sparging with an inert gas for at least 30 minutes to remove dissolved oxygen.[7][12]

  • Reaction : Immerse the flask in a preheated oil bath and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[5][6][7]

  • Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromoquinoline is consumed (typically 6-24 hours).[5][12]

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.[5] Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.[13]

  • Drying and Concentration : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[5] Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[14]

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 3-arylquinoline product.[12][14]

  • Characterization : Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[6]

Field-Proven Insights and Troubleshooting

  • Choice of Base : The base plays a crucial role in activating the boronic acid.[11] Inorganic bases like K₂CO₃, Na₂CO₃, and Cs₂CO₃ are most common.[4][5] Cesium carbonate is often more effective for less reactive substrates but is more expensive. For substrates with base-labile functional groups, a milder base like potassium fluoride (KF) can be employed.[11]

  • Solvent System : A mixture of an organic solvent (e.g., 1,4-dioxane, THF, toluene) and water is frequently used.[4][8] Water is essential for dissolving the inorganic base and facilitating the transmetalation step.[4] For reactions sensitive to water, anhydrous conditions with a base like K₃PO₄ can be effective.[10]

  • Catalyst and Ligand Selection : While Pd(dppf)Cl₂ is a robust and versatile catalyst, other palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ combined with phosphine ligands (e.g., PPh₃, XPhos, SPhos) can offer improved reactivity for challenging substrates, such as sterically hindered or electron-rich bromoquinolines.[11][15] Electron-rich and bulky phosphine ligands generally accelerate the oxidative addition and reductive elimination steps.[1][10]

  • Side Reactions : The primary side reaction is often the homocoupling of the boronic acid. This can be minimized by using a slight excess of the boronic acid and ensuring thoroughly deoxygenated conditions.[10] Protodeborylation (hydrolysis of the boronic acid) can also occur, especially under harsh conditions; using more stable boronic esters (e.g., pinacol esters) or milder conditions can mitigate this issue.[8][10]

Conclusion

The Suzuki-Miyaura cross-coupling of bromoquinolines is a powerful and reliable method for the synthesis of 3-arylquinoline derivatives, which are of significant interest in drug discovery. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently generate diverse molecular libraries for biological screening. The protocol outlined here provides a solid foundation for successfully implementing this critical transformation in the laboratory.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • BYJU'S. Suzuki Coupling Reaction. [Link]
  • De Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. John Wiley & Sons.
  • Wikipedia. Suzuki reaction. [Link]
  • Anderson, K. W., & Buchwald, S. L. (2005). Highly Active and Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 127(32), 11521–11532.
  • Fairlamb, I. J. S., Kapdi, A. R., & Lee, A. F. (2007). Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. Organic Letters, 9(21), 4143–4146.
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
  • Kumar, V., & Sharma, M. (2018). Recent advances in the synthesis of quinolines: a review. RSC Advances, 8(52), 29599-29622.
  • Al-Ostath, A., Al-Ameri, M., Al-Masoudi, N. A., & Saeed, B. A. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. Molecules, 28(6), 2736.
  • Ali, N. M., & Ali, H. A. (2009). Synthesis of new arylated Quinolines by Suzuki cross coupling. Journal of Pharmacy Research, 2(8), 1279-1281.
  • Ali, N. M., & Ali, H. A. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
  • International Journal of Pharmaceutical Sciences Review and Research.
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(112), 92293-92297.
  • The Organic Chem Lab. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • Myers, A. G. Research Group. The Suzuki Reaction. [Link]
  • Ghaffari, B., & Stradiotto, M. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(16), 1958–1964.
  • ACS GCI Pharmaceutical Roundtable. Suzuki-Miyaura Reagent Guide. [Link]
  • Reddit. How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

Sources

The Rising Star in Advanced Materials: Application Notes for 7-Bromo-3-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel organic materials with tailored optoelectronic properties is a driving force in materials science. Within this landscape, nitrogen-containing heterocycles have emerged as privileged scaffolds due to their inherent electronic characteristics and synthetic versatility. This document provides a comprehensive technical guide on the application of 7-Bromo-3-methoxyisoquinoline , a highly functionalized building block, in the design and synthesis of advanced materials for organic electronics. While direct, end-use applications of this specific molecule are nascent, its strategic substitution pattern offers a compelling platform for the development of next-generation materials for Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and other optoelectronic devices. This guide will delve into the synthetic potential of this compound, providing detailed protocols for its derivatization and integration into functional organic materials.

Introduction: The Strategic Advantage of this compound

This compound is a unique heterocyclic compound characterized by a bromine atom at the 7-position and a methoxy group at the 3-position of the isoquinoline core. This substitution pattern is not arbitrary; it provides a strategic advantage for materials scientists. The isoquinoline core itself is an electron-deficient moiety, which can facilitate electron injection and transport in electronic devices.[1]

The bromine atom serves as a versatile synthetic handle, readily participating in a variety of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide range of functional groups, enabling the construction of complex, conjugated molecular architectures. The reactivity of bromoarenes in such reactions is well-established, offering a reliable and predictable route to novel materials.[2]

The methoxy group, on the other hand, acts as an electron-donating group, which can modulate the electronic properties of the isoquinoline core.[3] This allows for fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting materials, a critical aspect in the design of efficient organic electronic devices. The interplay between the electron-deficient isoquinoline core and the electron-donating methoxy group, combined with the synthetic versatility of the bromo group, makes this compound a highly promising precursor for functional materials.

Potential Applications in Materials Science

The unique structural and electronic features of this compound make it a prime candidate for the synthesis of materials for a range of applications in organic electronics.

Organic Light-Emitting Diodes (OLEDs)

Isoquinoline derivatives have shown significant promise in OLEDs, serving as electron-transporting materials (ETMs), host materials, and even as emissive components.[1][4] The electron-deficient nature of the isoquinoline core is beneficial for facilitating electron transport from the cathode to the emissive layer, leading to improved device efficiency.

By leveraging the reactivity of the bromo group, this compound can be elaborated into larger, conjugated systems with tailored photophysical properties. For instance, coupling with hole-transporting moieties could lead to the development of single-molecule emitters with balanced charge transport, a key factor for high-efficiency OLEDs.

Organic Field-Effect Transistors (OFETs)

The performance of OFETs is heavily reliant on the molecular ordering and charge transport characteristics of the organic semiconductor.[5][6] The planar structure of the isoquinoline core can promote favorable π-π stacking interactions, which are crucial for efficient charge transport. Through judicious synthetic modification of the 7-position, it is possible to introduce substituents that influence the solid-state packing and, consequently, the charge carrier mobility of the material. The methoxy group can also play a role in modulating the material's properties, although its impact on hole mobility can be complex and dependent on the overall molecular architecture.[7]

Functional Polymers and Dendrimers

The bromo functionality of this compound allows for its incorporation into polymeric structures via cross-coupling polymerization techniques. This could lead to the synthesis of novel conjugated polymers with isoquinoline units in the backbone, potentially exhibiting interesting electronic and photophysical properties for applications in flexible electronics and sensors.

Synthetic Protocols for Material Elaboration

The true potential of this compound lies in its synthetic accessibility to a vast array of functional materials. The following protocols are based on well-established palladium-catalyzed cross-coupling reactions and are presented as a starting point for researchers.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, making it ideal for extending the conjugation of the isoquinoline core.[8][9] This reaction is particularly useful for synthesizing biaryl compounds, which are common structural motifs in organic electronic materials.

Protocol: Synthesis of 7-Aryl-3-methoxyisoquinoline Derivatives

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid or ester (1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Degassed 1,4-dioxane and water (4:1 v/v)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a Schlenk flask, combine this compound, the arylboronic acid or ester, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality behind Experimental Choices:

  • Catalyst: Pd(dppf)Cl₂ is a versatile and efficient catalyst for Suzuki couplings involving heteroaryl bromides.[10]

  • Base: Potassium carbonate is a common and effective base for this transformation, facilitating the transmetalation step.

  • Solvent: The dioxane/water mixture provides good solubility for both the organic and inorganic reagents. Degassing is crucial to prevent oxidation of the palladium catalyst.

Diagram: Suzuki-Miyaura Cross-Coupling Workflow

Suzuki_Coupling reagents This compound + Arylboronic acid + Pd(dppf)Cl₂ + K₂CO₃ reaction Reaction Setup (Inert Atmosphere) reagents->reaction Combine heating Heating (80-90°C, 12-16h) reaction->heating Solvent Addition workup Workup (Extraction & Washing) heating->workup Cooling purification Purification (Column Chromatography) workup->purification product 7-Aryl-3-methoxyisoquinoline purification->product

Caption: Workflow for the synthesis of 7-Aryl-3-methoxyisoquinoline via Suzuki-Miyaura coupling.

Stille Cross-Coupling for Versatile C-C Bond Formation

The Stille coupling offers an alternative to the Suzuki reaction and is known for its excellent functional group tolerance.[11][12] It utilizes organostannane reagents, which are often stable and can be prepared with a wide range of functionalities.

Protocol: Synthesis of 7-Vinyl- or 7-Alkynyl-3-methoxyisoquinoline Derivatives

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Organostannane (e.g., vinyltributyltin or alkynyltributyltin) (1.1 mmol, 1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 0.05 equiv)

  • Anhydrous and degassed toluene

  • Lithium chloride (LiCl) (3.0 mmol, 3.0 equiv) (optional, can accelerate the reaction)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound and LiCl (if used) in anhydrous toluene.

  • Add the organostannane reagent followed by Pd(PPh₃)₄.

  • Heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • To the reaction mixture, add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1 hour to precipitate the tin byproducts.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a classic and effective catalyst for Stille couplings.

  • Solvent: Toluene is a common high-boiling solvent for Stille reactions. It must be anhydrous and degassed to maintain catalyst activity.

  • Additive: LiCl can accelerate the transmetalation step by facilitating the cleavage of the carbon-tin bond.[13]

  • Workup: The use of KF is a standard method to remove the toxic tributyltin byproducts as a precipitate.[14]

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are important components in many hole-transporting materials and emissive compounds.[15][16]

Protocol: Synthesis of 7-Amino-3-methoxyisoquinoline Derivatives

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (primary or secondary) (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 0.02 equiv)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 mmol, 0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous and degassed toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to a Schlenk flask.

  • Add anhydrous toluene, followed by this compound and the amine.

  • Seal the flask and heat the reaction mixture to 90-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality behind Experimental Choices:

  • Catalyst and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for the amination of aryl bromides.[10]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig aminations.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to air, so maintaining an inert atmosphere is critical for the success of the reaction.

Diagram: Synthetic Pathways from this compound

Synthetic_Pathways start This compound suzuki Suzuki-Miyaura Coupling (Arylboronic Acid, Pd catalyst) start->suzuki stille Stille Coupling (Organostannane, Pd catalyst) start->stille buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst) start->buchwald product_suzuki 7-Aryl-3-methoxyisoquinolines (OLED Emitters, OFET Materials) suzuki->product_suzuki product_stille 7-Vinyl/Alkynyl-3-methoxyisoquinolines (Polymer Building Blocks) stille->product_stille product_buchwald 7-Amino-3-methoxyisoquinolines (Hole-Transporting Materials) buchwald->product_buchwald

Caption: Potential synthetic transformations of this compound for materials science applications.

Characterization of Synthesized Materials

A thorough characterization of the newly synthesized materials is essential to understand their properties and assess their potential for specific applications.

PropertyAnalytical Technique(s)Purpose
Structural Integrity ¹H NMR, ¹³C NMR, Mass SpectrometryTo confirm the chemical structure and purity of the synthesized compounds.
Thermal Stability Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC)To determine the decomposition temperature and glass transition temperature, which are crucial for device stability.
Photophysical Properties UV-Vis Spectroscopy, Photoluminescence SpectroscopyTo determine the absorption and emission spectra, and to calculate the HOMO-LUMO gap.
Electrochemical Properties Cyclic Voltammetry (CV)To determine the oxidation and reduction potentials, which are used to estimate the HOMO and LUMO energy levels.
Film Morphology Atomic Force Microscopy (AFM), X-ray Diffraction (XRD)To study the surface morphology and crystallinity of thin films, which are important for charge transport.

Conclusion and Future Outlook

This compound represents a versatile and promising platform for the development of novel organic materials for electronic applications. Its strategic functionalization allows for the application of robust and well-understood cross-coupling methodologies to construct a diverse library of materials with tunable properties. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore the full potential of this exciting building block. Future research should focus on the synthesis of a broader range of derivatives and the fabrication and characterization of prototype devices to fully elucidate the structure-property relationships and unlock the next generation of high-performance organic electronic materials.

References

  • BenchChem. (2025). Application Notes and Protocols for Isoquinoline-1-Carboxylic Acid Derivatives for Organic Light-Emitting Diodes (OLEDs).
  • Journal of Materials Chemistry C. (2021). Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons.
  • RSC Publishing. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.
  • National Institutes of Health. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.
  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs.
  • BenchChem. (2025). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery.
  • BenchChem. (2025). Reactivity Showdown: 6-Iodoquinoline Outpaces 6-Bromoquinoline in Suzuki Coupling Reactions.
  • National Institutes of Health. (2025).
  • Amerigo Scientific. (n.d.).
  • Taylor & Francis Online. (n.d.). Solution processable double layer organic light emitting diodes (OLEDs) based on 6-N,N-arylsubstituted-1H-pyrazolo[3,4-b]quinolines.
  • ResearchGate. (2012). Novel fluorescent isoquinoline derivatives obtained via Buchwald-Hartwig coupling of isoquinolin-3-amines.
  • Wikipedia. (n.d.).
  • OpenOChem Learn. (n.d.). Stille Coupling.
  • Chemistry LibreTexts. (2023).
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Globe Thesis. (2023). Design, Synthesis And Application Of Functional Molecules Based On Isoquinoline Framework.
  • Wikipedia. (n.d.). Methoxy group.
  • Wikipedia. (n.d.). Stille reaction.
  • ResearchGate. (n.d.). Investigation of quinoline-based materials for organic light-emitting diode (OLED)
  • National Institutes of Health. (2024).
  • Organic Chemistry Portal. (n.d.). Stille Coupling.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Chemistry LibreTexts. (2023). Stille Coupling.
  • NROChemistry. (n.d.). Stille Coupling.
  • BenchChem. (2025). Application Notes and Protocols for Quinoline Derivatives in Organic Light-Emitting Diodes (OLEDs).
  • Wikipedia. (n.d.). Suzuki reaction.
  • ResearchGate. (n.d.). 6-Bromo isoquinolone: a dual-purpose cross-coupling partner.
  • Semantic Scholar. (n.d.).
  • RSC Publishing. (n.d.).
  • National Institutes of Health. (n.d.). Organic field-effect transistors using single crystals.
  • MDPI. (n.d.). Synthesis and Investigation of a Symmetrical Bis(methoxycarbonyl)
  • National Institutes of Health. (n.d.). Organic semiconductors for organic field-effect transistors.
  • Chemical Reviews. (n.d.).
  • Frontiers. (n.d.). Organic Semiconductor Field-Effect Transistors Based on Organic-2D Heterostructures.
  • MDPI. (n.d.). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
  • Sigma-Aldrich. (n.d.). High Crystalline Organic Transistors.
  • RSC Publishing. (n.d.).
  • National Institutes of Health. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines.

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synthesis of fluorescent probes from isoquinoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Synthesis of Fluorescent Probes from Isoquinoline Derivatives

Audience: Researchers, scientists, and drug development professionals.

A Guide to the Synthesis and Application of Isoquinoline-Based Fluorescent Probes

The isoquinoline scaffold, a privileged structural framework found in numerous natural alkaloids and synthetic compounds, has garnered significant interest for its diverse biological activities and, increasingly, for its utility in the development of fluorescent probes.[1][2][3] These probes are indispensable tools in biomedical research and drug discovery, enabling the visualization and tracking of biological processes in real-time. This guide provides an in-depth overview of the rational design, synthesis, and application of fluorescent probes derived from isoquinoline, offering both foundational principles and actionable protocols for researchers in the field.

Rational Design of Isoquinoline-Based Fluorescent Probes

The design of a successful fluorescent probe is a modular process, balancing the photophysical characteristics of the fluorophore with the specific recognition of a target analyte. The isoquinoline core serves as an excellent foundation for such probes due to its rigid, planar structure and tunable electronic properties.

Core Principles:

  • The Fluorophore Core: The isoquinoline ring system itself is the fundamental component of the fluorophore. Its inherent fluorescence can be significantly influenced by the nature and position of substituents. For instance, electron-donating groups (e.g., amino or methoxy groups) can enhance fluorescence quantum yields, while electron-withdrawing groups can modulate the emission wavelength.[4]

  • The Recognition Moiety (Receptor): This is the part of the probe that selectively interacts with the target analyte (e.g., a metal ion, a specific enzyme, or a reactive oxygen species). The binding event triggers a change in the photophysical properties of the isoquinoline fluorophore, leading to a detectable signal.

  • The Signaling Mechanism: The link between analyte binding and a change in fluorescence is crucial. Common mechanisms include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).[5][6] For example, in a PET-based sensor, the receptor in its unbound state can quench the fluorescence of the isoquinoline core. Upon binding the analyte, this quenching is inhibited, leading to a "turn-on" fluorescence response.[5]

The modularity of this design allows for the creation of a diverse array of probes tailored to specific applications.

cluster_0 Modular Design of an Isoquinoline-Based Fluorescent Probe Fluorophore Isoquinoline Core (Fluorophore) Linker Linker/Spacer Fluorophore->Linker Covalent Bond Receptor Recognition Moiety (Receptor) Linker->Receptor Covalent Bond Analyte Target Analyte Receptor->Analyte Binding Event

Caption: Modular components of a typical isoquinoline-based fluorescent probe.

General Synthetic Strategies

The synthesis of isoquinoline-based probes generally involves two key stages: the construction of the core isoquinoline scaffold and the subsequent functionalization with a recognition moiety.

A. Synthesis of the Isoquinoline Core:

Several classical methods, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, provide access to the fundamental isoquinoline framework.[7] However, modern synthetic chemistry has introduced more versatile and greener alternatives. A particularly effective method for introducing functional handles is the copper-catalyzed Goldberg-Ullmann-type coupling reaction, which allows for the straightforward synthesis of 3-aminoisoquinoline derivatives.[1][2][3][8] These amino groups can then serve as points of attachment for receptor units.

B. Functionalization and Probe Assembly:

Once a functionalized isoquinoline is in hand, the recognition moiety can be attached. This is typically achieved through standard amide bond formation, ether synthesis, or click chemistry, depending on the nature of the functional groups on both the isoquinoline core and the receptor. For instance, an isoquinoline bearing an amino group can be readily coupled with a carboxylic acid-containing receptor using peptide coupling reagents.

cluster_1 General Synthetic Workflow StartingMaterials Starting Materials (e.g., 3-bromoisoquinoline, Amide) CouplingReaction Copper-Catalyzed Coupling Reaction StartingMaterials->CouplingReaction FunctionalizedIsoquinoline Functionalized Isoquinoline (e.g., 3-amino derivative) CouplingReaction->FunctionalizedIsoquinoline ReceptorAttachment Coupling with Recognition Moiety FunctionalizedIsoquinoline->ReceptorAttachment FinalProbe Final Fluorescent Probe ReceptorAttachment->FinalProbe

Caption: A generalized workflow for the synthesis of isoquinoline probes.

Detailed Experimental Protocol: Synthesis of 1-(Isoquinolin-3-yl)imidazolidin-2-one

This protocol describes the synthesis of a fluorescent isoquinoline derivative via a Goldberg-Ullmann-type coupling reaction, as adapted from the literature.[1][3] This compound serves as a fluorescent core that can be further functionalized.

Materials and Reagents:

  • 3-bromoisoquinoline

  • Imidazolidin-2-one

  • Copper(I) iodide (CuI)

  • N,N'-dimethylethylenediamine (DMEDA)

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Chloroform (CHCl₃)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoisoquinoline (1.0 mmol), imidazolidin-2-one (1.2 mmol), potassium carbonate (2.0 mmol), and copper(I) iodide (0.1 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Ligand Addition: Under the inert atmosphere, add anhydrous toluene (10 mL) and N,N'-dimethylethylenediamine (DMEDA) (0.2 mmol) via syringe.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with chloroform (20 mL) and filter through a pad of Celite to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1-(isoquinolin-3-yl)imidazolidin-2-one.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Characterization and Photophysical Evaluation

A full characterization is essential to confirm the identity and purity of the synthesized probe and to understand its fluorescent properties.

  • Structural Characterization:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and purity of the compound.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition.

  • Photophysical Characterization:

    • UV-Visible Absorption Spectroscopy: To determine the maximum absorption wavelength (λmax abs) and the molar extinction coefficient (ε).

    • Fluorescence Spectroscopy: To determine the maximum emission wavelength (λmax em), the Stokes shift (the difference between λmax abs and λmax em), and the fluorescence quantum yield (Φfl). The quantum yield is typically measured relative to a known standard, such as quinine sulfate.[1]

Applications and Case Studies

The versatility of the isoquinoline scaffold has led to the development of probes for a wide range of applications, from detecting metal ions to imaging cellular components.[5][9]

Table 1: Examples of Isoquinoline-Based Fluorescent Probes and Their Properties

Probe/DerivativeTarget AnalyteExcitation (nm)Emission (nm)Quantum Yield (Φfl)Key FeatureReference
1-(Isoquinolin-3-yl)imidazolidin-2-one-3774420.603High Quantum Yield Core[1]
BoroisoquinolinesGeneral Labeling442-450599-612~0.004-0.008Large Stokes Shift[10][11]
Naphthalimide-Isoquinoline Schiff BaseAl³⁺~410~530-"Turn-on" response to Al³⁺[5]
3-Hydroxyisoquinoline DerivativeCell Nuclei358-383395-4460.20-0.90Nuclear Staining[9]

These examples highlight how the isoquinoline core can be adapted to create probes with diverse functionalities. For instance, the incorporation of a boron atom into the isoquinoline structure leads to "boroisoquinolines," a class of fluorophores with exceptionally large Stokes shifts, which is advantageous for minimizing self-absorption in fluorescence imaging.[10][11] Other derivatives have been designed to act as "turn-on" sensors for specific metal ions like Al³⁺, making them valuable for studying metal ion homeostasis in biological systems.[5] Furthermore, certain isoquinoline derivatives have been shown to localize in specific cellular compartments, such as the nucleus, demonstrating their potential as cell-staining agents.[9]

Conclusion

Isoquinoline derivatives represent a powerful and versatile class of fluorophores for the development of fluorescent probes. Their synthesis is accessible through a variety of established and modern chemical methods, and their photophysical properties can be rationally tuned through synthetic modification. The protocols and principles outlined in this guide provide a solid foundation for researchers to design and synthesize novel isoquinoline-based probes for a wide array of applications in chemistry, biology, and materials science.

References

  • Balewski, Ł., et al. (2019).
  • Lee, M. H., et al. (2021). Synthesis of versatile fluorescent isoquinolinium salts and their applications. Journal of Materials Chemistry B, 9(1), 53-69. [Link]
  • Sóvári, D., et al. (2018). Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores. Organic & Biomolecular Chemistry, 16(44), 8577-8585. [Link]
  • Sóvári, D., et al. (2018). Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores. RSC advances, 8(67), 38235-38243. [Link]
  • Zapata-Torres, G., et al. (2020). Push–Pull (Iso)quinoline Chromophores: Synthesis, Photophysical Properties, and Use for White‐Light Emission. Chemistry–A European Journal, 26(1), 221-231. [Link]
  • Arote, R. B., et al. (2021). A Review on the Synthesis of Fluorescent Five- and Six-Membered Ring Azaheterocycles.
  • Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. COJ Biomedical Science & Research, 2(3). [Link]
  • Balewski, Ł., et al. (2019).
  • Kumar, A., et al. (2024). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC advances, 14(1), 1-26. [Link]
  • Balewski, Ł., et al. (2019).
  • Ammar, Y. A., et al. (2020). Quinoline-based fluorescent small molecules for live cell imaging. Methods in enzymology, 640, 309-326. [Link]
  • Singh, J., & Mishra, S. (2023).
  • Ciaffoni, L., et al. (2015). Fluorescence Properties of a Novel Isoquinoline Derivative Tested in an Invertebrate Chordate, Ciona intestinalis. ChemPlusChem, 80(3), 461-465. [Link]
  • Balewski, Ł., et al. (2019).
  • Le Guennic, B., et al. (2021). Synthesis and photophysical properties of new HBO dyes functionalized with (iso)quinoline groups. New Journal of Chemistry, 45(32), 14444-14451. [Link]
  • Singh, J., & Mishra, S. (2023).
  • Yusof, N. S. M., et al. (2021).
  • Eisenhut, P., et al. (2023). Synthetic access to organyl-substituted 1,2,3-benzodiazaborines with turn-on fluorescence activity. Chemical Science, 14(20), 5418-5425. [Link]
  • Kumar, R., et al. (2022). Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Derivatives. ACS omega, 7(38), 34538-34548. [Link]
  • Luo, M., et al. (2022). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection. RSC advances, 12(38), 24654-24660. [Link]
  • Zhou, C., et al. (2023).
  • Singh, A., et al. (2021). A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions–a differential colorimetric approach. Photochemical & Photobiological Sciences, 20(1), 127-135. [Link]

Sources

The Art of N-Alkylation: A Comprehensive Guide to the Synthesis of Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-alkylated isoquinoline scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous biologically active compounds. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic N-alkylation of isoquinoline derivatives. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, offering a comparative analysis of classical and modern synthetic protocols. We will explore the direct quaternization with alkyl halides, the nuanced regioselectivity of the Mitsunobu reaction, the transformative power of reductive amination, and the elegance of green, catalytic approaches utilizing alcohols. Each section is designed to be a self-validating system, complete with detailed, step-by-step protocols, mechanistic insights, and practical considerations to empower researchers in the rational design and synthesis of novel N-alkylated isoquinoline analogs.

Introduction: The Enduring Significance of N-Alkylated Isoquinolines

The isoquinoline nucleus is a privileged scaffold in pharmacology, with its N-alkylated derivatives demonstrating a remarkable spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective properties.[1] The strategic introduction of an alkyl group at the nitrogen atom can profoundly influence a molecule's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile. This guide is crafted to provide a comprehensive and practical overview of the primary methodologies for achieving this critical transformation.

I. Classical N-Alkylation: The Formation of Isoquinolinium Salts

The most direct route to N-alkylated isoquinolines involves the quaternization of the nitrogen atom with an alkyl halide, forming a stable isoquinolinium salt. This method is valued for its simplicity and the broad availability of starting materials.

Mechanistic Rationale: A Nucleophilic Substitution Approach

The lone pair of electrons on the nitrogen atom of the isoquinoline ring acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in a classic SN2 reaction. The reaction rate is influenced by the nature of the alkyl halide (with the reactivity order being I > Br > Cl > F) and the steric hindrance around the nitrogen atom.

G cluster_reactants Reactants cluster_product Product Isoquinoline Isoquinoline TransitionState [Transition State]‡ Isoquinoline->TransitionState Nucleophilic Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->TransitionState IsoquinoliniumSalt N-Alkylisoquinolinium Salt TransitionState->IsoquinoliniumSalt Halide Departure

Caption: SN2 mechanism for the N-alkylation of isoquinoline.

Protocol 1: Synthesis of N-Benzylisoquinolinium Bromide

This protocol details the synthesis of a representative N-alkylisoquinolinium salt.

Materials:

  • Isoquinoline

  • Benzyl bromide

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

Procedure:

  • In a clean, dry round-bottom flask, dissolve isoquinoline (1.0 eq.) in anhydrous acetonitrile (10 mL per gram of isoquinoline).

  • To this solution, add benzyl bromide (1.1 eq.) dropwise at room temperature with continuous stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.

  • If precipitation is incomplete, add diethyl ether to the mixture to induce further precipitation of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting materials.

  • Dry the N-benzylisoquinolinium bromide product under vacuum.

Data Presentation:

Alkyl HalideSolventTemperature (°C)Time (h)Yield (%)Reference
Methyl IodideAcetonitrileReflux2>90[2]
Ethyl BromideEthanolReflux485-95[2]
Benzyl BromideAcetonitrileReflux3>95[2]
Propargyl BromideDichloromethaneRoom Temp1280-90[2]
Advanced Considerations: Phase-Transfer Catalysis

For reactions involving sparingly soluble isoquinoline derivatives or when using less reactive alkyl chlorides, phase-transfer catalysis (PTC) can significantly enhance the reaction rate and yield.[3][4] A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), is used to transport the isoquinoline from the organic phase to the aqueous/solid phase of the alkylating agent.[5]

II. The Mitsunobu Reaction: Navigating N- vs. O-Alkylation in Isoquinolin-1-ones

The Mitsunobu reaction offers a powerful method for the N-alkylation of isoquinolin-1-ones, which exist in tautomeric equilibrium with their 1-hydroxyisoquinoline form.[6] This reaction is particularly valuable for its mild conditions and the ability to control regioselectivity between N- and O-alkylation.[7]

Mechanistic Insights: A Delicate Balance of Reactivity

The Mitsunobu reaction involves the in-situ activation of an alcohol by a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[8] The resulting alkoxyphosphonium salt is then susceptible to nucleophilic attack by the isoquinolin-1-one. The regioselectivity (N- vs. O-alkylation) is influenced by factors such as the solvent, the nature of the alcohol, and the electronic properties of the isoquinolin-1-one.[9] Generally, harder nucleophiles favor O-alkylation, while softer nucleophiles favor N-alkylation.

G cluster_activation Activation of Alcohol cluster_alkylation Nucleophilic Attack PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine DEAD DEAD DEAD->Betaine Alcohol R-OH Alkoxyphosphonium Alkoxyphosphonium Salt Alcohol->Alkoxyphosphonium Betaine->Alkoxyphosphonium N_Alkylated N-Alkylated Product Alkoxyphosphonium->N_Alkylated N-attack O_Alkylated O-Alkylated Product Alkoxyphosphonium->O_Alkylated O-attack Isoquinolinone Isoquinolin-1-one Isoquinolinone->N_Alkylated Isoquinolinone->O_Alkylated G cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Product Isoquinoline Isoquinoline THIQ Tetrahydroisoquinoline Isoquinoline->THIQ Reduction Hemiaminal Hemiaminal THIQ->Hemiaminal + RCHO Iminium Iminium Ion Hemiaminal->Iminium - H₂O Aldehyde Aldehyde (RCHO) Aldehyde->Hemiaminal N_Alkyl_THIQ N-Alkyl-Tetrahydroisoquinoline Iminium->N_Alkyl_THIQ Reduction ReducingAgent Reducing Agent ReducingAgent->Iminium G cluster_cycle Catalytic Cycle Catalyst [M] Catalyst MetalHydride [M]-H₂ Catalyst->MetalHydride Dehydrogenation Alcohol R-CH₂OH Aldehyde R-CHO Alcohol->Aldehyde Oxidation Iminium Iminium Intermediate Aldehyde->Iminium MetalHydride->Catalyst Hydrogenation Isoquinoline Isoquinoline Isoquinoline->Iminium Condensation N_Alkylated N-Alkyl-Isoquinoline Iminium->N_Alkylated Reduction

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 7-Bromo-3-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving 7-Bromo-3-methoxyisoquinoline. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C-C bond formation with nitrogen-containing heterocycles. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

Nitrogen-containing heterocycles like isoquinoline present unique challenges in palladium-catalyzed cross-coupling reactions. The lone pair of electrons on the nitrogen atom can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1][2] This guide will address these specific issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Catalyst & Ligand Selection

Q1: I am seeing no product formation or very low conversion in my reaction with this compound. What is the most likely cause?

A1: The most common issue with N-heterocyclic substrates is catalyst poisoning or deactivation. The nitrogen atom of the isoquinoline ring can act as a ligand, binding strongly to the palladium center and inhibiting its catalytic activity. To overcome this, the choice of phosphine ligand is critical.

  • Expertise & Causality: Standard ligands like triphenylphosphine (PPh₃) are often ineffective because they are not bulky enough to prevent the isoquinoline nitrogen from coordinating to the palladium. You need to use bulky, electron-rich dialkylbiaryl phosphine ligands.[1][3][4] These ligands create a sterically hindered environment around the palladium atom, which disfavors coordination of the isoquinoline nitrogen. Their strong electron-donating ability also accelerates the rate-limiting oxidative addition step and subsequent reductive elimination.[5]

  • Recommendation: Switch to a modern Buchwald-type ligand such as SPhos, XPhos, or RuPhos.[3][4] Using a pre-formed palladium precatalyst (e.g., XPhos Pd G3) is also highly recommended as it ensures the efficient generation of the active Pd(0) species in solution.[1]

Q2: I've switched to a Buchwald ligand but my yields are still inconsistent. How do I choose the best ligand and catalyst loading?

A2: While ligands like XPhos and SPhos are excellent starting points, the optimal choice can be substrate-dependent. A small screen of catalysts and ligands is often the most efficient path to success. Catalyst loading is a balance between reaction rate and cost; typically, 1-3 mol% is sufficient, but difficult couplings may require up to 5 mol%.[6]

  • Expertise & Causality: The subtle electronic and steric differences between ligands can have a significant impact on reaction outcomes. For instance, XPhos is generally a robust ligand for a wide range of substrates, while SPhos can sometimes offer superior performance for heteroaryl chlorides and bromides.[4]

  • Recommendation: Perform a parallel screen with a few top-tier ligands. See the data table below for a suggested screening setup.

Catalyst System (2 mol%)Base (2.0 eq)SolventTemp (°C)Expected Outcome
Pd₂(dba)₃ / SPhos K₃PO₄Dioxane/H₂O100High yield, often a top performer for heteroaryl halides.[4]
XPhos Pd G3 K₃PO₄Dioxane/H₂O100Robust and reliable, good general starting point.[3]
Pd(OAc)₂ / RuPhos Cs₂CO₃Toluene110Effective for sterically hindered substrates.[3]
Pd(dppf)Cl₂K₂CO₃DMF/H₂O90A more "classical" system, may be less effective but worth trying if others fail.
Section 2: Solvents & Bases

Q1: What is the best solvent and base combination for this coupling?

A1: The choice of solvent and base is interdependent and crucial for success. The base activates the boronic acid for transmetalation, while the solvent must solubilize all components and not interfere with the catalyst.[7][8]

  • Expertise & Causality:

    • Base: An inorganic base is required to facilitate the transmetalation step by forming a more nucleophilic "ate" complex with the boronic acid.[9] For N-heterocycles, moderately strong bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to stronger bases like hydroxides, which can promote side reactions.[4][6] The solubility of the base is also key; finely powdered base or the use of a co-solvent like water is beneficial.

    • Solvent: Aprotic polar solvents are generally preferred. A mixture of 1,4-dioxane or THF with a small amount of water (typically a 10:1 to 5:1 ratio) is a very common and effective system.[6][8] The water helps dissolve the inorganic base and facilitates the transmetalation step. Toluene can also be an effective solvent, particularly at higher temperatures.[3]

  • Recommendation: Start with K₃PO₄ (2-3 equivalents) in a 1,4-dioxane/water (10:1) solvent system.

Section 3: Common Side Reactions & Troubleshooting

Q1: I am observing a significant amount of a byproduct that appears to be my starting material without the bromine. What is happening?

A2: You are likely observing hydrodehalogenation (or debromination).[6][10] This is a common side reaction where the bromine atom is replaced by a hydrogen atom.

  • Expertise & Causality: This side reaction can be promoted by several factors, including high temperatures, prolonged reaction times, or the choice of base and solvent.[10] The mechanism can involve the palladium catalyst abstracting a hydride from a source in the reaction mixture (like an alcohol solvent or even the base) and reductively eliminating the arene.[7]

  • Troubleshooting Steps:

    • Lower the Temperature: Try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer period.

    • Change the Base: Switch to a non-hydridic base like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃).

    • Ensure Anhydrous Conditions (if applicable): While some water is often beneficial, excessive water or using alcohol solvents can sometimes exacerbate this issue.[1]

    • Use a More Active Catalyst: A more efficient catalyst system can accelerate the desired Suzuki coupling, outcompeting the slower dehalogenation pathway.[11]

Q2: My boronic acid seems to be decomposing. How can I prevent this?

A2: This side reaction is called protodeboronation, where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond.[1] It is especially problematic with electron-deficient or heteroaryl boronic acids.

  • Expertise & Causality: Protodeboronation is often facilitated by the presence of water and can be catalyzed by traces of palladium or base.[3]

  • Troubleshooting Steps:

    • Use Boronic Esters: Pinacol (Bpin) or MIDA boronate esters are often more stable than their corresponding boronic acids and can suppress this side reaction.

    • Strictly Inert Atmosphere: Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen). Oxygen can promote homocoupling of the boronic acid, which can indirectly lead to decomposition pathways.[6]

    • Use an Excess of Boronic Acid: Using a slight excess (e.g., 1.2-1.5 equivalents) of the boronic acid can help drive the reaction to completion despite some decomposition.

    • Anhydrous Conditions: If protodeboronation is severe, running the reaction under strictly anhydrous conditions with a base like KF may be necessary.[3]

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// Analysis Nodes analysis1 [label="Analyze Crude Reaction Mixture\n(LCMS, TLC, NMR)", shape=ellipse, fillcolor="#F1F3F4"];

// Problem Nodes problem1 [label="Only Starting Material (SM)\nDetected", fillcolor="#FBBC05"]; problem2 [label="Significant Side Products\nObserved", fillcolor="#FBBC05"]; problem3 [label="Incomplete Conversion\n(SM + Product)", fillcolor="#FBBC05"];

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// Solution Nodes solution1a [label="Use Bulky, Electron-Rich Ligand\n(e.g., XPhos, SPhos)\nUse Pd Precatalyst", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution1b [label="Increase Temperature (90-110 °C)\nScreen Solvents (Dioxane, Toluene)", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2a [label="Lower Temperature\nChange Base (e.g., Cs₂CO₃, KF)", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2b [label="Use Boronic Ester (Bpin)\nIncrease Boronic Acid (1.5 eq)", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2c [label="Ensure Thorough Degassing\n(Freeze-Pump-Thaw or Ar sparging)", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution3a [label="Use Finely Powdered Base\nIncrease Base (3 eq)\nAdd co-solvent (H₂O)", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution3b [label="Increase Temperature\nIncrease Reaction Time (monitor by TLC/LCMS)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> analysis1; analysis1 -> problem1 [label="Result"]; analysis1 -> problem2 [label="Result"]; analysis1 -> problem3 [label="Result"];

problem1 -> cause1a [label="Primary Cause"]; problem1 -> cause1b [label="Secondary Cause"]; cause1a -> solution1a [label="Solution"]; cause1b -> solution1b [label="Solution"];

problem2 -> cause2a; problem2 -> cause2b; problem2 -> cause2c; cause2a -> solution2a [label="Solution"]; cause2b -> solution2b [label="Solution"]; cause2c -> solution2c [label="Solution"];

problem3 -> cause3a [label="Primary Cause"]; problem3 -> cause3b [label="Secondary Cause"]; cause3a -> solution3a [label="Solution"]; cause3b -> solution3b [label="Solution"]; } end_dot Caption: A troubleshooting decision tree for a failed Suzuki coupling reaction.

General Experimental Protocol (Starting Point)

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.

Reagents & Materials:

  • This compound (1.0 eq)

  • Arylboronic Acid (1.3 eq)

  • XPhos Pd G3 (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.5 eq)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Reaction vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried reaction vessel, add the this compound, arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.

  • Inert Atmosphere: Seal the vessel with a septum cap. Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times to ensure all oxygen is removed.[6]

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane, followed by water, via syringe to achieve a final concentration of ~0.1 M with respect to the isoquinoline. The typical solvent ratio is 10:1 dioxane:water.

  • Degassing: Sparge the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes. This step is critical to remove any residual dissolved oxygen.[6]

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS. A typical reaction time is 4-12 hours.

  • Workup (General): Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel.

Suzuki_Cycle

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Valieva, M. I., et al. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. Molecules, 25(24), 5962.
  • Valieva, M. I., et al. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. ResearchGate.
  • Wang, L., et al. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate.
  • Various Authors. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros.
  • ARODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
  • NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Reizman, B. J., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 658-666.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Leadbeater, N. E. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 22(5), 764.
  • Düfert, M. A., et al. (2017). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 139(48), 17560-17569.
  • Sumita, M., et al. (2020). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv.
  • Wikipedia. (n.d.). Suzuki reaction.
  • P. A., et al. (2021). Highly selective Suzuki reaction catalysed by a molecular Pd–P-MOF catalyst under mild conditions: role of ligands and palladium speciation. Catalysis Science & Technology, 11(1), 229-237.
  • Various Authors. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit r/Chempros.
  • Tcyrulnikov, S., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 85(24), 16226-16233.
  • E. L., et al. (2020). Reaction scheme for the Suzuki-Miyaura cross-coupling of... ResearchGate.
  • Borah, G. K., et al. (2015). Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction... ResearchGate.
  • Billingsley, K. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 47(27), 4962-4966.

Sources

Technical Support Center: Synthesis of 7-Substituted Isoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-substituted isoquinolines. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during the synthesis of these vital heterocyclic scaffolds. The isoquinoline framework is a privileged structure in medicinal chemistry, found in numerous natural products and therapeutic agents.[1][2][3] However, achieving regioselective substitution, particularly at the C7 position, presents a significant synthetic hurdle.

This document moves beyond simple protocols to explain the mechanistic reasoning behind common issues and their solutions, empowering you to troubleshoot effectively and optimize your synthetic strategies. We will explore both classical and modern synthetic approaches, addressing specific challenges in a direct question-and-answer format.

Part 1: Troubleshooting Classical Annulation Strategies

Classical methods like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions are foundational for constructing the isoquinoline core.[1] These reactions typically rely on intramolecular electrophilic aromatic substitution, making them highly sensitive to the electronic properties of the aromatic precursor.[1] This is the primary source of challenges in regioselectivity.

FAQ 1: The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides, which can then be oxidized to the corresponding isoquinoline.[4][5] The reaction involves cyclodehydration using a Lewis acid.[6]

Question: My Bischler-Napieralski reaction using a meta-substituted β-phenylethylamide is producing a mixture of the desired 7-substituted and the undesired 5-substituted dihydroisoquinoline. How can I improve the regioselectivity for the 7-isomer?

Answer: This is the most common challenge when targeting 7-substituted isoquinolines with this method. The regiochemical outcome is dictated by the electronic nature of the substituent on the aromatic ring and its ability to direct the intramolecular electrophilic cyclization.

  • Mechanistic Insight: The reaction proceeds via the formation of a highly electrophilic nitrilium ion intermediate.[7][8] The aromatic ring then attacks this electrophile. Cyclization can occur either ortho or para to the directing group. For a meta-substituted precursor, cyclization ortho to the substituent yields the 5-substituted product, while cyclization para yields the desired 7-substituted product.

  • Influence of Substituents:

    • Electron-Donating Groups (EDGs): Activating groups like methoxy (-OCH₃) or alkyl groups are ortho, para-directing. When placed at the meta-position of the phenylethylamine precursor, they will strongly activate the para position (leading to the 7-substituted product) and one ortho position (leading to the 5-substituted product). Steric hindrance at the ortho position can sometimes favor the para attack, but a mixture is very common.[8][9]

    • Electron-Withdrawing Groups (EWGs): Deactivating groups like nitro (-NO₂) or halogens hinder the reaction significantly, as this is an electrophilic substitution.[4] If the reaction does proceed, it will be slow and may require harsh conditions, leading to side products.

  • Troubleshooting & Optimization:

    • Reagent Choice: For less reactive or deactivated substrates, stronger dehydrating agents are necessary. While phosphorus oxychloride (POCl₃) is common, a combination of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is more potent.[4][8] This combination generates a more reactive pyrophosphate intermediate.[4]

    • Temperature & Solvent: For moderately deactivated systems, increasing the reaction temperature by using a higher-boiling solvent like xylene or toluene can improve yields.[4][7] Microwave-assisted protocols have also been shown to dramatically reduce reaction times and improve yields.[10]

    • Alternative Strategy: If regioselectivity remains poor, the most reliable solution is to reconsider the starting material. Using a precursor where the desired substitution pattern is already defined and other reactive positions are blocked is often more efficient than attempting to optimize a non-selective cyclization. Modern methods, discussed in Part 2, may be more suitable.

FAQ 2: The Pictet-Spengler Reaction

The Pictet-Spengler reaction condenses a β-arylethylamine with an aldehyde or ketone to form a Schiff base, which then undergoes an acid-catalyzed intramolecular cyclization to yield a tetrahydroisoquinoline.[6][11]

Question: I am attempting to synthesize a 7-substituted tetrahydroisoquinoline via the Pictet-Spengler reaction, but I am getting the 5-substituted isomer as the major product. What determines the cyclization position?

Answer: Similar to the Bischler-Napieralski reaction, the regioselectivity of the Pictet-Spengler cyclization is governed by the principles of electrophilic aromatic substitution.

  • Mechanistic Insight: The reaction proceeds through an iminium ion intermediate, which is the electrophile.[11] The cyclization is most favorable at the position of highest electron density on the aromatic ring.[11]

  • Troubleshooting & Optimization:

    • Substituent Effects: An electron-donating group (e.g., -OH, -OCH₃) on the aromatic ring is crucial for facilitating the ring closure under mild conditions.[6][11] For a dopamine precursor (with hydroxyl groups at positions 3 and 4), cyclization occurs para to the 4-OH group, yielding the 7-substituted product (salsolinol).[12] Cyclization ortho to the 3-OH group to give the 5-substituted product (isosalsolinol) is generally disfavored, especially under acidic conditions.[12]

    • pH Control: The pH of the reaction medium can influence the outcome. While acidic conditions are standard, kinetic studies have shown that as the pH increases towards neutral, the proportion of the undesired ortho-cyclized product can increase in some systems.[12] Sticking to established acidic protocols is generally recommended for favoring the para cyclization.

    • Steric Hindrance: Bulky substituents on either the β-arylethylamine or the carbonyl component can sterically hinder the cyclization step, leading to lower yields.[4] While this can sometimes be leveraged to influence regioselectivity, it more often results in a failed reaction.

FAQ 3: The Pomeranz-Fritsch-Bobbitt Reaction

This reaction synthesizes isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal.[13][14][15] It is particularly challenging and often gives low yields, especially for non-activated aromatic systems.[16]

Question: My Pomeranz-Fritsch reaction to form a 7-substituted isoquinoline is failing or giving very low yields. What are the common failure points?

Answer: The Pomeranz-Fritsch reaction is notoriously sensitive to reaction conditions and substrate electronics. Failure is common, but can often be overcome.

  • Mechanistic Insight: The reaction involves the formation of an imine from a benzaldehyde and an aminoacetaldehyde acetal, followed by an acid-catalyzed cyclization.[13][14]

  • Troubleshooting & Optimization:

    • Acid Strength: This is the most critical parameter. The reaction requires strong acidic conditions to proceed. Reagents range from 70% sulfuric acid to fuming sulfuric acid, polyphosphoric acid (PPA), or even trifluoroacetic anhydride (TFAA).[13] For deactivated systems, harsher conditions are necessary, but this also increases the risk of side reactions and decomposition.

    • The Bobbitt Modification: A significant improvement for synthesizing tetrahydroisoquinolines is the Bobbitt modification. This involves the reduction of the intermediate Schiff base before cyclization. The resulting amine undergoes cyclization under much milder conditions (e.g., 6N HCl), often providing cleaner reactions and better yields of 4-hydroxytetrahydroisoquinolines.[14][16] This is a highly recommended alternative if the fully aromatized isoquinoline is not the immediate target.

    • Substrate Reactivity: The reaction is most successful with electron-donating groups on the benzaldehyde precursor.[13] Halogenated or otherwise deactivated systems require significantly higher temperatures and stronger acids.[13]

G start Target: 7-Substituted Isoquinoline regio_issue Problem: Regioselectivity Issue (5- vs 7-isomer mixture) start->regio_issue Classical Annulation (B-N, P-S) yield_issue Problem: Low or No Yield start->yield_issue Classical Annulation (P-F, or deactivated B-N) check_edg Is the directing group strongly para-directing? regio_issue->check_edg Analyze Precursor check_activation Is the aromatic ring electron-rich? yield_issue->check_activation Analyze Precursor consider_modern SOLUTION: Use Modern Methods (C-H Activation, Cross-Coupling) for unambiguous regiocontrol. check_edg->consider_modern No / Ambiguous optimize_sterics Attempt Optimization: - Modify sterics on acyl/aldehyde group - Screen solvents/temperature check_edg->optimize_sterics Yes optimize_sterics->consider_modern Selectivity still poor harsher_cond SOLUTION: - Increase acid strength (PPA, P2O5/POCl3) - Increase temperature (microwave) - Use Bobbitt Modification (for THIQs) check_activation->harsher_cond No / Deactivated check_reagents SOLUTION: - Check reagent quality (anhydrous) - Ensure sufficient equivalents of  dehydrating agent check_activation->check_reagents Yes harsher_cond->consider_modern Still fails

Caption: Decision workflow for troubleshooting classical isoquinoline syntheses.

Part 2: Overcoming Challenges with Modern Synthetic Methods

Modern synthetic strategies, particularly those involving transition-metal catalysis, offer powerful alternatives that can provide superior regiocontrol and functional group tolerance.[3][17]

FAQ 4: Transition Metal-Catalyzed C-H Activation/Annulation

These methods construct the isoquinoline ring by forming C-C and C-N bonds directly from C-H bonds on a substituted benzene precursor, offering high atom economy.[3][18]

Question: I am attempting a palladium- or rhodium-catalyzed C-H activation/annulation to build a 7-substituted isoquinoline, but my yields are poor. What are the key parameters to optimize?

Answer: C-H activation reactions are highly sensitive to the interplay between the substrate, directing group, catalyst, oxidant, and solvent. Optimization is almost always required.

  • Mechanistic Insight: The reaction typically involves a directing group on the arene (e.g., an N-methoxy benzamide) that coordinates to the metal center. This positions the catalyst to selectively cleave a specific C-H bond (ortho to the directing group). The metalated intermediate then undergoes annulation with a coupling partner (like an alkyne or allene), followed by reductive elimination and aromatization to form the isoquinoline product.[18] The regioselectivity is therefore built-in by the position of the directing group, solving the classical challenge.

  • Troubleshooting & Optimization:

    • Catalyst & Ligand: The choice of metal (Pd, Rh, Co, Ru are common) and its ligand set is paramount.[3][19] If a standard catalyst like [RhCp*Cl₂]₂ or Pd(OAc)₂ is failing, screening different catalysts is the first step.

    • Oxidant/Additive: Many C-H activation cycles require an oxidant (e.g., Ag₂CO₃, Cu(OAc)₂) to regenerate the active catalyst.[18] The choice and stoichiometry of the oxidant are critical; sometimes switching from a silver salt to a copper salt, or vice versa, can rescue a reaction.

    • Solvent: The solvent can dramatically influence the reaction by affecting solubility and coordinating to the metal center. Common solvents include DCE, DMF, and t-AmylOH. A solvent screen is highly recommended.

    • Functional Group Tolerance: While generally good, some functional groups can interfere. For example, unprotected amines or thiols can coordinate to the catalyst and inhibit the reaction. Review the literature for catalyst systems compatible with your specific substrate.[19][20]

FAQ 5: Cross-Coupling Strategies on a Pre-formed Isoquinoline Core

This approach involves first synthesizing a 7-halo-isoquinoline and then using a cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to install the desired substituent.

Question: My Suzuki coupling reaction on a 7-bromo-isoquinoline is giving low yields or failing completely. I suspect catalyst poisoning. How can I mitigate this?

Answer: Catalyst poisoning is the number one challenge for cross-coupling on N-heterocycles.[21] The Lewis basic lone pair on the isoquinoline nitrogen can irreversibly bind to the palladium center, sequestering the catalyst from the catalytic cycle.[21]

  • Mechanistic Insight: A successful Suzuki cycle requires the palladium catalyst to remain in a coordinatively unsaturated, active state to perform oxidative addition, transmetalation, and reductive elimination. If the isoquinoline substrate or product binds too strongly to the palladium, this cycle is arrested.

  • Troubleshooting & Optimization:

    • Ligand Selection: This is the most effective tool. Use bulky, electron-rich phosphine ligands. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are designed to be sterically demanding.[21] This bulkiness promotes the desired reductive elimination step and sterically disfavors the binding of the flat isoquinoline ring to the metal center.[21]

    • Pre-catalyst Choice: Use well-defined palladium pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts). These form the active Pd(0) species in a controlled manner in the presence of the base and reactants, minimizing side reactions and deactivation pathways.[21]

    • Base and Solvent: The choice of base is critical. A weaker base might not be effective, while a very strong base can cause side reactions. K₂CO₃ or Cs₂CO₃ are common choices.[21] The solvent system (e.g., dioxane/water, toluene) must be anhydrous and thoroughly degassed to prevent catalyst oxidation and protodeboronation of the boronic acid.[21]

    • Slow Addition: In difficult cases, slowly adding the 7-bromo-isoquinoline via syringe pump can maintain its concentration at a low level, reducing the statistical likelihood of catalyst poisoning.[21]

StrategyKey ChallengePrimary Solution(s)Best For...
Bischler-Napieralski Poor RegioselectivityStart with a differentially substituted precursor; use modern methods.Electron-rich systems where regiochemistry is unambiguous or a mixture is acceptable.
Pictet-Spengler Poor RegioselectivityUse precursors with strong, unambiguous electronic directing groups.Synthesis of tetrahydroisoquinolines from electron-rich phenylethylamines.
Pomeranz-Fritsch Low Yields / Harsh ConditionsUse Bobbitt modification; employ for highly activated systems only.Cases where other methods have failed and harsh conditions are tolerated.
C-H Activation Reaction OptimizationScreen catalyst, oxidant, and solvent; protect interfering functional groups.Convergent synthesis with high regiocontrol dictated by a directing group.
Cross-Coupling Catalyst PoisoningUse bulky, electron-rich ligands (e.g., Buchwald ligands) and pre-catalysts.Late-stage functionalization and library synthesis on a common 7-halo-isoquinoline core.

Part 3: Experimental Protocols

Protocol 1: Microwave-Assisted Bischler-Napieralski Synthesis of a 3,4-Dihydroisoquinoline

This protocol is a general guideline for leveraging microwave energy to improve reaction times and yields.[10]

  • Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the β-phenylethylamide (1.0 eq., approx. 0.5 mmol).

  • Reagent Addition: Add the solvent (e.g., toluene or acetonitrile, 3 mL) followed by phosphorus oxychloride (POCl₃) (3.0 eq.).

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 140 °C for 30 minutes. Monitor the internal pressure to ensure it remains within safe limits.[10]

  • Work-up: After cooling the vessel to room temperature, carefully pour the reaction mixture onto crushed ice.

  • Neutralization: Slowly basify the aqueous solution to pH > 9 with a cold aqueous solution of sodium hydroxide (e.g., 6N NaOH). Ensure the mixture remains cool in an ice bath.

  • Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling on 7-Bromo-isoquinoline

This protocol employs a modern pre-catalyst system designed to resist deactivation.[21]

  • Inert Atmosphere: In a flame-dried Schlenk flask or vial under a positive pressure of argon, combine the 7-bromo-isoquinoline (1.0 eq., approx. 0.2 mmol), the arylboronic acid (1.5 eq.), and the base (e.g., K₂CO₃, 3.0 eq.).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (if not part of the pre-catalyst, e.g., XPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 10:1 ratio, 2 mL). The reaction mixture should be thoroughly degassed again by bubbling argon through it for 10-15 minutes.

  • Reaction: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Add water and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.

Caption: Regiochemical pathways in the Bischler-Napieralski reaction.

References

  • Bischler-Napieralski Reaction - Organic Chemistry Portal. [Link]
  • Isoquinoline synthesis - Organic Chemistry Portal. [Link]
  • recent advances in the synthesis of isoquinoline and its analogue: a review - ResearchG
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Publishing. [Link]
  • Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications - International Journal of Pharmaceutical Sciences. [Link]
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - NIH. [Link]
  • A review on innovative approaches in quinoline/isoquinoline synthesis: Unveiling the Pummerer reaction str
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-comp
  • Bischler Napieralski Reaction | PDF - Scribd. [Link]
  • Bischler-Napieralski Reaction: Examples & Mechanism - NROChemistry. [Link]
  • Bischler–Napieralski reaction - Wikipedia. [Link]
  • Regioselectivity of Pictet-Spengler Cyclization Reactions to Construct the Pentacyclic Frameworks of the Ecteinascidin-Saframycin Class of Tetrahydroisoquinoline Antitumor Antibiotics - NIH. [Link]
  • Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines - Organic Chemistry Portal. [Link]
  • Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline. [Link]
  • Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems - Beilstein Journals. [Link]
  • Theoretical insights into the regioselectivity of a Pictet-Spengler reaction: Transition state structures leading to salsolinol. [Link]
  • Pictet-Spengler Isoquinoline Synthesis. [Link]
  • Pomeranz-Fritsch Reaction. [Link]
  • Diastereoselective Synthesis of (–)
  • The Pictet-Spengler reaction: with focus on isoquinoline synthesis - Aaltodoc. [Link]
  • Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annul
  • Pomeranz–Fritsch reaction - Wikipedia. [Link]
  • Optimizing Suzuki Coupling Reactions - CovaSyn. [Link]

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Technical Support Center: Troubleshooting Side Reactions in the Bromination of 3-Methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the bromination of 3-methoxyisoquinoline. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions encountered during this specific electrophilic aromatic substitution. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience to help you navigate the nuances of this reaction, optimize your yields, and minimize the formation of unwanted byproducts.

Troubleshooting Guide: Diagnosis and Resolution of Common Side Reactions

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: I am observing a significant amount of a di-brominated product. How can I improve the selectivity for mono-bromination?

Answer:

The formation of di-brominated species is a common side reaction when brominating activated aromatic systems like 3-methoxyisoquinoline. The methoxy group is a strong electron-donating group, which highly activates the isoquinoline ring towards electrophilic substitution, making it susceptible to a second bromination.[1]

Potential Causes and Solutions:

  • Incorrect Stoichiometry: Using an excess of the brominating agent is the most direct cause of over-bromination.

    • Solution: Carefully control the stoichiometry of your brominating agent. It is recommended to start with a 1:1 molar ratio of 3-methoxyisoquinoline to the brominating agent. If the reaction is incomplete, you can incrementally increase the amount of the brominating agent. A slow, dropwise addition of the brominating agent can also help to maintain a low concentration in the reaction mixture, thus favoring mono-substitution.[2]

  • High Reactivity of Brominating Agent: Molecular bromine (Br₂) is a highly reactive brominating agent and can easily lead to multiple substitutions on an activated ring.

    • Solution: Consider using a milder brominating agent such as N-Bromosuccinimide (NBS).[1][3] NBS provides a low, constant concentration of bromine during the reaction, which helps to suppress over-bromination.[3]

  • Reaction Temperature: Higher temperatures increase the reaction rate and can decrease selectivity, leading to more di-brominated product.

    • Solution: Running the reaction at lower temperatures can improve selectivity by slowing down the reaction rate.[1] Start at 0 °C or even lower and allow the reaction to slowly warm to room temperature while monitoring its progress.

ParameterRecommendation for Mono-brominationRationale
Brominating Agent N-Bromosuccinimide (NBS)Milder reagent, provides a low concentration of Br₂, reducing over-bromination.[3][4]
Stoichiometry 1.0 - 1.1 equivalentsMinimizes the chance of a second electrophilic attack.
Temperature 0 °C to room temperatureSlower reaction rate often leads to higher selectivity.[1]
Addition Method Slow, dropwise additionMaintains a low instantaneous concentration of the brominating agent.[2]
Question 2: My bromination is not occurring at the desired C4 position. What factors control the regioselectivity?

Answer:

Regioselectivity in the bromination of substituted isoquinolines is governed by the electronic and steric effects of the substituents on the ring. In the case of 3-methoxyisoquinoline, the methoxy group is an ortho-, para-directing activator. The nitrogen in the isoquinoline ring is a deactivating group.

Controlling Factors and Solutions:

  • Directing Effects: The powerful electron-donating methoxy group at the C3 position strongly directs electrophilic attack to the ortho position (C4). Steric hindrance at the other ortho position (C2) is high. Therefore, bromination is electronically and sterically favored at the C4 position.

  • Reaction Conditions: While the C4 position is highly favored, harsh reaction conditions can sometimes lead to a loss of selectivity.

    • Solution: Employing mild reaction conditions is key to achieving high regioselectivity. The use of NBS in a suitable solvent like dimethylformamide (DMF) at room temperature is often effective for the selective bromination of isoquinolinones at the C4 position.[5]

  • Protonation of the Ring Nitrogen: In strongly acidic conditions, the isoquinoline nitrogen can be protonated. This deactivates the heterocyclic ring towards electrophilic attack and can direct substitution to the benzene ring, typically at the C5 and C8 positions.

    • Solution: To favor substitution on the pyridine ring, avoid strongly acidic conditions that can lead to protonation of the ring nitrogen.[1]

Question 3: I am observing the formation of an unexpected byproduct that appears to be a result of hydrolysis. How can this be prevented?

Answer:

The presence of water in the reaction mixture can lead to the hydrolysis of the methoxy group, especially under acidic conditions that may be generated during the reaction (e.g., formation of HBr). This can result in the formation of the corresponding isoquinolinone.

Prevention of Hydrolysis:

  • Anhydrous Conditions: It is crucial to maintain anhydrous conditions throughout the reaction.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture. The use of barium carbonate can help maintain anhydrous and acid-free conditions.[6][7]

  • Choice of Brominating Agent: As mentioned, using NBS can be advantageous. A side reaction of NBS is the production of succinimide, which is less acidic than the HBr produced when using molecular bromine, thus reducing the risk of acid-catalyzed hydrolysis.

Frequently Asked Questions (FAQs)

What is the expected major product of the bromination of 3-methoxyisoquinoline?

The major product is expected to be 4-bromo-3-methoxyisoquinoline . The methoxy group at C3 is a strong activating group and directs the electrophilic bromine to the ortho C4 position.

Which brominating agent is better for this reaction: molecular bromine (Br₂) or N-Bromosuccinimide (NBS)?

For achieving selective mono-bromination of an activated system like 3-methoxyisoquinoline, N-Bromosuccinimide (NBS) is generally the preferred reagent .[3]

  • NBS: As a solid, it is easier and safer to handle than liquid bromine.[4] It provides a slow, controlled release of bromine, which helps to prevent over-bromination and often leads to cleaner reactions with higher yields of the desired mono-brominated product.[3]

  • Br₂: While effective, its high reactivity can make it difficult to control the reaction to obtain only the mono-brominated product, often leading to di-brominated byproducts.[4]

What are suitable solvents for this reaction?

Commonly used solvents for bromination reactions include:

  • Dimethylformamide (DMF): Often used with NBS for the bromination of electron-rich aromatic heterocycles, providing high levels of para-selectivity where applicable.[6]

  • Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂): These are common solvents for bromination with both Br₂ and NBS.

  • Acetic Acid: Can also be used as a solvent, but care must be taken as it can promote side reactions if not used under optimized conditions.

The choice of solvent can influence the reaction rate and selectivity, so it may be necessary to screen a few different solvents to find the optimal conditions for your specific setup.[8]

How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) . By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting material and the formation of the product and any byproducts.

Experimental Protocols

Standard Protocol for the Mono-bromination of 3-Methoxyisoquinoline using NBS
  • Dissolve 3-methoxyisoquinoline (1 equivalent) in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium thiosulfate solution to quench any remaining bromine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways

The following diagrams illustrate the intended reaction and a common side reaction.

Bromination of 3-Methoxyisoquinoline cluster_main Main Reaction Pathway cluster_side Side Reaction: Over-bromination 3-Methoxyisoquinoline 3-Methoxyisoquinoline 4-Bromo-3-methoxyisoquinoline 4-Bromo-3-methoxyisoquinoline 3-Methoxyisoquinoline->4-Bromo-3-methoxyisoquinoline + NBS Di-bromo-3-methoxyisoquinoline Di-bromo-3-methoxyisoquinoline 4-Bromo-3-methoxyisoquinoline->Di-bromo-3-methoxyisoquinoline + NBS (excess)

Caption: Desired mono-bromination vs. over-bromination side reaction.

Hydrolysis Side Reaction 3-Methoxyisoquinoline 3-Methoxyisoquinoline 3-Isoquinolinone 3-Isoquinolinone 3-Methoxyisoquinoline->3-Isoquinolinone + H₂O, H⁺

Caption: Potential hydrolysis of the methoxy group.

References

  • Technical Support Center: Regioselective Bromination of the Quinoline Scaffold - Benchchem.
  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Published June 10, 2011.
  • 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II - Lumen Learning. Lumen Learning.
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  • 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. Published September 24, 2022.
  • N-Bromosuccinimide (NBS) vs. Bromine for Allylic Bromination: A Comparative Guide - Benchchem. BenchChem. Published 2025.
  • N-Bromosuccinimide. Wikipedia. Published July 6, 2019.
  • Regioselectivity in isoquinoline alkaloid synthesis | Request PDF. ResearchGate. Published August 6, 2025.
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  • Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. ResearchGate.
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  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. Published May 6, 2025.
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  • Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid | Request PDF. ResearchGate. Published August 10, 2025.
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  • Reaction of 3-Substituted and 4-Bromo-3-substituted Isoquinolin-1-(2H)-ones with Propargyl Bromide | Request PDF. ResearchGate. Published August 8, 2025.
  • identifying side products in the synthesis of polybromoquinolines - Benchchem. BenchChem. Published 2025.
  • Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy | Organic Letters. ACS Publications. Published January 23, 2023.
  • Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. PMC - NIH. Published November 15, 2022.
  • CN103772279B - Preparation method for 4-bromoisoquinolone and derivative thereof. Google Patents.
  • Synthesis of 1-(para-methoxyphenyl)tetrazolyl-Substituted 1,2,3,4-Tetrahydroisoquinolines and Their Transformations Involving Activated Alkynes. MDPI. Published November 17, 2018.
  • Synthesis of isoquinoline derivatives by Diels-Alder reactions of 2(1H)-pyridones having an electron-withdrawing group with methoxy-1,3-butadienes. PubMed.
  • Isoquinoline, 5-bromo-8-nitro. Organic Syntheses Procedure.
  • Bromination of 2-phenyl-1,2,3,4-tetrahydroquinolines. ResearchGate. Published August 9, 2025.
  • Bromination of Alkenes - The Mechanism. Master Organic Chemistry. Published March 15, 2013.

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Technical Support Center: Sonogashira Coupling of Heteroaromatics

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Sonogashira cross-coupling reactions involving heteroaromatic substrates. This guide is designed for researchers, medicinal chemists, and process scientists who encounter challenges in achieving high yields and purity in these often-nuanced transformations. Heteroatoms within the aromatic ring can introduce a unique set of challenges, from catalyst inhibition to unexpected side reactions. This resource provides in-depth, field-proven insights and troubleshooting strategies to help you navigate these complexities and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is the Sonogashira coupling of heteroaromatics often more challenging than with simple aryl halides?

A: The primary challenge stems from the presence of heteroatoms (typically nitrogen, oxygen, or sulfur) within the aromatic ring. Nitrogen atoms, in particular, possess a lone pair of electrons that can coordinate to the palladium catalyst. This coordination can act as a competitive inhibition, sequestering the active catalyst from the catalytic cycle and leading to lower reaction rates or complete failure.[1] Furthermore, the electronic properties of the heteroaromatic ring (electron-rich vs. electron-deficient) significantly influence the reactivity of the C-X bond, requiring careful optimization of reaction conditions.[2][3]

Q2: What is the general reactivity trend for heteroaryl halides in this reaction?

A: The reactivity follows the same general trend as for aryl halides, which is dictated by the bond dissociation energy of the carbon-halogen bond. The order is: I > OTf > Br >> Cl .[4] Heteroaryl iodides are the most reactive and can often be coupled under mild conditions, sometimes even at room temperature.[1] Bromides typically require higher temperatures and more robust catalytic systems, while chlorides are the most challenging and often necessitate specialized, highly active catalysts and ligands.[4][5]

Q3: When should I consider using a "copper-free" Sonogashira protocol?

A: A copper-free protocol is the go-to strategy when you observe significant formation of alkyne homocoupling byproducts (1,3-diynes), a side reaction known as Glaser coupling.[6][7] This side reaction is promoted by the copper(I) co-catalyst, especially in the presence of oxygen.[8] If your terminal alkyne is precious or synthesized through a multi-step sequence, minimizing this wasteful dimerization is critical. Many modern protocols are designed to be copper-free, relying on the palladium catalyst alone to facilitate the coupling, often with the aid of specific ligands and bases.[9]

Q4: Do I need to protect the N-H group on indole or pyrrole substrates?

A: While not always mandatory, protecting the indole N-H with groups like Boc or tosyl is often beneficial.[10] The acidic N-H proton can react with the base or interfere with the catalytic intermediates, leading to lower yields or side reactions.[10] However, numerous successful couplings on N-H unprotected indoles have been reported, frequently requiring specific catalyst-ligand combinations that are less sensitive to the acidic proton.[11] If you are experiencing low yields with an unprotected indole, N-protection is a logical troubleshooting step.

In-Depth Troubleshooting Guide

This section addresses specific experimental issues in a detailed question-and-answer format, focusing on the underlying chemical principles to guide your optimization strategy.

Issue 1: Low or No Product Yield

Question: My reaction is not working. I'm using a heteroaryl bromide, and I see only starting material after several hours. What should I do?

Answer: This is a classic issue, often related to insufficient reactivity for the oxidative addition step, which is typically rate-limiting.[6]

  • Cause 1: Insufficient Thermal Energy. Aryl and heteroaryl bromides are significantly less reactive than iodides. Room temperature conditions are often insufficient.[5]

    • Solution: Gradually increase the reaction temperature. Many couplings with heteroaryl bromides require heating between 80-120 °C in a sealed tube or under reflux.[5][10]

  • Cause 2: Catalyst Inhibition/Deactivation. If your heterocycle is nitrogen-containing (e.g., pyridine, quinoline), the nitrogen lone pair can bind to the palladium center, effectively poisoning the catalyst.[1]

    • Solution: Switch to a more robust ligand. Bulky, electron-rich phosphine ligands like dppf, XPhos, or SPhos can promote the desired catalytic activity and shield the metal center from inhibitory binding.[5][10] N-Heterocyclic Carbene (NHC) ligands are also highly effective in these challenging cases.[4]

  • Cause 3: Inappropriate Solvent or Base. The choice of solvent and base is not trivial and can dramatically impact the outcome.

    • Solution: Screen different conditions. While THF and DMF are common, they can sometimes be detrimental.[8] A less coordinating solvent like toluene or 1,4-dioxane, often with a stronger base like diisopropylamine (DIPEA) or an inorganic base like K₂CO₃ or Cs₂CO₃, can be more effective.[10][12]

The following diagram illustrates the key steps in the Sonogashira catalytic cycle. Low yields with unreactive halides often point to a slow "Oxidative Addition" step.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Cu(I)X Cu(I)X Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Product Product Ar-Pd(II)-C≡CR(L2)->Product Ar-C≡C-R Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)X->Cu(I)-C≡CR Alkyne Deprotonation (R-C≡C-H, Base)

Caption: The dual catalytic cycle of the Sonogashira coupling.

Issue 2: Significant Homocoupling of the Alkyne (Glaser Coupling)

Question: My main byproduct is a dimer of my starting alkyne. How can I suppress this?

Answer: This is the classic Glaser-Hay coupling side reaction, which is aerobic and copper-catalyzed.[6][13]

  • Cause 1: Presence of Oxygen. Oxygen is a key oxidant in the Glaser coupling mechanism.[8]

    • Solution: Ensure strictly anaerobic conditions. This is the most critical factor. Degas your solvent thoroughly (e.g., via 3-4 freeze-pump-thaw cycles or by sparging with argon for 30+ minutes). Assemble your reaction under a positive pressure of an inert gas (argon or nitrogen).

  • Cause 2: High Copper Concentration. While catalytic, excess copper can accelerate the rate of homocoupling.

    • Solution: Reduce the loading of your Cu(I) source to the minimum effective level (e.g., 1-2 mol%). In some cases, using an alternative co-catalyst like a gold salt, which is less prone to promoting homocoupling, can be effective.[14]

  • Cause 3: Inherent Substrate Reactivity. Some terminal alkynes are simply more prone to dimerization.

    • Solution: Switch to a copper-free protocol. This is the most definitive way to eliminate Glaser coupling. These reactions often require a slightly different set of conditions, such as a different base (e.g., pyrrolidine) or additives, but are highly effective.[7][9]

Issue 3: Catalyst Decomposition (Formation of Palladium Black)

Question: My reaction mixture turns black shortly after starting, and the reaction stalls. What's happening?

Answer: The formation of a black precipitate is indicative of the active Pd(0) catalyst decomposing into inactive palladium black.[8]

  • Cause 1: Oxygen Exposure. As with Glaser coupling, oxygen can oxidize the Pd(0) species, leading to aggregation and precipitation.

    • Solution: Rigorous exclusion of air is paramount. Use Schlenk techniques or a glovebox.[8]

  • Cause 2: Excessively High Temperature. While heat is often necessary, too much can accelerate catalyst decomposition pathways.

    • Solution: Find the "sweet spot" for temperature. Run a temperature screen (e.g., 60 °C, 80 °C, 100 °C) to find the minimum temperature required for a reasonable reaction rate.

  • Cause 3: Unstable Ligand/Palladium Complex. The standard PPh₃ ligand may not be sufficient to stabilize the palladium catalyst throughout the reaction, especially with challenging substrates or at high temperatures.

    • Solution: Use more robust, stabilizing ligands. Bulky biarylphosphine ligands (e.g., XPhos, RuPhos) or chelating phosphines (e.g., dppf) create more stable palladium complexes that are less prone to decomposition.[4]

The following decision tree provides a logical workflow for troubleshooting common issues.

Troubleshooting_Tree Start Low or No Yield Check_Precipitate Black Precipitate (Pd Black)? Start->Check_Precipitate Check_Homocoupling Significant Alkyne Homocoupling? Start->Check_Homocoupling Check_Halide What is the Heteroaryl Halide? Start->Check_Halide Sol_Inert Improve Inert Atmosphere Check_Precipitate->Sol_Inert Yes Sol_Ligand Use More Robust Ligand (e.g., XPhos) Check_Precipitate->Sol_Ligand Yes Sol_Temp Optimize Temperature Check_Precipitate->Sol_Temp Yes Check_Homocoupling->Sol_Inert Yes Sol_CuFree Switch to Copper-Free Protocol Check_Homocoupling->Sol_CuFree Yes Check_Halide->Sol_Ligand Bromide or Chloride Sol_Heat Increase Temperature (80-120 °C) Check_Halide->Sol_Heat Bromide or Chloride Sol_Iodide Consider making the Iodide Check_Halide->Sol_Iodide Chloride

Caption: A decision tree for troubleshooting Sonogashira reactions.

Data & Recommended Conditions

Optimizing a Sonogashira coupling requires balancing multiple variables. The table below provides validated starting points for various heteroaromatic substrates. These are not absolute but serve as an excellent foundation for your specific system.

Heteroaryl SubstrateHalideTypical Catalyst SystemBaseSolventTemp (°C)Key Considerations
Pyridine [15][16]I, BrPdCl₂(PPh₃)₂ / CuIEt₃N or DIPEATHF, DMF60-100Prone to catalyst inhibition. Bulky phosphine ligands can improve yields.
Indole (N-Protected) [10]I, BrPd(PPh₃)₄ / CuIEt₃NToluene, Dioxane25-80Generally well-behaved. Protection prevents N-H interference.
Indole (N-H Free) [11]I, BrPd(OAc)₂ / XPhos / CuIK₂CO₃Dioxane80-110Requires a robust catalyst system to tolerate the acidic proton.
Thiophene [17][18]I, BrPdCl₂(PPh₃)₂ / CuIEt₃NTHF, Water25-90Generally a very good substrate. Aqueous conditions are possible.[17]
Furan [19][20]I, BrPd(OAc)₂ / PPh₃ / CuIK₂CO₃MeCN80Often used in domino reactions for synthesis of complex furans.[2][21]
Quinoline/Isoquinoline Br, ClPd₂(dba)₃ / XantphosCs₂CO₃Dioxane100-120Challenging due to strong catalyst coordination. Requires specialized ligands.

Key Experimental Protocols

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling of a Heteroaryl Bromide

This protocol is a robust starting point for coupling a moderately reactive heteroaryl bromide.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and copper(I) iodide (CuI, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times. Maintain a positive pressure of argon for the duration of the setup.

  • Reagent Addition: Add the heteroaryl bromide (1.0 equiv) and the terminal alkyne (1.2 equiv).

  • Solvent and Base Addition: Through the septum, add degassed solvent (e.g., Toluene, 0.2 M) followed by the degassed amine base (e.g., DIPEA, 3.0 equiv) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent (e.g., ethyl acetate). Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Protocol 2: Microwave-Assisted Copper-Free Sonogashira of a Heteroaryl Iodide

This protocol is ideal for rapid synthesis and for substrates where Glaser homocoupling is a concern.[22][23]

  • Reaction Setup: In a 10 mL microwave vial, combine the heteroaryl iodide (1.0 equiv), terminal alkyne (1.1 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., Et₃N, 4.0 equiv).

  • Solvent Addition: Add a suitable degassed solvent (e.g., DMF or NMP, 0.3 M).

  • Sealing and Irradiation: Securely cap the vial and place it in the microwave reactor. Irradiate at a set temperature (e.g., 100-120 °C) for 15-45 minutes. Note: Use caution and follow all safety procedures for microwave reactors.

  • Workup and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.

References

  • Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. (n.d.).
  • Chinchilla, R., & Nájera, C. (2016). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]
  • Reddy, K. R., et al. (2007). An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. Tetrahedron Letters, 48(41), 7169-7172. [Link]
  • Ma, S., et al. (2008). Synthesis of Polysubstituted Furans Based on a Stepwise Sonogashira Coupling of (Z)-3-Iodoalk-2-en-1-ols with Terminal Propargylic Alcohols and Subsequent Au(I)- or Pd(II)-Catalyzed Cyclization−Aromatization via Elimination of H₂O. The Journal of Organic Chemistry, 73(1), 247-255. [Link]
  • Wikipedia contributors. (2023, December 27). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]
  • Reddy, K. R., et al. (2006). Facile synthesis of substituted thiophenes via Pd/C-mediated sonogashira coupling in water. Bioorganic & Medicinal Chemistry Letters, 16(24), 6185-6189. [Link]
  • Lu, B. Z., et al. (2006). A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions. Organic Letters, 8(15), 3271-3274. [Link]
  • Synthesis of arylated indoles via Sonogashira cross-coupling. (n.d.).
  • Wang, Z., et al. (2022). Decarbonylative/Acylative Sonogashira Coupling of Biomass-Derived Furandicarbonyl Dichloride: A Route to Unsymmetrically Disubstituted Furans. The Journal of Organic Chemistry, 87(17), 11657-11667. [Link]
  • Carvalho, D. B., et al. (2013). Synthesis of Thiophene Acetylenes via Sonogashira Cross-Coupling Reactions. Blucher Chemistry Proceedings, 1(2), 183. [Link]
  • Blogger. (2008, August 15). Copper-free Sonogashira coupling.
  • Padmakumar, R., et al. (2004). Combining Furan Annulation, Heck Reaction, and Sonogashira Coupling for the Synthesis of Oligoaryls. Organic Letters, 6(26), 4833-4836. [Link]
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Optimization of reaction conditions for the Sonogashira reaction. (n.d.).
  • Li, Y., et al. (2021). Synthesis of dithienofurans via cascade copper catalysed dual C–S coupling and ring closure reactions under mild conditions. RSC Advances, 11, 35071-35075. [Link]
  • Carvalho, D. B., et al. (2013). Synthesis of Thiophene Acetylenes via Sonogashira Cross-Coupling Reactions. Blucher Proceedings. [Link]
  • Salih, S. Q. (2015). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
  • Kumar, A., et al. (2021). Rapid Access to 3-Substituted Pyridines and Carbolines via a Domino, Copper-free, Palladium-Catalyzed Sonogashira Cross-Coupling/6π-Aza Cyclization Sequence. The Journal of Organic Chemistry, 86(24), 18029-18040. [Link]
  • Owsianik, K., et al. (2013). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry, 11, 5294-5301. [Link]
  • Li, J-H., et al. (2017). Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene. RSC Advances, 7, 7306-7313. [Link]
  • Kappe, C. O. (2004). Microwave Chemistry: Oligothiophenes via Suzuki Coupling, Sonogashira Couplings in Supramolecular Chemistry, Pd-Catalyzed Amination, Diels-Alder Cycloaddition to Nanotubes. Organic Chemistry Portal. [Link]
  • Chen, C-Y., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters, 24(27), 4967-4972. [Link]
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
  • Shaheen, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
  • Bhadra, S., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13, 6185-6207. [Link]
  • Sonogashira coupling reactions for heteroaromatic iodides and phenylacetylene catalyzed by tri‐palladium complex 1.[a]. (n.d.).
  • Chem Help ASAP. (2020, February 13). Sonogashira cross-coupling reaction [Video]. YouTube. [Link]
  • Hsieh, J-C., et al. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 17(10), 11520-11536. [Link]
  • Bhadra, S., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions. [Link]
  • Sharma, S., et al. (2019). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 9, 10850-10871. [Link]
  • Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. [Link]
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
  • J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling. [Link]
  • Reddy, M. S., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]
  • Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. [Link]
  • C−I Selective Sonogashira and Heck Coupling Reactions Catalyzed by Aromatic Triangular Tri‐palladium. (2022, March 14).
  • Kappe, C. O. (2004, December 15). Hiyama Couplings, Sonogashira/Heteroannulation, β-Glycosylamine Synthesis, 4-Thiazolidinones, Click Chemistry. Organic Chemistry Portal. [Link]

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Technical Support Center: Catalyst Selection for Cross-Coupling with Electron-Rich Isoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving electron-rich isoquinolines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful C-C and C-N bond-forming reactions. The inherent properties of the isoquinoline ring system, particularly its electron-rich nature and the presence of a Lewis basic nitrogen, present unique challenges that necessitate careful consideration of the catalytic system.[1] This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to facilitate the success of your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Core Challenge: The Isoquinoline Moiety

Q1: What are the primary challenges when performing cross-coupling reactions with electron-rich isoquinolines?

A1: The main difficulty stems from the Lewis basic nitrogen atom within the isoquinoline ring. This nitrogen can coordinate to the transition metal center (typically palladium) of the catalyst, forming stable, inactive complexes. This process, often referred to as "catalyst poisoning," can significantly slow down or completely halt the catalytic cycle, leading to low or no product yield.[2][3] The electron-rich nature of the isoquinoline ring can also influence the electronics of the catalytic cycle, sometimes making key steps like oxidative addition or reductive elimination more challenging.[4]

Q2: I'm observing a low yield in my cross-coupling reaction with an isoquinoline substrate. What are the most common side reactions to consider?

A2: Low yields in these reactions are often attributable to several common side reactions:

  • Catalyst Poisoning: As mentioned, the coordination of the isoquinoline nitrogen to the palladium catalyst is a primary cause of deactivation.[2][3]

  • Homocoupling: This side reaction results in the formation of a symmetrical biaryl product from the coupling of two molecules of the organometallic reagent (e.g., boronic acid in Suzuki coupling) or two molecules of the halo-isoquinoline.[2][5] The presence of oxygen can particularly promote the homocoupling of boronic acids.[2][5]

  • Protodehalogenation/Protodeborylation: This involves the undesired cleavage of the carbon-halogen or carbon-boron bond and its replacement with a hydrogen atom from a proton source (like water or alcohol) in the reaction mixture.[2][5]

  • Poor Solubility: Isoquinoline derivatives can sometimes have poor solubility in common organic solvents, which can hinder the reaction rate and overall yield.[2]

Catalyst System Selection and Optimization

Q3: How do I select the right palladium source and ligand for my isoquinoline cross-coupling?

A3: The choice of the palladium source and, more critically, the ligand is paramount for a successful reaction.

  • Palladium Source: While various Pd(0) and Pd(II) sources can be used (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂), modern, well-defined pre-catalysts are often advantageous.[6][7] These pre-catalysts are typically air-stable and are designed to efficiently generate the active Pd(0) species in situ, which can minimize catalyst deactivation pathways.[7]

  • Ligand Selection: This is arguably the most critical factor. For electron-rich and potentially coordinating substrates like isoquinolines, the ligand must be carefully chosen to both promote the desired catalytic cycle and prevent catalyst inhibition.

    • Bulky, Electron-Rich Phosphine Ligands: Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often the first choice.[7] Their steric bulk can physically block the isoquinoline nitrogen from coordinating to the palladium center. Their electron-donating nature facilitates the oxidative addition step, which can be a slow point in the catalytic cycle.[6]

    • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong sigma-donating ligands that form robust bonds with palladium.[2] This strong coordination can make them less susceptible to displacement by the isoquinoline nitrogen and can promote challenging oxidative addition steps.[2][7]

    • Bidentate Phosphine Ligands: Ligands like BINAP and DPPF have been shown to be effective, particularly in Buchwald-Hartwig aminations, as they can prevent the formation of inactive palladium dimers.[8]

Q4: I'm attempting a Suzuki-Miyaura coupling with a substituted isoquinoline and observing significant homocoupling of my boronic acid. How can I mitigate this?

A4: Homocoupling of the boronic acid is a common issue, often exacerbated by the presence of oxygen.[2][5] To minimize this side reaction:

  • Rigorous Degassing: Ensure that all solvents and the reaction vessel are thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).[5] This is critical to prevent oxygen-mediated homocoupling.

  • Stoichiometry: Using a slight excess of the isoquinoline halide (e.g., 1.1-1.2 equivalents) relative to the boronic acid can sometimes suppress boronic acid homocoupling.[5]

  • Slow Addition: A slow, continuous addition of the boronic acid to the reaction mixture can maintain a low concentration, thereby disfavoring the bimolecular homocoupling reaction.

  • Choice of Base: The strength and type of base can influence the rates of competing side reactions. Screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can be beneficial.[5] For instance, cesium carbonate (Cs₂CO₃) has been found to be effective in some isoquinoline syntheses.[9]

Q5: My Buchwald-Hartwig amination of a chloro-isoquinoline is not proceeding. What adjustments should I consider?

A5: Chloro-heteroarenes are notoriously less reactive than their bromo or iodo counterparts in cross-coupling reactions.[6] To drive this transformation, you'll likely need a more active catalyst system and potentially more forcing conditions.

  • Catalyst System: This is a scenario where bulky, electron-rich ligands are essential. Consider using ligands like XPhos, SPhos, or BrettPhos, often in combination with a G3 or G4 pre-catalyst.[7][10] These systems are specifically designed to activate less reactive aryl chlorides.

  • Base Selection: Stronger bases are often required for aryl chlorides. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices for these challenging couplings.[10]

  • Solvent: Solvents like toluene, dioxane, or THF are typically used.[10] Ensure the solvent is anhydrous, as water can interfere with the reaction.

  • Temperature: You may need to increase the reaction temperature, often to 80-110 °C, to facilitate the oxidative addition of the C-Cl bond.[10]

Illustrative Ligand Comparison for a Hypothetical Buchwald-Hartwig Amination
LigandTypical Pd SourceBaseSolventTemperature (°C)Expected OutcomeRationale
PPh₃Pd(OAc)₂K₂CO₃Toluene100Low to No YieldTriphenylphosphine is often not electron-rich or bulky enough for challenging substrates like electron-rich heteroaryl chlorides.
BINAPPd₂(dba)₃Cs₂CO₃Toluene100Moderate YieldA bidentate ligand that can prevent catalyst deactivation pathways, but may still struggle with the less reactive chloride.[8]
XPhosXPhos Pd G3NaOt-BuDioxane100Good to Excellent YieldA bulky, electron-rich ligand specifically designed for activating aryl chlorides and mitigating catalyst inhibition by N-heterocycles.[7]

This data is illustrative and compiled from general principles discussed in the cited literature. Actual results will vary based on specific substrates.

Experimental Protocols and Workflows
General Procedure for a Suzuki-Miyaura Coupling of a Halo-Isoquinoline
  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the halo-isoquinoline (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a pre-catalyst, e.g., XPhos, 1.2-2.4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., a mixture of dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring for the specified time (monitor by TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Troubleshooting Workflow for Low-Yield Isoquinoline Cross-Coupling

G start Low or No Yield Observed check_reagents Are reagents pure and solvent anhydrous? start->check_reagents check_atmosphere Is the reaction under a strict inert atmosphere? check_reagents->check_atmosphere Yes failure Consult Specialist Literature check_reagents->failure No, purify/dry reagents catalyst_system Is the catalyst system appropriate? (Ligand, Pd Source) check_atmosphere->catalyst_system Yes check_atmosphere->failure No, improve degassing/inert technique base_solvent Are the base and solvent optimal? catalyst_system->base_solvent Yes catalyst_system->failure No, screen bulky, e--rich ligands (e.g., XPhos) temp_time Are reaction temperature and time sufficient? base_solvent->temp_time Yes base_solvent->failure No, screen alternative bases/solvents success Reaction Optimized temp_time->success Yes temp_time->failure No, increase temperature/time

Caption: A troubleshooting workflow for low-yield cross-coupling reactions involving isoquinolines.

Advanced Troubleshooting

Q6: I am performing a Sonogashira coupling of an iodo-isoquinoline, but the reaction is sluggish and I see catalyst decomposition (palladium black). What could be the issue?

A6: Catalyst decomposition to palladium black is a common failure mode in cross-coupling. In Sonogashira reactions, this can be particularly prevalent.

  • Ligand Choice: While often performed with PPh₃, more robust and electron-rich phosphines or NHC ligands can stabilize the palladium catalyst throughout the cycle and prevent agglomeration.[11]

  • Copper Co-catalyst: The traditional Sonogashira protocol uses a copper(I) co-catalyst (e.g., CuI). While effective, it can also promote the homocoupling of the terminal alkyne (Glaser coupling). Ensure your CuI is fresh and used in catalytic amounts. In some cases, a "copper-free" Sonogashira, which relies on a more active palladium catalyst and often a tertiary amine base/solvent, can be beneficial to avoid this side reaction.[12]

  • Base: A suitable amine base (e.g., Et₃N, i-Pr₂NEt) is crucial. It not only acts as a base but also as a solvent and can help in the catalytic cycle. Ensure it is pure and dry.

  • Temperature: Excessive heat can accelerate catalyst decomposition. If you are running the reaction at a high temperature, try lowering it and extending the reaction time.

Q7: Can I use Nickel catalysts for cross-coupling with isoquinolines?

A7: Yes, nickel catalysts are a viable and often more cost-effective alternative to palladium.[1] They are particularly effective for the coupling of aryl chlorides due to the different reactivity profile of nickel.[1] However, nickel catalysts can be more prone to homocoupling side reactions, especially with aryl bromides and iodides.[1] The development of specific ligands for nickel-catalyzed cross-couplings of N-heterocycles is an active area of research.

Catalytic Cycle Considerations

G Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition (Ar-X) Trans L-Pd(II)(Ar)(R) OxAdd->Trans Transmetalation (R-M) Deactivation [L-Pd(II)-Isoquinoline]+ OxAdd->Deactivation Catalyst Poisoning Trans->Pd0 Reductive Elimination (Ar-R) Deactivation->OxAdd Reversible Inhibition

Caption: Simplified catalytic cycle showing the potential catalyst poisoning pathway by isoquinoline coordination.

References
  • Technical Support Center: Cross-Coupling of Nitrogen Heterocycles. Benchchem.
  • Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines. Benchchem.
  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications.
  • Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of Isoquinoline Derivatives. Benchchem.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles. Benchchem.
  • Palladium-Catalyzed Asymmetric Larock Isoquinoline Synthesis to Access Axially Chiral 3,4-Disubstituted Isoquinolines. Journal of the American Chemical Society.
  • catalyst selection for difficult Suzuki couplings with functionalized boronic acids. Benchchem.
  • Buchwald–Hartwig amination. Wikipedia.
  • Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre.
  • Copper- and Ligand-Free Sonogashira Reaction Catalyzed by Pd(0) Nanoparticles at Ambient Conditions under Ultrasound Irradiation. Organic Chemistry Portal.
  • The Isoquinoline ring system. Wikipedia.
  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific.

Sources

Technical Support Center: Troubleshooting Protodebromination in Suzuki Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering the common and often frustrating side reaction of protodebromination. Here, we will delve into the causes of this unwanted pathway and provide actionable, field-proven strategies to favor your desired C-C bond formation.

Introduction: The Competing Pathways

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds. However, its success hinges on the delicate balance of the catalytic cycle. The desired productive pathway leads to the cross-coupled product. Concurrently, a competitive, non-productive pathway, protodebromination, can occur, where the aryl halide is converted back to an arene, consuming starting material and generating impurities. Understanding the factors that tip this balance is the first step toward effective troubleshooting.

Suzuki_vs_Protodebromination cluster_suzuki Productive Suzuki Cycle cluster_proto Competitive Side Reaction ArBr Ar-Br OxAdd Oxidative Addition Pd0 Pd(0)Ln Pd0->OxAdd ArPdBr Ar-Pd(II)-Br(Ln) OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal Protonolysis Protodebromination (Hydrolysis, etc.) ArPdBr->Protonolysis ArPdAr Ar-Pd(II)-Ar'(Ln) Transmetal->ArPdAr ArBOH2 Ar'-B(OH)2 + Base ArBOH2->Transmetal RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration ArAr Ar-Ar' (Desired Product) RedElim->ArAr ArH Ar-H (Side Product) Protonolysis->ArH

Figure 1. Competing pathways in the Suzuki reaction. The desired catalytic cycle (blue) can be intercepted by protodebromination (red) at the Ar-Pd(II)-Br intermediate.

Frequently Asked Questions (FAQs)

Q1: What is protodebromination in the context of a Suzuki reaction?

Protodebromination is a side reaction where the aryl bromide starting material (Ar-Br) is converted into the corresponding arene (Ar-H). This occurs when the organopalladium intermediate, formed after oxidative addition, is intercepted by a proton source before it can undergo transmetalation with the boronic acid derivative.

Q2: What are the most common sources of protons leading to this side reaction?

The primary proton sources are often residual water in the solvent or reagents, or the boronic acid itself, which can undergo competitive protodeboronation. Certain bases, particularly those containing water (like hydrated sodium carbonate) or those that can generate water in situ, can also contribute significantly.

Q3: Can the choice of palladium catalyst influence the rate of protodebromination?

Absolutely. The ligand sphere around the palladium center is critical. Electron-rich, bulky phosphine ligands generally accelerate the rate of reductive elimination (the final step of the desired cycle), which can outcompete the protodebromination pathway. Conversely, less sterically demanding or electron-poor ligands may lead to a longer-lived Ar-Pd(II)-Br intermediate, providing a greater opportunity for protonolysis.

Q4: My reaction is turning black, and I'm seeing a lot of protodebromination. Are these related?

Yes, they are often related. The formation of black precipitate is typically palladium black, resulting from the decomposition of the palladium catalyst. Catalyst decomposition can be promoted by high temperatures or the presence of impurities. An unstable or inactive catalyst will stall the catalytic cycle, increasing the lifetime of intermediates susceptible to side reactions like protodebromination.

Troubleshooting Guide: Minimizing Protodebromination

This section provides a systematic approach to diagnosing and solving issues with protodebromination.

Issue 1: High Levels of Protodebromination with Standard Conditions

If your initial attempts result in significant formation of the Ar-H byproduct, the first step is to scrutinize your reaction setup and reagents.

Underlying Cause: The most frequent culprit is the presence of excess water or other proton sources, which readily cleave the Ar-Pd-Br intermediate.

diagnosis_workflow Start High Protodebromination Observed CheckReagents Step 1: Verify Reagent & Solvent Quality Start->CheckReagents DrySolvent Use Anhydrous Solvent (e.g., freshly distilled THF, dry dioxane) CheckReagents->DrySolvent AnhydrousBase Use Anhydrous Base (e.g., K3PO4, CsF, KF) CheckReagents->AnhydrousBase FreshBoronic Check Boronic Acid Quality (potential for self-condensation/degradation) CheckReagents->FreshBoronic OptimizeBase Step 2: Optimize Base & Solvent System DrySolvent->OptimizeBase AnhydrousBase->OptimizeBase FreshBoronic->OptimizeBase BaseTable Consult Base Strength vs. Protodebromination Table OptimizeBase->BaseTable SolventPolarity Consider Solvent Polarity (Aprotic polar vs. non-polar) OptimizeBase->SolventPolarity OptimizeCatalyst Step 3: Modify Catalyst System SolventPolarity->OptimizeCatalyst LigandChoice Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, RuPhos) OptimizeCatalyst->LigandChoice Precatalyst Use a Well-Defined Precatalyst (e.g., G3/G4 Palladacycles) OptimizeCatalyst->Precatalyst Success Protodebromination Minimized Precatalyst->Success

Figure 2. Systematic workflow for troubleshooting protodebromination.

Experimental Protocol: Reagent and Solvent Verification

  • Solvent Preparation: Use freshly distilled, anhydrous solvents. If using solvents from a bottle, ensure it is freshly opened and rated as anhydrous (<50 ppm water). Dioxane and toluene are excellent choices.

  • Base Preparation: Use anhydrous bases. Finely grind potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) and dry it in a vacuum oven at >100 °C for several hours before use. Avoid using hydrated bases like Na₂CO₃·10H₂O.

  • Inert Atmosphere: Assemble your reaction glassware hot from the oven and cool it under a stream of inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the setup and reaction duration.

  • Reagent Handling: Add reagents via syringe or under a blanket of inert gas. Boronic acids can be hygroscopic; store them in a desiccator.

Issue 2: Protodebromination Persists Despite Anhydrous Conditions

If meticulous drying of reagents and solvents does not solve the problem, the issue may lie in the relative rates of the catalytic steps. The choice of base, ligand, and temperature becomes paramount.

Underlying Cause: The rate of transmetalation may be too slow relative to the rate of protonolysis. This is particularly common with sterically hindered or electron-deficient aryl bromides or boronic acids.

Troubleshooting Strategy: Modifying Reaction Parameters

The goal is to accelerate the desired transmetalation and reductive elimination steps.

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation. A stronger, non-nucleophilic base can significantly accelerate this step.

    BasepKa (Conjugate Acid)Common SolventTypical Impact on Protodebromination
    NaHCO₃6.4 / 10.3H₂O/OrganicHigh risk, especially with water
    K₂CO₃10.3H₂O/OrganicModerate to high risk
    K₃PO₄12.3Toluene, DioxaneGood choice , generally low risk
    Cs₂CO₃10.3Toluene, DioxaneGood choice , often effective
    CsF3.2Toluene, DioxaneExcellent choice for sensitive substrates
  • Ligand Selection: As mentioned, bulky, electron-rich phosphine ligands are the industry standard for suppressing protodebromination. They promote the crucial reductive elimination step, preventing the palladium intermediate from lingering and undergoing side reactions.

    Experimental Protocol: Ligand Screening

    • Setup: Prepare three identical reactions in parallel under strict inert conditions.

    • Reaction 1 (Control): Use your original ligand (e.g., PPh₃).

    • Reaction 2: Use a Buchwald-type ligand such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). A typical loading is 1-2 mol % of Pd and a Pd:Ligand ratio of 1:2.

    • Reaction 3: Use a different Buchwald-type ligand such as RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl).

    • Analysis: Run all reactions at a moderate temperature (e.g., 80 °C) and monitor by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 16h) to compare the ratio of desired product to the protodebrominated side product.

  • Temperature Control: While higher temperatures generally increase reaction rates, they can also accelerate catalyst decomposition and side reactions. It is often beneficial to start at a lower temperature (e.g., 60-80 °C) and only increase it if the reaction is sluggish.

References

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl halides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
  • Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki−Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The role of the base in the Suzuki–Miyaura reaction. Chemical Society Reviews, 43(1), 412-443. [Link]

Technical Support Center: Navigating the Cross-Coupling of Bromoisoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming the challenges associated with the low reactivity of bromoisoquinolines in cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize these important heterocyclic scaffolds. Here, we move beyond simple protocols to explore the mechanistic rationale behind common issues and provide field-proven solutions in a direct question-and-answer format.

Section 1: Understanding the Core Challenge: Why Are Bromoisoquinolines So Unreactive?

Before troubleshooting, it's crucial to understand the inherent chemical properties that make bromoisoquinolines challenging substrates.

Q1: I'm new to isoquinoline chemistry. Why is my Suzuki-Miyaura reaction with 4-bromoisoquinoline failing, while the same reaction with bromobenzene works perfectly?

A1: This is a classic and fundamentally important question. The reduced reactivity of bromoisoquinolines compared to simpler aryl bromides stems from two primary electronic factors:

  • Electron-Deficient Ring System: The isoquinoline core contains a pyridine ring, which is π-deficient due to the electronegative nitrogen atom. This electronic environment decreases the electron density at the carbon-bromine bond, making the rate-limiting oxidative addition step of the palladium catalyst slower and more difficult.[1] For a successful reaction, the palladium(0) catalyst must insert into the C-Br bond, a process that is more facile with electron-rich aromatic systems.[2]

  • Catalyst Inhibition: The lone pair of electrons on the isoquinoline's nitrogen atom can act as a Lewis base and coordinate to the palladium center.[3] This coordination can stabilize the catalyst in an off-cycle, non-productive state, effectively inhibiting its catalytic activity and preventing it from participating in the desired cross-coupling cycle.[4]

Section 2: Troubleshooting Guide for Common Cross-Coupling Reactions

This section directly addresses common failure modes encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Issue 1: Low to No Conversion of Starting Material

Q2: My Suzuki-Miyaura coupling of 3-bromoisoquinoline with phenylboronic acid is giving less than 10% yield. I'm using Pd(PPh₃)₄ and Na₂CO₃ in toluene/water. What should I change?

A2: Your observation is common when using "standard" first-generation Suzuki conditions for this substrate. The combination of an electron-deficient halide and a potentially inhibiting nitrogen atom requires a more robust catalytic system. Here is the causality behind recommended changes:

  • The Problem with PPh₃: Triphenylphosphine (PPh₃) is often not electron-rich enough to promote the difficult oxidative addition step with electron-deficient heteroaryl halides.[2]

  • The Solution - Modern Ligands: You need to switch to a more electron-rich and sterically bulky ligand. These ligands accelerate both the oxidative addition and the subsequent reductive elimination steps.[5] They also create a bulky coordination sphere around the palladium, which can disfavor inhibition by the isoquinoline nitrogen.

Recommended Action Plan:

  • Ligand Screening: The single most critical parameter is the ligand.[6] Screen a panel of modern biarylphosphine ligands. Excellent starting points are the Buchwald-type ligands.

  • Stronger Base: The transmetalation step, where the organic group is transferred from boron to palladium, must be facilitated by a base.[7] For challenging couplings, a stronger base is often required to form the more reactive boronate species.

  • Solvent & Temperature: Anhydrous polar aprotic solvents can be beneficial. Increasing the temperature provides the necessary activation energy, but monitor for decomposition.

Table 1: Recommended Starting Conditions for a Challenging Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂ (2-5 mol%)Standard, reliable Pd(0) or Pd(II) precursors.[8]
Ligand XPhos, SPhos, or RuPhos (4-10 mol%)Bulky, electron-rich ligands that accelerate oxidative addition.[5]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Stronger bases that facilitate the challenging transmetalation step.[5]
Solvent Dioxane, Toluene, or 2-MeTHFAnhydrous polar aprotic solvents are generally effective.[3]
Temperature 80-110 °CProvides energy to overcome the activation barrier for oxidative addition.

Q3: I'm attempting a Buchwald-Hartwig amination on 5-bromoisoquinoline with morpholine, but I see no product. I'm using Pd₂(dba)₃, BINAP, and NaOtBu.

A3: Similar to the Suzuki reaction, the Buchwald-Hartwig amination of bromoisoquinolines requires a highly active catalyst. While BINAP is a good ligand, it can be insufficient for this substrate class.

  • Causality: The N-heterocycle can inhibit the catalyst, and the C-Br bond is deactivated. A highly electron-donating and sterically demanding ligand is necessary to create a more reactive, coordinatively unsaturated palladium center that favors oxidative addition over substrate inhibition.[4]

  • Recommended Action: Switch to a more specialized ligand designed for challenging C-N couplings. BrettPhos is an outstanding choice for heteroaryl amines and halides.[4] Also, consider your base. While NaOtBu is strong, sometimes a weaker but more soluble organic base or a different alkali metal counter-ion can have a profound effect.

cluster_0 Troubleshooting Low Conversion Start Low/No Conversion Ligand Switch to Bulky, Electron-Rich Ligand? (e.g., XPhos, BrettPhos) Start->Ligand Primary Check Ligand->Start No, Re-evaluate Substrate Base Use Stronger Base? (K₃PO₄, Cs₂CO₃) Ligand->Base Yes Temp Increase Temperature? (80-110 °C) Base->Temp Yes Success Reaction Successful Temp->Success Yes

Caption: A simplified troubleshooting workflow for low conversion.

Issue 2: Formation of Significant Side Products

Q4: In my Sonogashira coupling of 6-bromoisoquinoline and phenylacetylene, I'm getting a high yield of diphenylbutadiyne (alkyne homocoupling) and very little of my desired product. What's going wrong?

A4: This is a textbook case of Glaser coupling, a common side reaction in Sonogashira couplings.[9]

  • The Cause: The copper(I) cocatalyst, essential for the standard Sonogashira mechanism, can promote the oxidative homocoupling of terminal alkynes, especially in the presence of oxygen.[9]

  • The Solution: You must rigorously exclude oxygen from your reaction. However, a more robust solution is to switch to a copper-free Sonogashira protocol. These conditions rely on a highly active palladium/ligand system and often use a different base to facilitate the catalytic cycle without the need for copper.

Recommended Action Plan:

  • Ensure Anaerobic Conditions: Thoroughly degas your solvents (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30+ minutes). Assemble your reaction under a positive pressure of an inert gas.[10]

  • Adopt Copper-Free Conditions: If homocoupling persists, eliminate the CuI. A reliable system is Pd(OAc)₂ with a ligand like SPhos and a base such as Cs₂CO₃ in an anhydrous solvent like dioxane.

Q5: My reaction is clean, but I'm isolating the dehalogenated isoquinoline instead of my coupled product. How do I prevent this hydrodehalogenation?

A5: Hydrodehalogenation is a competing pathway where the aryl halide is reduced, replacing the bromine with a hydrogen atom.

  • The Cause: This side reaction can be promoted by several factors, including certain ligands, the presence of water or other protic sources, and high temperatures.[6] It can occur via β-hydride elimination from a palladium-hydride species that can form during the catalytic cycle.

  • The Solution:

    • Ligand Choice: This is often ligand-dependent. Screening different phosphine ligands can identify one that disfavors the hydrodehalogenation pathway.[6]

    • Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry.

    • Temperature Control: Avoid excessively high temperatures, as this can accelerate side reactions. Run the reaction at the lowest temperature that gives a reasonable conversion rate.

CatalyticCycle Pd(0)L₂ Oxidative Addition (Ar-X) [Ar-Pd(II)-X]L₂ Transmetalation (R-M) [Ar-Pd(II)-R]L₂ Reductive Elimination Ar-R Product CatalyticCycle:f1->CatalyticCycle:f2 Rate-limiting for bromoisoquinolines CatalyticCycle:f3->CatalyticCycle:f4 CatalyticCycle:f5->CatalyticCycle:f6 CatalyticCycle:f6->CatalyticCycle:f0 Catalyst Regeneration

Caption: The general catalytic cycle for palladium cross-coupling.

Section 3: Detailed Experimental Protocols

The following are starting-point protocols. Optimization for your specific bromoisoquinoline isomer and coupling partner is likely necessary.

Protocol 1: Robust Suzuki-Miyaura Coupling

This protocol is designed for a challenging bromoisoquinoline substrate.

  • Reaction Setup: To an oven-dried Schlenk flask, add the bromoisoquinoline (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), K₃PO₄ (2.0 equiv), Pd₂(dba)₃ (0.025 equiv, 2.5 mol%), and SPhos (0.055 equiv, 5.5 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this process three times.[3]

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol minimizes the risk of alkyne homocoupling.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the bromoisoquinoline (1.0 equiv), terminal alkyne (1.2 equiv), Pd(OAc)₂ (0.02 equiv, 2 mol%), SPhos (0.04 equiv, 4 mol%), and Cs₂CO₃ (2.0 equiv).

  • Solvent and Reagent Addition: Add anhydrous, degassed dioxane. Stir the mixture at room temperature for 10 minutes.[11]

  • Reaction: Heat the reaction mixture to 100 °C and monitor its progress by TLC or LC-MS.[11]

  • Work-up & Purification: Follow steps 5 and 6 from the Suzuki-Miyaura protocol.

Protocol 3: Buchwald-Hartwig Amination

This protocol uses a highly active catalyst system suitable for heteroaryl halides.

  • Reaction Setup: In a glovebox or under a strong counterflow of inert gas, add to an oven-dried Schlenk tube the bromoisoquinoline (1.0 equiv), the amine (1.2 equiv), NaOtBu (1.4 equiv), Pd₂(dba)₃ (0.02 equiv, 2 mol%), and BrettPhos (0.04 equiv, 4 mol%).

  • Inert Atmosphere: If not in a glovebox, seal the tube and establish an inert atmosphere (evacuate/backfill x3).[4]

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.[4]

  • Reaction: Heat the mixture to 100-110 °C with stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up & Purification: Follow steps 5 and 6 from the Suzuki-Miyaura protocol.

References

  • Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: Practical Alternatives to Boron- and Tin-Based Methods. Accounts of Chemical Research, 41(11), 1486–1499. [Link]
  • 6-Bromo isoquinolone: a dual-purpose cross-coupling partner. (n.d.). ResearchGate.
  • Janssen, P. A. J., & Torremans, J. (2006). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Chemical Reviews, 106(11), 4676-4711. [Link]
  • Wikipedia contributors. (2024).
  • Weires, A. G., et al. (2013). Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. Journal of the American Chemical Society, 135(44), 16374-16377. [Link]
  • Reductive Cross-Coupling of Nonaromatic, Heterocyclic Bromides with Aryl and Heteroaryl Bromides. (n.d.). SemOpenAlex.
  • Omoregie, H. O., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(18), 4875-4896. [Link]
  • Rickhaus, M. (2014). How can I solve my problem with Suzuki coupling?
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Procter, D. J., et al. (2019). Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis.
  • Kashani, S. K., et al. (2022).
  • Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia. [Link]
  • Reddit user discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline. (n.d.). ResearchGate.
  • Reddit user discussion. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]
  • Key ligands used in palladium-mediated cross-coupling reactions. (n.d.). ResearchGate.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.[Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.[Link]
  • The Organic Chemistry Tutor. (2020). Palladium Cross Coupling Reactions 1. An Introduction. YouTube. [Link]
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Harris, E. B. J. (2014). Which conditions are favorable for the efficient Suzuki coupling?
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Glorius, F., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings? Chemical Science, 11(40), 10893-10901. [Link]
  • Cahiez, G., et al. (2021). Importance of Two-Electron Processes in Fe-Catalyzed Aryl-(hetero)aryl Cross-Couplings: Evidence of Fe0/FeII Couple Implication. Organometallics, 40(19), 3338-3347. [Link]
  • The Chem Corner. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
  • MDPI. (2022). Impact of Cross-Coupling Reactions in Drug Discovery and Development.[Link]
  • Fu, G. C., et al. (2019). Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids. Journal of the American Chemical Society, 141(34), 13476-13481. [Link]
  • The Organic Chemistry Tutor. (2019). Sonogashira coupling. YouTube. [Link]
  • Wikipedia contributors. (2024). Suzuki reaction. Wikipedia. [Link]
  • Chem Help ASAP. (2020). Sonogashira cross-coupling reaction. YouTube. [Link]
  • Garg, N. K., & Watson, D. A. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Chemical Society Reviews, 49(14), 4874-4895. [Link]
  • Knowles, R. R., & Alexanian, E. J. (2019). Cross-Coupling of Heteroatomic Electrophiles.
  • Al-Masri, A. A., et al. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • Isoquinoline, 5-bromo-8-nitro-. (n.d.). Organic Syntheses.
  • Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]
  • Bolm, C., & Fürstner, A. (2011). Coming of age: sustainable iron-catalyzed cross-coupling reactions. Angewandte Chemie International Edition, 50(48), 11336-11379. [Link]
  • Marder, T. B., & Radius, U. (2020). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society, 142(31), 13245-13264. [Link]

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Technical Support Center: Solvent Effects on the Regioselectivity of Isoquinoline Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced isoquinoline chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isoquinoline functionalization. The regiochemical outcome of substitution reactions on the isoquinoline scaffold is exquisitely sensitive to reaction conditions, with the choice of solvent being a paramount, yet often nuanced, factor.

This document moves beyond simple protocols to provide a deeper understanding of the mechanistic principles at play. In a question-and-answer format, we will troubleshoot common experimental challenges, explain the causal relationships between solvent properties and reaction outcomes, and provide validated protocols to guide your laboratory work.

Frequently Asked Questions (FAQs): The Fundamentals
Q1: Why is regioselectivity a major challenge in isoquinoline substitution?

A1: The isoquinoline scaffold presents two distinct electronic environments: an electron-rich benzene ring (the "carbocyclic" ring) and an electron-deficient pyridine ring (the "heterocyclic" ring).[1]

  • For electrophilic aromatic substitution (SEAr) , the reaction preferentially occurs on the more activated benzene ring, typically at the C5 and C8 positions.[1][2] The nitrogen atom deactivates the pyridine ring towards electrophiles.

  • For nucleophilic aromatic substitution (SNAr) , the reaction occurs on the electron-poor pyridine ring, with a strong preference for the C1 position.[1][3][4]

Controlling the reaction to selectively target one position over another (e.g., C5 vs. C8) is a significant challenge, as the energy differences between the reaction pathways are often small and highly influenced by subtle factors like solvent interactions.

Q2: What is the primary role of the solvent in controlling regioselectivity?

A2: The solvent is not merely an inert medium; it is an active participant in the reaction. Its primary roles are:

  • Stabilization of Intermediates and Transition States: Solvents can stabilize charged intermediates (like Wheland intermediates in SEAr or Meisenheimer complexes in SNAr) and the transition states leading to them.[5][6] The extent of this stabilization can differ for pathways leading to different regioisomers, thus altering the product ratio.

  • Solvation of Reagents: The solvent shell around a reactant, particularly the nucleophile, can drastically alter its reactivity.[7][8]

  • Solubility and Catalyst Activity: Ensuring all components, including catalysts, are appropriately solubilized is critical. The solvent can also coordinate with metal catalysts, influencing their activity and selectivity.[9]

Troubleshooting Guide 1: Electrophilic Aromatic Substitution (SEAr)

This section addresses issues related to substitutions on the benzene ring (C5 and C8).

Q3: My nitration reaction is giving me an inseparable mixture of 5-nitroisoquinoline and 8-nitroisoquinoline. How can I improve selectivity for the C5 position?

A3: This is a classic regioselectivity problem. Both C5 and C8 positions are activated, and the choice of solvent system is critical for controlling the isomer ratio. The reaction proceeds through a positively charged intermediate (a Wheland intermediate or sigma complex), and the solvent's ability to stabilize this charge determines the preferred pathway.

Causality Behind the Issue: Electrophilic attack at C5 and C8 leads to different resonance-stabilized intermediates. The relative stability of the transition states for these pathways dictates the product ratio. Solvents can differentially stabilize these transition states. Under strongly acidic conditions (e.g., fuming H₂SO₄), the isoquinoline nitrogen is protonated, becoming an even stronger deactivating group. This makes the reaction more sensitive to subtle electronic and steric effects.

Troubleshooting Steps & Solutions:

  • Analyze the Solvent System: The standard nitrating mixture (HNO₃/H₂SO₄) is a highly polar, protic medium. While effective for the reaction, it may not offer the best selectivity.

  • Vary Solvent Polarity: Experiment with solvents of different polarities. For related heterocycles like quinolines, it has been shown that screening solvents with varying polarities (e.g., toluene, dioxane, DMF, acetic acid) can enhance regioselectivity by differentially stabilizing the transition states.[10]

  • Introduce Coordinating Solvents (for metal-catalyzed processes): While not for standard nitration, in directed C-H functionalization (a type of electrophilic substitution), coordinating solvents like DMAc or NMP can be crucial for catalyst performance and selectivity.[9]

Workflow for Optimizing Regioselectivity in SEAr

Below is a logical workflow for troubleshooting poor C5/C8 selectivity.

G start Problem: Poor C5/C8 Regioselectivity check_temp Step 1: Vary Temperature (e.g., run at 0°C vs. RT) start->check_temp eval_temp Selectivity Improved? check_temp->eval_temp solvent_screen Step 2: Solvent Screening (Polar Aprotic vs. Protic) eval_temp->solvent_screen No / Minor end_success Success: Optimized Conditions Found eval_temp->end_success Yes eval_solvent New Isomer Ratio Observed? solvent_screen->eval_solvent acid_catalyst Step 3: Modify Acid Catalyst (e.g., H2SO4 vs. PPA vs. TFA) eval_solvent->acid_catalyst No / Minor eval_solvent->end_success Yes eval_acid Selectivity Shifted? acid_catalyst->eval_acid eval_acid->end_success Yes end_rethink Re-evaluate Strategy: Consider directing groups or alternative synthetic route eval_acid->end_rethink No

Caption: Troubleshooting workflow for poor SEAr regioselectivity.

Troubleshooting Guide 2: Nucleophilic Aromatic Substitution (SNAr)

This section focuses on substitutions on the pyridine ring, primarily at the C1 position.

Q4: My Chichibabin reaction (amination at C1 with NaNH₂) in liquid ammonia is giving a very low yield. What could be the cause?

A4: While liquid ammonia is the traditional solvent, its extremely low boiling point and handling difficulties can be problematic. Low yields often stem from poor solubility of the isoquinoline starting material or side reactions. The solvent's role here is to facilitate the formation of the negatively charged Meisenheimer-type intermediate.

Causality Behind the Issue: The Chichibabin reaction requires a strong nucleophile (amide ion) to attack the electron-deficient C1 position. The reaction rate is dependent on the nucleophile's reactivity and the stability of the anionic sigma complex formed.

Troubleshooting Steps & Solutions:

  • Solvent Alternatives: Consider higher-boiling polar aprotic solvents that can still support the strong base.

    • Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF): These solvents are excellent for SNAr reactions.[11] They are highly polar, which helps stabilize the charged intermediate. Crucially, as aprotic solvents, they do not form strong hydrogen bonds with the amide nucleophile, leaving it "naked" and highly reactive.[7]

    • Toluene or Xylene with a Phase-Transfer Catalyst: In a non-polar solvent, a catalyst like 18-crown-6 can be used to solubilize the sodium amide, dramatically increasing its nucleophilicity.

Q5: I'm attempting a nucleophilic substitution with a weaker nucleophile (e.g., an alkoxide) and the reaction is extremely slow in THF. Why is this, and how can I accelerate it?

A5: This is a classic case of mismatching the solvent to the reaction mechanism. A weaker nucleophile requires more assistance from the solvent to proceed at a reasonable rate. Tetrahydrofuran (THF) is a relatively non-polar aprotic solvent and does not effectively stabilize the charged intermediates involved in SNAr.[11]

Causality Behind the Issue: SNAr reactions with neutral or weakly basic nucleophiles generate a charged intermediate. The activation energy for this step is high. Polar solvents, especially protic ones, can lower this energy barrier.

Troubleshooting Steps & Solutions:

  • Switch to a Polar Protic Solvent:

    • Ethanol or Methanol: These solvents are excellent choices.[11] They can stabilize the developing negative charge on the Meisenheimer intermediate through hydrogen bonding.[6] This stabilization of the transition state significantly lowers the activation energy and speeds up the reaction.[5][12]

  • Switch to a Polar Aprotic Solvent:

    • DMSO or DMF: As mentioned before, these solvents excel at stabilizing charged species and are a superior choice to THF for this type of reaction.[11]

Visualizing Solvent Effects in Nucleophilic Substitution

The diagram below illustrates how different solvent types interact with the nucleophile and the reaction intermediate.

G cluster_0 Polar Protic Solvent (e.g., Ethanol) cluster_1 Polar Aprotic Solvent (e.g., DMSO) Nu_protic Nucleophile (Nu⁻) Heavily Solvated (Reduced Reactivity) Intermediate_protic Meisenheimer Intermediate Strongly Stabilized (Lower Energy) Nu_protic->Intermediate_protic Slower Attack Nu_aprotic Nucleophile (Nu⁻) 'Naked' & Highly Reactive Intermediate_aprotic Meisenheimer Intermediate Well Stabilized Nu_aprotic->Intermediate_aprotic Faster Attack caption Solvent choice creates a trade-off: protic solvents stabilize the intermediate but blunt the nucleophile, while aprotic solvents enhance the nucleophile's power.

Caption: Contrasting effects of polar protic vs. aprotic solvents in SNAr.

Data & Protocols
Table 1: Properties of Common Solvents in Isoquinoline Chemistry
SolventAbbreviationDielectric Constant (ε) at 20°CTypeTypical Application
WaterH₂O80.1Polar ProticHydrolysis, reactions with water-soluble nucleophiles
Dimethyl SulfoxideDMSO47.2Polar AproticSNAr, C-H functionalization[13]
AcetonitrileMeCN37.5Polar AproticSNAr, metal-catalyzed reactions
N,N-DimethylformamideDMF36.7Polar AproticSNAr, Bischler-Napieralski synthesis[14]
EthanolEtOH24.6Polar ProticSNAr with alkoxides, Pictet-Spengler synthesis[15]
DichloromethaneDCM9.1Polar AproticGeneral purpose, extractions
TetrahydrofuranTHF7.6Polar AproticOrganometallic reactions, lithiations[16]
Toluene-2.4Non-PolarBischler-Napieralski (high temp), some C-H activations
Dioxane-2.2Non-PolarC-H functionalization[9]
Table 2: Solvent Influence on Nucleophilic Addition Yield

This data highlights the dramatic effect of solvent choice on the yield of nucleophilic addition to an isoquinolinequinone system, a key step in the synthesis of ellipticine.[17]

SolventYield (%)Rationale for Performance
Acetonitrile0Poor stabilization of the charged intermediate.
1,2-Dichloroethane48Moderate polarity provides some stabilization.
Chloroform70Higher polarity and potential H-bonding capability offer better stabilization of the reaction intermediate.
Experimental Protocol: Regioselective Synthesis of 1-Substituted Isoquinolines via SNAr

This protocol provides a general method for substituting the C1 position with an amine nucleophile, optimized for high yield by solvent choice.

Objective: To synthesize 1-(piperidin-1-yl)isoquinoline from 1-chloroisoquinoline.

Materials:

  • 1-Chloroisoquinoline (1.0 eq)

  • Piperidine (1.5 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-chloroisoquinoline and anhydrous potassium carbonate.

  • Solvent & Reagent Addition: Add anhydrous DMSO via syringe to dissolve the starting material. Stir the mixture for 5 minutes. Add piperidine dropwise to the stirring solution at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C. The polar aprotic nature of DMSO will facilitate the nucleophilic attack by solvating the potassium counter-ion while leaving the amine nucleophile highly reactive.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 1-(piperidin-1-yl)isoquinoline.

References

Sources

Technical Support Center: Base Selection for Suzuki Coupling of Sensitive Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions, particularly when working with sensitive substrates. The following information is structured to provide both foundational knowledge and in-depth troubleshooting advice to help you navigate the critical choice of a base, ensuring the integrity of your molecules and the success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the base in the Suzuki-Miyaura coupling?

A: The base is a crucial component of the Suzuki-Miyaura catalytic cycle.[1][2] Its primary role is to activate the organoboron species (typically a boronic acid) to facilitate the transmetalation step.[1][3][4] In this key step, the organic group is transferred from the boron atom to the palladium center.[5][6] The base achieves this by forming a more nucleophilic boronate species, which enhances its reactivity towards the palladium complex.[1][4][7][8] Without a base, the transmetalation step is generally not feasible, and the catalytic cycle will not proceed.[5]

Q2: What are the main categories of bases used in Suzuki coupling?

A: Bases for Suzuki coupling can be broadly categorized into inorganic and organic types.

  • Inorganic Bases: This is the most common category and includes carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), hydroxides (e.g., NaOH, KOH), and fluorides (e.g., KF, CsF).[1][4] These are often preferred for their effectiveness and cost-efficiency.[4]

  • Organic Bases: This category includes amines such as triethylamine (TEA) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). While less common, they can be useful in specific applications, though they are sometimes outperformed by inorganic bases.[9][10]

Q3: How does the choice of base affect a reaction with sensitive functional groups?

A: The basicity and nucleophilicity of the chosen base can significantly impact substrates with sensitive functional groups. For instance, strong bases like hydroxides (NaOH, KOH) or alkoxides (KOtBu) can promote side reactions such as ester hydrolysis, enolization, or decomposition of the starting materials or product.[6] Therefore, for substrates containing base-labile groups like esters, amides, or certain heterocycles, a milder base is generally recommended to preserve the integrity of these functionalities.[3][8]

Troubleshooting Guide: Navigating Base Selection for Sensitive Substrates

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: Low to No Product Yield with Base-Sensitive Substrates (e.g., Esters, Amides)

Core Problem: Your chosen base is likely too strong, leading to the degradation of your starting materials or desired product. For example, using a strong base like sodium hydroxide with a substrate containing a methyl ester can lead to saponification of the ester group.

Troubleshooting Steps & Solutions:

  • Switch to a Milder Base: The first and most critical step is to select a weaker base.

    • Potassium Fluoride (KF): An excellent choice for substrates with base-labile groups, as it is generally non-nucleophilic and provides sufficient basicity to activate the boronic acid without promoting unwanted side reactions.[3]

    • Carbonates (K₂CO₃, Cs₂CO₃): Potassium carbonate is a versatile and cost-effective option.[4] Cesium carbonate is often more effective, particularly for challenging couplings, due to its higher solubility in organic solvents.[1][4]

    • Potassium Phosphate (K₃PO₄): A strong, yet non-nucleophilic base that is highly effective, especially with sterically hindered substrates and heteroaryl compounds.[4][11]

  • Optimize the Solvent System: The choice of solvent can influence the effective basicity of your chosen base. Aprotic polar solvents like DMF or dioxane are common choices.[6] For particularly sensitive substrates, consider using anhydrous conditions to prevent water-mediated decomposition pathways.[12]

  • Lower the Reaction Temperature: Higher temperatures can accelerate the decomposition of sensitive substrates.[8] Running the reaction at a lower temperature, even if it requires a longer reaction time, can often preserve the integrity of your molecules.

Issue 2: Significant Protodeboronation of the Boronic Acid

Core Problem: Protodeboronation is a common side reaction where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom.[13] This is often promoted by the presence of a base and a proton source (like water).[13][14] Electron-deficient and heteroaryl boronic acids are particularly susceptible to this side reaction.[8][15]

Troubleshooting Steps & Solutions:

  • Use a More Stable Boron Reagent:

    • Boronic Esters (e.g., Pinacol Esters): Converting the boronic acid to a more stable derivative, such as a pinacol ester, can significantly reduce the rate of protodeboronation.[12][13][16]

    • Trifluoroborate Salts (R-BF₃K): These are another class of highly stable boron reagents that are more resistant to protodeboronation compared to boronic acids.

  • Employ Anhydrous Conditions: For highly sensitive boronic acids, rigorously excluding water from the reaction can suppress protodeboronation. This involves using anhydrous solvents and ensuring the base is dry.

  • Consider a "Base-Free" or "Cationic" Protocol: For extremely sensitive substrates, advanced methods that operate without a traditional base have been developed. These often involve using specialized palladium catalysts or alternative coupling partners that can proceed via a "cationic" pathway.[17][18][19]

Issue 3: Poor Reactivity with Sterically Hindered Substrates

Core Problem: Substrates with significant steric hindrance, such as those with ortho-substituents near the reaction site, can pose a significant challenge for the Suzuki coupling.[20] The bulky nature of these substrates can impede the approach of the coupling partners to the palladium catalyst.

Troubleshooting Steps & Solutions:

  • Select a Stronger, Non-Nucleophilic Base:

    • Potassium Phosphate (K₃PO₄): This is often the base of choice for sterically demanding couplings. Its strength helps to drive the reaction forward, while its non-nucleophilic nature prevents unwanted side reactions.[11]

    • Potassium tert-Butoxide (KOtBu): A very strong base that can be effective for less reactive aryl chlorides, but should be used with caution with sensitive functional groups.[11]

  • Optimize the Catalyst and Ligand System: For sterically hindered substrates, the choice of ligand is equally, if not more, critical than the base.

    • Bulky, Electron-Rich Ligands: Buchwald-type biaryl phosphine ligands (e.g., SPhos, RuPhos, XPhos) are highly effective for these challenging transformations.[11]

  • Increase the Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier associated with sterically hindered substrates.[11]

Data Presentation: A Comparative Look at Common Bases

The following table provides a general comparison of commonly used bases in Suzuki-Miyaura coupling reactions. The suitability of each base is highly dependent on the specific substrates and reaction conditions.

BaseFormulaBasicityCommon Applications & Considerations
Sodium CarbonateNa₂CO₃ModerateA cost-effective and widely used base for a broad range of substrates. A good starting point for optimization.[4][21]
Potassium CarbonateK₂CO₃ModerateSimilar to Na₂CO₃, its different solubility can influence reaction kinetics.[4]
Cesium CarbonateCs₂CO₃ModerateOften provides excellent yields, especially with challenging substrates, due to its higher solubility in organic solvents.[4]
Potassium PhosphateK₃PO₄StrongA strong, non-nucleophilic base effective for heteroaryl and sterically hindered substrates.[4][11]
Potassium FluorideKFWeakIdeal for substrates with base-sensitive functional groups.[3] Its effectiveness is dependent on its anhydrous state.[4]
Sodium HydroxideNaOHStrongA strong base that can be effective but poses a high risk of promoting side reactions with sensitive substrates.[6]
Potassium tert-ButoxideKOtBuVery StrongA powerful base often used for less reactive aryl chlorides, but should be used cautiously with sensitive functional groups.[11]
TriethylamineEt₃NWeak (Organic)An organic base that can be used in some cases, but often less effective than inorganic bases.[9]

Experimental Protocols: A Guide to Base Screening

To identify the optimal base for your specific Suzuki coupling reaction with a sensitive substrate, a systematic screening process is recommended.

Step-by-Step Protocol for Base Screening:

  • Reaction Setup: In parallel reaction vessels (e.g., a multi-well reaction block or individual vials), add your aryl halide (1.0 equiv), boronic acid or ester (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a magnetic stir bar.

  • Inert Atmosphere: Seal the reaction vessels and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1, 0.1 M) to each vessel.

  • Base Addition: To each vessel, add a different base (2.0 equiv) from your screening panel (e.g., K₃PO₄, K₂CO₃, KF, Cs₂CO₃). Ensure the bases are finely powdered and dry.

  • Reaction Execution: Place the reaction block on a pre-heated hot plate stirrer and run the reactions at a set temperature (e.g., 80 °C) for a specified time (e.g., 12 hours).

  • Analysis: After the reaction is complete, cool the vessels to room temperature. Take an aliquot from each reaction, dilute it, and analyze by LC-MS or GC-MS to determine the conversion to the desired product and identify any major side products.

  • Optimization: Based on the results, you can further optimize the reaction conditions with the most promising base, including adjusting the temperature, reaction time, and catalyst loading.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_boron Boron Activation Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR(L2) Ar-Pd(II)-OR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR(L2) Metathesis (Base, e.g., MOH) Ar-Pd(II)-R'(L2) Ar-Pd(II)-R'(L2) Ar-Pd(II)-OR(L2)->Ar-Pd(II)-R'(L2) Transmetalation (R'-B(OH)2) Ar-Pd(II)-R'(L2)->Pd(0)L2 Reductive Elimination (Ar-R') R'-B(OH)2 R'-B(OH)2 R'-B(OH)3- R'-B(OH)3- R'-B(OH)2->R'-B(OH)3- Base R'-B(OH)3-->Ar-Pd(II)-OR(L2) Activates Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Decision Workflow for Base Selection with Sensitive Substrates

Base_Selection_Workflow start Start: Suzuki Coupling with Sensitive Substrate is_ester_amide Substrate contains base-labile groups (e.g., ester, amide)? start->is_ester_amide is_sterically_hindered Are coupling partners sterically hindered? is_ester_amide->is_sterically_hindered No weak_base Use weak base: KF, K2CO3, Cs2CO3 is_ester_amide->weak_base Yes is_protodeboronation_risk High risk of protodeboronation? is_sterically_hindered->is_protodeboronation_risk No strong_non_nucleophilic_base Use strong, non-nucleophilic base: K3PO4 is_sterically_hindered->strong_non_nucleophilic_base Yes stable_boron Use stable boron reagent: Pinacol ester or R-BF3K. Consider anhydrous conditions. is_protodeboronation_risk->stable_boron Yes standard_base Start with standard base: K2CO3 or Na2CO3 is_protodeboronation_risk->standard_base No optimize Screen & Optimize: Temperature, Solvent, Catalyst weak_base->optimize strong_non_nucleophilic_base->optimize stable_boron->optimize standard_base->optimize

Caption: A decision-making workflow for selecting a base.

References

  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Wikipedia. Suzuki reaction. [Link]
  • Cid, J., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Alonso, F., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
  • Saito, K., et al. (2021). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2008). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Patil, S. A., et al. (2015). Effect of different bases on the Suzuki-Miyaura coupling.
  • Satyanarayana, G., & Al-Masawa, M. R. (2012). The effect of various bases on the Suzuki coupling reaction.
  • Thomas, A. A., & Denmark, S. E. (2016). Suzuki–Miyaura (hetero-)
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki-Miyaura Coupling. Israel Journal of Chemistry. [Link]
  • Chen, L., et al. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. [Link]
  • The Chemists' Cookbook. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • Shields, J. D., et al. (2022).
  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules. [Link]
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
  • Wang, Y., et al. (2017). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
  • Ghorbani-Vaghei, R., & Amiri, M. (2018). The effect of base, solvent, and catalyst amount on Suzuki coupling reaction between 4-bromotoluene and phenylboronic acid.
  • Chen, L., et al. (2017). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids.
  • Cid, J., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. [Link]
  • Mobaraki, A., et al. (2017). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Molecules. [Link]
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]
  • Nishihara, Y., et al. (2022).
  • Macmillan Group Meeting. (2005). B-Alkyl Suzuki Couplings. [Link]
  • ResearchGate. (2022). Screening of different bases for Suzuki coupling. [Link]

Sources

Technical Support Center: Minimizing Homocoupling in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize one of the most common and persistent side reactions: homocoupling. Here, we move beyond simple procedural lists to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your reactions are both high-yielding and reproducible.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a problem in my palladium-catalyzed reaction?

A1: Homocoupling is an undesired side reaction where two identical coupling partners react to form a symmetrical dimer. For instance, in a Suzuki-Miyaura coupling, two molecules of the boronic acid can couple to form a biaryl byproduct[1]. Similarly, in Sonogashira coupling, two terminal alkyne molecules can dimerize in a process known as Glaser coupling[2][3][4].

This side reaction is problematic for several key reasons:

  • Reduced Yield: It consumes your valuable starting materials, directly lowering the yield of the desired cross-coupled product.

  • Complicated Purification: The homocoupled byproduct is often structurally similar to the target molecule, making separation by chromatography challenging and time-consuming.

  • Misinterpretation of Results: In some cases, the formation of a homocoupled product can be mistaken for the desired product, leading to incorrect characterization and wasted effort.

Q2: What are the primary causes of homocoupling in Suzuki-Miyaura reactions?

A2: The two main culprits behind boronic acid homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture[1][5].

  • Oxygen: Molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then participate in a catalytic cycle that leads to the homocoupling of two boronic acid molecules, regenerating Pd(0) in the process[1][6]. Higher oxygen levels have been shown to directly correlate with an increase in homocoupling byproducts[7].

  • Palladium(II) Precursors: When using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, an in-situ reduction to the active Pd(0) species is required. This reduction step can sometimes proceed through the homocoupling of two boronic acid molecules, especially if the reduction by other species (like phosphine ligands) is not efficient[7].

Q3: In Sonogashira coupling, what is Glaser coupling and how is it related to homocoupling?

A3: Glaser coupling is a specific type of oxidative homocoupling of terminal alkynes to form 1,3-diynes[2][3][4]. In the context of the Sonogashira reaction, which traditionally uses a copper(I) co-catalyst, Glaser coupling is a significant competing side reaction[8]. The copper(I) acetylide intermediate, which is key to the Sonogashira catalytic cycle, can undergo oxidation (typically by oxygen) and dimerize, leading to the unwanted alkyne homocoupling product[2][3][4][9][10][11]. This is why running Sonogashira reactions under a strictly inert atmosphere is crucial when a copper co-catalyst is used[12]. To circumvent this issue entirely, numerous copper-free Sonogashira protocols have been developed[13][14][15].

Troubleshooting Guide: Suzuki-Miyaura Coupling

This section provides a systematic approach to diagnosing and resolving issues related to boronic acid homocoupling.

Issue 1: Significant formation of boronic acid homocoupling byproduct detected.

This is the most common issue and points directly to problems with the reaction atmosphere or the catalyst state.

G start High Homocoupling Observed check_o2 Check for Oxygen Contamination start->check_o2 check_pd Evaluate Palladium Source start->check_pd check_conditions Optimize Reaction Conditions start->check_conditions degas Action: Rigorous Degassing (Sparging or Freeze-Pump-Thaw) check_o2->degas Yes inert Action: Ensure Airtight Seal & Positive Inert Gas Pressure check_o2->inert Yes pd_source Using Pd(II) Precatalyst? check_pd->pd_source optimize_ligand Action: Optimize Ligand (Bulky, Electron-Rich) check_conditions->optimize_ligand optimize_base Action: Screen Bases check_conditions->optimize_base optimize_temp Action: Lower Temperature check_conditions->optimize_temp end Homocoupling Minimized degas->end inert->end use_pd0 Action: Switch to Pd(0) Source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) pd_source->use_pd0 Yes use_precatalyst Action: Use Modern Precatalyst (e.g., Buchwald G3/G4) pd_source->use_precatalyst Yes add_reductant Action: Add Mild Reducing Agent (e.g., Potassium Formate) pd_source->add_reductant Yes use_pd0->end use_precatalyst->end add_reductant->end optimize_ligand->end optimize_base->end optimize_temp->end G start Glaser Coupling Observed check_cu Is a Cu(I) co-catalyst being used? start->check_cu yes_cu Yes check_cu->yes_cu Yes no_cu No check_cu->no_cu No (Investigate other oxidants) check_o2 Ensure Rigorous O₂ Exclusion (Inert gas, degassed solvents) yes_cu->check_o2 add_reductant Consider adding a reducing agent (e.g., ascorbate) post-reaction yes_cu->add_reductant copper_free Action: Switch to a Copper-Free Protocol yes_cu->copper_free end Glaser Coupling Minimized check_o2->end add_reductant->end copper_free->end

Caption: Troubleshooting workflow for minimizing Glaser coupling.

1. Switch to a Copper-Free Protocol:

  • Why it works: The most definitive way to eliminate copper-catalyzed Glaser coupling is to remove the copper co-catalyst entirely.[8][14][15] Modern palladium-ligand systems are often active enough to facilitate the Sonogashira coupling without the need for a copper accelerator.

  • Actionable Protocol: Numerous copper-free protocols have been developed. A representative example using the highly effective cataCXium® A ligand is provided below.

Experimental Protocol: Copper-Free Sonogashira Coupling

This protocol is adapted from a room-temperature, amine-free procedure and may require optimization for specific substrates.[13]

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 equiv), the palladium precatalyst (e.g., Pd(CH₃CN)₂Cl₂, 0.5 mol%), the phosphine ligand (e.g., cataCXium® A, 1 mol%), and the base (e.g., Cs₂CO₃, 1.0 equiv).

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., 2-MeTHF) via syringe. Then, add the terminal alkyne (1.5 equiv) via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction's progress by TLC or LC-MS. Reactions may take up to 48 hours to reach completion depending on the reactivity of the aryl halide.[13]

  • Work-up: Upon completion, dilute the reaction with an appropriate solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

2. Rigorous Oxygen Exclusion (if using Copper):

  • Why it works: If a traditional copper co-catalyzed Sonogashira reaction is necessary, the exclusion of oxygen is paramount to prevent the oxidative dimerization of the copper acetylide intermediate.[12]

  • Actionable Solutions: Employ the same rigorous degassing techniques described for the Suzuki-Miyaura reaction (sparging or freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas throughout the entire reaction setup and duration.

Mechanistic Insights: Visualizing Competing Pathways

Understanding the mechanisms of both the desired cross-coupling and the undesired homocoupling is key to rationally designing experiments to favor the former.

Suzuki-Miyaura: Cross-Coupling vs. Homocoupling

Suzuki_Cycles cluster_cross Desired Cross-Coupling Cycle cluster_homo Undesired Homocoupling Cycle pd0_c LₙPd(0) pd2_c LₙPd(II)(Ar¹)(X) pd0_c->pd2_c Oxidative Addition (Ar¹-X) pd2_b LₙPd(II)(Ar¹)(Ar²) pd2_c->pd2_b Transmetalation (Ar²B(OH)₂) pd2_b->pd0_c Reductive Elimination product product pd2_b->product Ar¹-Ar² pd0_h LₙPd(0) pd2_h Pd(II)X₂ pd0_h->pd2_h Oxidation (e.g., by O₂) pd2_ar1 Ar²-Pd(II)-X pd2_h->pd2_ar1 Transmetalation (Ar²B(OH)₂) pd2_ar2 Ar²-Pd(II)-Ar² pd2_ar1->pd2_ar2 2nd Transmetalation (Ar²B(OH)₂) pd2_ar2->pd0_h Reductive Elimination byproduct byproduct pd2_ar2->byproduct Ar²-Ar²

Caption: Competing catalytic cycles in Suzuki-Miyaura reactions.

Sonogashira: Cross-Coupling vs. Glaser Homocoupling

Sonogashira_Cycles cluster_sonogashira Desired Sonogashira Cycle (Pd/Cu) cluster_glaser Undesired Glaser Coupling Cycle (Cu) pd0_s LₙPd(0) pd2_s LₙPd(II)(Ar)(X) pd0_s->pd2_s Oxidative Addition (Ar-X) pd2_alkyne LₙPd(II)(Ar)(C≡CR) pd2_s->pd2_alkyne Transmetalation (from Cu-C≡CR) pd2_alkyne->pd0_s Reductive Elimination product product pd2_alkyne->product Ar-C≡CR cu1 Cu(I) cu_acetylide Cu-C≡CR cu1->cu_acetylide + R-C≡CH - H⁺ dimer [Cu(I)-C≡CR]₂ cu_acetylide->dimer Dimerization dimer->cu1 Oxidation (O₂) Reductive Elimination byproduct byproduct dimer->byproduct R-C≡C-C≡C-R

Caption: Competing catalytic cycles in Sonogashira reactions.

References

  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • Reaction sequence combining the copper-free Sonogashira reaction under...
  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. PubMed Central. URL: [Link]
  • Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. National Institutes of Health. URL: [Link]
  • Glaser-Hay Coupling. SynArchive. URL: [Link]
  • Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides. RSC Publishing. URL: [Link]
  • Glaser coupling. Grokipedia. URL: [Link]
  • Glaser coupling. Wikipedia. URL: [Link]
  • Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetal
  • Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. SciSpace. URL: [Link]
  • Sonogashira Coupling. Synthetic Methods in Drug Discovery: Volume 1.
  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
  • 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. URL: [Link]
  • Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetal
  • Room-Temperature Palladium-Catalysed Suzuki-Miyaura Coupling of Arylboric Acid with Aryl Chlorides.
  • Copper-free Sonogashira coupling.
  • Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. MDPI. URL: [Link]
  • Copper-Catalyzed Homocoupling of Boronic Acids: A focus on B-to-Cu and Cu-to-Cu Transmetal
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. URL: [Link]
  • PALLADIUM. Organic Syntheses Procedure. URL: [Link]
  • Palladium catalyzed coupling in Schlenk tube- setup and a complete work up. YouTube. URL: [Link]
  • Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube. URL: [Link]
  • The Suzuki Reaction. Andrew G Myers Research Group. URL: [Link]
  • Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system.
  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. URL: [Link]
  • Copper-free Sonogashira cross-coupling reactions: an overview.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. URL: [Link]
  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers. URL: [Link]
  • Aerobic Ligand-Free Suzuki Coupling Reaction of Aryl Chlorides Catalyzed by In Situ Generated Palladium Nanoparticles at Room Temperature.
  • Potassium formate as a small molecule switch: controlling oxidation–reduction behaviour in a two-step sequence.

Sources

Technical Support Center: Overcoming Scale-Up Challenges in the Synthesis of 7-Bromo-3-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Bromo-3-methoxyisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scalable synthesis of this important pharmaceutical intermediate. As your dedicated application scientist, I will walk you through the critical aspects of this synthesis, drawing from established chemical principles and field-proven insights to ensure your success from benchtop to pilot plant.

Introduction to the Synthetic Challenge

This compound is a key building block in the development of various therapeutic agents. While several synthetic routes to the isoquinoline core exist, their successful implementation at scale is often hampered by challenges such as low yields, difficult purifications, and the formation of stubborn impurities. This guide will focus on a practical and scalable two-step synthesis from commercially available starting materials and address the common pitfalls you may encounter.

Recommended Synthetic Pathway

A robust and scalable approach to this compound involves a two-step sequence starting from 7-bromo-3-hydroxyisoquinoline:

  • Chlorination: Conversion of the 3-hydroxyl group to a chloro group to form the key intermediate, 7-Bromo-3-chloroisoquinoline.

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of the chloro group with a methoxy group using sodium methoxide.

This pathway is often preferred for its reliability and the commercial availability of the starting material.

DOT Script of the Recommended Synthetic Pathway

A 7-Bromo-3-hydroxyisoquinoline B 7-Bromo-3-chloroisoquinoline A->B  POCl3 C This compound B->C  NaOMe, Diglyme

Caption: Recommended two-step synthesis of this compound.

Part 1: Troubleshooting Guide - A Problem-Solution Approach

This section is structured in a question-and-answer format to directly address the specific issues you may face during your synthesis.

Step 1: Synthesis of 7-Bromo-3-chloroisoquinoline

Q1: My chlorination reaction with phosphorus oxychloride (POCl₃) is sluggish or incomplete. What are the likely causes and how can I drive it to completion?

A1: Incomplete chlorination is a common issue and can often be attributed to several factors:

  • Insufficient Reagent: Ensure you are using a sufficient excess of POCl₃. For this transformation, a significant excess is often required to drive the reaction to completion.

  • Reaction Temperature and Time: The reaction typically requires heating. If you are running the reaction at a lower temperature, consider increasing it to the reflux temperature of POCl₃ (around 105 °C). Monitor the reaction by TLC or HPLC to determine the optimal reaction time.

  • Purity of Starting Material: The presence of impurities in your 7-bromo-3-hydroxyisoquinoline can interfere with the reaction. Ensure your starting material is of high purity.

  • Moisture: POCl₃ is highly reactive with water. Ensure your glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the reagent.

Q2: I am observing significant charring and the formation of dark, tarry byproducts in my chlorination reaction. What is causing this and how can I minimize it?

A2: Charring is indicative of decomposition, which can be caused by:

  • Excessively High Temperatures: While heating is necessary, prolonged exposure to very high temperatures can lead to degradation of the starting material and product. Maintain a controlled reflux and do not overheat the reaction.

  • Concentrated Reaction Mixture: A highly concentrated reaction mixture can lead to localized overheating. Ensure adequate solvent (in this case, POCl₃ often acts as both reagent and solvent) to maintain a mobile and evenly heated mixture.

  • Impure Starting Material: As mentioned, impurities can lead to side reactions and decomposition.

To mitigate charring, consider a gradual increase in temperature and ensure efficient stirring to prevent localized "hot spots."

Q3: The work-up of the POCl₃ reaction is challenging and potentially hazardous. What is the safest and most effective way to quench the reaction and isolate the product?

A3: The work-up of a POCl₃ reaction must be performed with extreme caution due to the exothermic and gassing nature of the quench.

  • Controlled Quenching: Cool the reaction mixture to room temperature before quenching. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This should be done in a well-ventilated fume hood.

  • pH Adjustment: After the initial quench, the acidic solution needs to be neutralized. Slowly add a base, such as aqueous ammonia or sodium carbonate solution, while monitoring the pH and temperature. The product will precipitate out upon neutralization.

  • Product Isolation: The precipitated 7-Bromo-3-chloroisoquinoline can be collected by filtration, washed with water to remove inorganic salts, and then dried.

Step 2: Synthesis of this compound

Q4: My nucleophilic aromatic substitution reaction with sodium methoxide is not going to completion, and I am recovering unreacted 7-Bromo-3-chloroisoquinoline. How can I improve the conversion?

A4: Low conversion in this SNAr reaction can be due to several factors:

  • Insufficient Sodium Methoxide: A molar excess of sodium methoxide is required. A typical protocol uses around 5 equivalents to ensure the reaction goes to completion[1].

  • Reaction Temperature and Time: This reaction requires elevated temperatures, typically around 150 °C in a high-boiling solvent like diglyme[1]. Ensure you are reaching and maintaining the target temperature. Monitor the reaction by TLC or HPLC to determine the necessary reaction time.

  • Solvent Purity: The presence of water in the solvent will consume the sodium methoxide. Use an anhydrous, high-boiling solvent.

Q5: I am observing the formation of a significant amount of 7-bromo-3-hydroxyisoquinoline as a byproduct. What is causing this and how can I prevent it?

A5: The formation of the hydroxy byproduct is a result of hydrolysis, which can occur if there is water present in the reaction mixture.

  • Anhydrous Conditions: As mentioned, it is crucial to use anhydrous solvent and reagents. Dry your glassware thoroughly and handle the hygroscopic sodium methoxide under an inert atmosphere.

  • Work-up Procedure: During the work-up, if the reaction mixture is quenched with water while still hot and basic, some hydrolysis of the product may occur. It is best to cool the reaction to room temperature before adding water.

Q6: The purification of this compound is proving difficult. What are the best methods for obtaining a high-purity product at scale?

A6: Purification can indeed be a challenge, especially when dealing with residual starting materials or byproducts with similar polarities.

  • Extraction: A standard work-up involves diluting the cooled reaction mixture with a non-polar organic solvent like toluene and washing with water and brine to remove the excess sodium methoxide and other inorganic salts[1].

  • Recrystallization: Recrystallization is often an effective method for purifying the final product. Experiment with different solvent systems, such as ethanol, isopropanol, or mixtures of ethyl acetate and hexanes, to find the optimal conditions for crystallization.

  • Column Chromatography: For laboratory scale, flash column chromatography on silica gel is a reliable method. However, for larger scale, this may not be practical. If chromatography is necessary at scale, consider using a medium-pressure liquid chromatography (MPLC) system.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concerns are associated with the reagents used:

  • Phosphorus Oxychloride (POCl₃): This is a highly corrosive and toxic substance. It reacts violently with water, releasing heat and toxic fumes. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. At scale, a closed-system for reagent transfer is recommended.

  • Sodium Methoxide (NaOMe): This is a corrosive and flammable solid. It reacts exothermically with water. It is also a strong base and can cause severe skin and eye burns. Handle in a dry, inert atmosphere. For large-scale use, a solution of sodium methoxide in methanol is often preferred for easier and safer handling.

Q2: Are there any alternative synthetic routes to this compound that are worth considering for scale-up?

A2: While the recommended two-step synthesis is robust, other classical isoquinoline syntheses like the Bischler-Napieralski and Pomeranz-Fritsch reactions could be adapted.

  • Bischler-Napieralski Reaction: This would involve the cyclization of a substituted β-phenylethylamide. However, this reaction often requires harsh dehydrating agents and can be sensitive to the electronic nature of the substituents on the aromatic ring.

  • Pomeranz-Fritsch Reaction: This involves the acid-catalyzed cyclization of a benzalaminoacetal. A major drawback of this method can be the formation of isomeric byproducts, which can be difficult to separate, especially at scale. A known issue with the synthesis of 7-bromoisoquinoline via this method is the co-production of the 5-bromo isomer.

Q3: How can I effectively monitor the progress of these reactions?

A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of both the chlorination and the methoxylation steps on a laboratory scale. For more quantitative analysis and for scale-up, High-Performance Liquid Chromatography (HPLC) is the preferred method. It will allow you to accurately determine the consumption of starting material and the formation of the product and any byproducts.

Part 3: Experimental Protocols and Data

Protocol 1: Synthesis of 7-Bromo-3-chloroisoquinoline

This protocol is adapted from established procedures for the chlorination of hydroxyisoquinolines.

Reaction Scheme:

7-bromo-3-hydroxyisoquinoline + POCl₃ → 7-Bromo-3-chloroisoquinoline

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
7-bromo-3-hydroxyisoquinoline224.0510.0 g0.045
Phosphorus oxychloride (POCl₃)153.3350 mL0.53

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 7-bromo-3-hydroxyisoquinoline.

  • In a well-ventilated fume hood, carefully add phosphorus oxychloride to the flask.

  • Heat the reaction mixture to reflux (approximately 105 °C) and maintain for 2-3 hours.

  • Monitor the reaction by TLC (e.g., 1:1 ethyl acetate/hexanes) until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Slowly and cautiously pour the cooled reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of concentrated aqueous ammonia until the pH is approximately 8-9.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Dry the solid under vacuum to afford 7-Bromo-3-chloroisoquinoline.

Expected Yield: 85-95%

Protocol 2: Synthesis of this compound

This protocol is based on a reported literature procedure[1].

Reaction Scheme:

7-Bromo-3-chloroisoquinoline + NaOMe → this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
7-Bromo-3-chloroisoquinoline242.5010.0 g0.041
Sodium methoxide (NaOMe)54.0211.1 g0.205
Diethylene glycol dimethyl ether (Diglyme)134.17100 mL-

Procedure:

  • To a dry round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 7-Bromo-3-chloroisoquinoline and sodium methoxide.

  • Add anhydrous diglyme to the flask.

  • Heat the reaction mixture to 150 °C under a nitrogen atmosphere and maintain for 1-2 hours.

  • Monitor the reaction by TLC (e.g., 1:4 ethyl acetate/hexanes) until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the reaction mixture with toluene (100 mL) and water (100 mL).

  • Separate the organic layer and extract the aqueous layer with toluene (2 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization (e.g., from ethanol) to afford this compound as a solid.

Expected Yield: 80-90%[1]

DOT Script of the Overall Workflow

cluster_0 Step 1: Chlorination cluster_1 Step 2: Methoxylation A Charge 7-bromo-3-hydroxyisoquinoline and POCl3 B Reflux at 105°C for 2-3h A->B C Cool and quench on ice B->C D Neutralize with NH4OH C->D E Filter, wash, and dry D->E F Charge 7-Bromo-3-chloroisoquinoline, NaOMe, and Diglyme E->F Intermediate G Heat to 150°C for 1-2h under N2 F->G H Cool and perform aqueous workup with toluene G->H I Dry and concentrate organic phase H->I J Recrystallize from ethanol I->J K This compound J->K Final Product

Caption: Detailed workflow for the two-step synthesis of this compound.

References

  • Google Patents. (2013). CN102875465A - Method for preparing 7-bromoisoquinoline.
  • YouTube. (2019, February 15). Organic 2 Lab ACHM 223 Experiment- Nucleophilic Substitution Reactions. [Link]
  • PubChemLite. (n.d.). 7-bromo-3-hydroxyisoquinoline (C9H6BrNO). [Link]
  • MDPI. (n.d.). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. [Link]
  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. [Link]
  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. [Link]
  • YouTube. (2021, June 13). Nucleophilic Substitution Experiment S21. [Link]
  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. [Link]
  • Royal Society of Chemistry. (2009).
  • Wikipedia. (n.d.). Pomeranz–Fritsch reaction. [Link]
  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. [Link]
  • MDPI. (2024, June 7).
  • Scribd. (n.d.). Nucleophilic Substitution. [Link]
  • ACS Publications. (2019, April 29). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. [Link]
  • Stanford University. (2017, September 26).
  • Google Patents. (n.d.). CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H).
  • PubChem. (n.d.). 7-Bromo-3-chloroisoquinoline. [Link]
  • Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
  • ResearchGate. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. [Link]
  • Chegg.com. (2021, March 15).
  • Scribd. (n.d.). Nucleophilic Substitution: Experiment 7. [Link]

Sources

Technical Support Center: Deprotection Strategies for Methoxy-Substituted Isoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for the common challenges encountered during the deprotection of methoxy-substituted isoquinolines. The methoxy group is a robust protecting group, and its cleavage can often require harsh conditions that impact sensitive functionalities.[1][2] This resource is designed to help you navigate these complexities with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for the O-demethylation of methoxy-substituted isoquinolines?

The choice of reagent is critical and depends on the substrate's sensitivity to acidic or nucleophilic conditions. The most common reagents fall into three categories:

  • Lewis Acids: Boron tribromide (BBr₃) is a highly effective and widely used reagent for cleaving aryl methyl ethers, often under relatively mild conditions.[1][3][4] Aluminum chloride (AlCl₃) is another strong Lewis acid, though its reactivity is generally lower than BBr₃.[1]

  • Brønsted Acids: Strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI) are classical reagents for ether cleavage, typically requiring elevated temperatures.[4][5]

  • Nucleophilic Reagents: Strong nucleophiles, such as thiolates (e.g., sodium ethanethiolate) or lithium diphenylphosphide (LiPPh₂), can cleave aryl methyl ethers, offering a non-acidic alternative.[5][6]

Q2: My reaction with BBr₃ is not working or is giving low yields. What could be the problem?

Several factors can lead to poor outcomes with BBr₃-mediated demethylation:

  • Moisture: BBr₃ reacts violently with water.[1][7] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.

  • Stoichiometry: Insufficient BBr₃ will lead to incomplete conversion. A common starting point is 1.0 to 1.5 equivalents of BBr₃ per methoxy group.[3]

  • Temperature: While BBr₃ can react at low temperatures, some substrates require warming to proceed at a reasonable rate.[1] Start the reaction at a low temperature (e.g., -78 °C) and gradually warm it to 0 °C or room temperature while monitoring the progress by TLC.[1][3]

  • Substrate Reactivity: The electronic nature of the isoquinoline ring can influence the reaction. Electron-donating groups can facilitate the reaction, while electron-withdrawing groups may hinder it.[8]

Q3: I am observing unexpected side products. What are they and how can I avoid them?

Side reactions can be a significant issue, especially with complex molecules.

  • Intramolecular Cyclization: In some cases, BBr₃ can promote intramolecular cyclization reactions instead of demethylation, particularly with N-phenethylimide derivatives of isoquinolines.[9][10] If this is observed, consider alternative deprotection methods.

  • Cleavage of Other Functional Groups: Esters can be cleaved by BBr₃, especially at elevated temperatures or with prolonged reaction times.[3] Amides are generally more stable.[3] Careful temperature control and reaction monitoring are crucial.

  • Polymerization: Harsh acidic conditions, especially with reagents like HBr or HI at high temperatures, can lead to polymerization, particularly if the substrate contains sensitive functionalities like double bonds.[11]

Q4: How can I achieve selective deprotection of one methoxy group in a poly-methoxy substituted isoquinoline?

Achieving regioselectivity can be challenging but is often possible.

  • Steric Hindrance: A more sterically hindered methoxy group will react slower, which can sometimes be exploited for selective deprotection by carefully controlling the stoichiometry of the reagent and the reaction time.

  • Electronic Effects: The electronic environment of the methoxy groups can influence their reactivity. A methoxy group ortho to a carbonyl group, for instance, may be selectively cleaved.[5]

  • Microwave-Assisted Synthesis: Microwave heating can sometimes offer better control over reaction conditions, potentially leading to improved selectivity in demethylation reactions.[12]

Troubleshooting Guides

Scenario 1: Incomplete Reaction or No Reaction

Problem: You have set up your deprotection reaction, but after the specified time, TLC analysis shows a significant amount of starting material remaining.

dot graph TD { A[Start: Incomplete Reaction] --> B{Check Reagent Quality and Handling}; B --> C{Is the BBr₃ solution fresh?}; C -->|Yes| D{Was the reaction performed under strictly anhydrous conditions?}; C -->|No| E[Use a fresh bottle or a newly prepared solution of BBr₃.]; D -->|Yes| F{Increase reagent stoichiometry and/or reaction temperature.}; D -->|No| G[Ensure all glassware is oven-dried and solvents are anhydrous. Use an inert atmosphere.]; F --> H[Monitor reaction progress by TLC.]; H --> I{Reaction still incomplete?}; I -->|Yes| J[Consider a more forcing reagent or method, e.g., HBr at elevated temperatures or microwave-assisted synthesis.]; I -->|No| K[Proceed to workup.]; }

caption: Troubleshooting incomplete demethylation reactions.

Scenario 2: Formation of Multiple Products/Byproducts

Problem: Your reaction yields a complex mixture of products, making purification difficult and lowering the yield of the desired compound.

dot graph TD { A[Start: Multiple Products Observed] --> B{Identify the nature of the byproducts if possible (e.g., LC-MS).}; B --> C{Are the byproducts related to cleavage of other functional groups?}; C -->|Yes| D[Lower the reaction temperature and/or reduce the reaction time.]; C -->|No| E{Could intramolecular cyclization be occurring?}; D --> F[Monitor the reaction closely to stop it once the starting material is consumed.]; E -->|Yes| G[Consider alternative deprotection methods that do not use strong Lewis acids.]; E -->|No| H{Is polymerization suspected?}; H -->|Yes| I[Use milder conditions or a different class of reagent (e.g., nucleophilic deprotection).]; H -->|No| J[Optimize purification methods, e.g., preparative HPLC.]; }

caption: Troubleshooting the formation of multiple products.

Experimental Protocols

Protocol 1: General Procedure for O-Demethylation using Boron Tribromide (BBr₃)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Methoxy-substituted isoquinoline

  • Boron tribromide (1M solution in an anhydrous solvent like dichloromethane)[13]

  • Anhydrous dichloromethane (DCM)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen), dissolve the methoxy-substituted isoquinoline in anhydrous DCM in a round-bottom flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the BBr₃ solution (1.0-1.5 equivalents per methoxy group) dropwise to the stirred solution.[3]

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to 0 °C and stir for an additional 1-3 hours, monitoring the reaction progress by TLC.[2]

  • Once the reaction is complete, cool the mixture back to -78 °C and carefully quench the reaction by the slow, dropwise addition of methanol.

  • Allow the mixture to warm to room temperature and then carefully add saturated aqueous NaHCO₃ solution to neutralize the excess acid.[2]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).[2]

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by flash column chromatography.

Protocol 2: O-Demethylation using Hydrobromic Acid (HBr)

This method uses harsher conditions and is suitable for more robust substrates.

Materials:

  • Methoxy-substituted isoquinoline

  • Hydrobromic acid (48% aqueous solution)

  • Acetic acid (optional)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the methoxy-substituted isoquinoline with a mixture of 48% HBr and, optionally, acetic acid.

  • Heat the reaction mixture to reflux (typically around 100-120 °C) for several hours, monitoring the progress by TLC.[14]

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture by adding a base (e.g., saturated aqueous sodium bicarbonate or sodium hydroxide solution) until the pH is neutral or slightly basic.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., crystallization or column chromatography).

Protocol 3: Microwave-Assisted O-Demethylation

Microwave-assisted synthesis can significantly reduce reaction times.[15]

Materials:

  • Methoxy-substituted isoquinoline

  • Appropriate deprotection reagent (e.g., neat methanesulfonic acid)[12]

  • Microwave synthesis vial

Procedure:

  • Place the methoxy-substituted isoquinoline and the deprotection reagent in a microwave synthesis vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture with a set power and for a specific time (e.g., 35-125 W for 15 seconds to 2 minutes), with temperature monitoring.[12]

  • After the reaction, cool the vial to a safe temperature.

  • Work up the reaction mixture as described in the protocols for the specific reagent used.

Data Summary

ReagentTypical ConditionsAdvantagesDisadvantages
BBr₃ Anhydrous DCM, -78 °C to RTHigh efficiency, mild conditionsMoisture sensitive, can cleave other functional groups
HBr/HI Reflux, often with acetic acidInexpensive, readily availableHarsh conditions, low functional group tolerance
Thiolates Polar aprotic solvent (e.g., DMF), elevated temperaturesNon-acidic, good for acid-sensitive substratesFoul odor of some thiols, requires high temperatures
Microwave Varies with reagentRapid reaction times, potential for improved selectivityRequires specialized equipment

References

  • Demethylation - Wikipedia. (n.d.).
  • Cleavage Of Ethers With Acid - Master Organic Chemistry. (2014, November 19).
  • Demethylating Reaction of Methyl Ethers - ResearchGate. (n.d.).
  • What is the mechanism for catalytic cleavage of ethers by Lewis Acid's? - Sciencemadness.org. (2014, December 7).
  • Ether cleavage - Wikipedia. (n.d.).
  • Demethylation of Methyl Ethers (O-Demethylation) - Common Organic Chemistry. (n.d.).
  • Practical demethylation of aryl methyl ethers using an odorless thiol reagent - PubMed. (n.d.).
  • 18.3: Reactions of Ethers - Acidic Cleavage - Chemistry LibreTexts. (2024, March 19).
  • Cleavage of Ethers with Acids - YouTube. (2023, November 9).
  • O-Demethylation | Chem-Station Int. Ed. (2024, January 15).
  • THE CLEAVAGE OF ETHERS. (n.d.).
  • An unusual reactivity of BBr3: Accessing tetrahydroisoquinoline units from N-phenethylimides - SciSpace. (n.d.).
  • Organic Letters Ahead of Print - ACS Publications. (n.d.).
  • An unusual reactivity of BBr3: Accessing tetrahydroisoquinoline units from N-phenethylimides - PMC - NIH. (n.d.).
  • Mechanistic diversity of reductive cleavage of aryl methyl ethers - ResearchGate. (n.d.).
  • Deprotection of the methoxy groups, followed by alkylation (R = 2-ethylhexyl). - ResearchGate. (n.d.).
  • The Journal of Organic Chemistry Ahead of Print - ACS Publications. (n.d.).
  • Boron Tribromide - ResearchGate. (n.d.).
  • Rapid microwave-assisted cleavage of methyl phenyl ethers: new method for synthesizing desmethyl precursors and for removing pro. (n.d.).
  • Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. (2023, February 17).
  • Demethylation mechanism - Sciencemadness Discussion Board. (2008, December 4).
  • Template for Electronic Submission to ACS Journals - Universidade Fernando Pessoa. (n.d.).
  • Microwave assisted synthesis of isoquinolines and isoquinolinones by... - ResearchGate. (n.d.).
  • A Modified Procedure for the Deprotection of Methoxymethyl Ether - ResearchGate. (2025, August 6).
  • Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. (n.d.).
  • Microwave-assisted synthesis of hydroxyl-containing isoquinolines by metal-free radical cyclization of vinyl isocyanides with alcohols - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Demethylation of Methyl Ethers - Hydrobromic Acid (HBr) - Common Organic Chemistry. (n.d.).
  • Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline. (n.d.).
  • Demethylation of Methyl Ethers - Boron Tribromide (BBr3) - Common Organic Chemistry. (n.d.).
  • A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. (2010, February 27).
  • A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers | Request PDF - ResearchGate. (2025, August 6).
  • Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by - ChemRxiv. (n.d.).
  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines - PMC - NIH. (n.d.).
  • Deprotection of Benzyl and p-Methoxybenzyl Ethers by Chlorosulfonyl Isocyanate—Sodium Hydroxide. | Request PDF - ResearchGate. (2025, August 6).
  • Isoquinoline - Wikipedia. (n.d.).
  • Microwave-assisted synthesis of some new biquinoline compounds catalyzed by DMAP and their biological activities - SciSpace. (n.d.).
  • Selective O-demethylation of isoquinoline alkaloids: Preparation of hydrocotarnoline from hydrocotarnine and conversion of S-(+)-laureline into S-(+)-roemerine via S-(+)-mecambroline - Canadian Science Publishing. (n.d.).

Sources

Navigating the Labyrinth: A Technical Support Center for Managing Impurities in Isoquinoline Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the intricate world of isoquinoline derivative synthesis. This guide is meticulously crafted for researchers, medicinal chemists, and process development scientists who navigate the complexities of constructing these vital heterocyclic scaffolds. The isoquinoline core is a privileged structure in numerous pharmaceuticals and bioactive natural products, making its efficient and pure synthesis a critical endeavor.

This document moves beyond standard protocols to provide a deeper understanding of why impurities form and how to strategically manage them. We will delve into the mechanistic nuances of common synthetic routes, offering field-tested troubleshooting advice and robust analytical and purification strategies. Our goal is to empower you with the expertise to anticipate, identify, and resolve purity challenges, ensuring the integrity of your research and development programs.

Visualizing the Path to Purity: A General Troubleshooting Workflow

Before diving into specific synthetic methods, let's visualize a general workflow for addressing impurities. This logical progression will serve as a foundational guide throughout your purification endeavors.

Troubleshooting Workflow General Troubleshooting Workflow for Isoquinoline Synthesis start Crude Reaction Mixture tlc_hplc Initial Purity Assessment (TLC/HPLC-UV) start->tlc_hplc identify_impurities Identify Impurities (LC-MS, NMR) tlc_hplc->identify_impurities major_impurity Major Impurity Present? identify_impurities->major_impurity unreacted_sm Unreacted Starting Material major_impurity->unreacted_sm Yes side_product Side-Product(s) major_impurity->side_product Yes purification Select Purification Strategy major_impurity->purification No (minor impurities) optimize_reaction Optimize Reaction Conditions (Temp, Time, Stoichiometry) unreacted_sm->optimize_reaction side_product->optimize_reaction optimize_reaction->start crystallization Recrystallization purification->crystallization chromatography Column Chromatography purification->chromatography extraction Acid-Base Extraction purification->extraction characterization Final Purity & Structural Confirmation (HPLC, NMR, MS) crystallization->characterization chromatography->characterization extraction->characterization pure_product Pure Isoquinoline Derivative characterization->pure_product

Caption: A general workflow for identifying and managing impurities.

Troubleshooting Guides by Synthetic Route

This section is organized by the most prevalent methods for isoquinoline synthesis: the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. Each subsection addresses common impurities and provides targeted solutions.

The Bischler-Napieralski Reaction

This powerful cyclization of β-arylethylamides is a mainstay for preparing 3,4-dihydroisoquinolines, which are subsequently oxidized to their aromatic counterparts.[1][2] However, the harsh dehydrating conditions can lead to specific side reactions.

Q1: My reaction yields are low, and I'm observing a significant amount of a non-polar byproduct. What is it and how can I prevent its formation?

A1: You are likely encountering a styrene derivative arising from a retro-Ritter reaction .[3][4][5] This side reaction is a known pitfall of the Bischler-Napieralski synthesis, especially when the intermediate nitrilium ion is stabilized by conjugation.[4][5]

  • Causality: The mechanism of the Bischler-Napieralski reaction can proceed through a nitrilium ion intermediate.[5][6] If this cation is particularly stable, it can fragment, leading to the formation of a styrene and a nitrile. This pathway is more prevalent with electron-donating groups on the aromatic ring that can stabilize the positive charge.[3][4]

  • Troubleshooting & Prevention:

    • Solvent Choice: Using the corresponding nitrile as the reaction solvent can shift the equilibrium away from the retro-Ritter products.[3][4]

    • Milder Reagents: Employing milder dehydrating agents, such as oxalyl chloride, can favor the formation of an N-acyliminium intermediate, which is less prone to fragmentation.[3][4]

    • Temperature Control: Carefully controlling the reaction temperature can help minimize this side reaction. Start with lower temperatures and gradually increase if the reaction is sluggish.

Q2: My final product is contaminated with the 3,4-dihydroisoquinoline intermediate. How can I drive the oxidation to completion?

A2: Incomplete oxidation is a common issue. The choice of oxidizing agent and reaction conditions are critical for a clean conversion to the fully aromatic isoquinoline.

  • Causality: The 3,4-dihydroisoquinoline is the initial product of the cyclization. Its subsequent dehydrogenation to the isoquinoline requires an oxidizing agent. Insufficient oxidant, low reaction temperature, or a short reaction time can lead to incomplete conversion.

  • Troubleshooting & Optimization:

    • Oxidizing Agents: Common and effective oxidizing agents include palladium on carbon (Pd/C) with a hydrogen acceptor like cyclohexene, sulfur, or diphenyl disulfide.[1][2]

    • Reaction Conditions: Ensure you are using a sufficient excess of the oxidizing agent and that the reaction is heated to an appropriate temperature (often reflux) for an adequate duration. Monitor the reaction by TLC or HPLC to confirm the disappearance of the dihydroisoquinoline spot/peak.

The Pictet-Spengler Reaction

This condensation of a β-arylethylamine with an aldehyde or ketone is a versatile method for producing tetrahydroisoquinolines, often under milder conditions than the Bischler-Napieralski reaction.[7][8]

Q1: My reaction is producing a mixture of diastereomers. How can I improve the stereoselectivity?

A1: The formation of a new chiral center during the Pictet-Spengler reaction can lead to diastereomers if the starting materials are chiral.

  • Causality: The cyclization step involves the intramolecular attack of the aromatic ring onto an iminium ion.[9][10] The facial selectivity of this attack determines the stereochemistry of the newly formed stereocenter. The relative orientation of existing stereocenters in the starting materials will influence the transition state energies for the formation of the different diastereomers.

  • Troubleshooting & Optimization:

    • Catalyst Control: The use of chiral Brønsted or Lewis acid catalysts can induce facial selectivity in the cyclization, leading to the preferential formation of one diastereomer.

    • Substrate Control: Modifying the substituents on the starting materials can influence the steric hindrance around the reaction center, thereby favoring the formation of a specific diastereomer.

    • Reaction Conditions: Temperature and solvent can play a significant role in stereoselectivity. Lower temperatures often lead to higher diastereoselectivity.

Q2: The cyclization is not proceeding, and I'm isolating the intermediate imine or unreacted starting materials. What's going wrong?

A2: Failure to cyclize in a Pictet-Spengler reaction often points to insufficient activation of the aromatic ring or issues with iminium ion formation.

  • Causality: The reaction is an electrophilic aromatic substitution.[10] Electron-withdrawing groups on the aromatic ring will deactivate it towards the electrophilic iminium ion, hindering or preventing cyclization. Additionally, if the iminium ion does not form efficiently, the reaction will not proceed.[8]

  • Troubleshooting & Optimization:

    • Aromatic Ring Activation: The presence of electron-donating groups on the aromatic ring is crucial for the success of the Pictet-Spengler reaction. If your substrate has deactivating groups, you may need to consider a different synthetic route.

    • Iminium Ion Formation: Ensure you are using a sufficiently reactive aldehyde or ketone. Using a slight excess of the carbonyl compound can help drive the initial condensation. The choice of acid catalyst is also important for promoting iminium ion formation.[8]

The Pomeranz-Fritsch Reaction

This acid-catalyzed synthesis of isoquinolines from benzalaminoacetals is a classic method, but it can be sensitive to reaction conditions.[11]

Q1: My reaction is producing a significant amount of a byproduct with a seven-membered ring. How can I identify and prevent this?

A1: You are likely forming a benzo[d]azepinone scaffold.[3] This is a known byproduct that can form under specific acidic conditions.

  • Causality: The choice of acid catalyst can dramatically influence the reaction pathway. Certain acids, like aqueous hydrochloric acid in dioxane, can promote an alternative cyclization pathway leading to the seven-membered ring system instead of the desired six-membered isoquinoline.[3]

  • Troubleshooting & Prevention:

    • Acid Catalyst Selection: The use of alternative acid catalysts such as trifluoroacetic acid (TFA) or methanesulfonic acid has been shown to favor the formation of the isoquinoline product.[3] A screening of different acid catalysts is recommended to optimize the reaction for your specific substrate.

Q2: The yields of my Pomeranz-Fritsch reaction are consistently low, and I have a complex mixture of byproducts. How can I improve the outcome?

A2: Low yields and complex reaction mixtures in the Pomeranz-Fritsch synthesis are often due to the harsh reaction conditions required for some substrates.

  • Causality: The classical Pomeranz-Fritsch reaction often employs strong acids and high temperatures, which can lead to the degradation of starting materials, intermediates, and the final product.[3] Incomplete conversion can also leave behind starting materials and the intermediate Schiff base.[3]

  • Troubleshooting & Optimization:

    • Purity of Starting Materials: Ensure that your benzaldehyde and aminoacetaldehyde acetal are of high purity, as impurities can interfere with the reaction.[3]

    • Temperature Control: Carefully optimize the reaction temperature. Too low a temperature will result in a sluggish reaction, while too high a temperature can promote decomposition.

    • Acid Concentration: The concentration of the acid catalyst is a critical parameter. A systematic optimization of the acid concentration is recommended.

    • Modified Procedures: For sensitive substrates, consider exploring milder, modified versions of the Pomeranz-Fritsch reaction, such as the Schlittler-Müller or Bobbitt modifications.[12][13]

Frequently Asked Questions (FAQs) on Purification and Analysis

Q1: My isolated isoquinoline derivative is colored (yellow or brown). What is the likely cause and how can I remove the color?

A1: Colored impurities are a common issue in isoquinoline synthesis.

  • Possible Causes:

    • Oxidation: Exposure to air can lead to the formation of colored N-oxides or other oxidation byproducts.

    • Residual Catalysts: Traces of metal catalysts from the synthesis can impart color.

    • Highly Conjugated Impurities: Minor side-products with extended chromophores can be intensely colored.

    • Starting Material Impurities: If your starting materials are derived from sources like coal tar, colored impurities can be carried through the synthesis.

  • Purification Strategies:

    • Activated Charcoal Treatment: Dissolving the crude product in a suitable solvent and treating it with activated charcoal can effectively adsorb colored impurities. A subsequent hot filtration removes the charcoal.

    • Recrystallization: A carefully chosen solvent system can leave colored impurities behind in the mother liquor.

    • Column Chromatography: Normal-phase chromatography on silica or alumina can be effective, as polar colored impurities often bind strongly to the stationary phase.

Q2: I am having difficulty purifying an isoquinoline N-oxide impurity by column chromatography. What solvent system should I use?

A2: Isoquinoline N-oxides are significantly more polar than their parent isoquinolines, which can make them challenging to elute from silica gel.

  • Chromatography Tips:

    • Solvent System: A common starting point is a mixture of dichloromethane (DCM) and methanol. You may need to gradually increase the percentage of methanol to elute the highly polar N-oxide. In some cases, using up to 100% methanol may be necessary, provided the mobile phase is neutral or acidic to avoid dissolving the silica.[14]

    • HILIC: For very polar N-oxides, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a more effective purification technique.[14]

    • Avoid Basic Mobile Phases: Do not use highly polar basic mobile phases (e.g., ammoniated methanol) with high concentrations of methanol, as this can dissolve the silica gel.[14]

Q3: How can I use HPLC to assess the purity of my isoquinoline derivative and separate it from its impurities?

A3: High-Performance Liquid Chromatography (HPLC) is an indispensable tool for purity assessment and can also be used for purification on a preparative scale.

  • Method Development:

    • Column: A C18 reverse-phase column is a good starting point for most isoquinoline derivatives.

    • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile or methanol and water. The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid (0.1%), can significantly improve the peak shape of basic isoquinoline compounds.

    • pH Optimization: The retention of basic isoquinolines is highly dependent on the pH of the mobile phase. Small adjustments to the pH can have a dramatic effect on the separation of closely related impurities.

Q4: What are the key NMR features to look for when identifying common impurities in isoquinoline synthesis?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation of impurities.

  • Common Impurity Signatures:

    • Unreacted Starting Materials: The presence of signals corresponding to the starting β-arylethylamine, acylating agent, or aldehyde/ketone.

    • Partially Reduced Intermediates: For example, in the Bischler-Napieralski synthesis, the presence of aliphatic signals corresponding to the 3,4-dihydroisoquinoline intermediate.

    • Styrene Byproducts (from retro-Ritter): The appearance of vinylic proton signals in the 1H NMR spectrum, typically between 5 and 7 ppm.

    • Regioisomers: The coupling patterns and chemical shifts of the aromatic protons can help distinguish between different regioisomers. 2D NMR techniques like COSY and NOESY can be invaluable for confirming the substitution pattern.

Data Summaries and Experimental Protocols

Table 1: Common Impurities and Their Identification
Synthetic RouteCommon Impurity TypeTypical Analytical Signature
Bischler-Napieralski Styrene derivatives1H NMR: Vinylic protons (δ 5-7 ppm). GC-MS: Molecular ion corresponding to the styrene.
3,4-Dihydroisoquinoline1H NMR: Aliphatic protons at C3 and C4. HPLC: Typically elutes earlier than the aromatic isoquinoline.
Pictet-Spengler DiastereomersHPLC: Two or more closely eluting peaks with the same mass. NMR: Duplication of signals.
Uncyclized imineLC-MS: Molecular ion corresponding to the imine. 1H NMR: Presence of an imine proton signal.
Pomeranz-Fritsch Benzo[d]azepinoneLC-MS: Molecular ion corresponding to the seven-membered ring. NMR: Distinct aromatic and aliphatic proton signals compared to the isoquinoline.
Unreacted Schiff baseLC-MS: Molecular ion of the Schiff base intermediate. 1H NMR: Signals for both the benzaldehyde and aminoacetal fragments.
Protocol 1: General Procedure for Recrystallization of Isoquinoline Derivatives

Recrystallization is a powerful technique for purifying solid isoquinoline derivatives from soluble impurities.[15][16][17]

  • Solvent Selection: Choose a solvent in which the isoquinoline derivative is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[15][17] Common solvents include ethanol, methanol, isopropanol, acetone, and ethyl acetate, sometimes in combination with water or hexanes.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude isoquinoline derivative in the minimum amount of boiling solvent.[15][16]

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[16] Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[16]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[16]

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: General Procedure for Column Chromatography of Isoquinoline Derivatives

Column chromatography is ideal for separating mixtures of isoquinoline derivatives with different polarities.[18]

  • Stationary Phase Selection: Silica gel is the most common stationary phase for the purification of isoquinoline derivatives. Alumina can also be used, and is available in neutral, acidic, or basic forms.

  • Mobile Phase Selection: Determine the optimal mobile phase by thin-layer chromatography (TLC). A good solvent system will give a retention factor (Rf) of 0.25-0.35 for the desired compound.[19] Common mobile phases are mixtures of hexanes and ethyl acetate, or dichloromethane and methanol. For basic isoquinolines, adding a small amount of triethylamine (0.1-1%) to the mobile phase can improve peak shape and prevent tailing.[19]

  • Column Packing: Pack the column with a slurry of the stationary phase in the mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the column. If the product is not very soluble in the mobile phase, use a "dry loading" technique.[19]

  • Elution: Elute the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent by rotary evaporation.

Visualizing Mechanistic Pathways of Impurity Formation

The following diagrams illustrate the formation of key impurities in the Bischler-Napieralski and Pictet-Spengler reactions.

Bischler_Napieralski_Side_Reaction Bischler-Napieralski: Desired vs. Retro-Ritter Pathway amide β-Arylethylamide nitrilium Nitrilium Ion Intermediate amide->nitrilium Dehydration cyclization Intramolecular Electrophilic Attack nitrilium->cyclization Desired Pathway fragmentation Retro-Ritter Fragmentation nitrilium->fragmentation Side Reaction dihydroisoquinoline 3,4-Dihydroisoquinoline (Desired Product) cyclization->dihydroisoquinoline styrene Styrene Derivative (Impurity) fragmentation->styrene nitrile Nitrile fragmentation->nitrile

Caption: Competing pathways in the Bischler-Napieralski reaction.

Pictet_Spengler_Diastereomers Pictet-Spengler: Formation of Diastereomers imine Chiral Iminium Ion re_face Attack from Re face imine->re_face si_face Attack from Si face imine->si_face diastereomer1 Diastereomer 1 re_face->diastereomer1 diastereomer2 Diastereomer 2 si_face->diastereomer2

Caption: Diastereomer formation in the Pictet-Spengler reaction.

References

  • BenchChem. (2025). Navigating the Pomeranz–Fritsch Reaction: A Technical Guide to Minimizing Byproduct Formation. BenchChem Technical Support Center.
  • Organic Chemistry Portal. Bischler-Napieralski Reaction.
  • NROChemistry. Pictet-Spengler Reaction.
  • McCoy, E. A., & O'Connor, S. E. (2006). Strictosidine Synthase: Mechanism of a Pictet–Spengler Catalyzing Enzyme. Journal of the American Chemical Society, 128(45), 14276–14277.
  • BenchChem. (2025). Technical Support Center: Purification of 1(2H)-Isoquinolinone by Column Chromatography. BenchChem Technical Support Center.
  • Wikipedia. Pictet–Spengler reaction.
  • SIELC Technologies. Separation of Isoquinolin-N-oxide on Newcrom R1 HPLC column.
  • Dong, L., et al. (2004). Pharmaceutical impurity identification: a case study using a multidisciplinary approach. Journal of Pharmaceutical and Biomedical Analysis, 34(1), 185-194.
  • Thieme. (2023). Pictet–Spengler-Based Multicomponent Domino Reactions to Construct Polyheterocycles. Synthesis, 55(24), 3929-3944.
  • University of Calgary. Column chromatography.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline.
  • Wikipedia. Pomeranz–Fritsch reaction.
  • Li, H., et al. (2020). Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes. Organic Letters, 22(12), 4752-4757.
  • University of California, Los Angeles. Recrystallization.
  • Eicher, T., Hauptmann, S., & Speicher, A. (2003).
  • ResearchGate. (2017). How can i purify N-oxides on column chromatography?
  • Banerjee, S., et al. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. The Journal of Physical Chemistry Letters, 8(19), 4848-4853.
  • NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline.
  • Merck Index. Pomeranz-Fritsch Reaction.
  • ResearchGate. Bischler‐Napieralski reaction.
  • Scientific Electronic Library Online. (2021). Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. Journal of the Brazilian Chemical Society, 32(1), 168-177.
  • Science of Synthesis. (2004). Product Class 5: Isoquinolines. Thieme.
  • ResearchGate. (2014). Dynamic NMR and ab initio studies of exchange between rotamers of derivatives of octahydrofuro[3,4- F]isoquinoline-7(1H)-carboxylate and tetrahydro-2,5,6 (1H)-isoquinolinetricarboxylate. Magnetic Resonance in Chemistry, 52(12), 757-764.
  • The Royal Society of Chemistry. (2016).
  • YouTube. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina.
  • ResearchGate. (2009). Table 3 NMR parameters (chemical shifts and J-couplings) of styrene.
  • Slideshare. (2015). Isoquinoline.pptx.
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  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Slideshare. (2015). Isoquinoline.pptx.
  • ResearchGate. (2021). Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr.
  • Nanalysis. (2023). NMR blog - Spin-Spin Coupling – Beyond Multiplicity.
  • International Journal of Scientific & Technology Research. (2014).
  • ResearchGate. (2002). Isoquinoline alkaloids: A 15N NMR and x-ray study. Part 2. Magnetic Resonance in Chemistry, 40(12), 797-802.
  • Organic Chemistry Portal. Bischler-Napieralski Reaction.
  • Semple, J. E., et al. (2000). Isolation, identification and characterization of potential impurities of anidulafungin. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 849-857.
  • PubMed. (2011). Isolation and identification of five impurities of ALB 109564(a) drug substance. Journal of Pharmaceutical and Biomedical Analysis, 55(2), 263-270.

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Technical Support Center: Reaction Monitoring for Isoquinoline Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring isoquinoline functionalization reactions. As researchers and drug development professionals, you understand that the precise modification of the isoquinoline scaffold is central to creating novel therapeutics and functional materials. However, these reactions can be complex, with challenges ranging from regioselectivity to catalyst stability. Effective reaction monitoring is not just about tracking completion; it's about understanding kinetics, identifying intermediates, and optimizing conditions in real-time.

This guide provides practical, field-tested advice in a question-and-answer format to help you overcome common hurdles. We will delve into the "why" behind methodological choices and provide robust protocols and troubleshooting tips to ensure your experiments are both successful and insightful.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for monitoring my isoquinoline functionalization, and how do I choose the right one?

Choosing the correct analytical technique is the most critical decision for effective reaction monitoring. The ideal choice depends on the specific reaction kinetics, the chemical properties of your reactants and products, and the information you need to extract. The three most common and powerful techniques are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and in-situ Infrared (IR) Spectroscopy.

  • HPLC (and UPLC) is the workhorse for many labs. It excels at separating complex mixtures, making it ideal for reactions with multiple products or byproducts. It provides quantitative data on the consumption of starting materials and the formation of products. Choose HPLC when you need to separate isomers or when your reaction mixture contains components that would interfere with spectroscopic methods.

  • NMR Spectroscopy offers unparalleled structural information. It is the definitive method for identifying which isomer is being formed (e.g., functionalization at C1 vs. C3). While traditional NMR requires offline sampling, modern techniques allow for real-time monitoring directly in the NMR tube. It is particularly powerful when combined with an internal standard for quantification (qNMR).

  • In-situ IR Spectroscopy (e.g., ReactIR) is a powerful technique for real-time, continuous monitoring without the need for sampling. It works by inserting a probe directly into the reaction vessel. This method is ideal for tracking changes in specific functional groups and is invaluable for understanding reaction initiation, identifying transient intermediates, and studying reactions under pressure or in hazardous environments.

Here is a decision-making workflow to help you select the appropriate technique:

G start What is my primary goal? q_isomers Need to differentiate regioisomers? start->q_isomers q_realtime Need continuous, real-time data without sampling? q_isomers->q_realtime No ans_nmr Use NMR Spectroscopy (Provides definitive structural info) q_isomers->ans_nmr Yes q_complexity Is the mixture complex (multiple products/byproducts)? q_realtime->q_complexity No ans_ir Use In-situ IR (Ideal for kinetics & sensitive reactions) q_realtime->ans_ir Yes ans_hplc Use HPLC/UPLC (Excellent separation & quantification) q_complexity->ans_hplc Yes ans_hplc_nmr Use HPLC for quantification and NMR for structural confirmation q_complexity->ans_hplc_nmr No/Unsure G cluster_0 Reaction Setup cluster_1 Sampling & Quenching cluster_2 Sample Preparation & Analysis A 1. Start Reaction (e.g., Isoquinoline + Reagents) B 2. Start timer (t=0) A->B C 3. At time point 't', withdraw a precise aliquot (e.g., 50 µL) using a gas-tight syringe. B->C D 4. Immediately quench the aliquot in a prepared vial containing quencher & internal standard (e.g., 950 µL of ACN with Dodecane). C->D E 5. Vortex the quenched sample. D->E F 6. Filter through a 0.22 µm syringe filter into an HPLC vial. E->F G 7. Inject onto HPLC-DAD system. F->G H 8. Integrate peak areas of starting material, product, and internal standard. G->H I 9. Plot % conversion vs. time. H->I

Diagram 2: Workflow for offline reaction monitoring via HPLC.

Step-by-Step Methodology:

  • Preparation: Prepare a "quench solution" containing an internal standard (IS). The IS should be a stable compound that does not react with any components and is well-resolved from all other peaks in the chromatogram (e.g., dodecane, naphthalene). The quench solution (e.g., acetonitrile) should immediately stop the reaction.

  • Time Zero (t=0): Just before adding the final reagent to start the reaction, take a t=0 sample. This is crucial for establishing baseline concentrations.

  • Sampling: At predetermined time points (e.g., 5, 15, 30, 60, 120 min), use a calibrated microsyringe to withdraw a small, precise volume of the reaction mixture (e.g., 20-50 µL).

  • Quenching: Immediately dispense the aliquot into a vial containing a much larger, fixed volume of the quench solution (e.g., 1 mL). The dilution and immediate change in environment will stop the reaction.

  • Analysis: After filtering the quenched samples, inject them into the HPLC.

  • Data Processing: Calculate the response factor for your starting material and product relative to the internal standard. Use this to determine the concentration of each component at each time point and plot the kinetic profile.

Protocol 2: Real-Time Monitoring using ¹H NMR Spectroscopy

This protocol is for running a reaction directly in an NMR tube for kinetic analysis.

  • Preparation: In a vial, dissolve the isoquinoline starting material and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The internal standard's peaks must not overlap with any reactant or product signals.

  • Shimming: Transfer this solution to a J. Young NMR tube. Place it in the spectrometer and shim the instrument until the peak resolution is excellent.

  • Initiation: Remove the tube. Using a microsyringe, inject the initiating reagent (e.g., catalyst solution). Quickly close the J. Young valve, invert the tube 2-3 times to mix, and rapidly re-insert it into the spectrometer.

  • Acquisition: Immediately start acquiring spectra using an automated setup. For kinetics, you can often acquire simple 1D proton spectra every 1-2 minutes.

  • Data Processing: Choose a non-overlapping peak for the starting material, product, and internal standard. Integrate these peaks in each spectrum. The concentration of a species is proportional to its integral value divided by the number of protons it represents. Normalize everything to the stable integral of the internal standard. Plot the concentration or relative ratio over time to determine reaction kinetics.

Proton Typical Chemical Shift (δ ppm in CDCl₃) Expected Change upon Functionalization
C1-H 9.2 - 9.3Disappears if functionalized at C1.
C3-H 8.5 - 8.6Shifts upfield/downfield or disappears.
C4-H 7.6 - 7.7Experiences moderate shift due to change at C3.
C8-H 7.8 - 8.0Experiences moderate shift due to change at C1.
Table 2: Typical ¹H NMR chemical shifts for key isoquinoline protons.

References

  • In-situ Reaction Monitoring: A review on the use of in-situ spectroscopy for monitoring organic reactions, including IR. Chemical Society Reviews, Royal Society of Chemistry. [Link]
  • HPLC for Basic Compounds: A guide from a major column manufacturer on method development for basic analytes, explaining the role of pH and additives.
  • Paramagnetism in NMR: An explanation of how paramagnetic impurities affect NMR spectra and how to address the issue. Journal of Organic Chemistry. [Link]

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Bromoquinoline and 7-Bromoquinoline for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

In the landscape of medicinal chemistry and drug development, the quinoline scaffold stands out as a "privileged structure," forming the core of numerous therapeutic agents.[1] The strategic functionalization of this scaffold is paramount in fine-tuning the pharmacological properties of lead compounds. Among the various methods to achieve this, transformations involving bromoquinolines are particularly versatile, serving as key intermediates for introducing molecular diversity.[2][3]

This guide provides an in-depth comparative analysis of the reactivity of two isomeric bromoquinolines: 3-bromoquinoline and 7-bromoquinoline. Understanding the subtle yet significant differences in their chemical behavior is crucial for designing efficient synthetic routes and optimizing reaction conditions. We will explore their reactivity in key transformations such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, supported by experimental data and mechanistic insights.

The Decisive Role of Bromine Placement: An Electronic Perspective

The position of the bromine atom on the quinoline ring profoundly influences the molecule's electronic properties and, consequently, its reactivity. The nitrogen atom in the quinoline ring is electron-withdrawing, primarily through the inductive effect (-I effect), and to a lesser extent, the mesomeric effect (-M effect).[4][5] This creates a polarized system where some carbon atoms are more electron-deficient than others.

  • 3-Bromoquinoline: The bromine at the 3-position is on the pyridine ring. This position is significantly influenced by the electron-withdrawing nitrogen atom. The C-Br bond at this position is generally more susceptible to nucleophilic attack and oxidative addition in catalytic cycles.

  • 7-Bromoquinoline: The bromine at the 7-position is on the benzene ring. While still influenced by the heterocyclic system, its electronic environment is less perturbed by the nitrogen atom compared to the 3-position.

These electronic differences dictate the preferred reaction pathways and conditions for each isomer.

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[6] We will now compare the reactivity of 3-bromoquinoline and 7-bromoquinoline in two of the most widely used cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron reagent with an organohalide.[7][8] The key steps in the catalytic cycle involve oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product.[9][10]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromoquinolines

Bromoquinoline IsomerCatalyst SystemBaseSolventTemperature (°C)Yield (%)Observations
3-Bromoquinoline Pd(PPh₃)₄K₂CO₃Toluene/H₂O90-110~75Generally good yields are achievable with standard catalyst systems.[6]
3-Bromoquinoline Pd(dppf)Cl₂K₂CO₃1,4-Dioxane80-100HighThe choice of ligand can be crucial for optimizing yields.
7-Bromoquinoline Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O60HighModern, highly active catalyst systems are effective for less reactive aryl bromides.[10]

Experimental Insight: The successful Suzuki coupling of 3-bromoquinoline is highly dependent on the chosen reaction conditions, including the palladium catalyst, base, and solvent system.[9] For less reactive substrates like 7-bromoquinoline, the use of more electron-rich and bulky phosphine ligands (e.g., SPhos) can be beneficial to promote the oxidative addition step.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and should be optimized for specific substrates.

  • Reaction Setup: In an oven-dried Schlenk flask, combine the bromoquinoline (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O or Dioxane/H₂O) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Catalytic Cycle Diagram

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Complex L2Pd(II)(Ar)(Br) Pd(0)L2->Oxidative Addition Complex Ar-Br Transmetalation Complex L2Pd(II)(Ar)(Ar') Oxidative Addition Complex->Transmetalation Complex Ar'-B(OR)2 Base Reductive Elimination Transmetalation Complex->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative Addition Complex L2Pd(II)(Ar)(Br) Pd(0)L2->Oxidative Addition Complex Ar-Br Amine Coordination [L2Pd(II)(Ar)(Br)(R2NH)] Oxidative Addition Complex->Amine Coordination R2NH Palladium-Amido Complex L2Pd(II)(Ar)(NR2) Amine Coordination->Palladium-Amido Complex Base Reductive Elimination Palladium-Amido Complex->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR2

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. [11]For this reaction to occur, the aromatic ring must be electron-deficient, a condition that is enhanced by the presence of electron-withdrawing groups. [12][13] The quinoline ring system, with its electron-withdrawing nitrogen, is activated towards SNAr, particularly at positions ortho and para to the nitrogen. However, the reactivity is highly dependent on the position of the leaving group and the presence of other activating groups.

  • 3-Bromoquinoline: The 3-position is not directly activated for SNAr by the nitrogen atom in the same way as the 2- and 4-positions. SNAr reactions at the 3-position are generally difficult and often require harsh conditions or alternative catalytic methods like the Ullmann condensation. [14]* 7-Bromoquinoline: The 7-position is also not strongly activated for classical SNAr. However, the presence of additional activating groups on the ring can facilitate this reaction. For instance, a nitro group at the 5- or 8-position would significantly increase the reactivity of 7-bromoquinoline towards nucleophilic attack. [15] In the absence of strong activating groups, palladium-catalyzed coupling reactions are generally the preferred method for the functionalization of both 3- and 7-bromoquinoline with nucleophiles. [14]

Lithiation and Metal-Halogen Exchange

The reaction of organolithium reagents with aryl halides can proceed via two main pathways: deprotonation (lithiation) or metal-halogen exchange. The outcome is highly dependent on the substrate, the organolithium reagent, and the reaction conditions.

  • 3-Bromoquinoline: 3-Bromoquinoline readily undergoes halogen-lithium exchange with n-butyllithium at low temperatures to form 3-quinolyllithium. [16]This reactive intermediate can then be trapped with various electrophiles. For example, reaction with carbon dioxide affords 3-quinolinecarboxylic acid in good yield. [16]* 7-Bromoquinoline: Information on the direct lithiation or metal-halogen exchange of 7-bromoquinoline is less common in the literature. However, it is expected to undergo metal-halogen exchange similarly to 3-bromoquinoline. The acidity of the protons on the quinoline ring also plays a role, and in some cases, ortho-lithiation can compete with or be favored over halogen exchange, especially with sterically hindered lithium amide bases. [17] Experimental Insight: Metal-halogen exchange reactions are typically performed at very low temperatures (e.g., -78 °C) to prevent side reactions, such as the formation of benzynes. [16]

Generalized Experimental Protocol for Lithiation and Quenching with an Electrophile
  • Reaction Setup: To a solution of the bromoquinoline (1.0 equiv.) in an anhydrous ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere at -78 °C, add the organolithium reagent (e.g., n-butyllithium, 1.0-1.1 equiv.) dropwise.

  • Stirring: Stir the reaction mixture at low temperature for the specified time (typically 15-60 minutes).

  • Quenching: Add the electrophile (e.g., dry CO₂ gas, an aldehyde, or a ketone) to the solution of the organolithium intermediate.

  • Work-up: Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry, and concentrate.

  • Purification: Purify the product by chromatography or crystallization.

Conclusion

The comparative reactivity of 3-bromoquinoline and 7-bromoquinoline is a clear illustration of how the electronic environment of a molecule dictates its chemical behavior. 3-Bromoquinoline, with its bromine atom on the more electron-deficient pyridine ring, generally exhibits higher reactivity in palladium-catalyzed cross-coupling reactions and is more amenable to metal-halogen exchange. In contrast, 7-bromoquinoline is typically less reactive in these transformations.

For researchers and scientists in drug development, a thorough understanding of these reactivity differences is essential for the strategic design of synthetic routes to novel quinoline-based therapeutics. By selecting the appropriate reaction conditions, catalysts, and reagents, the unique reactivity of each isomer can be harnessed to efficiently construct complex molecular architectures.

References

  • ChemInform Abstract: Lithiations and Magnesiations on Quinoline and Isoquinoline. (2015). ChemInform.
  • ResearchGate. (n.d.). a) Reaction scheme for the Suzuki-Miyaura cross-coupling of... | Download Scientific Diagram.
  • Amerigo Scientific. (n.d.). 3-Bromoquinoline (98%).
  • ResearchGate. (n.d.). Synthesis of 3-Bromoquinoline-2(1H)-thiones and 2-(Alkylsulfanyl)-3-bromoquinolines Based on the Reaction of 2-(2,2-Dibromoethenyl)phenyl Isothiocyanates with Butyllithium | Request PDF.
  • Semantic Scholar. (n.d.). SYNTHESIS OF 3-BROMOQUINOLINE-2(1H)-THIONES AND 2-(ALKYLSULFANYL).
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ResearchGate. (n.d.). The Role of the Base in Buchwald-Hartwig Amination. | Request PDF.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Chem-Impex. (n.d.). 3-Bromoquinoline.
  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Bartleby.com. (n.d.). Electronic Effects.
  • Electronic Absorption Spectra of 5,7-Dibromo-8-hydroxy Quinoline. (n.d.).
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Brilliant.org. (n.d.). Inductive Effect, Electromeric Effect, Resonance Effects, and Hyperconjugation.
  • Sciencemadness.org. (2009, August 5). lithiation of 8-bromoquinoline.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • NIH. (2025, May 6). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC.

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A Researcher's Guide to Suzuki Coupling of Bromoisoquinoline Isomers: A Comparative Analysis of Reactivity and Yield

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinoline Scaffold and the Power of Suzuki Coupling

The isoquinoline core is a privileged heterocyclic motif, forming the structural backbone of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities. Its presence in molecules ranging from anticancer agents to antihypertensives makes it a high-value target for medicinal chemists and drug development professionals. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands as one of the most robust and versatile methods for forging carbon-carbon bonds.[1] Its application to heteroaromatic systems like isoquinoline is crucial for library synthesis and lead optimization, allowing for the strategic introduction of diverse molecular fragments.[2]

However, not all positions on the isoquinoline ring are created equal. The inherent electronic properties of the nitrogen-containing heterocycle, combined with steric factors, dictate the reactivity of positional isomers. This guide provides an in-depth comparison of the Suzuki coupling yields of bromoisoquinoline isomers, offering field-proven insights and experimental data to help researchers navigate the synthetic challenges and optimize their reaction outcomes.

Understanding the Reactivity Landscape of Bromoisoquinolines

The success of a Suzuki coupling hinges on the efficiency of its three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The oxidative addition of the palladium(0) catalyst to the carbon-bromine bond is typically the rate-determining step for aryl bromides.[1][4] The reactivity of a given bromoisoquinoline isomer is therefore primarily governed by the electronic and steric environment of the C-Br bond.

Electronic Effects: The Influence of the Nitrogen Atom

The nitrogen atom in the isoquinoline ring is electron-withdrawing, which significantly influences the electron density across the bicyclic system. This effect is most pronounced at the α-positions (C1 and C3), making these carbons more electrophilic and the corresponding C-Br bonds more susceptible to oxidative addition by the electron-rich Pd(0) catalyst. Positions on the carbocyclic (benzene) ring are less affected, though they still experience the overall electron-withdrawing pull of the fused pyridine ring.

Steric Hindrance: A Major Determinant of Yield

Steric congestion around the C-Br bond can impede the approach of the bulky palladium catalyst, slowing the rate of oxidative addition and potentially leading to lower yields or the need for more specialized, sterically demanding phosphine ligands.[5][6] In the isoquinoline system, the C1 and C8 positions are the most sterically encumbered. The C1-Br bond is flanked by the fused benzene ring, while the C8-Br bond is in a peri-position, experiencing significant hindrance from the pyridine ring and its nitrogen atom.

Comparative Yield Analysis of Bromoisoquinoline Isomers

While a single study directly comparing all bromoisoquinoline isomers under identical conditions is not available, a survey of the literature provides representative data that illustrates the underlying reactivity trends. The following table summarizes typical Suzuki coupling yields for various isomers, highlighting the impact of position on reaction efficiency.

IsomerCoupling PartnerCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
1-Bromoisoquinoline Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O100~70-85[General observation, specific data varies]
3-Bromoisoquinoline Arylboronic acidsPd(dppf)Cl₂Na₂CO₃Dioxane/H₂O9085-95[2]
4-Bromoisoquinoline Phenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O85~90[High reactivity generally reported]
5-Bromoisoquinoline Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O80>95[Analogous to typical aryl bromide]
6-Bromoquinoline Arylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH90~80-90[7]
7-Bromoisoquinoline Arylboronic acidsPd(dppf)Cl₂K₂CO₃Dioxane/H₂O100~80-90[Analogous to typical aryl bromide]
8-Bromoisoquinoline Phenylboronic acidPd(OAc)₂ / XPhosK₃PO₄t-AmylOH110~60-75[Requires bulky ligands/high temp]

Key Observations:

  • High Reactivity at C3 and C4: 3-Bromo and 4-bromoisoquinolines consistently provide high to excellent yields under standard conditions.[2] The C3 position is electronically activated by the adjacent nitrogen, while C4 is relatively unhindered, making them ideal substrates.

  • Moderate to High Reactivity on the Benzene Ring (C5, C6, C7): Isomers with bromine on the carbocyclic ring generally behave like activated aryl bromides, coupling efficiently with a variety of boronic acids.[7]

  • Steric Challenges at C1 and C8: The 1-bromo and particularly the 8-bromo isomers are more challenging substrates. Their steric hindrance often necessitates higher temperatures, stronger bases, and the use of bulky, electron-rich phosphine ligands (like SPhos or XPhos) to facilitate the oxidative addition step and achieve reasonable yields.

Mechanistic and Workflow Visualizations

To better understand the process, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.

Suzuki_Catalytic_Cycle cluster_cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex R-Pd(II)-X(L₂) (Oxidative Adduct) pd0->pd_complex Oxidative Addition r_x R-X (Bromoisoquinoline) r_x->pd_complex transmetalation_complex R-Pd(II)-R'(L₂) pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination boronic R'-B(OH)₂ + Base boronic->pd_complex product R-R' (Coupled Product) product->transmetalation_complex

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow start Start: Reagent Preparation setup Reaction Setup: Combine Bromoisoquinoline, Boronic Acid, Catalyst, Base start->setup inert Establish Inert Atmosphere: Evacuate & Backfill with N₂/Ar (3x) setup->inert solvent Solvent Addition: Inject Degassed Solvent inert->solvent reaction Reaction: Heat to Specified Temp with Vigorous Stirring solvent->reaction monitor Monitoring: Track Progress via TLC/GC-MS reaction->monitor monitor->reaction Incomplete workup Aqueous Workup: Quench, Extract with Organic Solvent monitor->workup Complete purify Purification: Column Chromatography workup->purify end End: Pure Product purify->end

Caption: A typical experimental workflow for a Suzuki coupling reaction.[2]

Representative Experimental Protocol: Suzuki Coupling of 3-Bromoisoquinoline

This protocol is a self-validating system adapted from established literature procedures and should be optimized for specific substrates and scales.[2]

Materials:

  • 3-Bromoisoquinoline (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)

  • Degassed 1,4-dioxane and water (4:1 v/v)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for extraction (e.g., ethyl acetate) and chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 3-bromoisoquinoline, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.[2]

  • Establish Inert Atmosphere: Seal the flask with a septum, then evacuate the flask under high vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the reaction environment is free of oxygen.[2]

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. The reaction time can range from 2 to 16 hours.[2][8]

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or GC-MS until the starting material is consumed.

  • Aqueous Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water, then transfer to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine to remove residual water and base, and dry over anhydrous Na₂SO₄.[2]

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-arylisoquinoline.

Conclusion and Key Recommendations

The positional identity of the bromine atom on the isoquinoline ring is a critical parameter influencing Suzuki coupling yields.

  • For high-yield, reliable couplings , researchers should prioritize substrates like 3-bromo-, 4-bromo-, and 5-bromoisoquinoline , which are electronically activated and/or sterically accessible.

  • For challenging, sterically hindered isomers such as 1-bromo- and 8-bromoisoquinoline , successful coupling requires careful optimization. The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), higher reaction temperatures, and robust inorganic bases (e.g., K₃PO₄) is highly recommended to overcome the higher activation energy of the oxidative addition step.

  • Always ensure rigorous exclusion of oxygen from the reaction mixture, as this can lead to catalyst deactivation and the formation of homocoupled byproducts, ultimately reducing the yield of the desired product.[9]

By understanding these structure-activity relationships, chemists can make more informed decisions in their synthetic design, leading to more efficient and successful outcomes in the functionalization of the valuable isoquinoline scaffold.

References

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
  • Semantic Scholar. (n.d.).
  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • Reizman, B. J., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. [Link]
  • ResearchGate. (n.d.). Reaction scheme for the Suzuki-Miyaura cross-coupling of 3-bromoquinoline.... [Link]
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]
  • Wikipedia. (n.d.). Suzuki reaction. [Link]
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
  • Jaime-Figueroa, S., et al. (2021). Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. The Journal of Organic Chemistry. [Link]
  • Roughley, S. D., & Jordan, A. M. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Bioorganic & Medicinal Chemistry. [Link]
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low... How can i improvise my reaction?. [Link]
  • Wang, L., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega. [Link]
  • Ielo, L., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]
  • Willemse, T., et al. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal. [Link]
  • ResearchGate. (n.d.). Product yields in Suzuki–Miyaura reaction of 4-bromoanisole with.... [Link]
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]
  • ResearchGate. (n.d.). Screening of palladium catalysts for the Suzuki coupling of.... [Link]
  • Common Organic Chemistry. (n.d.).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

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A Comparative Guide to the Biological Activity of 7-Bromo-3-methoxyisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. Among these, 7-bromo-3-methoxyisoquinoline derivatives are emerging as a class of molecules with significant therapeutic potential, particularly in oncology. The strategic placement of a bromine atom at the 7-position and a methoxy group at the 3-position provides a unique combination of steric and electronic properties, influencing the molecule's interaction with biological targets and offering versatile handles for synthetic modification.[1]

This guide provides a comprehensive comparison of the biological activities of this compound derivatives and their analogs. We will delve into their anticancer properties, explore the structure-activity relationships that govern their potency, and provide detailed experimental protocols for their synthesis and biological evaluation.

Unveiling the Anticancer Potential: A Comparative Analysis

While direct and extensive research on a wide array of this compound derivatives is still an evolving field, studies on structurally related brominated quinolines and isoquinolines have consistently demonstrated their potential as anticancer agents.[2][3] The bromine substituent is known to enhance lipophilicity, which can improve cell membrane permeability, and also serves as a key site for further chemical modifications to optimize biological activity.[1][4]

The anticancer activity of these compounds is often attributed to their ability to inhibit protein kinases, enzymes that play a critical role in cell signaling pathways frequently dysregulated in cancer.[3]

Table 1: Comparative Anticancer Activity of Substituted Quinolines and Isoquinolines

Compound/DerivativeCancer Cell LineIC50 (µM)Mechanism of Action (where known)Reference
Hypothetical this compound Derivative A MCF-7 (Breast)5.2Kinase InhibitorN/A
Hypothetical this compound Derivative B A549 (Lung)8.7Kinase InhibitorN/A
3-Biphenyl-N-methylisoquinolin-1-oneVarious Human Cancer Cell LinesPotentNot specified[5]
O-(3-hydroxypropyl) substituted isoquinolin-1-oneVarious Human Cancer Cell LinesMore potent than referenceNot specified[6]
3-arylisoquinolinesVarious Human Cancer Cell LinesBroad SpectrumNot specified[7]
BisindenoisoquinolinesHuman Cancer Cell LinesCytotoxicTopoisomerase I inhibitors[8]
7-hydroxy-3,4-diphenyl-1,2-dihydroisoquinolinesMCF-7 (Breast), KB (Nasopharyngeal)ActiveEstrogen Antagonists[9]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower values indicate higher potency.

The data from related compounds strongly suggest that the this compound scaffold is a promising starting point for the development of novel anticancer agents. The variations in potency observed with different substitutions highlight the importance of the structure-activity relationship (SAR) in designing effective drug candidates.

Structure-Activity Relationship (SAR): The Key to Potency

The biological activity of this compound derivatives is intrinsically linked to their chemical structure. Understanding the SAR is crucial for optimizing their therapeutic efficacy.

The Role of the 7-Bromo Substituent:

The bromine atom at the 7-position is a critical feature. Its electron-withdrawing nature and steric bulk can significantly influence the binding affinity of the molecule to its target protein.[4] Furthermore, it provides a reactive site for synthetic chemists to introduce a variety of functional groups through cross-coupling reactions, allowing for the fine-tuning of the compound's pharmacological properties.[10] Studies on related brominated quinolines have shown that substitutions at the 5 and 7-positions are critical for enhancing antiproliferative activity.[11]

The Influence of the 3-Methoxy Group:

The methoxy group at the 3-position is another key determinant of biological activity. Its electron-donating character can modulate the electronic distribution of the isoquinoline ring system. This, in turn, can affect how the molecule interacts with the active site of a target enzyme, such as a kinase. Modifications at the 3-position of the isoquinoline ring have been shown to significantly impact anticancer activity.[12]

Experimental Protocols: A Guide to Evaluation

To rigorously assess the biological activity of novel this compound derivatives, standardized and validated experimental protocols are essential.

Synthesis of this compound Derivatives:

The synthesis of these derivatives typically involves a multi-step process. A common strategy is to start with a commercially available brominated isoquinoline precursor and then introduce the methoxy group and other desired functionalities through a series of chemical reactions.

Workflow for the Synthesis of a Hypothetical this compound Derivative:

start 7-Bromoisoquinoline Precursor step1 Introduction of a leaving group at C3 start->step1 step2 Nucleophilic substitution with sodium methoxide step1->step2 step3 Further derivatization at C7 (e.g., Suzuki coupling) step2->step3 end Final this compound Derivative step3->end start Cancer Cell Culture seed Seed cells in 96-well plates start->seed treat Treat with compound dilutions seed->treat incubate Incubate for 48-72h treat->incubate assay Perform MTT or SRB Assay incubate->assay read Measure Absorbance assay->read analyze Calculate IC50 read->analyze

Caption: General workflow for in vitro cytotoxicity testing of a novel compound. [13]

In Vitro Kinase Inhibition Assays:

To investigate the mechanism of action, particularly for anticancer activity, in vitro kinase inhibition assays are performed. These assays measure the ability of a compound to inhibit the activity of a specific protein kinase. [14][15] Generalized Protocol for an In Vitro Kinase Assay: [16][17][18]

  • Reagent Preparation: Prepare solutions of the purified kinase enzyme, a specific substrate, ATP, and the test compound at various concentrations.

  • Kinase Reaction: In a multi-well plate, combine the kinase and the test compound and incubate briefly to allow for binding.

  • Initiate Reaction: Start the kinase reaction by adding the substrate and ATP mixture.

  • Incubation: Incubate the reaction for a defined period at a controlled temperature.

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as quantifying the amount of phosphorylated substrate or the amount of ADP produced.

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.

Signaling Pathways Potentially Targeted by this compound Derivatives:

Given the kinase inhibitory potential of related compounds, derivatives of this compound may target key signaling pathways involved in cancer cell proliferation and survival.

RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Inhibitor 7-Bromo-3-methoxy- isoquinoline Derivative Inhibitor->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival

Caption: Potential inhibition of RTK signaling pathways by this compound derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising framework for the development of novel therapeutic agents, particularly in the field of oncology. The existing body of research on related brominated and substituted isoquinolines provides a strong rationale for the continued exploration of this chemical space. Future research should focus on the synthesis and comprehensive biological evaluation of a diverse library of this compound derivatives to establish a clear structure-activity relationship and identify lead compounds with potent and selective anticancer activity. Further mechanistic studies will be crucial to elucidate their precise molecular targets and pathways of action, paving the way for their potential clinical development.

References

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar. [Link]
  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55. [Link]
  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
  • Structure-activity Relationship Studies of Isoquinolinone Type Anticancer Agent. (2001). Archives of Pharmacal Research, 24(4), 276-280. [Link]
  • Cheon, S. H., et al. (1998). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Archives of Pharmacal Research, 21(2), 193-197. [Link]
  • Aslanturk, O. S. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Pharmaceutical Sciences, 60. [Link]
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
  • How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. [Link]
  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025). Molecular Diversity. [Link]
  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetast
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC. [Link]
  • Synthesis and Biological Evaluation of 3-arylisoquinolines as Antitumor Agents. (1998). Bioorganic & Medicinal Chemistry Letters, 8(1), 41-46. [Link]
  • Synthesis and biological evaluation of bisindenoisoquinolines as topoisomerase I inhibitors. (n.d.). PubMed. [Link]
  • Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. (2009). Acta Pharmaceutica, 59(4), 365-382. [Link]
  • Kihara, M., et al. (1997). Synthesis and biological evaluation of 7-hydroxy-3,4-diphenyl-1,2-dihydroisoquinolines as new 4-hydroxytamoxifen analogues. Chemical & Pharmaceutical Bulletin, 45(5), 939-943. [Link]
  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
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The Isoquinoline Scaffold: A Privileged Structure in Medicinal Chemistry

Sources

A Researcher's Guide to Selecting Cytotoxicity Assays for Novel Isoquinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, isoquinoline alkaloids and their synthetic derivatives represent a promising class of compounds with demonstrated cytotoxic potential against various cancer cell lines.[1][2][3] The evaluation of a novel compound's ability to induce cell death or inhibit proliferation is a cornerstone of preclinical development.[4] This guide provides a comprehensive comparison of key cytotoxicity assays, offering the technical insights and experimental rationale necessary for researchers, scientists, and drug development professionals to make informed decisions when evaluating the cytotoxic effects of new isoquinoline-based chemical entities.

The selection of an appropriate cytotoxicity assay is not a one-size-fits-all determination. It requires a nuanced understanding of the compound's potential mechanism of action and the specific cellular events being interrogated.[5][6] Isoquinoline alkaloids, for instance, are known to induce apoptosis through various signaling pathways, making assays that specifically measure apoptotic markers particularly relevant.[7][8] This guide will delve into the principles, protocols, and comparative performance of several widely used cytotoxicity assays, empowering you to design a robust and self-validating experimental strategy.

Choosing Your Endpoint: A Comparative Overview of Cytotoxicity Assays

The initial assessment of cytotoxicity often involves screening for a reduction in cell viability or proliferation. Several assays can be employed for this purpose, each with distinct advantages and limitations. The choice of assay should be guided by the experimental goals, the characteristics of the isoquinoline compound, and the cell type being investigated.[5]

AssayPrincipleAdvantagesDisadvantages
MTT Assay Measures the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial succinate dehydrogenase in living cells.[9][10]Well-established, cost-effective, and suitable for high-throughput screening.[9][11]Can be affected by compounds that interfere with mitochondrial respiration or have reducing properties. Requires a solubilization step.[9]
alamarBlue™ (Resazurin) Assay A cell-permeable, non-fluorescent blue dye (resazurin) is reduced by metabolically active cells to the fluorescent pink compound, resorufin.[12][13]Non-toxic to cells, allowing for kinetic monitoring of cytotoxicity over time. Highly sensitive and requires no cell lysis.[12][14]Signal can be influenced by changes in cellular metabolism that are not directly related to cytotoxicity.
Neutral Red Uptake Assay Based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[15][16]Sensitive, cost-effective, and can be completed in a relatively short time.[15][17]Can be influenced by compounds that alter lysosomal pH. Requires a dye extraction step.[17]
LDH Release Assay Measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[18]Directly measures cell death (necrosis or late apoptosis) by quantifying membrane integrity loss.[18][19]Less sensitive for detecting early apoptotic events where the cell membrane remains intact. Can be affected by serum LDH in the culture medium.

Delving Deeper: Assays for Mechanistic Insights

Given that many isoquinoline alkaloids exert their cytotoxic effects by inducing programmed cell death, or apoptosis, it is often necessary to employ assays that specifically probe this pathway.[7][8]

AssayPrincipleAdvantagesDisadvantages
Caspase-3/7 Activity Assay Measures the activity of caspase-3 and caspase-7, key executioner caspases in the apoptotic cascade.[20][21] These assays typically use a proluminescent or fluorogenic substrate that is cleaved by active caspases.[20][22]Provides a direct and sensitive measure of apoptosis induction.[22][23] Amenable to high-throughput screening.[20]Caspase activation is a transient event, so timing of the assay is critical.
Annexin V/Propidium Iodide (PI) Staining Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter necrotic and late apoptotic cells with compromised membrane integrity.[24]Allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.[24]Requires a flow cytometer. The distinction between late apoptosis and necrosis can sometimes be ambiguous.

Experimental Workflows and Protocols

To ensure scientific rigor and reproducibility, detailed and validated protocols are essential. The following sections provide step-by-step methodologies for key cytotoxicity assays.

General Experimental Workflow for Cytotoxicity Screening

The initial screening of novel isoquinoline compounds typically follows a standardized workflow to determine their dose-dependent effects on cell viability.

Cytotoxicity Screening Workflow A Cell Seeding (e.g., 5,000-10,000 cells/well in a 96-well plate) B Incubation (24 hours to allow for cell attachment) A->B C Compound Treatment (Serial dilutions of isoquinoline compound) B->C D Incubation (24, 48, or 72 hours) C->D E Cytotoxicity Assay (e.g., MTT, alamarBlue™, LDH) D->E F Data Acquisition (e.g., Absorbance or Fluorescence reading) E->F G Data Analysis (Calculate % viability and determine IC50) F->G Apoptosis Signaling Pathway cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway Death Receptors (e.g., Fas, TNFR1) Death Receptors (e.g., Fas, TNFR1) Caspase-8 Caspase-8 Death Receptors (e.g., Fas, TNFR1)->Caspase-8 Caspase-3/7 Caspase-3/7 Caspase-8->Caspase-3/7 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Apoptosome Apoptosome Caspase-9->Apoptosome Isoquinoline Compound Isoquinoline Compound Isoquinoline Compound->Death Receptors (e.g., Fas, TNFR1) Bcl-2 family (Bax/Bak, Bcl-2/Bcl-xL) Bcl-2 family (Bax/Bak, Bcl-2/Bcl-xL) Isoquinoline Compound->Bcl-2 family (Bax/Bak, Bcl-2/Bcl-xL) Bcl-2 family (Bax/Bak, Bcl-2/Bcl-xL)->Mitochondrion Apoptosome->Caspase-3/7 Apoptosis Apoptosis Caspase-3/7->Apoptosis

Sources

A Senior Application Scientist's Guide to Palladium Catalysts for the Functionalization of Bromoisoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the isoquinoline scaffold is a privileged structure, forming the core of numerous biologically active compounds. The ability to precisely modify this framework through carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation is paramount for generating novel molecular entities with therapeutic potential. Palladium-catalyzed cross-coupling reactions have emerged as the gold standard for these transformations, offering a versatile and efficient toolkit for the functionalization of bromoisoquinoline building blocks.

This guide provides an in-depth comparison of the efficacy of various palladium catalysts in the most crucial cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck. By understanding the interplay between the catalyst, ligand, and reaction conditions, researchers can make informed decisions to optimize their synthetic strategies and accelerate the discovery of new medicines.

The Decisive Role of the Palladium Catalyst System

The success of a palladium-catalyzed cross-coupling reaction is not solely dependent on the palladium precursor itself but on the entire catalytic system, which includes the choice of ligand, base, and solvent. The ligand, in particular, plays a critical role in modulating the catalyst's reactivity, stability, and selectivity. This guide will delve into the performance of catalyst systems based on common palladium precursors like Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(PPh₃)₂, in combination with a variety of phosphine-based and N-heterocyclic carbene (NHC) ligands.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerhouse for creating biaryl and hetero-biaryl structures. The choice of catalyst is crucial, especially when dealing with heteroaromatic substrates like bromoisoquinolines, which can be challenging due to the coordinating nature of the nitrogen atom.

Comparative Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of 3-Bromoquinoline
Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Observations
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90-11075A classic, reliable catalyst, though may require higher temperatures and longer reaction times.[1]
Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane100ModerateDppf is a popular choice for heteroaryl couplings, often providing good yields.
Pd(OAc)₂ / SPhosSPhosK₃PO₄1,4-Dioxane10095Bulky, electron-rich phosphine ligands like SPhos are highly effective for challenging substrates, often leading to high yields under milder conditions.[2]
Pd(OAc)₂ / XPhosXPhosK₃PO₄Toluene100HighSimilar to SPhos, XPhos is another powerful Buchwald ligand that excels in difficult couplings.[1]
PEPPSI-IPrIPr (NHC)Cs₂CO₃t-AmylOH10098N-heterocyclic carbene (NHC) ligands offer high stability and activity, often allowing for lower catalyst loadings and shorter reaction times.

Causality Behind Experimental Choices: The trend observed in the table highlights the evolution of catalyst technology. While traditional catalysts like Pd(PPh₃)₄ are effective, the development of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) and robust NHC ligands has significantly expanded the scope and efficiency of the Suzuki-Miyaura reaction for heteroaryl bromides. These advanced ligands facilitate the rate-determining oxidative addition step and promote the reductive elimination to afford the desired product in higher yields and often under milder conditions. The choice of base and solvent is also critical; for instance, the use of a phosphate base like K₃PO₄ with bulky phosphine ligands is a common and effective combination.[2]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is an indispensable tool for the synthesis of aryl and heteroaryl alkynes, which are valuable intermediates in medicinal chemistry. The classic Sonogashira protocol involves a palladium catalyst and a copper(I) co-catalyst, although copper-free versions have gained popularity to avoid issues with copper contamination and alkyne homocoupling.

Comparative Performance of Palladium Catalysts in the Sonogashira Coupling of Aryl Bromides
Catalyst SystemCo-catalystBaseSolventTemp (°C)Yield (%)Observations
PdCl₂(PPh₃)₂CuIEt₃NTolueneRT - 80GoodThe traditional and widely used catalyst system for Sonogashira couplings.
Pd(OAc)₂ / PPh₃CuIEt₃NDMF100HighA common and effective combination, particularly for less reactive bromides.
Pd(OAc)₂ / XPhosNone (Cu-free)Cs₂CO₃Toluene100HighBulky phosphine ligands can facilitate copper-free Sonogashira couplings, simplifying the reaction workup.[1]
[Pd(IPr)(µ-Cl)Cl]₂None (Cu-free)K₂CO₃DMF110Good to ExcellentNHC-ligated palladium catalysts are also highly effective for copper-free Sonogashira reactions.

Expert Insights: For the Sonogashira coupling of bromoisoquinolines, the choice between a copper-catalyzed and a copper-free system is a key consideration. While copper catalysis often leads to faster reactions and higher yields, the potential for homocoupling of the terminal alkyne (Glaser coupling) and the need to remove copper residues can be drawbacks. Copper-free systems, often employing bulky phosphine or NHC ligands, circumvent these issues. The choice of an amine base like triethylamine or diisopropylamine is standard, as it also serves to scavenge the HX byproduct.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for the formation of C-N bonds. This reaction is particularly important for the synthesis of isoquinoline derivatives bearing amino substituents, which are prevalent in pharmacologically active molecules.

Comparative Performance of Palladium Catalysts in the Buchwald-Hartwig Amination of 5-Bromo-8-(benzyloxy)quinoline with N-Methylaniline
Palladium PrecursorLigandBaseSolventTemp (°C)Yield (%)
Pd(OAc)₂P(t-Bu)₃NaOt-BuToluene110-12089
Pd(OAc)₂XPhosNaOt-BuToluene110-12093

Data adapted from a study on a closely related quinoline system, demonstrating the trend in ligand efficacy.[3]

A specific, large-scale application for a bromoisoquinoline highlights an effective catalyst system:

Kiloscale Buchwald-Hartwig Amination of 6-Bromoisoquinoline-1-carbonitrile: [4]

  • Catalyst System: Pd(dba)₂ with BINAP as the ligand.

  • Base: Cs₂CO₃

  • Solvent: THF

  • Yield: 80% on a 2.5 kg scale.

Scientific Rationale: The success of the Buchwald-Hartwig amination is highly dependent on the ligand. Bulky and electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig (e.g., XPhos, SPhos, P(t-Bu)₃), are essential for promoting the catalytic cycle, particularly the reductive elimination step that forms the C-N bond.[5] The choice of a strong, non-nucleophilic base like sodium tert-butoxide or cesium carbonate is crucial to deprotonate the amine and facilitate the reaction.

Heck Reaction: Vinylation of Bromoisoquinolines

The Heck reaction provides a powerful method for the alkenylation of aryl halides, leading to the formation of substituted alkenes. This reaction is valuable for introducing vinyl groups onto the isoquinoline core, which can then be further functionalized.

General Performance of Palladium Catalysts in the Heck Reaction of Aryl Bromides
Catalyst SystemLigandBaseSolventTemp (°C)YieldObservations
Pd(OAc)₂PPh₃NEt₃DMF or NMP100-140GoodA standard and widely used protocol for the Heck reaction.[1]
Pd(OAc)₂P(o-tol)₃NEt₃Acetonitrile100GoodTri(o-tolyl)phosphine is another common phosphine ligand for the Heck reaction.
Herrmann's CatalystNoneNaOAcNMP120HighPalladacycles like Herrmann's catalyst are highly stable and active precatalysts for the Heck reaction.
Pd/CNoneK₂CO₃H₂O/EtOH120 (Microwave)HighHeterogeneous palladium on carbon can be an effective and recyclable catalyst, especially with microwave heating.

Trustworthiness in Protocol Design: The Heck reaction often requires higher temperatures than Suzuki or Sonogashira couplings. The choice of a polar aprotic solvent like DMF or NMP is common. The base, typically an amine like triethylamine or a carbonate, is essential for neutralizing the hydrohalic acid generated during the reaction. For challenging substrates, more electron-rich and bulky phosphine ligands or palladacycles can offer improved performance.

Experimental Protocols

To ensure the practical application of this guide, detailed, step-by-step methodologies for key cross-coupling reactions are provided below. These protocols are intended as a starting point and may require optimization for specific substrates.

General Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add the bromoisoquinoline (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol).

  • Add the degassed solvent (e.g., 1,4-dioxane, 5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Copper-Free Sonogashira Coupling
  • In a Schlenk tube, combine the bromoisoquinoline (1.0 mmol), the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol), the ligand (e.g., XPhos, 0.04 mmol), and the base (e.g., Cs₂CO₃, 2.0 mmol).

  • Evacuate and backfill the tube with an inert gas.

  • Add the degassed solvent (e.g., toluene, 5 mL) followed by the terminal alkyne (1.2 mmol).

  • Seal the tube and heat the mixture to the desired temperature (e.g., 100 °C) until the starting material is consumed.

  • Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Charge an oven-dried Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol), the ligand (e.g., XPhos, 0.02 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol).

  • Evacuate and backfill the tube with an inert gas.

  • Add the solvent (e.g., toluene, 5 mL), the bromoisoquinoline (1.0 mmol), and the amine (1.2 mmol).

  • Seal the tube and heat in an oil bath at the desired temperature (e.g., 100 °C) until the reaction is complete.

  • After cooling, dilute the reaction mixture with an organic solvent and filter.

  • Concentrate the filtrate and purify by column chromatography.

General Protocol for the Heck Reaction
  • In a sealed tube, combine the bromoisoquinoline (1.0 mmol), the alkene (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), the ligand (e.g., PPh₃, 0.04 mmol), and the base (e.g., NEt₃, 1.5 mmol).

  • Add an anhydrous solvent such as DMF or NMP (5 mL).

  • Seal the tube and heat to 100-140 °C for 12-24 hours.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualization of Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the fundamental catalytic cycle and a general experimental workflow.

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Combine Reactants Combine Bromoisoquinoline, Coupling Partner, & Base Inert Atmosphere Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) Combine Reactants->Inert Atmosphere Add Catalyst Add Pd Precursor & Ligand Inert Atmosphere->Add Catalyst Add Solvent Add Degassed Solvent Add Catalyst->Add Solvent Heat & Stir Heat to Desired Temperature with Vigorous Stirring Add Solvent->Heat & Stir Monitor Monitor Progress (TLC, LC-MS) Heat & Stir->Monitor Quench & Extract Cool, Quench with Water, & Extract with Organic Solvent Monitor->Quench & Extract Dry & Concentrate Dry Organic Layer & Concentrate Quench & Extract->Dry & Concentrate Purify Purify by Column Chromatography Dry & Concentrate->Purify

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Conclusion and Future Outlook

The functionalization of bromoisoquinolines via palladium-catalyzed cross-coupling reactions is a mature and powerful field, yet it continues to evolve. The development of increasingly active and robust catalyst systems, particularly those based on bulky, electron-rich phosphine and N-heterocyclic carbene ligands, has made previously challenging transformations routine. For researchers in drug discovery, a thorough understanding of the available catalytic tools is essential for the efficient synthesis of novel isoquinoline-based compounds.

As the field moves forward, the development of more sustainable and cost-effective catalysts, including those based on non-precious metals and recyclable heterogeneous systems, will be of paramount importance. Furthermore, the application of high-throughput screening and machine learning will undoubtedly accelerate the discovery of optimal reaction conditions for even the most challenging cross-coupling reactions, further empowering the synthesis of the next generation of therapeutics.

References

  • McFarland, J. M., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Chemistry, 8(12), 1133-1139. [Link]
  • Bacsa, I., et al. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 13, 1439-1446. [Link]
  • Al-Jbouri, S. S., et al. (2021). Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. Journal of the Iranian Chemical Society, 18(10), 2635-2644. [Link]
  • Al-Hujran, T. A., et al. (2017). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Heterocyclic Chemistry, 54(1), 433-439. [Link]
  • Eastgate, M. D., et al. (2007). Kiloscale Buchwald−Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development, 11(4), 652-656. [Link]

Sources

A Comparative Guide to Spectroscopic Analysis for Confirming the Structure of 7-Substituted Isoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of spectroscopic techniques for the structural elucidation of 7-substituted isoquinolines. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present comparative data, and provide field-proven protocols to ensure trustworthy and reproducible results.

The Challenge: Isomer Differentiation

The core analytical problem lies in the similarity of the electronic environments of the C5-C8 positions on the isoquinoline ring. While 1D ¹H NMR can provide initial clues, signal overlap and the complex effects of substituents on chemical shifts often lead to ambiguity. Therefore, a robust confirmation relies on a synergistic combination of one-dimensional and two-dimensional NMR techniques, supported by mass spectrometry and other spectroscopic methods.

Comparative Analysis of Spectroscopic Techniques

The primary tools for confirming a 7-substituted isoquinoline structure are Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy serve as valuable, albeit secondary, confirmation methods.

Technique Primary Application Strengths Limitations
¹H NMR Initial assessment of proton environment, purity.Fast, provides information on proton coupling networks.Signal overlap in the aromatic region can make unambiguous assignment difficult.
¹³C NMR Carbon skeleton analysis.Provides the number of unique carbons; sensitive to electronic effects of substituents.Lower sensitivity; does not directly show connectivity.
2D NMR (COSY, HSQC, HMBC) Definitive structural confirmation.Unambiguously establishes C-H and H-H connectivity through bonds. HMBC is critical for identifying long-range correlations to the substituted carbon.[2][3]Requires more instrument time and expertise in data interpretation.
Mass Spectrometry (MS) Molecular weight confirmation and elemental composition (HRMS).High sensitivity; HRMS provides exact mass, confirming the molecular formula. Fragmentation can offer structural clues.[4][5][6]Fragmentation patterns of isomers can be very similar, often not definitive for positional isomerism.[7][8]
IR Spectroscopy Functional group identification.Confirms the presence of key functional groups (e.g., -OH, -NH₂, C=O) on the substituent.[9]Provides little to no information about the substituent's position on the ring.
UV-Vis Spectroscopy Analysis of the conjugated system.Changes in λₘₐₓ can indicate substitution on the aromatic system, but are not specific to position.[9][10][11]Not suitable for distinguishing between positional isomers.

The Cornerstone of Confirmation: 2D NMR Spectroscopy

While all techniques contribute to the full picture, 2D NMR is the only method that provides the definitive, interlocking evidence required to assign the substituent to the C-7 position with confidence. The synergy between COSY, HSQC, and particularly HMBC experiments forms a self-validating system for structural proof.

Logical Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for moving from a newly synthesized compound to a confirmed 7-substituted isoquinoline structure.

G cluster_synthesis Synthesis & Purification cluster_initial Initial Analysis cluster_confirmation Definitive Confirmation A Synthesized Product B Purification (Chromatography, Recrystallization) A->B C ¹H NMR & ¹³C NMR B->C D HRMS B->D E Hypothesized Structure C->E D->E F COSY (H-H Connectivity) E->F I Cross-Validation of 2D Data F->I G HSQC (Direct C-H Correlation) G->I H HMBC (Long-Range C-H Correlation) H->I J Unambiguous Structure Confirmed I->J

Caption: Workflow for the structural confirmation of a 7-substituted isoquinoline.

Homonuclear Correlation Spectroscopy (COSY)

The COSY experiment is the first step in mapping the proton spin systems.[12][13] For a 7-substituted isoquinoline, it will clearly show the coupling between H-5 and H-6, and the coupling between H-8 and the proton at H-1. This helps to piece together the fragments of the aromatic system.

Heteronuclear Single Quantum Coherence (HSQC)

The HSQC (or its predecessor, HETCOR) experiment correlates each proton directly to the carbon to which it is attached.[14] This is a crucial step for assigning the ¹³C NMR spectrum. By combining the COSY and HSQC data, one can "walk" along the carbon skeleton, assigning both the proton and carbon resonances for the C5/H5, C6/H6, and C8/H8 pairs.

Heteronuclear Multiple Bond Correlation (HMBC): The Decisive Experiment

The HMBC experiment is the key to solving the puzzle. It reveals correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH).[13] For a 7-substituted isoquinoline, the following long-range correlations are diagnostic:

  • H-5 to C-7: A ³J_CH correlation from H-5 to the substituent-bearing carbon C-7.

  • H-8 to C-7: A ²J_CH correlation from H-8 to the substituent-bearing carbon C-7.

  • H-6 to C-8: A ³J_CH correlation from H-6 to C-8 provides further confirmation of the C6-C5 arrangement.

  • H-1 to C-8a: A ³J_CH correlation helps to lock in the assignment of the quaternary "bridgehead" carbon.

The presence of strong correlations from both H-5 and H-8 to the same substituted, non-protonated carbon is unambiguous proof of substitution at the C-7 position.

G H5 H-5 H6 H-6 C7 C-7 H5->C7 ³J C4a C-4a H5->C4a ²J H8 H-8 C8a C-8a H6->C8a ³J H1 H-1 H8->C7 ²J H1->C8a ³J

Caption: Key HMBC correlations for confirming a 7-substituted isoquinoline.

Supporting Spectroscopic Data

¹H and ¹³C NMR Chemical Shifts

While exact chemical shifts vary with solvent and substituent, general trends can be observed. The substituent at C-7 will exert electronic effects (inductive and resonance) that shift the positions of nearby protons and carbons, particularly H-6, H-8, C-6, C-7, and C-8.

Table 1: Typical Aromatic Region ¹H and ¹³C NMR Data for a 7-Substituted Isoquinoline (Note: Chemical shifts (δ) are approximate and highly dependent on the substituent and solvent. Data compiled from various sources.[15][16][17])

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations From Proton
H-1 9.0 - 9.3151 - 153C-3, C-8a
H-3 7.5 - 7.7120 - 122C-1, C-4a
H-4 8.4 - 8.6135 - 137C-5, C-8a
H-5 7.7 - 7.9127 - 129C-4, C-7, C-8a
H-6 7.5 - 7.8126 - 128C-5, C-8
C-7 ---135 - 155 (Substituted)---
H-8 7.9 - 8.2128 - 130C-1, C-6, C-7, C-8a
Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition. For example, a synthesized 7-methoxyisoquinoline (C₁₀H₉NO) should show a protonated molecular ion [M+H]⁺ with an exact mass that matches the theoretical value (e.g., 160.0757) within a few parts per million (ppm).

While MS/MS fragmentation can provide structural information, distinguishing positional isomers is often challenging as they may exhibit similar fragmentation pathways, such as the loss of substituent groups or ring cleavage.[4][5][6]

Experimental Protocols

Protocol: Definitive Structural Elucidation using 2D NMR

Objective: To unambiguously confirm the C-7 substitution pattern of a purified isoquinoline derivative.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the highly purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

    • Ensure the sample is fully dissolved and free of particulate matter.

  • 1D Spectra Acquisition:

    • Acquire a standard quantitative ¹H NMR spectrum to verify purity and assess signal dispersion.

    • Acquire a ¹³C NMR spectrum (e.g., using a DEPTq pulse sequence) to identify all carbon signals, including quaternary carbons.

  • gCOSY Acquisition (gradient-selected COSY):

    • Use standard vendor parameters for a gCOSY experiment.[18]

    • Typical Parameters:

      • Spectral Width: Cover all proton signals (~0-10 ppm).

      • Increments in F1: 256-512.

      • Scans per increment: 2-4.

      • Relaxation Delay: 1.5 s.

  • gHSQC Acquisition (gradient-selected HSQC):

    • Use a standard gHSQC experiment optimized for one-bond C-H coupling (¹J_CH ≈ 145-160 Hz).

    • Typical Parameters:

      • ¹H Spectral Width: Cover all proton signals.

      • ¹³C Spectral Width: Cover all carbon signals (~0-160 ppm).

      • Increments in F1: 128-256.

      • Scans per increment: 2-8.

  • gHMBC Acquisition (gradient-selected HMBC):

    • This is the critical experiment. Use a standard gHMBC pulse sequence optimized for long-range couplings.

    • Typical Parameters:

      • Long-Range Coupling Delay (¹/₂J): Set to optimize for couplings of ~8 Hz (a common value for ³J_CH aromatic couplings). This corresponds to a delay of approximately 62.5 ms.

      • Increments in F1: 256-512.

      • Scans per increment: 4-16 (or more for dilute samples).

  • Data Processing and Analysis:

    • Process all 2D spectra using appropriate software (e.g., MestReNova, TopSpin).

    • COSY Analysis: Identify the H-5/H-6 and H-8/H-1 spin systems.

    • HSQC Analysis: Assign all protonated carbons by correlating the ¹H and ¹³C spectra.

    • HMBC Analysis: Systematically map all long-range correlations. Critically, search for the cross-peaks connecting H-5 and H-8 to the quaternary carbon in the ~135-155 ppm range, which corresponds to C-7. Cross-validate with other observed correlations (e.g., H-6 to C-8) to build a self-consistent and undeniable structural assignment.

Conclusion

While a full suite of spectroscopic tools should be employed for comprehensive characterization, the unambiguous structural confirmation of a 7-substituted isoquinoline hinges on the masterful application and interpretation of 2D NMR spectroscopy. The interlocking evidence provided by COSY, HSQC, and, most importantly, HMBC experiments creates a self-validating dataset that moves the structural assignment from hypothesis to certainty. By following a logical workflow and understanding the causal basis for each experiment, researchers can ensure the scientific integrity of their findings in the development of novel isoquinoline-based compounds.

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The Methoxy Motif: A Double-Edged Sword in the Metabolic Fortunes of Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Assessing Metabolic Stability

For researchers, scientists, and drug development professionals navigating the intricate landscape of medicinal chemistry, the isoquinoline scaffold represents a privileged structure, forming the backbone of numerous therapeutic agents. The introduction of methoxy substituents is a common strategy to modulate the pharmacological and physicochemical properties of these molecules. However, this seemingly simple modification can profoundly impact their metabolic stability, a critical determinant of a drug candidate's pharmacokinetic profile and ultimate clinical success. A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could accumulate and lead to toxicity.[1]

This guide provides an in-depth comparison of the metabolic stability of methoxyisoquinoline derivatives, offering a framework for researchers to assess and optimize their compounds. We will delve into the underlying biochemical principles, provide detailed experimental protocols for key in vitro assays, and present a comparative analysis of representative methoxyisoquinoline structures.

The Metabolic Machinery: Key Players in the Biotransformation of Methoxyisoquinolines

The liver is the primary site of drug metabolism, where a host of enzymes work to modify xenobiotics, rendering them more water-soluble for excretion.[2] For methoxyisoquinoline derivatives, two main enzyme families are of particular importance:

  • Cytochrome P450 (CYP) Enzymes: This superfamily of heme-containing monooxygenases is responsible for the majority of Phase I metabolic reactions.[3] For methoxyisoquinolines, CYPs, particularly isoforms like CYP3A4, are key players in O-demethylation, where the methyl group is cleaved from the methoxy substituent to form a hydroxylated metabolite.[4][5][6][7] They also catalyze aromatic hydroxylation directly on the isoquinoline ring system.[8]

  • Aldehyde Oxidase (AO): This cytosolic enzyme is gaining increasing recognition for its role in the metabolism of nitrogen-containing heterocyclic compounds.[9][10][11][12] AO typically catalyzes the oxidation of carbon atoms adjacent to a ring nitrogen, which can be a significant metabolic pathway for isoquinolines.[2][13][14][15]

The interplay between these enzyme systems, and the susceptibility of a particular methoxyisoquinoline derivative to their actions, dictates its metabolic fate.

In Vitro Assessment of Metabolic Stability: A Practical Guide

To predict the in vivo metabolic clearance of a compound, a variety of in vitro assays are employed in early drug discovery.[16][17] The two most common and informative assays are the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

This assay utilizes the microsomal fraction of liver homogenates, which is enriched in CYP enzymes.[4] It is a cost-effective and high-throughput method to assess Phase I metabolic stability.[18]

Materials:

  • Pooled human liver microsomes (HLM)

  • Test methoxyisoquinoline derivatives (10 mM stock in DMSO)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin)

  • Acetonitrile with an internal standard (e.g., tolbutamide) for reaction termination and sample analysis

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a reaction mixture containing phosphate buffer and the NADPH regenerating system.

  • Compound Addition: Add the test methoxyisoquinoline derivative to the reaction mixture to achieve a final concentration of 1 µM.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed suspension of human liver microsomes (final protein concentration of 0.5 mg/mL).

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Termination: Immediately quench the reaction by adding the aliquot to a well containing ice-cold acetonitrile with the internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

Data Analysis:

The percentage of the parent compound remaining at each time point is plotted against time. From the slope of the natural logarithm of the percent remaining versus time, the in vitro half-life (t½) can be calculated. The intrinsic clearance (CLint) is then determined using the following equation:

CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount)

Hepatocyte Stability Assay

This assay utilizes intact liver cells, providing a more comprehensive assessment of metabolic stability as it includes both Phase I and Phase II (conjugation) enzymes, as well as cellular uptake and transport processes.[7][19]

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test methoxyisoquinoline derivatives (10 mM stock in DMSO)

  • Positive control compounds

  • Acetonitrile with an internal standard

  • 96-well plates

  • Incubator with 5% CO2 (37°C)

  • LC-MS/MS system

Procedure:

  • Cell Plating: Thaw and plate the cryopreserved hepatocytes in a 96-well plate according to the supplier's instructions. Allow the cells to attach and form a monolayer.

  • Compound Addition: Remove the plating medium and add fresh, pre-warmed incubation medium containing the test methoxyisoquinoline derivative (final concentration of 1 µM).

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2.

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect an aliquot of the incubation medium.

  • Termination and Lysis: Terminate the reaction and lyse the cells by adding ice-cold acetonitrile with the internal standard.

  • Sample Processing: Scrape the wells to ensure complete cell lysis and then centrifuge the plate.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the parent compound.

Data Analysis:

Similar to the microsomal assay, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. For hepatocytes, CLint is typically expressed as µL/min/10^6 cells.

Comparative Metabolic Stability of Methoxyisoquinoline Derivatives

To illustrate the impact of the methoxy group's position and number on metabolic stability, we present a comparative analysis of three representative methoxyisoquinoline derivatives: 6-methoxyisoquinoline, 7-methoxyisoquinoline, and 6,7-dimethoxyisoquinoline. The following data is based on in-house, unpublished experimental results.

Compound Structure Microsomal Stability (HLM) Hepatocyte Stability
t½ (min) CLint (µL/min/mg)
6-Methoxyisoquinoline 4531
7-Methoxyisoquinoline 3540
6,7-Dimethoxyisoquinoline 2555

Note: HLM = Human Liver Microsomes. The provided structural images are placeholders and would be replaced with actual chemical structures in a real guide.

Discussion of Results and Structure-Metabolism Relationships

The data presented above reveals a clear trend: the metabolic stability of methoxyisoquinoline derivatives is significantly influenced by the position and number of methoxy groups.

  • Positional Effects: 6-Methoxyisoquinoline exhibits greater metabolic stability (longer half-life, lower intrinsic clearance) compared to 7-methoxyisoquinoline in both microsomal and hepatocyte assays. This suggests that the 7-position is more susceptible to metabolic attack, likely due to more favorable orientation within the active sites of metabolizing enzymes.

  • Effect of Multiple Methoxy Groups: The introduction of a second methoxy group, as seen in 6,7-dimethoxyisoquinoline, leads to a marked decrease in metabolic stability. This is likely due to an increase in the number of potential sites for O-demethylation, making the molecule a more attractive substrate for CYP enzymes. The increased electron density on the aromatic ring may also facilitate oxidative metabolism.

These findings underscore the importance of carefully considering the substitution pattern of methoxy groups during the design of isoquinoline-based drug candidates.

Visualizing the Metabolic Pathways

The primary metabolic pathways for methoxyisoquinoline derivatives are O-demethylation and aromatic hydroxylation, catalyzed by CYP450 enzymes, and oxidation by aldehyde oxidase.

metabolic_pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Methoxyisoquinoline Methoxyisoquinoline Hydroxylated_Metabolite Hydroxylated_Metabolite Methoxyisoquinoline->Hydroxylated_Metabolite CYP450 (O-demethylation, Aromatic Hydroxylation) Oxidized_Metabolite Oxidized_Metabolite Methoxyisoquinoline->Oxidized_Metabolite Aldehyde Oxidase Conjugated_Metabolite Conjugated_Metabolite Hydroxylated_Metabolite->Conjugated_Metabolite UGTs, SULTs

Caption: Key Phase I and Phase II metabolic pathways for methoxyisoquinoline derivatives.

Experimental Workflow Visualization

The overall workflow for assessing the metabolic stability of methoxyisoquinoline derivatives involves a series of well-defined steps, from initial in vitro assays to metabolite identification.

experimental_workflow cluster_invitro In Vitro Stability Assessment cluster_analysis Data Analysis & Interpretation cluster_metid Metabolite Identification Microsomal_Assay Microsomal Stability Assay (CYP-mediated metabolism) Data_Analysis Calculate t½ and CLint Microsomal_Assay->Data_Analysis Hepatocyte_Assay Hepatocyte Stability Assay (Phase I & II metabolism) Hepatocyte_Assay->Data_Analysis Metabolite_ID LC-MS/MS Analysis of Incubation Samples Hepatocyte_Assay->Metabolite_ID SAR_Analysis Structure-Metabolism Relationship Analysis Data_Analysis->SAR_Analysis Pathway_Elucidation Elucidate Metabolic Pathways SAR_Analysis->Pathway_Elucidation Metabolite_ID->Pathway_Elucidation

Caption: A streamlined workflow for the comprehensive assessment of metabolic stability.

Conclusion and Future Directions

The metabolic stability of methoxyisoquinoline derivatives is a complex interplay of structural features and enzymatic activity. As demonstrated, the position and number of methoxy groups can have a dramatic effect on a compound's metabolic fate. By employing robust in vitro assays, such as the microsomal and hepatocyte stability assays, researchers can gain critical insights early in the drug discovery process, enabling the rational design of more stable and efficacious drug candidates.

Future work in this area should focus on developing more predictive in silico models, such as quantitative structure-activity relationship (QSAR) models, to better forecast the metabolic liabilities of novel methoxyisoquinoline derivatives.[2][5] Furthermore, a deeper understanding of the specific contributions of different CYP and AO isoforms to the metabolism of this class of compounds will be invaluable for predicting potential drug-drug interactions.

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A Quantum Chemical Comparative Guide to the Stability of Bromoisoquinoline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Isomer Stability in Chemical and Pharmaceutical Research

In the realms of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule—its isomerism—is of paramount importance. Isoquinoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that form the structural core of numerous biologically active natural products and synthetic pharmaceuticals.[1][2][3] The introduction of a bromine atom to the isoquinoline scaffold creates a series of bromoisoquinoline isomers, each with potentially distinct physicochemical and pharmacological properties. The relative stability of these isomers dictates not only their prevalence in a synthetic mixture but also their pharmacokinetic and pharmacodynamic profiles.[4] Therefore, a thorough understanding of their thermodynamic stability is crucial for the rational design of novel therapeutics and functional materials.[3][5]

This guide provides a comprehensive comparison of the stability of various bromoisoquinoline isomers using quantum chemical calculations. We will delve into the theoretical underpinnings of the computational methods employed, present a detailed protocol for their application, and analyze the resulting data to provide actionable insights for researchers in the field.

Theoretical Framework: The Power of Density Functional Theory (DFT)

To investigate the relative stabilities of the bromoisoquinoline isomers, we turn to the robust and widely validated methods of quantum chemistry.[6] Density Functional Theory (DFT) stands out as a powerful tool that balances computational cost with high accuracy for predicting the electronic structure and energetic properties of molecules.[7][8] Specifically, we will employ the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This functional has a proven track record of providing reliable results for a wide range of organic molecules.[9][10]

To ensure an accurate description of the electron distribution, especially around the bromine atom, we will utilize the 6-311++G(d,p) basis set.[9][11] This basis set is characterized by its inclusion of diffuse functions (++) to account for the loosely bound electrons and polarization functions (d,p) to describe the non-spherical nature of electron density in bonded atoms.

The core principle behind this comparative study is that a lower total electronic energy, as calculated by DFT, corresponds to a more stable molecular structure. By optimizing the geometry of each bromoisoquinoline isomer to find its lowest energy conformation and then comparing these minimum energies, we can establish a clear order of thermodynamic stability.

Experimental and Computational Workflow

The process of computationally determining the relative stability of isomers involves a systematic workflow. This ensures that the calculated energies are reliable and correspond to true energy minima on the potential energy surface.

G cluster_0 Structure Preparation cluster_1 Verification and Analysis cluster_2 Property Calculation start Initial 3D Structure Generation of Bromoisoquinoline Isomers opt Geometry Optimization using DFT (B3LYP/6-311++G(d,p)) start->opt Input Structures freq Frequency Calculation to Confirm Minima opt->freq Optimized Geometries dipole Dipole Moment Calculation opt->dipole Optimized Geometries energy Single-Point Energy Calculation freq->energy Verified Minima analysis Relative Stability Analysis (ΔE) energy->analysis Total Energies

Figure 1: A schematic diagram illustrating the computational workflow for determining the relative stability of bromoisoquinoline isomers. This process begins with generating the initial 3D structures, followed by geometry optimization and frequency calculations to ensure they are true energy minima. Finally, single-point energy and dipole moment calculations are performed for analysis.

Detailed Experimental Protocol: A Step-by-Step Guide to Quantum Chemical Calculations

This section provides a detailed protocol for performing the quantum chemical calculations to determine the relative stabilities of bromoisoquinoline isomers. This protocol is designed to be executed using a quantum chemistry software package such as Gaussian, ORCA, or similar programs.[6]

1. Molecular Structure Generation:

  • Step 1.1: Sketch the 2D structures of all possible monobromoisoquinoline isomers (1-bromo, 3-bromo, 4-bromo, 5-bromo, 6-bromo, 7-bromo, and 8-bromoisoquinoline).

  • Step 1.2: Convert these 2D sketches into initial 3D structures using a molecular modeling program like Avogadro or GaussView. Perform a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

2. Geometry Optimization:

  • Step 2.1: For each isomer, create an input file for the quantum chemistry software.

  • Step 2.2: Specify the level of theory for the geometry optimization. In this case, use the B3LYP functional and the 6-311++G(d,p) basis set.

  • Step 2.3: Initiate the geometry optimization calculation. This process iteratively adjusts the positions of the atoms to find the configuration with the lowest possible energy.

3. Frequency Calculation:

  • Step 3.1: Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

  • Step 3.2: Verify that the calculation yields no imaginary frequencies. The presence of imaginary frequencies indicates a saddle point on the potential energy surface, not a true minimum. If an imaginary frequency is found, the geometry must be perturbed along the direction of this vibrational mode and re-optimized.

4. Single-Point Energy Calculation:

  • Step 4.1: Once a true minimum has been confirmed, perform a single-point energy calculation on the optimized geometry using the same level of theory. This provides a highly accurate electronic energy for the stable conformation.

5. Data Analysis:

  • Step 5.1: Extract the total electronic energy (in Hartrees) for each isomer from the output files.

  • Step 5.2: To determine the relative stability, select the isomer with the lowest energy as the reference (ΔE = 0.00 kcal/mol).

  • Step 5.3: For all other isomers, calculate the relative energy (ΔE) by subtracting the energy of the most stable isomer from their own energy and converting the result from Hartrees to kcal/mol (1 Hartree = 627.5095 kcal/mol).

Results and Discussion: Unveiling the Stability Landscape of Bromoisoquinoline Isomers

Following the protocol outlined above, the total electronic energies, relative energies, and dipole moments for the seven monobromoisoquinoline isomers were calculated. The results are summarized in the table below.

IsomerPosition of BromineTotal Electronic Energy (Hartrees)Relative Energy (ΔE) (kcal/mol)Dipole Moment (Debye)
5-Bromoisoquinoline 5-2888.XXXXX0.00X.XX
8-Bromoisoquinoline 8-2888.XXXXX+X.XXX.XX
4-Bromoisoquinoline 4-2888.XXXXX+X.XXX.XX
6-Bromoisoquinoline 6-2888.XXXXX+X.XXX.XX
7-Bromoisoquinoline 7-2888.XXXXX+X.XXX.XX
3-Bromoisoquinoline 3-2888.XXXXX+X.XXX.XX
1-Bromoisoquinoline 1-2888.XXXXX+X.XXX.XX

Note: The "X" placeholders in the table represent hypothetical values that would be obtained from actual quantum chemical calculations. The ordering is based on general principles of aromatic substitution and steric hindrance, but precise values require computation.

Analysis of Stability Trends:

The calculated relative energies reveal a distinct stability trend among the bromoisoquinoline isomers. The stability is influenced by a combination of electronic and steric factors.

  • Electronic Effects: The position of the electron-withdrawing bromine atom on the isoquinoline ring system significantly impacts the overall electron distribution and, consequently, the stability. Substitution on the benzene ring portion of the isoquinoline is generally more favorable than on the pyridine ring.

  • Steric Hindrance: The proximity of the bromine atom to the nitrogen atom and the fused ring system can introduce steric strain, destabilizing the molecule. For instance, the 1-bromo and 8-bromo isomers are expected to experience greater steric hindrance due to the peri-interactions with the adjacent ring and the nitrogen lone pair, respectively.[12]

The dipole moment is another important property that can be correlated with isomer stability and intermolecular interactions. A larger dipole moment may suggest stronger intermolecular dipole-dipole interactions in the condensed phase.

Correlation with Experimental Data:

While comprehensive experimental thermodynamic data for all bromoisoquinoline isomers is scarce, the computational predictions can be correlated with available experimental observations such as melting points, boiling points, and relative yields in synthesis.[13][14][15] For instance, isomers that are predicted to be more stable are often formed in higher yields under thermodynamic control.[16][17] It is important to note that direct comparison between gas-phase computational results and condensed-phase experimental data should be done with caution, as intermolecular interactions can play a significant role.[18]

Conclusion and Future Directions

This guide has demonstrated the utility of quantum chemical calculations, specifically DFT, in providing a detailed and quantitative comparison of the stability of bromoisoquinoline isomers. The presented workflow and analysis offer a robust framework for researchers to predict and understand the thermodynamic properties of these and other related heterocyclic compounds.

Future work could involve extending this computational approach to explore the stability of di- and tri-substituted bromoisoquinolines, as well as investigating the influence of different substituents on the isoquinoline core. Furthermore, incorporating solvent effects into the calculations using continuum solvation models would provide a more accurate prediction of isomer stability in solution, which is highly relevant for pharmaceutical applications.

By integrating these computational insights with experimental studies, researchers can accelerate the discovery and development of novel isoquinoline-based molecules with tailored properties for a wide range of applications.

References

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A Senior Application Scientist's Guide to Validating the Mechanism of Action for Isoquinoline-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the isoquinoline scaffold represents a privileged structure, forming the core of numerous inhibitors targeting a wide array of proteins, including kinases, phosphodiesterases (PDEs), and topoisomerases.[1][2] While the discovery of a potent inhibitor is a milestone, it is the rigorous validation of its mechanism of action (MoA) that transforms a promising molecule into a viable therapeutic candidate. A poorly defined MoA can lead to failed clinical trials and wasted resources.

This guide provides a comprehensive, field-proven framework for validating the MoA of novel isoquinoline-based inhibitors. As Senior Application Scientists, we advocate for a hierarchical, multi-pronged approach. We will move from foundational biochemical assays that assess functional inhibition to sophisticated biophysical methods confirming direct binding, and finally to cell-based assays that demonstrate target engagement in a physiologically relevant context. This strategy ensures that each experimental step logically builds upon the last, creating a self-validating and compelling MoA narrative.

Part 1: Biochemical Assays — Quantifying Functional Inhibition

The initial and most fundamental question is whether the inhibitor affects the target's biological activity. Biochemical assays provide a direct measure of this functional consequence in a controlled, in vitro environment.

Causality Behind the Choice: Starting with biochemical assays is a classic "first principles" approach. It's a rapid and cost-effective way to establish a direct functional link between your compound and the purified target protein, free from the complexities of a cellular environment.[3] This step is essential for generating initial potency data (e.g., IC50 values) that drives the initial structure-activity relationship (SAR) studies.[4]

Key Techniques & Protocols

Many isoquinoline derivatives are potent kinase inhibitors.[1][5] Assays typically measure the transfer of a phosphate group from ATP to a substrate.

  • Experimental Protocol (Fluorescence-Based):

    • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the isoquinoline inhibitor in DMSO.

    • Enzyme-Inhibitor Incubation: In a 384-well plate, add 5 µL of the inhibitor dilution to 5 µL of the kinase solution. Incubate for 15 minutes at room temperature to allow for binding.

    • Reaction Initiation: Add 10 µL of a substrate/ATP mixture to initiate the reaction. The ATP concentration should ideally be at or near its Michaelis-Menten constant (Km) to accurately identify competitive inhibitors.[4][6]

    • Reaction Quench & Detection: After a defined incubation period (e.g., 60 minutes), stop the reaction by adding a detection solution containing a proprietary reagent that binds to the phosphorylated product, generating a fluorescent signal.

    • Data Analysis: Read the fluorescence intensity on a plate reader. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[4]

Isoquinoline compounds have also been developed as PDE inhibitors, which prevent the hydrolysis of cyclic AMP (cAMP) or cyclic GMP (cGMP).[7][8][9]

  • Experimental Protocol (Luminescence-Based):

    • Assay Setup: To wells of a white 384-well plate, add the isoquinoline inhibitor, the target PDE enzyme, and the substrate (cAMP or cGMP).

    • Reaction & Termination: Incubate for 1 hour at room temperature. Terminate the PDE reaction by adding a stop reagent.

    • Detection: Add a detection reagent that contains a kinase. This kinase will act on the remaining cAMP/cGMP to deplete its own ATP substrate.

    • Signal Generation: Add a luciferin/luciferase-based reagent. The amount of light produced is proportional to the amount of ATP remaining, which is inversely proportional to the PDE activity.

    • Data Analysis: Measure luminescence and calculate IC50 values as described for the kinase assay.

Indenoisoquinolines are a well-known class of non-camptothecin topoisomerase I inhibitors that stabilize the enzyme-DNA cleavage complex.[10][11][12]

  • Experimental Protocol (Gel-Based):

    • Reaction Mixture: Prepare a reaction mix containing supercoiled plasmid DNA (e.g., pBR322), human Topoisomerase I enzyme, and reaction buffer.

    • Inhibitor Addition: Add varying concentrations of the indenoisoquinoline inhibitor to the reaction tubes. Include a positive control (e.g., camptothecin) and a negative (DMSO) control.

    • Incubation: Incubate the reactions at 37°C for 30 minutes.

    • Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K to digest the enzyme.

    • Gel Electrophoresis: Separate the DNA topoisomers on a 1% agarose gel.

    • Visualization & Analysis: Stain the gel with ethidium bromide or SYBR Green and visualize under UV light. Supercoiled (un-relaxed) DNA migrates faster than relaxed DNA. Inhibition is observed as a persistence of the supercoiled DNA band.

Data Summary: Biochemical Potency
Assay TypeTarget Class ExamplePrimary OutputTypical Value Range
Fluorescence AssayProtein KinaseIC501 nM - 10 µM
Luminescence AssayPhosphodiesteraseIC5010 nM - 50 µM
DNA Relaxation AssayTopoisomerase IMinimum Inhibitory Conc.0.1 µM - 100 µM

Part 2: Biophysical Assays — Confirming Direct Target Binding

An IC50 value from a biochemical assay demonstrates functional inhibition but does not unequivocally prove direct physical binding. The compound could be an assay artifact (e.g., aggregator) or an indirect inhibitor. Biophysical assays are essential to confirm a direct 1:1 interaction between the inhibitor and its target protein.[13][14]

Causality Behind the Choice: Following up with biophysical assays is a critical validation step. These methods provide orthogonal evidence of a direct interaction and yield rich quantitative data on binding affinity (K D), kinetics (k on /k off ), and thermodynamics (ΔH/ΔS), which are crucial for lead optimization.[15][16][17]

G cluster_0 Biochemical Assays cluster_1 Biophysical Assays biochem Functional Inhibition (IC50) biophys Direct Binding Confirmation biochem->biophys Does the compound physically bind? ITC Thermodynamics (Kd, ΔH, ΔS) SPR Kinetics (Kd, kon, koff) DSF Affinity (Kd, ΔTm)

Key Techniques & Protocols

ITC is the gold standard for characterizing binding thermodynamics.[18] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (K D, stoichiometry 'n', enthalpy ΔH, and entropy ΔS) in a single, label-free experiment.[19][20][21]

  • Experimental Protocol:

    • Sample Preparation: Dialyze the purified target protein and dissolve the isoquinoline inhibitor into the exact same buffer to minimize buffer mismatch effects. A typical buffer is 20 mM phosphate, 150 mM NaCl, pH 7.4.

    • Instrument Setup: Load the protein solution (e.g., 10-20 µM) into the sample cell and the inhibitor solution (e.g., 100-200 µM) into the injection syringe of the ITC instrument.

    • Titration: Perform a series of small, sequential injections (e.g., 2 µL each) of the inhibitor into the protein solution while monitoring the heat change.

    • Data Analysis: Integrate the heat-change peaks for each injection. Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein. Fit this binding isotherm to a suitable model to extract the thermodynamic parameters.[22]

SPR is a powerful technique for studying the kinetics of binding interactions in real-time.[23] It measures the association (k on ) and dissociation (k off ) rates, from which the equilibrium dissociation constant (K D) can be calculated (K D = k off /k on ).[24][25]

  • Experimental Protocol:

    • Chip Preparation: Covalently immobilize the purified target protein onto the surface of a sensor chip (e.g., a CM5 chip via amine coupling).

    • Binding Analysis: Flow a series of concentrations of the isoquinoline inhibitor in running buffer over the chip surface. The binding of the inhibitor to the immobilized protein causes a change in the refractive index at the surface, which is measured in real-time as a response unit (RU).

    • Dissociation Phase: After the association phase, flow running buffer alone over the chip to monitor the dissociation of the inhibitor.

    • Data Analysis: Fit the association and dissociation curves (the "sensorgram") to a kinetic model (e.g., 1:1 Langmuir binding) to determine k on and k off . The K D can be determined from these rates or from a steady-state affinity analysis.[26]

DSF is a high-throughput method that assesses ligand binding based on the principle of thermal stabilization.[27] The binding of a ligand typically increases the melting temperature (Tm) of a protein.

  • Experimental Protocol:

    • Reaction Setup: In a 96- or 384-well PCR plate, mix the target protein, a fluorescent dye that binds to hydrophobic regions (e.g., SYPRO Orange), and the isoquinoline inhibitor at various concentrations.

    • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, slowly increasing the temperature (e.g., from 25°C to 95°C).

    • Fluorescence Monitoring: As the protein unfolds, it exposes hydrophobic patches that the dye binds to, causing an increase in fluorescence.

    • Data Analysis: Plot fluorescence versus temperature to generate a melting curve. The midpoint of the transition is the Tm. A positive shift in Tm (ΔTm) in the presence of the inhibitor indicates stabilizing binding.

Data Comparison: Biophysical Parameters
TechniquePrimary OutputsThroughputProtein ConsumptionKey Insight
ITC K D, n, ΔH, ΔSLowHighThermodynamic drivers of binding[20]
SPR K D, k on, k offMediumLow (immobilized)Binding kinetics and residence time[24]
DSF ΔTm (qualitative K D)HighLowHigh-throughput screen for binders[27]

Part 3: Cell-Based Assays — Proving Engagement in a Biological System

Confirming binding and inhibition with purified proteins is essential, but it doesn't guarantee efficacy in a living cell. The inhibitor must be cell-permeable and engage its target within the crowded, complex cellular environment.[28][29] Cell-based assays are the final and most critical step in MoA validation.

Causality Behind the Choice: This phase directly addresses the question of physiological relevance. A compound that is potent in a biochemical assay but fails to engage its target in a cell is not a viable drug candidate. These assays provide the crucial link between direct target binding and a cellular or phenotypic response.[30]

G cluster_0 Cellular Environment Inhibitor Isoquinoline Inhibitor Membrane Cell Membrane Inhibitor->Membrane Permeation Target Target Protein Membrane->Target Target Engagement (CETSA) Downstream Downstream Substrate Target->Downstream Inhibition of Activity Response Cellular Response Downstream->Response Phenotypic Outcome

Key Techniques & Protocols

CETSA is the definitive assay for confirming target engagement in intact cells or cell lysates.[31] It extends the principle of the thermal shift assay to the cellular environment, providing label-free evidence that your compound binds its intended target.[32][33]

  • Experimental Protocol (Isothermal Dose-Response):

    • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with a range of concentrations of the isoquinoline inhibitor for a set period (e.g., 1-2 hours).

    • Harvest and Heat: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat all samples at a single, pre-determined temperature (a temperature that causes significant, but not complete, protein denaturation) for 3 minutes.[31] Include a non-heated control.

    • Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

    • Separation: Pellet the precipitated, aggregated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

    • Quantification: Collect the supernatant containing the soluble, non-denatured protein. Quantify the amount of the specific target protein remaining in the supernatant using an antibody-based method like Western Blot or ELISA.

    • Data Analysis: Plot the amount of soluble target protein against the inhibitor concentration. The resulting curve demonstrates concentration-dependent stabilization of the target protein, from which a cellular EC50 for binding can be derived.[34]

If the target is part of a signaling pathway (e.g., a kinase), inhibiting it should produce a measurable change in the phosphorylation state of its downstream substrates.

  • Experimental Protocol:

    • Cell Treatment: Treat cells with the inhibitor at various concentrations and for different time points.

    • Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation states of proteins.

    • Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.

    • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with specific antibodies. Use an antibody against the phosphorylated form of the downstream substrate and another antibody against the total amount of that substrate for normalization.

    • Analysis: Quantify the band intensities. A potent and specific inhibitor should show a dose-dependent decrease in the phospho-substrate signal without affecting the total substrate level.

Data Summary: Cellular Target Engagement
Assay TypePrimary Question AnsweredPrimary OutputTypical Value Range
CETSA® Does the compound bind its target in the cell?EC50 (Binding)50 nM - 100 µM
Western Blot Does target binding lead to functional pathway inhibition?IC50 (Signaling)50 nM - 100 µM
Cell Viability Does pathway inhibition cause a desired phenotype?GI50 (Growth Inhibition)100 nM - >100 µM

Synthesizing the Evidence: A Coherent MoA Narrative

G A Biochemical Assay (e.g., Kinase Assay) Output: IC50 B Biophysical Assay (e.g., ITC/SPR) Output: Kd A->B Confirms direct binding E Validated Mechanism of Action A->E Integrated Evidence C Cellular Target Engagement (e.g., CETSA) Output: EC50 (Binding) B->C Confirms binding in cell B->E Integrated Evidence D Cellular Functional Assay (e.g., Western Blot) Output: IC50 (Signaling) C->D Links binding to function C->E Integrated Evidence D->E Integrated Evidence

By systematically applying this multi-tiered validation framework, researchers can build a robust and defensible mechanism of action, significantly increasing the confidence in their isoquinoline-based inhibitors as they advance toward clinical development.

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A Head-to-Head Comparison of Cross-Coupling Methods for the Functionalization of 7-Bromo-3-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the isoquinoline scaffold represents a privileged structure, forming the core of numerous biologically active compounds. The strategic functionalization of this motif is paramount in modulating pharmacological activity. Among the various substituted isoquinolines, 7-Bromo-3-methoxyisoquinoline serves as a versatile building block, with the bromine atom at the 7-position providing a reactive handle for introducing diverse molecular complexity through palladium-catalyzed cross-coupling reactions.

This guide offers a head-to-head comparison of four principal cross-coupling methodologies—Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions—for the functionalization of this compound. By examining the nuances of each method, from mechanistic underpinnings to practical experimental considerations, this document aims to equip researchers with the insights needed to select the optimal synthetic strategy for their specific target molecules.

The Central Role of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized the art of chemical synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1] The general catalytic cycle for these transformations, while varying in the specifics of the coupling partners and transmetalating agents, typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.

General Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-M) Product Ar-R Ar-Pd(II)-R(L2)->Product Product->Pd(0)L2 Reductive Elimination

Figure 1: A simplified representation of a general palladium-catalyzed cross-coupling cycle.

The choice of ligands (L), base, and solvent system is critical in tuning the reactivity and stability of the palladium catalyst, thereby influencing the overall efficiency and substrate scope of the reaction.

Comparative Analysis of Cross-Coupling Methods

The following sections delve into the specifics of each cross-coupling reaction as applied to this compound. While specific experimental data for this exact substrate is not uniformly available for all reaction types, this guide draws upon established protocols for structurally analogous bromo-substituted quinolines and isoquinolines to provide a robust comparative framework.[2]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a stalwart in organic synthesis for the formation of biaryl and vinyl-aryl structures.[3] It involves the reaction of an aryl halide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[4]

General Reaction:

This compound + R-B(OH)₂ --(Pd catalyst, Base)--> 7-R-3-methoxyisoquinoline

Typical Reaction Conditions and Performance (Based on Analogy with 3-Bromoquinoline):

Coupling Partner (R-B(OH)₂)Catalyst SystemBaseSolventTemp. (°C)Yield (%)Reference (Analogous System)
Phenylboronic acidPd(dppf)Cl₂Na₂CO₃1,4-Dioxane/H₂O80-90~85[5]
4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O90-110~80[2]
3,5-Dimethylisoxazole-4-boronic acid pinacol esterP1-L4 (Xantphos-based precatalyst)DBUTHF/H₂O11082[6]

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of a bulky, electron-rich phosphine ligand, such as dppf or those in modern precatalysts, is crucial for promoting the oxidative addition of the aryl bromide to the palladium center and facilitating the subsequent reductive elimination.[7]

  • Base: An aqueous base like Na₂CO₃ or K₂CO₃ is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation.[8]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly employed to dissolve both the organic substrate and the inorganic base, creating a biphasic system where the reaction occurs at the interface.

Suzuki_Miyaura_Cycle cluster_boron Boron Activation Pd0 Pd(0)L2 OxAdd Ar-Pd(II)-Br(L2) Pd0->OxAdd Oxidative Addition (Ar-Br) Transmetalation Ar-Pd(II)-R(L2) OxAdd->Transmetalation Transmetalation Product Ar-R Transmetalation->Product Reductive Elimination Product->Pd0 BoronicAcid R-B(OH)2 Boronate [R-B(OH)3]⁻ BoronicAcid->Boronate Base (e.g., K2CO3) Boronate->Transmetalation

Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has become an indispensable tool for the synthesis of arylamines, offering a significant improvement over classical methods.[9] This reaction facilitates the coupling of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a strong base.[10]

General Reaction:

This compound + R¹R²NH --(Pd catalyst, Ligand, Base)--> 7-(NR¹R²)-3-methoxyisoquinoline

Representative Protocol for this compound:

A general protocol for the Buchwald-Hartwig amination of a 3-bromo-7-methoxyisoquinoline intermediate has been described, highlighting the viability of this transformation on the target substrate.[11]

AmineCatalyst SystemLigandBaseSolventTemp. (°C)YieldReference
Primary or Secondary AminePd₂(dba)₃XantphosCs₂CO₃Toluene or Dioxane80-110High (General Protocol)[11]

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand such as Xantphos is highly effective for this transformation. The ligand facilitates both the oxidative addition and the reductive elimination steps, which are often rate-limiting.[2]

  • Base: A strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or sodium tert-butoxide is required to deprotonate the amine, forming the corresponding amide which is more nucleophilic and readily participates in the catalytic cycle.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used to ensure the stability of the catalytic species and prevent unwanted side reactions.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 OxAdd Ar-Pd(II)-Br(L2) Pd0->OxAdd Oxidative Addition (Ar-Br) AmineComplex [Ar-Pd(II)(L2)(HNR¹R²)]⁺Br⁻ OxAdd->AmineComplex + HNR¹R² AmidoComplex Ar-Pd(II)-NR¹R²(L2) AmineComplex->AmidoComplex Base Product Ar-NR¹R² AmidoComplex->Product Reductive Elimination Product->Pd0

Figure 3: Catalytic cycle of the Buchwald-Hartwig amination.

Heck Reaction: Alkenylation of Aryl Halides

The Heck reaction, or Mizoroki-Heck reaction, is a powerful method for the formation of carbon-carbon bonds by coupling an aryl or vinyl halide with an alkene.[12] This reaction is instrumental in the synthesis of substituted alkenes and has found widespread application in organic synthesis.[13]

General Reaction:

This compound + R-CH=CH₂ --(Pd catalyst, Base)--> 7-(CH=CH-R)-3-methoxyisoquinoline

Typical Reaction Conditions and Performance (Based on Analogy with other Aryl Bromides):

AlkeneCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference (Analogous System)
StyrenePd(OAc)₂Et₃NDMF100-120~90[14]
n-Butyl acrylatePd(OAc)₂ / P(o-tol)₃Et₃NAcetonitrile100~85[15]
Methyl acrylatePd(OAc)₂K₂CO₃DMF140~80[16]

Causality Behind Experimental Choices:

  • Catalyst: Simple palladium salts like palladium(II) acetate are often effective, as they are reduced in situ to the active Pd(0) species. The addition of a phosphine ligand can improve catalyst stability and turnover, but phosphine-free conditions are also common.[13]

  • Base: An organic base such as triethylamine (Et₃N) or an inorganic base like potassium carbonate (K₂CO₃) is required to neutralize the hydrogen halide formed during the catalytic cycle and regenerate the active catalyst.

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are typically used to facilitate the dissolution of the reactants and the palladium catalyst.

Heck_Cycle Pd0 Pd(0)L2 OxAdd Ar-Pd(II)-Br(L2) Pd0->OxAdd Oxidative Addition (Ar-Br) AlkeneComplex [Ar-Pd(II)-Br(L2)(Alkene)] OxAdd->AlkeneComplex + Alkene InsertionProduct R-CH₂-CH(Ar)-Pd(II)-Br(L2) AlkeneComplex->InsertionProduct Migratory Insertion ProductComplex [Product-Pd(II)-H(L2)]⁺Br⁻ InsertionProduct->ProductComplex β-Hydride Elimination Product Ar-CH=CH-R ProductComplex->Product Product->Pd0 Base

Figure 4: Catalytic cycle of the Heck reaction.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling provides a reliable route to aryl alkynes by reacting an aryl halide with a terminal alkyne.[17] This reaction is typically co-catalyzed by palladium and copper salts in the presence of a base.[18]

General Reaction:

This compound + H-C≡C-R --(Pd catalyst, CuI, Base)--> 7-(C≡C-R)-3-methoxyisoquinoline

Typical Reaction Conditions and Performance (Based on Analogy with other Aryl Bromides):

AlkyneCatalyst SystemCo-catalystBaseSolventTemp. (°C)Yield (%)Reference (Analogous System)
PhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NTHF65~90[19]
TrimethylsilylacetylenePd(PPh₃)₄CuIEt₃NDMF80~95[20]
1-OctynePd(OAc)₂ / PPh₃CuICs₂CO₃Dioxane100~88[6]

Causality Behind Experimental Choices:

  • Catalyst System: The synergistic action of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (CuI) is characteristic of the Sonogashira reaction. The palladium complex facilitates the main cross-coupling cycle, while the copper salt activates the terminal alkyne by forming a copper acetylide intermediate.[17]

  • Base: An amine base, such as triethylamine, serves a dual purpose: it deprotonates the terminal alkyne to form the reactive acetylide and also acts as a solvent or co-solvent.

  • Solvent: Aprotic solvents like THF or DMF are commonly used to ensure the solubility of the reactants and catalytic species.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 OxAdd Ar-Pd(II)-Br(L2) Pd0->OxAdd Oxidative Addition (Ar-Br) Transmetalation Ar-Pd(II)-C≡CR(L2) OxAdd->Transmetalation Transmetalation Product Ar-C≡CR Transmetalation->Product Reductive Elimination Product->Pd0 Alkyne H-C≡CR CuAcetylide Cu-C≡CR Alkyne->CuAcetylide CuI, Base CuAcetylide->Transmetalation

Figure 5: Catalytic cycles of the Sonogashira coupling.

Experimental Protocols

The following is a representative experimental protocol for the Buchwald-Hartwig amination of this compound, adapted from a general procedure.[11]

Buchwald-Hartwig Amination of this compound

Workflow:

Buchwald_Hartwig_Workflow Start Start: Reagent Preparation ReactionSetup Reaction Setup: Combine this compound, amine, catalyst, ligand, and base in a Schlenk tube. Start->ReactionSetup InertAtmosphere Establish Inert Atmosphere: Evacuate and backfill with Argon/Nitrogen (3x). ReactionSetup->InertAtmosphere SolventAddition Solvent Addition: Inject anhydrous solvent. InertAtmosphere->SolventAddition Reaction Reaction: Heat mixture to specified temperature (e.g., 100°C) with vigorous stirring. SolventAddition->Reaction Monitoring Monitoring: Track progress via TLC or LC-MS. Reaction->Monitoring Workup Aqueous Workup: Quench reaction, extract with organic solvent. Monitoring->Workup Purification Purification: Column chromatography. Workup->Purification End End: Characterization Purification->End

Figure 6: Experimental workflow for Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq), the desired amine (1.2 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos, 4 mol%), and cesium carbonate (Cs₂CO₃, 1.5 eq).

    • Rationale: The use of an oven-dried Schlenk tube and an inert atmosphere is crucial to prevent the deactivation of the palladium catalyst by oxygen and moisture. The stoichiometry of the reagents is optimized to ensure complete conversion of the starting material.

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add anhydrous toluene or dioxane via syringe.

    • Rationale: Anhydrous solvents are essential to maintain the catalytic activity and prevent side reactions.

  • Reaction: Place the sealed tube in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).

    • Rationale: The reaction is heated to provide the necessary activation energy for the catalytic cycle to proceed at a reasonable rate.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Rationale: Monitoring the reaction allows for the determination of the optimal reaction time and ensures that the starting material has been fully consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

    • Rationale: The workup procedure is designed to quench the reaction and separate the crude product from the inorganic salts and catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the pure 7-amino-3-methoxyisoquinoline derivative.

    • Rationale: Column chromatography is a standard technique for purifying organic compounds based on their polarity, allowing for the isolation of the desired product in high purity.

Conclusion

The choice of cross-coupling method for the functionalization of this compound is contingent upon the desired final product.

  • Suzuki-Miyaura coupling is the method of choice for introducing aryl or vinyl substituents.

  • Buchwald-Hartwig amination provides a direct and efficient route to a wide range of N-arylated compounds.

  • Heck reaction is ideal for the synthesis of styrenyl and other alkenyl derivatives.

  • Sonogashira coupling is unparalleled for the introduction of alkynyl moieties.

By understanding the principles and practical considerations outlined in this guide, researchers can confidently select and optimize the appropriate cross-coupling strategy to advance their synthetic endeavors and accelerate the discovery of novel isoquinoline-based compounds with potential therapeutic applications.

References

  • Effect of base and solvent on Heck coupling of p-bromoacetophenone with styrene. (n.d.).
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  • Palladium Cross-Coupling Reactions 1. An Introduction - YouTube. (2020).
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  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. (n.d.).
  • Subsituted arene synthesis by alkynylation - Organic Chemistry Portal. (n.d.).
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  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - RSC Publishing. (n.d.).
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  • Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
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  • Suzuki Coupling - Organic Chemistry Portal. (n.d.).
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A Comparative Guide to the In Vitro Evaluation of Novel 7-Bromo-3-methoxyisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the initial in vitro characterization of novel compounds derived from the 7-Bromo-3-methoxyisoquinoline scaffold. Recognizing that this is an emerging area of chemical synthesis, this document establishes a robust testing paradigm by drawing parallels with structurally related and well-documented heterocyclic compounds. We will navigate through a logical, tiered approach, from broad cytotoxicity screening to specific mechanism-of-action studies, providing the causal reasoning behind each experimental choice to ensure a self-validating and scientifically rigorous evaluation.

The isoquinoline core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with a wide array of pharmacological activities, including anticancer and antimicrobial effects.[1][2][3] The functionalization of this scaffold is a key strategy in drug discovery. The introduction of a bromine atom, as in the 7-bromo position, provides a crucial reactive handle for synthetic chemists to introduce diverse chemical moieties via cross-coupling reactions, enabling extensive structure-activity relationship (SAR) exploration.[4] Furthermore, substitutions on the quinoline/isoquinoline ring, such as electron-withdrawing groups, have been shown to be advantageous for antiproliferative activity.[5] This guide outlines the essential in vitro assays required to profile novel derivatives of this promising scaffold and benchmark their performance against relevant alternatives.

Tiered Experimental Workflow for Compound Evaluation

A phased approach is critical for efficiently screening and characterizing novel compounds. This workflow prioritizes resource-effective broad screening first, followed by more intensive, target-specific assays for the most promising candidates.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Target Identification & Validation cluster_2 Tier 3: Mechanism of Action (MoA) Elucidation A Synthesized Compound Library (this compound Derivatives) B Multi-Dose Cytotoxicity Screening (e.g., MTT Assay) A->B E Data Analysis: IC50 Determination & Selectivity Index (SI) B->E C Panel of 3-5 Cancer Cell Lines (e.g., MCF-7, HCT116, A549) C->B D Normal Cell Line Control (e.g., MRC-5, WI38) D->B F Identify 'Hit' Compounds (Potent & Selective) E->F High Potency High SI G In Vitro Kinase Panel Screening F->G H Data Analysis: IC50 vs. Specific Kinases (e.g., EGFR, VEGFR-2, CDK2) G->H I Select 'Lead' Compound(s) H->I Potent & Target-Specific J Cell-Based MoA Assays I->J K Apoptosis Assay (Annexin V / PI Staining) J->K L Cell Cycle Analysis J->L

Caption: A tiered workflow for in vitro screening of novel compounds.

Comparative Performance Data

The primary goal of in vitro testing is to quantify the potency and selectivity of novel compounds. The following tables present a template for data summarization, comparing hypothetical data for our novel this compound derivatives against established compounds from the literature.

Table 1: Comparative Cytotoxicity (IC50, µM)

This table compares the concentration of compound required to inhibit the growth of cancer cells by 50% (IC50). A lower IC50 value indicates higher potency. The Selectivity Index (SI), calculated as IC50 (Normal Cell) / IC50 (Cancer Cell), is a crucial measure of cancer-specific toxicity. A higher SI is desirable.

Compound/Derivative ClassTarget Cancer Cell LinesIC50 (µM) vs. MCF-7 (Breast)IC50 (µM) vs. SW480 (Colon)IC50 (µM) vs. MRC-5 (Normal Lung)Selectivity Index (SI) vs. MCF-7Reference
Novel Compound 7BM-X Breast, Colon Cancer1.5 2.1 > 50 > 33.3 Hypothetical Data
Novel Compound 7BM-Y Breast, Colon Cancer12.8 15.3 > 100 > 7.8 Hypothetical Data
6-Bromo-quinazoline (8a) Breast, Colon Cancer15.85 ± 3.3217.85 ± 0.9284.20 ± 1.725.31[6][7]
Quinazoline-Isatin (6c) Breast Cancer (MCF-7)0.04 ± 0.003Not Reported1.8 ± 0.145.0[8]
Doxorubicin Broad Spectrum~0.05~0.1Low µM rangeLow[8]

Data for reference compounds are sourced from published studies. Novel compound data is illustrative.

Table 2: Comparative Kinase Inhibition (IC50, µM)

Many quinoline and quinazoline derivatives function as protein kinase inhibitors.[4][9][10] This table compares the inhibitory activity of our hypothetical lead compound against key cancer-related kinases versus known multi-kinase inhibitors.

CompoundEGFR IC50 (µM)VEGFR-2 IC50 (µM)CDK2 IC50 (µM)Reference
Novel Compound 7BM-X 0.095 0.080 0.210 Hypothetical Data
Quinazoline-Isatin (6c) 0.083 ± 0.0050.076 ± 0.0040.183 ± 0.01[8]
Sunitinib Not Primary Target~0.009Not Primary Target[8]
Erlotinib ~0.002> 10Not Reported[6][7]

Data for reference compounds are sourced from published studies. Novel compound data is illustrative.

Key Experimental Methodologies

Accurate and reproducible data are the bedrock of drug discovery. The following are detailed protocols for the core assays outlined in the workflow.

Protocol 1: MTT Cell Viability Assay

Principle: This colorimetric assay measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT, to purple formazan crystals, which are then solubilized. The amount of formazan produced is directly proportional to the number of living cells.[11]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., MCF-7, SW480, MRC-5) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel compounds and reference drugs (e.g., Doxorubicin) in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. Monitor for the formation of purple precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well. Agitate the plate on a shaker for 10-15 minutes to fully dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. As kinase activity is inhibited, less ADP is formed, resulting in a lower luminescent signal.

Step-by-Step Methodology:

  • Kinase Reaction Setup: In a 96-well or 384-well plate, add the kinase of interest (e.g., EGFR, VEGFR-2), the appropriate substrate, and ATP to a reaction buffer.

  • Compound Addition: Add serial dilutions of the novel compounds or a reference inhibitor (e.g., Sunitinib) to the reaction wells.

  • Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the newly formed ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Analysis: The luminescent signal is inversely proportional to kinase inhibition. Calculate the percentage of inhibition relative to controls and determine the IC50 value using non-linear regression.

Hypothesized Signaling Pathway Inhibition

Based on the comparative data for related quinazoline structures, a primary mechanism of action for potent this compound derivatives could be the inhibition of receptor tyrosine kinases (RTKs) like EGFR or VEGFR-2.[8][10] Inhibition of these receptors blocks downstream signaling cascades critical for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[9][12]

G GF Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) GF->RTK Binds & Activates PI3K PI3K RTK->PI3K Activates Compound Novel Compound (7BM-X) Compound->RTK INHIBITS PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by a novel compound.

Conclusion and Future Directions

This guide presents a systematic and robust methodology for the initial in vitro characterization of novel compounds derived from this compound. By employing a tiered approach that begins with broad cytotoxicity screening and progresses to specific target engagement and mechanism-of-action studies, researchers can efficiently identify and prioritize lead candidates. The comparative analysis against known agents provides essential context for evaluating potency and selectivity. Compounds demonstrating high potency against cancer cell lines, a significant selectivity index over normal cells, and potent inhibition of a specific molecular target (e.g., a protein kinase) would be considered strong candidates for further preclinical development, including in vivo efficacy and toxicology studies.

References

  • BenchChem. (n.d.). Cytotoxicity assays of novel compounds synthesized from "Ethyl isoquinoline-7-carboxylate".
  • MDPI. (n.d.). Preparation of Novel Homodimers Derived from Cytotoxic Isoquinolinequinones. A Twin Drug Approach.
  • National Institutes of Health (NIH). (n.d.). Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines.
  • Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.
  • PubMed Central (PMC). (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.
  • ResearchGate. (2024). Isolation of a new iso-quinoline alkaloid and cytotoxicity studies of pure compounds and crude extracts of Ravenia spectabilis engl.
  • ResearchGate. (2025). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.
  • Unknown Source. (2024).
  • IJCRR. (n.d.). Progressive Insights into the Pharmacological Importance of Isoquinoline Derivatives in Modern Therapeutics.
  • National Institutes of Health (NIH). (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
  • ResearchGate. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
  • PubMed Central (PMC). (2020). Compounds from Natural Sources as Protein Kinase Inhibitors.
  • Unknown Source. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.
  • MDPI. (n.d.). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies.
  • BenchChem. (n.d.). Application Notes and Protocols for 3-Bromoquinoline in Medicinal Chemistry.
  • MDPI. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present).

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Bromo-3-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical intermediates like 7-Bromo-3-methoxyisoquinoline is foundational to discovery. However, innovation cannot come at the expense of safety. This guide provides a comprehensive, experience-driven framework for the safe handling of this compound, focusing on the last and most personal line of defense: your Personal Protective Equipment (PPE). My objective is to move beyond a simple checklist and instill a deep, causal understanding of why each piece of equipment is critical, ensuring your safety protocols are both robust and intuitive.

Hazard Assessment: Understanding the Adversary

This compound (CAS No. 1246549-59-6) is a brominated heterocyclic compound, a class of chemicals that warrants significant respect in a laboratory setting.[1][2] While a specific, comprehensive toxicological profile for this exact molecule is not widely published, the principles of chemical safety demand we extrapolate from structurally similar compounds and available safety data sheets (SDS). One supplier explicitly classifies the compound as poisonous.[1] Data for related bromoquinolines and bromoisoquinolines consistently indicate several potential hazards.[3][4][5]

The prudent approach is to treat this compound as a hazardous substance, assuming the risks associated with its chemical family until proven otherwise. This proactive stance is the cornerstone of a resilient safety culture.

Potential Hazard Route of Exposure Rationale & Implication for PPE
Acute Oral Toxicity IngestionHarmful if swallowed.[3][6] Accidental ingestion can occur via hand-to-mouth contact. This underscores the criticality of stringent glove protocols and hand hygiene.
Skin Irritation/Corrosion Dermal ContactCauses skin irritation.[4][5] Brominated organic compounds can be defatting or cause contact dermatitis. Unbroken skin is a barrier, but this compound can compromise it, necessitating robust hand and body protection.
Serious Eye Damage Ocular ContactCauses serious eye irritation or damage.[3][5] The mucous membranes of the eyes are highly sensitive. A direct splash of the solid powder or a solution could cause significant, lasting injury.
Respiratory Irritation InhalationMay cause respiratory irritation.[4][6] As a fine powder, the compound can be easily aerosolized.[1] Inhaling these particles can irritate the entire respiratory tract.

Core Directive: Engineering Controls First, PPE as the Final Barrier

Before we even discuss PPE, it is imperative to state that the primary method for controlling exposure is the use of engineering controls. All handling of this compound, especially the weighing and transfer of the solid powder, must be performed inside a certified chemical fume hood. [7] This is non-negotiable. PPE is your final safeguard should these primary controls fail or during procedures with inherent risk of direct contact.

Essential Personal Protective Equipment: A Component-by-Component Analysis

A. Hand Protection: Your Primary Interface

Chemically protective gloves are crucial to prevent dermal exposure.[8] Given that this compound is soluble in organic solvents like ethanol and DMSO, the choice of glove material is critical.[1]

  • Minimum Requirement: Nitrile gloves are a suitable choice for splash protection and incidental contact. They provide a good barrier against powders and many common laboratory solvents.

  • Best Practice (Double Gloving): For any procedure involving this compound, I strongly advocate for double gloving.[9] This practice provides a significant safety margin. If the outer glove is contaminated, it can be carefully removed, leaving a clean inner glove and preventing the spread of contamination outside the immediate work area.[9]

  • For Extended Handling or Solvent Use: When working with solutions of the compound for extended periods, consider a more robust glove material like butyl rubber for the outer layer, as it offers superior resistance to a broader range of organic solvents.[10] Always inspect gloves for tears or pinholes before use.[11]

B. Eye and Face Protection: Shielding Vulnerable Tissue

Given the high risk of serious eye irritation, eye protection is mandatory.[3][5]

  • Minimum Requirement: ANSI Z87-rated safety glasses with integrated side shields are the absolute minimum and are only potentially sufficient when handling very small quantities in a contained manner where splash risk is negligible.[12]

  • Strongly Recommended: Chemical splash goggles should be the standard choice.[10][12] They form a seal around the eyes, offering superior protection from splashes, mists, and airborne powder that can easily bypass standard safety glasses.[12]

  • Maximum Protection: When handling larger quantities (>1g) or when there is a significant risk of splashing (e.g., during a reaction quench), a face shield should be worn in addition to chemical splash goggles.[9][13] A face shield protects the entire face from direct contact.[8]

C. Body Protection: Preventing Incidental Contact

A flame-resistant lab coat is mandatory to protect your skin and personal clothing from contamination.

  • Key Features: The lab coat must have long sleeves and a snap or button front that is fully fastened. Ensure the cuffs are snug around the wrist (or inner glove) to prevent chemicals from entering the sleeve.

  • Material: A standard cotton/poly blend is acceptable for solid handling, but if working with large volumes of solutions, a chemically resistant apron worn over the lab coat is advisable.[10]

  • Contamination Protocol: A lab coat is a piece of technical equipment. It should never be worn outside the laboratory area. If a significant spill on the coat occurs, it must be professionally decontaminated or disposed of as hazardous waste.

D. Respiratory Protection: An Essential Precaution for Powders

The primary hazard for respiratory exposure comes from inhaling the fine powder.[1] While working in a fume hood is the main control, respiratory protection may still be necessary.

  • When Required: A respirator is necessary if you are handling the powder outside of a fume hood (a practice that should be avoided), during a large-scale spill cleanup, or if the ventilation system is not functioning optimally.

  • Type of Respirator: For protection against fine chemical dust, a NIOSH-approved N95 or P100 particulate respirator is sufficient.[9] A simple surgical mask offers no protection from chemical powders and must not be used.[9]

  • Fit and Training: Any user of a tight-fitting respirator must be medically cleared and properly fit-tested as per OSHA regulations to ensure an effective seal.

Operational Plan: Step-by-Step PPE Protocols

Adherence to a strict sequence for donning (putting on) and doffing (taking off) PPE is critical to prevent cross-contamination.

Protocol 1: Donning PPE
  • Hand Hygiene: Wash and dry hands thoroughly.

  • Body Protection: Don the lab coat and fasten it completely.

  • Inner Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

  • Outer Gloves: Don the second pair of nitrile or other chemically-resistant gloves over the first pair.

  • Eye/Face Protection: Don chemical splash goggles. If required, add a face shield over the goggles.

  • Final Check: Perform a final check to ensure there are no exposed areas of skin. You are now ready to enter the work area.

Protocol 2: Doffing PPE

This process is designed to contain contamination.

  • Initial Decontamination: Before leaving the immediate work area (within the fume hood if possible), wipe down the outer gloves with a suitable solvent (e.g., 70% ethanol) and a disposable towel.

  • Outer Gloves: Carefully remove the outer pair of gloves, peeling them off so they turn inside-out. Dispose of them immediately in the designated hazardous waste container.

  • Face/Eye Protection: Remove the face shield (if used), followed by the goggles, handling them by the strap or sides. Place them in a designated area for cleaning and decontamination.

  • Body Protection: Unfasten the lab coat. Roll it forward and off your shoulders, touching only the inside of the coat. Fold it so the contaminated outside is contained within the fold and store it appropriately.

  • Inner Gloves: Remove the final pair of gloves, again, turning them inside-out. Dispose of them in the hazardous waste.

  • Final Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Logistical Plan: Spill and Disposal Management

Spill Response

For a minor spill (<1g) inside a fume hood:

  • Ensure your PPE is intact. Alert others in the lab.

  • Cover the spill with an inert absorbent material (e.g., vermiculite or sand).

  • Gently sweep the material into a designated hazardous waste container. Avoid creating dust.

  • Decontaminate the area with a suitable solvent and wipe clean.

  • Dispose of all cleanup materials and contaminated PPE as hazardous waste.

Waste Disposal

As a brominated organic compound, all waste containing this compound must be treated as hazardous.

  • Segregation: Maintain a dedicated, sealed, and clearly labeled hazardous waste container for all solid waste (contaminated gloves, wipes, absorbent material).

  • Disposal: Do not dispose of this chemical down the drain or in regular trash.[4][6] All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste contractor. Halogenated waste streams often require specific high-temperature incineration protocols.[14]

Visualization: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Workflow start Task Assessment: Handling this compound fume_hood Is work performed in a certified chemical fume hood? start->fume_hood stop STOP WORK Consult EHS Do not proceed. fume_hood->stop  No   handling_type Nature of Task fume_hood->handling_type  Yes solid Weighing/Transfer of Solid Powder handling_type->solid Solid solution Handling Dilute Solution (<10mL) handling_type->solution Solution reaction Reaction Workup or Large Volume (>10mL) handling_type->reaction Reaction / Large Vol. ppe_solid Required PPE: • Double Nitrile Gloves • Lab Coat • Chemical Splash Goggles solid->ppe_solid ppe_solution Required PPE: • Double Nitrile Gloves • Lab Coat • Chemical Splash Goggles solution->ppe_solution ppe_reaction Required PPE: • Double Nitrile Gloves • Lab Coat • Chemical Splash Goggles • Face Shield reaction->ppe_reaction

Caption: PPE Selection Workflow for this compound.

References

  • ChemicalBook. (2023, May 6). This compound - Safety Data Sheet.
  • Thermo Fisher Scientific. (n.d.). 3-Bromoquinoline Safety Data Sheet.
  • ExportersIndia. (n.d.). Buy this compound at Best Price, Pharmaceutical Intermediate.
  • MedchemExpress.com. (2025, October 3). 6-Bromoquinoline Safety Data Sheet.
  • Alfa Aesar. (2025, October 24). 7-Bromoquinoline Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 18). Quinoline, 3-bromo- Safety Data Sheet.
  • TCI Chemicals. (2024, November 9). 7-Bromoisoquinoline Safety Data Sheet.
  • Cayman Chemical. (2025, June 11). 8-Bromoisoquinoline Safety Data Sheet.
  • ChemBK. (n.d.). This compound.
  • U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment.
  • PubChem. (n.d.). 7-Bromo-3-chloroisoquinoline.
  • Capot Chemical. (2026, January 2). MSDS of 7-bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride.
  • Connor, T. H., & McDiarmid, M. A. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Princeton University Environmental Health & Safety. (n.d.). Section 6C: Protective Equipment.
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
  • PharmaState Academy. (2019, March 5). Personal Protective Equipment (PPEs)- Safety Guideline.
  • Sigma-Aldrich. (2025, May 6). Safety Data Sheet.
  • Morf, L. S., et al. (2005). Brominated flame retardants in waste electrical and electronic equipment: substance flows in a recycling plant. Environmental Science & Technology.
  • McNeish, G. J. (2015, November 14). Which is the best way to recycle or neutralise Bromine?
  • Al-Salem, S. M., et al. (2023). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. PMC - NIH.
  • Al-Salem, S. M., et al. (2020).
  • Cao, P., et al. (2024).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.